Riluzole
Description
A glutamate antagonist (receptors, glutamate) used as an anticonvulsant (anticonvulsants) and to prolong the survival of patients with amyotrophic lateral sclerosis. This compound is marketed as Rilutek by Sanofi.
BF-37 for the treatment of atopic dermatitis and/or psoriasis. The active ingredient in BF-37 is this compound, applied in a topical formulation, which is believed to correct the imbalances of the immune system that cause atopic dermatitis or psoriasis.
This compound is a Benzothiazole.
This compound is a neuroprotective agent used for therapy of amyotrophic lateral sclerosis. This compound is associated with a low rate of serum aminotransferase elevations during therapy and has been linked to rare instances of clinically apparent, acute liver injury.
This compound is a benzothiazole derivative with neuroprotective and potential anti-depressant and anxiolytic activities. While the mechanism of action of this compound is unknown, its pharmacological activities in motor neurons include the following, some of which may be related to its effect: 1) an inhibitory effect on glutamate release, 2) inactivation of voltage-dependent sodium channels, and 3) interference with intracellular events that follow transmitter binding at excitatory amino acid receptors. In animal models, this agent has been shown to exhibit myorelaxant and sedative activities, apparently due to the blockade of glutamatergic neurotransmission.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and is indicated for amyotrophic lateral sclerosis and has 22 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is a glutamate antagonist (receptors, glutamate) used as an anticonvulsant (anticonvulsants) and to prolong the survival of patients with amyotrophic lateral sclerosis. [PubChem]The mode of action of this compound is unknown. Its pharmacological properties include the following, some of which may be related to its effect: 1) an inhibitory effect on glutamate release (activation of glutamate reuptake), 2) inactivation of voltage-dependent sodium channels, and 3) ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors.
A glutamate antagonist (RECEPTORS, GLUTAMATE) used as an anticonvulsant (ANTICONVULSANTS) and to prolong the survival of patients with AMYOTROPHIC LATERAL SCLEROSIS.
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALBRSUTCGOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045192 | |
| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Riluzole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4), 3.95e-02 g/L | |
| Record name | SID855844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Riluzole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1744-22-5 | |
| Record name | Riluzole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1744-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riluzole [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001744225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riluzole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | riluzole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | riluzole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzothiazolamine, 6-(trifluoromethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RILUZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LJ087RS6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Riluzole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
| Record name | Riluzole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riluzole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Riluzole's Multifaceted Mechanism of Action in Neurodegeneration: A Technical Guide
Abstract
Riluzole, a benzothiazole derivative, remains a cornerstone in the limited therapeutic landscape for amyotrophic lateral sclerosis (ALS).[1][2] Its clinical efficacy, though modest, stems from a complex and multifaceted mechanism of action that extends beyond simple glutamate antagonism. This technical guide provides an in-depth exploration of the core molecular and cellular pathways modulated by this compound, offering a resource for researchers, neuroscientists, and drug development professionals. We will dissect its primary actions on glutamatergic neurotransmission, voltage-gated ion channels, and key intracellular signaling cascades. Furthermore, this guide details the experimental methodologies required to validate these mechanisms, grounding theoretical knowledge in practical, verifiable protocols. The synthesis of these insights aims to illuminate the intricate neuroprotective profile of this compound and inform the development of next-generation therapeutics for neurodegenerative diseases.
Introduction: The Challenge of Excitotoxicity in Neurodegeneration
Neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's, and Parkinson's disease are characterized by the progressive loss of neuronal function and structure. A key pathological driver in many of these conditions is excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal damage and death.[3] Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory.[3] However, its over-activation of postsynaptic receptors like NMDA and AMPA receptors can trigger a massive influx of calcium ions, initiating a cascade of cytotoxic events including mitochondrial dysfunction, oxidative stress, and apoptosis.[3][4]
This compound emerged as the first FDA-approved therapy for ALS, predicated on its ability to temper this glutamatergic hyperactivity.[1][2] While its initial characterization focused on anti-glutamatergic properties, subsequent research has revealed a more complex pharmacological profile.[5][6] This guide will deconstruct these mechanisms, presenting a holistic view of how this compound exerts its neuroprotective effects.
Core Mechanistic Pillars of this compound's Action
This compound's neuroprotective effects are not attributable to a single target but rather to a synergistic modulation of multiple neuronal processes.[1][7] These can be broadly categorized into three core pillars: regulation of glutamatergic signaling, direct modulation of voltage-gated ion channels, and interference with intracellular signaling pathways.
Pillar I: Attenuation of Glutamatergic Neurotransmission
This compound's primary and most well-documented effect is its ability to reduce glutamatergic neurotransmission through both pre- and post-synaptic actions.[5][6]
-
Presynaptic Inhibition of Glutamate Release: this compound effectively inhibits the release of glutamate from presynaptic terminals.[3][8][9] This is largely a downstream consequence of its action on voltage-gated sodium channels (VGSCs). By stabilizing the inactivated state of these channels on nerve terminals, this compound reduces neuronal excitability and diminishes the influx of sodium ions required to trigger action potentials and subsequent vesicle fusion.[3][5] Studies have also suggested that this inhibition may involve a reduction in calcium influx through P/Q-type voltage-gated calcium channels and the activation of a G-protein-dependent signal transduction process.[5][8]
-
Postsynaptic Receptor Modulation: Beyond its presynaptic effects, this compound also modulates the function of postsynaptic glutamate receptors. It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, directly mitigating the excitotoxic effects of glutamate that has already been released into the synaptic cleft.[3][5][6] This dual approach of reducing glutamate release and blocking its postsynaptic action makes this compound a potent anti-excitotoxic agent.
Pillar II: State-Dependent Blockade of Voltage-Gated Ion Channels
This compound's influence on neuronal excitability is fundamentally linked to its direct interaction with voltage-gated ion channels.
-
Voltage-Gated Sodium Channels (VGSCs): this compound exhibits a preferential block of VGSCs, particularly by stabilizing their inactivated state.[1] This mechanism is crucial; it means this compound is more effective at inhibiting neurons that are pathologically hyperexcitable (i.e., firing repetitively) while having less effect on normal, transient neuronal signaling.[10] It shows a preference for inhibiting the persistent sodium current (INaP) over the transient current, a key factor in its ability to reduce repetitive firing without causing a general depression of nervous system activity.[1][10]
-
Voltage-Gated Calcium and Potassium Channels: Evidence also points to this compound's effects on other ion channels. It can inhibit high-voltage activated calcium channels, contributing to the reduction in neurotransmitter release.[8][11] Furthermore, some studies report that this compound can potentiate certain calcium-dependent potassium channels, which would increase the hyperpolarization of neurons and further dampen excitability.[7][11][12]
Pillar III: Modulation of Intracellular Signaling and Neurotrophic Factors
More recently, research has uncovered this compound's ability to influence intracellular signaling cascades that are critical for neuronal survival and death.
-
Inhibition of Protein Kinase C (PKC): this compound has been shown to directly inhibit the activity of Protein Kinase C (PKC).[13] This is significant because PKC activation is implicated in mediating oxidative stress.[13] By inhibiting PKC, this compound may exert antioxidative and neuroprotective effects independent of its actions on glutamate signaling.[13] This inhibition appears to target the catalytic domain of PKC.[13] This action may also be linked to a reduction in the readily releasable pool of synaptic vesicles by interfering with PKC-dependent phosphorylation of Munc18-1, a key protein in neurotransmitter release.[14][15]
-
Stimulation of Neurotrophic Factor Synthesis: this compound has been demonstrated to increase the synthesis and production of several key neurotrophic factors in astrocytes and neurons.[16][17] These include Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[16][18] This effect is particularly important, as these factors promote neuronal survival, growth, and synaptic plasticity. The mechanism may involve the activation of the MEK/ERK/CREB pathway.[19] However, it is worth noting that the effect on trophic factor production may be complex, with some studies suggesting acute treatment increases levels while chronic treatment may lead to a decrease.[17][20]
-
Mitochondrial Function: this compound also appears to have beneficial effects on mitochondrial health.[21] In models of ALS, it has been shown to ameliorate disrupted mitochondrial calcium signaling and improve mitochondrial metabolism.[21][22] This action could help preserve cellular energy production and prevent the activation of mitochondrial-dependent apoptotic pathways in stressed neurons.[23][24][25]
Diagrams of Core Mechanisms
To visualize these complex interactions, the following diagrams illustrate the key pathways modulated by this compound.
Caption: Overview of this compound's primary targets at the synapse.
Caption: this compound's inhibition of PKC and downstream consequences.
Experimental Validation: Protocols and Methodologies
The validation of this compound's mechanisms requires precise and controlled experimental paradigms. This section provides self-validating protocols for key assays, explaining the causality behind the experimental design.
Electrophysiology: Whole-Cell Patch-Clamp for VGSC Analysis
This protocol directly measures the effect of this compound on voltage-gated sodium currents in cultured neurons.
-
Objective: To determine the IC50 of this compound for blocking transient and persistent Na+ currents.
-
Methodology:
-
Cell Preparation: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage, continuously perfused with external solution (containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution (containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.2). Cesium (Cs+) is used to block K+ channels, isolating Na+ currents.
-
Gaining Access: Achieve a whole-cell patch-clamp configuration. Hold the cell at a membrane potential of -80 mV.
-
Current Elicitation:
-
Transient Current (INaT): Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit the fast, transient Na+ current.
-
Persistent Current (INaP): Apply a slow voltage ramp (e.g., from -100 mV to +20 mV over 500 ms) to measure the non-inactivating, persistent Na+ current.
-
-
Drug Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 0.1 µM to 100 µM).[10]
-
Data Analysis: Measure the peak amplitude of the Na+ current at each this compound concentration. Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
-
Causality and Self-Validation:
-
Control: The baseline recording before drug application serves as the internal control for each cell.
-
Specificity: To confirm the current is mediated by VGSCs, a parallel experiment can be run where tetrodotoxin (TTX), a potent VGSC blocker, is applied, which should completely abolish the current.
-
Rationale: This method provides a direct, quantitative measure of this compound's interaction with sodium channels, allowing for the differentiation between its effects on transient versus persistent currents, which is key to its mechanism.[10][26]
-
Caption: Experimental workflow for patch-clamp analysis of this compound.
Neurotransmitter Release Assay: Measuring Glutamate from Synaptosomes
This protocol quantifies the presynaptic inhibitory effect of this compound.
-
Objective: To measure the effect of this compound on depolarization-evoked glutamate release from isolated nerve terminals.
-
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from rat cerebral cortex tissue using differential centrifugation over a Percoll gradient.
-
Loading: Resuspend the synaptosome pellet in a physiological buffer and load them with a glutamate precursor, such as [3H]-glutamine, which is endogenously converted to [3H]-glutamate.
-
Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and continuously perfuse with buffer to establish a stable baseline of [3H]-glutamate release.
-
Pre-incubation: Introduce this compound (e.g., 10-100 µM) into the superfusion buffer for a set period.[9] A vehicle control (e.g., DMSO) is run in parallel.
-
Depolarization: Stimulate glutamate release by switching to a high-potassium (e.g., 40 mM KCl) buffer, which depolarizes the synaptosomes. This is done for both the this compound-treated and vehicle-treated samples.
-
Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.
-
Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of [3H]-glutamate released.
-
-
Causality and Self-Validation:
-
Calcium-Dependence: A critical control is to perform the high-K+ stimulation in a calcium-free buffer. This should abolish the evoked release, confirming that the measured release is due to vesicular exocytosis and not leakage.[8]
-
Exocytotic Machinery: To ensure this compound isn't directly affecting the release machinery itself, an ionophore like ionomycin can be used to bypass voltage-gated channels and directly increase intracellular calcium. This compound should not inhibit ionomycin-mediated release.[8]
-
Rationale: This assay isolates the presynaptic terminal, allowing for a direct assessment of this compound's effect on the release process, independent of postsynaptic or network effects.[27]
-
Quantitative Data Summary
The following table summarizes key quantitative findings from the literature regarding this compound's mechanisms of action.
| Parameter | Finding | Cell/System Type | Reference |
| IC50 for VGSC Inhibition | 2.3 µM | Human Skeletal Muscle Cells | [12] |
| IC50 for Glutamate Release | 19.5 µM (electrically evoked) | Mouse Neocortical Slices | [27] |
| IC50 for Acetylcholine Release | 3.3 µM (electrically evoked) | Mouse Neocortical Slices | [27] |
| IC50 for Dopamine Release | 6.8 µM (electrically evoked) | Mouse Neocortical Slices | [27] |
| IC50 for PKC Inhibition | 16.1 µM (for CK1δ isoform) | In vitro kinase assay | [28] |
| Effect on Glutamate Uptake | ~16-39% increase at 100 µM | Rat cortical synaptosomes, HEK cells | [29] |
| Effect on Neurotrophic Factors | BDNF: 2.0-fold increaseGDNF: 3.1-fold increase | Cultured Mouse Astrocytes (at 426 µM) | [16] |
Conclusion and Future Directions
This compound's neuroprotective profile is a compelling example of successful multi-target pharmacology. Its ability to concurrently reduce presynaptic glutamate release, block postsynaptic excitotoxicity, dampen neuronal hyperexcitability via VGSC inactivation, and modulate intracellular pathways like PKC signaling and neurotrophic factor production creates a powerful synergistic effect against the pathologies of neurodegeneration.[3][7][13][16] The experimental protocols detailed herein provide a framework for the continued investigation of these mechanisms and the evaluation of novel compounds.
Future research should focus on dissecting the relative contribution of each mechanistic pillar to this compound's overall clinical effect. Developing compounds with enhanced specificity for the persistent sodium current or with more potent effects on neurotrophic factor synthesis could lead to therapies with improved efficacy and fewer side effects. Understanding the long-term effects of this compound on glial function and protein synthesis will also be crucial.[20] By building upon the foundational knowledge of this compound's action, the scientific community can continue to advance the rational design of drugs for ALS and other devastating neurodegenerative diseases.
References
- Min, Y. K., C. H. Kim, and S. U. Kim. "A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C." Journal of Pharmacology and Experimental Therapeutics, vol. 287, no. 3, 1998, pp. 1029-35. [Link]
- Wu, L. G., et al. "Mechanisms underlying the this compound inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes)." Neuropharmacology, vol. 49, no. 5, 2005, pp. 697-706. [Link]
- Patsnap Synapse. "What is the mechanism of this compound?
- Wu, S. N., et al. "this compound-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells." Journal of the Formosan Medical Association, vol. 107, no. 1, 2008, pp. 29-39. [Link]
- Desaphy, J. F., et al. "Partial Block by this compound of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients." BioMed Research International, vol. 2014, 2014, p. 871638. [Link]
- Martin, D., M. A. Thompson, and J. V. Nadler. "The neuroprotective agent this compound inhibits release of glutamate and aspartate from slices of hippocampal area CA1." European Journal of Pharmacology, vol. 250, no. 3, 1993, pp. 473-6. [Link]
- Lazarevic, V., et al. "this compound attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool." Neuropharmacology, vol. 143, 2018, pp. 38-48. [Link]
- Doble, A. "The pharmacology and mechanism of action of this compound." Neurology, vol. 47, no. 6 Suppl 4, 1996, pp. S233-41. [Link]
- Lazarevic, V., et al. "this compound attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool." Ovid. [Link]
- Bellingham, M. C. "A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?" CNS Neuroscience & Therapeutics, vol. 17, no. 1, 2011, pp. 4-31. [Link]
- Nagaoka, A., et al. "this compound-induced glial cell line-derived neurotrophic factor production is regulated through fibroblast growth factor receptor signaling in rat C6 glioma cells." Neuroscience, vol. 183, 2011, pp. 235-44. [Link]
- ALS News Today. "Could an ALS Treatment Option Be Improving Health of Mitochondria?" ALS News Today, 27 Jan. 2017. [Link]
- Bellingham, M. C. "A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade?" CNS Neuroscience & Therapeutics, vol. 17, no. 1, 2011, pp. 4-31. [Link]
- Bellingham, M. C. "A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?
- Mizuta, I., et al. "this compound stimulates nerve growth factor, brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis in cultured mouse astrocytes." Neuroscience Letters, vol. 310, no. 2-3, 2001, pp. 117-20. [Link]
- Doble, A. "The pharmacology and mechanism of action of this compound." Neurology, vol. 47, no. 6 Suppl 4, 1996, pp. S233-41. [Link]
- Rojas, P., et al. "Chronic Inhibitory Effect of this compound on Trophic Factor Production." Neurotherapeutics, vol. 12, no. 3, 2015, pp. 675-86. [Link]
- Katoh-Semba, R., et al. "this compound enhances expression of brain-derived neurotrophic factor with consequent proliferation of granule precursor cells in the rat hippocampus." FASEB Journal, vol. 16, no. 10, 2002, pp. 1328-30. [Link]
- Zieminska, E., et al. "Chronic this compound treatment increases glucose metabolism in rat prefrontal cortex and hippocampus." Neurochemistry International, vol. 55, no. 6, 2009, pp. 375-9. [Link]
- Chen, X., et al. "The efficacy and safety of this compound for neurodegenerative movement disorders: a systematic review with meta-analysis." Frontiers in Aging Neuroscience, vol. 9, 2017, p. 407. [Link]
- Jaiswal, M. K. "this compound But Not Melatonin Ameliorates Acute Motor Neuron Degeneration and Moderately Inhibits SOD1-Mediated Excitotoxicity Induced Disrupted Mitochondrial Ca2+ Signaling in Amyotrophic Lateral Sclerosis." Frontiers in Cellular Neuroscience, vol. 10, 2017, p. 297. [Link]
- Rammes, G., et al. "The fraction of activated N-methyl-D-aspartate receptors during synaptic transmission remains constant in the presence of the glutamate release inhibitor this compound." Journal of Neural Transmission, vol. 115, no. 8, 2008, pp. 1145-50. [Link]
- Jackisch, R., et al. "Effects of this compound on electrically evoked neurotransmitter release." Naunyn-Schmiedeberg's Archives of Pharmacology, vol. 362, no. 2, 2000, pp. 125-34. [Link]
- Hoffman, J. R., et al. "Administration of the glutamate-modulating drug, this compound, after stress prevents its delayed effects on the amygdala in male rats." Journal of Neuroscience, vol. 35, no. 18, 2015, pp. 7218-26. [Link]
- Bissaro, M., et al. "Targeting Protein Kinase CK1δ with this compound: Could It Be One of the Possible Missing Bricks to Interpret Its Effect in the Treatment of ALS from a Molecular Point of View?" ACS Chemical Neuroscience, vol. 9, no. 10, 2018, pp. 2481-9. [Link]
- Rojas, P., et al. "Chronic inhibitory effect of this compound on trophic factor production." Neurotherapeutics, vol. 12, no. 3, 2015, pp. 675-86. [Link]
- Storch, A., et al. "Protective effects of this compound on dopamine neurons: involvement of oxidative stress and cellular energy metabolism." Journal of Neurochemistry, vol. 75, no. 6, 2000, pp. 2259-69. [Link]
- Guest, J., et al. "this compound, a glutamate modulator, slows cerebral glucose metabolism decline in patients with Alzheimer's disease." Brain, vol. 144, no. 10, 2021, pp. 3157-67. [Link]
- ResearchGate. "Experimental design. An outline of the experimental design. This compound...
- Simon, N. G., et al. "Assessing the Effect of this compound on Motor Unit Discharge Properties." Journal of Clinical Medicine, vol. 13, no. 21, 2024, p. 6271. [Link]
- Larrick, J. W., and A. R. Mendelsohn. "this compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review)." International Journal of Oncology, vol. 59, no. 5, 2021, p. 91. [Link]
- Bissaro, M., and S. Moro. "Rethinking to this compound mechanism of action: the molecular link among protein kinase CK1δ activity, TDP-43 phosphorylation, and amyotrophic lateral sclerosis pharmacological treatment." Semantic Scholar, 7 Aug. 2019. [Link]
- Miller, R. G., et al. "Clinical trials of this compound in patients with ALS. ALS/Riluzole Study Group-II." Neurology, vol. 47, no. 4 Suppl 2, 1996, pp. S86-90; discussion S90-2. [Link]
- ENCALS. "this compound/Tiglutik." European Network to Cure ALS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. als-mnd.org [als-mnd.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The efficacy and safety of this compound for neurodegenerative movement disorders: a systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms underlying the this compound inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuroprotective agent this compound inhibits release of glutamate and aspartate from slices of hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. This compound stimulates nerve growth factor, brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic Inhibitory Effect of this compound on Trophic Factor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound enhances expression of brain-derived neurotrophic factor with consequent proliferation of granule precursor cells in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-induced glial cell line-derived neurotrophic factor production is regulated through fibroblast growth factor receptor signaling in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chronic inhibitory effect of this compound on trophic factor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. alsnewstoday.com [alsnewstoday.com]
- 22. Frontiers | this compound But Not Melatonin Ameliorates Acute Motor Neuron Degeneration and Moderately Inhibits SOD1-Mediated Excitotoxicity Induced Disrupted Mitochondrial Ca2+ Signaling in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 23. Chronic this compound treatment increases glucose metabolism in rat prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protective effects of this compound on dopamine neurons: involvement of oxidative stress and cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound, a glutamate modulator, slows cerebral glucose metabolism decline in patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Partial Block by this compound of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of this compound on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. apexbt.com [apexbt.com]
Riluzole's Molecular Targets in Neuronal Excitotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Riluzole, a benzothiazole derivative, is the first FDA-approved medication for amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease.[1][2] Its therapeutic efficacy is primarily attributed to its ability to mitigate neuronal excitotoxicity, a pathological process involving excessive stimulation by excitatory neurotransmitters like glutamate.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's neuroprotective effects, with a focus on its primary and secondary molecular targets. We will delve into its interactions with voltage-gated ion channels, glutamate receptors, and intracellular signaling pathways. Furthermore, this guide will present detailed, field-proven experimental protocols for investigating these interactions, offering a robust framework for researchers in neuropharmacology and drug discovery.
Introduction: The Excitotoxicity Hypothesis and the Rationale for this compound
Neuronal excitotoxicity is a central mechanism implicated in a range of acute and chronic neurological disorders, including ALS.[1][5] The hypothesis posits that prolonged or excessive activation of excitatory amino acid receptors, particularly those for glutamate, leads to a cascade of detrimental intracellular events, ultimately culminating in neuronal death.[3][4] Key events in this cascade include excessive calcium (Ca2+) influx, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[6]
This compound emerged as a therapeutic agent by targeting the upstream events in this excitotoxic cascade.[7] Its primary mode of action is the modulation of glutamatergic neurotransmission, thereby reducing the overstimulation of neurons.[8] While initially characterized as a glutamate release inhibitor, subsequent research has unveiled a more complex pharmacological profile, involving multiple molecular targets that contribute to its neuroprotective properties.[3][9]
Primary Molecular Targets of this compound
This compound's neuroprotective effects are mediated through its interaction with several key molecular players in neuronal signaling.
Voltage-Gated Sodium Channels (VGSCs)
A primary and well-established target of this compound is the voltage-gated sodium channel.[6][10] this compound preferentially blocks the persistent sodium current (INaP) over the transient sodium current (INaT).[11][12] The persistent sodium current, although small, plays a crucial role in setting the resting membrane potential and promoting repetitive firing of neurons. By inhibiting INaP, this compound stabilizes the neuronal membrane in an inactivated state, making it less excitable and reducing the likelihood of excessive action potential firing.[13][14] This, in turn, decreases the presynaptic release of glutamate.[3][9]
Studies have shown that this compound's blockade of VGSCs is use-dependent, meaning it has a higher affinity for channels that are frequently activated, a characteristic of the pathological state in excitotoxicity.[15] In cultured rat cortical neurons, this compound was found to reversibly reduce inward Na+ currents with an IC50 of 51 μM.[14]
Glutamate Receptors
While the direct interaction of this compound with glutamate receptors has been a subject of some debate, evidence suggests it modulates their function, contributing to its anti-excitotoxic effects.[10]
-
NMDA Receptors: this compound has been shown to non-competitively block N-methyl-D-aspartate (NMDA) receptors.[3][9] This action is significant as NMDA receptors are highly permeable to Ca2+ and their overactivation is a key driver of excitotoxic neuronal injury.[3] The blockade of NMDA receptors by this compound helps to attenuate the excessive Ca2+ influx associated with glutamate overstimulation.[13]
-
Kainate Receptors: this compound also inhibits kainate receptors, another subtype of ionotropic glutamate receptors.[3]
It is important to note that some studies have not found evidence of direct binding of this compound to these receptor sites, suggesting an indirect modulatory effect.[10]
Secondary and Emerging Molecular Targets
Beyond its primary targets, this compound interacts with a host of other channels and signaling pathways that contribute to its overall neuroprotective profile.
Voltage-Gated Potassium Channels
This compound has been demonstrated to modulate voltage-gated potassium channels, which are crucial for repolarizing the neuronal membrane after an action potential.[3][16] Specifically, it has been shown to decrease the late component of the outward K+ current.[14] In cultured human skeletal muscle cells, this compound increased the activity of large-conductance Ca2+-activated K+ (BKCa) channels.[17] By enhancing potassium channel activity, this compound can help to hyperpolarize the neuron, further reducing its excitability.
Intracellular Signaling Pathways
This compound's influence extends to intracellular signaling cascades that are critical for neuronal survival and death.
-
Protein Kinase C (PKC): this compound has been identified as an inhibitor of Protein Kinase C.[13] This inhibition may play a role in its ability to decrease glutamatergic transmission by affecting presynaptic NMDA receptors that facilitate glutamate release.[13]
-
Akt Pathway: this compound can activate Akt, a key protein kinase involved in promoting cell survival and growth.[3]
-
WNT/β-catenin Pathway: Emerging evidence suggests that this compound can act as an enhancer of the WNT/β-catenin signaling pathway, which is often downregulated in neurodegenerative diseases like Alzheimer's.[18] This pathway is involved in regulating the expression of glutamate transporters.[18]
Glutamate Transporters
This compound has been shown to enhance the activity of glutamate transporters, such as GLAST, GLT1, and EAAC1.[19] By increasing the uptake of glutamate from the synaptic cleft, this compound helps to reduce the concentration of this excitatory neurotransmitter available to activate postsynaptic receptors.[6][10]
GABAergic System
This compound also exhibits effects on the inhibitory neurotransmitter system. It has been shown to potentiate postsynaptic GABAA receptor function.[15][20] This potentiation of inhibitory neurotransmission can counterbalance the excessive excitation seen in excitotoxicity.
Experimental Protocols for Investigating this compound's Molecular Targets
To provide a practical framework for researchers, this section details key experimental protocols for studying the molecular interactions of this compound.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is essential for studying the effects of this compound on ion channel function in real-time.
Objective: To measure the effect of this compound on voltage-gated sodium and potassium currents in cultured neurons.
Methodology:
-
Cell Culture: Culture primary cortical neurons from embryonic rats on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 60 CsF, 50 CsCl, 10 NaCl, 20 EGTA, 10 HEPES (pH 7.2).
-
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration on a cultured neuron.
-
Hold the neuron at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps to evoke inward sodium currents and outward potassium currents.
-
Perfuse the external solution with varying concentrations of this compound (e.g., 10-300 μM).[14]
-
Record the changes in the amplitude and kinetics of the currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward Na+ current and the late component of the outward K+ current.
-
Construct dose-response curves to determine the IC50 of this compound for each current.[14]
-
Analyze the voltage-dependence of channel inactivation.
-
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This assay assesses the ability of this compound to protect neurons from glutamate-induced cell death.
Objective: To quantify the neuroprotective effects of this compound against glutamate excitotoxicity in primary neuronal cultures.
Methodology:
-
Cell Culture: Plate primary cortical neurons in 96-well plates.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to final concentrations (e.g., 1 µM, 5 µM, 10 µM).[12] The final DMSO concentration should not exceed 0.1%.
-
Replace the culture medium with the this compound-containing medium or a vehicle control (medium with 0.1% DMSO).
-
Incubate for 24 hours.
-
-
Induction of Excitotoxicity:
-
Add glutamate to the wells to a final concentration of 50 µM.[12]
-
Co-incubate the neurons with this compound/vehicle and glutamate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group (without glutamate).
-
Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone.
-
Synaptosome Preparation and Glutamate Release Assay
This protocol allows for the direct measurement of this compound's effect on presynaptic glutamate release.
Objective: To determine the effect of this compound on glutamate release from isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from the cerebral cortex of rats using differential centrifugation.
-
-
Glutamate Release Assay:
-
Use an on-line enzyme-coupled fluorometric assay to continuously monitor glutamate concentration.
-
Pre-incubate synaptosomes with varying concentrations of this compound.
-
Depolarize the synaptosomes with a potassium channel blocker like 4-aminopyridine to evoke glutamate release.[21]
-
Measure the amount of glutamate released in the presence and absence of this compound.
-
-
Data Analysis:
-
Quantify the inhibition of glutamate release by this compound and determine its concentration-dependence.[21]
-
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| IC50 for Na+ Current Inhibition | 51 μM | Rat Cortical Neurons | [14] |
| IC50 for Late K+ Current Inhibition | 88 μM | Rat Cortical Neurons | [14] |
| IC50 for Voltage-Gated Na+ Current | 2.3 μM | Human Skeletal Muscle Cells | [17] |
| IC50 for INaP Inhibition | 4.1 μM | Injured A-type DRG Neurons | [11] |
Signaling Pathway and Workflow Diagrams
Caption: this compound's multifaceted mechanism in reducing neuronal excitotoxicity.
Caption: Workflow for an in vitro neuroprotection assay.
Conclusion
This compound's efficacy in mitigating neuronal excitotoxicity stems from its pleiotropic mechanism of action, targeting multiple key components of neuronal signaling. Its primary actions on voltage-gated sodium channels and glutamate receptors are complemented by its modulation of potassium channels, intracellular signaling pathways, and neurotransmitter transporters. This multifaceted pharmacological profile underscores its value in the treatment of ALS and provides a rationale for its investigation in other neurological disorders where excitotoxicity is a contributing factor. The experimental protocols detailed in this guide offer a robust starting point for researchers seeking to further elucidate the intricate molecular mechanisms of this compound and to discover novel neuroprotective agents.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Chen, H. Y., et al. (2021). This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review). Oncology Reports, 46(5), 235.
- Jutz, P., et al. (1997). This compound, a glutamate release inhibitor, and motor behavior. Psychopharmacology, 134(3), 257-264.
- Bellingham, M. C. (2011). This compound blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro. Journal of Neurophysiology, 105(4), 1736-1749.
- Obis, E., et al. (2020). This compound: a therapeutic strategy in Alzheimer's disease by targeting the WNT/β-catenin pathway. Molecular Neurobiology, 57(4), 2056-2070.
- Desaphy, J. F., et al. (2014).
- Food and Drug Administration. (n.d.). RILUTEK® (this compound) Tablets Rx only.
- Wikipedia. (n.d.). This compound.
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-S241.
- MND Australia. (2022, May 19). Motor Neurone Disease Factsheet: this compound.
- Zona, C., et al. (1998). This compound interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons. Neuroscience, 85(3), 931-938.
- Bensimon, G., et al. (1996). Clinical trials of this compound in patients with ALS. ALS/Riluzole Study Group-II. Neurology, 47(4 Suppl 2), S86-S90.
- Andrews, J. A., et al. (2020). This compound: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis. Therapeutic Advances in Neurological Disorders, 13, 1756286420933242.
- He, Y., et al. (2002). Neuroprotective agent this compound potentiates postsynaptic GABA(A) receptor function. Neuropharmacology, 42(2), 223-233.
- Wu, S. N., et al. (2008). This compound-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells. Life Sciences, 82(1-2), 85-94.
- Hadera, M. G., et al. (2020). This compound: a potential therapeutic intervention in human brain tumor stem-like cells. Cancers, 12(10), 2825.
- Miller, R. G., et al. (2012). This compound for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND).
- Bowerman, M., et al. (2013). The Neuroprotective Drug this compound Acts via Small Conductance Ca2+-Activated K+ Channels to Ameliorate Defects in Spinal Muscular Atrophy Models. Journal of Neuroscience, 33(15), 6521-6531.
- Al-Chalabi, A., et al. (2022). Treatment continuity of amyotrophic lateral sclerosis with available this compound formulations: state of the art and current challenges in a 'real-world' setting. Expert Opinion on Pharmacotherapy, 23(10), 1141-1152.
- Wu, Y., et al. (2011). Blockade of Persistent Sodium Currents Contributes to the this compound-Induced Inhibition of Spontaneous Activity and Oscillations in Injured DRG Neurons. PLoS One, 6(4), e18681.
- He, Y., et al. (2002). Neuroprotective agent this compound potentiates postsynaptic GABAA receptor function. Neuropharmacology, 42(2), 223-233.
- Patsnap Synapse. (2023, September 15). Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target.
- Bellingham, M. C. (2010). This compound, Neuroprotection and Amyotrophic Lateral Sclerosis. Current Medicinal Chemistry, 17(16), 1634-1647.
- Lukacs, P., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 12, 688339.
- Bellingham, M. C. (2010). This compound, Neuroprotection and Amyotrophic Lateral Sclerosis. Current Medicinal Chemistry, 17(16), 1634-1647.
- Bellingham, M. C. (2010). This compound, neuroprotection and amyotrophic lateral sclerosis. Current Medicinal Chemistry, 17(16), 1634-1647.
- Lin, Y. L., et al. (2012). Mechanisms underlying the this compound inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes).
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-S241.
- Wikipedia. (n.d.). Spinal muscular atrophy.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mndaustralia.org.au [mndaustralia.org.au]
- 5. This compound, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. This compound: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. journals.plos.org [journals.plos.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective agent this compound potentiates postsynaptic GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Partial Block by this compound of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. profiles.wustl.edu [profiles.wustl.edu]
- 21. Mechanisms underlying the this compound inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
Riluzole's Modulation of Glutamate Transporters: A Technical Guide to Mechanism and Measurement
Introduction: The Critical Role of Glutamate Homeostasis and the Promise of Riluzole
In the intricate landscape of the central nervous system (CNS), glutamate reigns as the principal excitatory neurotransmitter, essential for synaptic plasticity, learning, and memory. However, its overabundance in the synaptic cleft triggers a cascade of excitotoxicity, a pathological process implicated in a host of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). The precise control of extracellular glutamate concentrations is therefore paramount for neuronal health, a role largely fulfilled by a family of high-affinity excitatory amino acid transporters (EAATs).
This compound, a benzothiazole derivative, is a neuroprotective agent approved for the treatment of ALS.[1] While its mechanism of action is multifaceted, a significant body of evidence points to its ability to enhance the function of glutamate transporters, thereby bolstering the clearance of synaptic glutamate and mitigating excitotoxicity.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects on glutamate transporters and offers detailed, field-proven protocols for their investigation.
Core Mechanism: A Two-Pronged Enhancement of Glutamate Clearance
This compound's impact on glutamate transporters is not a simple, singular event but rather a sophisticated, dual-action mechanism that enhances both the number and efficiency of these critical proteins at the cell surface.
Upregulation of Glutamate Transporter Expression
This compound has been shown to increase the protein and gene expression of several glutamate transporter subtypes, most notably the predominantly astroglial transporter GLT-1 (Excitatory Amino Acid Transporter 2, EAAT2), which is responsible for the majority of glutamate uptake in the brain.[4][5] Studies have also indicated effects on GLAST (EAAT1) and the neuronal transporter EAAC1 (EAAT3).[3]
This upregulation is not merely a passive consequence of cellular stress response but an active process involving the modulation of specific intracellular signaling pathways. Evidence suggests the involvement of:
-
Protein Kinase C (PKC) and Phosphatidylinositol 3-Kinase (PI3K) Pathways: The stimulatory effect of this compound on glutamate uptake can be attenuated by inhibitors of PKC and PI3K, indicating that these kinase pathways are crucial for mediating this compound's action on transporter expression and/or trafficking.[6]
-
The Canonical WNT/β-catenin Pathway: This pathway is a key regulator of gene expression. In astrocytes, β-catenin can activate the transcription of the SLC1A2 gene, which encodes for GLT-1.[7] this compound is thought to potentiate this pathway, leading to increased synthesis of GLT-1 mRNA and subsequently, higher protein levels.[8][9]
Enhancement of Transporter Activity
Beyond increasing the sheer number of transporters, this compound also appears to boost the functional capacity of existing transporters. Kinetic analyses have revealed that this compound can increase the apparent affinity of the transporter for glutamate (decrease in Km) and/or increase the maximal rate of transport (Vmax).[10] This suggests that this compound may induce conformational changes in the transporter protein that facilitate more efficient glutamate binding and translocation across the cell membrane.
The following diagram illustrates the proposed signaling pathways through which this compound enhances glutamate transporter expression and function.
Caption: Proposed signaling pathways for this compound-mediated enhancement of GLT-1.
Quantitative Effects of this compound on Glutamate Transporters
The following table summarizes key quantitative findings from preclinical studies investigating this compound's effects.
| Parameter Measured | Experimental System | This compound Concentration | Observed Effect | Reference |
| GLT-1 Protein Levels | Primary mouse striatal astrocytes | 100 µM | 199 ± 46% of control | [11] |
| Glutamate Uptake | Primary mouse striatal astrocytes | 100 µM | 138 ± 8% of control | [11] |
| Glutamate Uptake | Rat cortical astrocyte cultures | 10 µM | ~42% increase over basal | [12] |
| Glutamate Uptake Kinetics | Rat spinal cord synaptosomes | 0.1 µM | Km decreased by 21%, Vmax increased by 31% | [10] |
| GLT-1 Gene Expression | Aged Rat Hippocampus | In vivo treatment | Significantly increased | [5] |
Experimental Protocols for Assessing this compound's Effects
To rigorously evaluate the impact of this compound on glutamate transporters, a multi-faceted approach employing biochemical and molecular biology techniques is essential. The following protocols provide a robust framework for these investigations.
Experimental Workflow Overview
Caption: Workflow for investigating this compound's effects on glutamate transporters.
Protocol 1: Radiolabeled Glutamate Uptake Assay in Primary Astrocyte Cultures
This assay directly measures the functional activity of glutamate transporters. The use of radiolabeled glutamate ([3H]-L-glutamate) allows for sensitive and quantitative measurement of its uptake into cells.
Causality: Measuring uptake is the most direct assessment of transporter function. A change in Vmax or Km provides insight into whether a drug alters the number of functional transporters at the membrane or their affinity for the substrate.
Methodology:
-
Cell Culture: Plate primary astrocytes in 24-well plates and grow to confluence.
-
Pre-incubation: Aspirate culture medium and wash cells twice with 500 µL of pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Treatment: Add 450 µL of HBSS containing the desired concentration of this compound (or vehicle control) to each well. Incubate for the desired treatment period (e.g., 10 minutes to 24 hours) at 37°C.
-
Uptake Initiation: Add 50 µL of HBSS containing unlabeled L-glutamate and [3H]-L-glutamate (final concentration of 100 µM L-glutamate and 0.33 µCi/mL [3H]-L-glutamate).
-
Incubation: Incubate for 7-10 minutes at 37°C. This time should be within the linear range of uptake, which should be determined empirically.
-
Uptake Termination: Rapidly terminate the assay by aspirating the radioactive medium and washing the cells three times with 1 mL of ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.5 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer 400 µL of the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Protein Quantification: Use a portion of the remaining lysate to determine the total protein concentration in each well (e.g., using a BCA assay) for normalization of the uptake data.
-
Data Analysis: Express results as cpm per µg of protein or pmol of glutamate per minute per mg of protein. Non-specific uptake can be determined by performing the assay in a sodium-free buffer and subtracting this value from all other measurements.
Protocol 2: Western Blotting for GLT-1 Protein Expression
This protocol quantifies changes in the total amount of GLT-1 protein in response to this compound treatment, providing evidence for upregulation at the protein level.
Causality: An increase in GLT-1 protein levels strongly suggests that this compound treatment leads to either increased synthesis or decreased degradation of the transporter, corroborating data from functional assays.
Methodology:
-
Cell Lysis: Following this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run at 120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 90 minutes in a cold room or with an ice pack.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GLT-1 (e.g., rabbit anti-GLT-1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize GLT-1 band intensity to that of a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
Protocol 3: Quantitative PCR (qPCR) for SLC1A2 mRNA Expression
This protocol measures the levels of mRNA encoding for GLT-1, providing insight into whether this compound's effects on protein expression are mediated at the transcriptional level.
Causality: An increase in SLC1A2 mRNA levels indicates that this compound stimulates the transcription of the gene, providing a mechanistic basis for the observed increase in GLT-1 protein.
Methodology:
-
RNA Isolation: Following this compound treatment, lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction Setup: In a 96-well qPCR plate, prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for SLC1A2, and the diluted cDNA template. Also include primers for a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
qPCR Run: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative expression of SLC1A2 using the ΔΔCt method, normalizing the Ct value of SLC1A2 to the Ct value of the housekeeping gene.
Conclusion and Future Directions
This compound's ability to enhance both the expression and activity of glutamate transporters, particularly GLT-1, represents a key component of its neuroprotective profile. By bolstering the CNS's intrinsic glutamate clearance machinery, this compound helps to re-establish glutamate homeostasis and protect neurons from excitotoxic damage. The experimental framework provided in this guide offers a comprehensive approach to dissecting the molecular pharmacology of this compound and similar compounds.
Future research should continue to delineate the precise signaling events that link this compound to the transcriptional and post-translational regulation of glutamate transporters. Identifying the specific receptors and downstream effectors will not only deepen our understanding of this compound's mechanism but also pave the way for the development of novel therapeutics with enhanced specificity and efficacy for the treatment of neurodegenerative diseases.
References
- Carbone, M., Duty, S., & Rattray, M. (2012). This compound elevates GLT-1 activity and levels in striatal astrocytes.
- Hunsberger, M., et al. (2015). This compound Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression. Journal of Neurochemistry, 135(3), 532-544. [Link]
- Pereira, A. C., et al. (2013). This compound increases glutamate uptake by cultured C6 astroglial cells. International Journal of Developmental Neuroscience, 31(7), 482-486. [Link]
- Azbill, R. D., Mu, X., & Springer, J. E. (2000). This compound increases high-affinity glutamate uptake in rat spinal cord synaptosomes. Brain Research, 871(2), 175–180. [Link]
- Souza, D. G., et al. (2013). Characterization of Adult Rat Astrocyte Cultures. PLoS ONE, 8(3), e60282. [Link]
- Carbone, M., et al. (2012). This compound elevates GLT-1 activity and levels in striatal astrocytes.
- Fumagalli, E., Funicello, M., Rauen, T., Gobbi, M., & Mennini, T. (2008). This compound enhances the activity of glutamate transporters GLAST, GLT1 and EAAC1. European Journal of Pharmacology, 578(2-3), 171–176. [Link]
- Carbone, M., et al. (2012). This compound elevates GLT-1 activity and levels in striatal astrocytes.
- AstorScientific. (2025). Stepwise Western Blot Protocol for Lab Researchers. AstorScientific. [Link]
- Soria, F. N., et al. (2014). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Journal of Neuroscience Methods, 235, 136-145. [Link]
- Brothers, H. M., et al. (2013). This compound partially rescues age-associated, but not LPS-induced, loss of glutamate transporters and spatial memory.
- Vallée, A., et al. (2020).
- Jaiswal, M. K. (2016). This compound for the treatment of amyotrophic lateral sclerosis. Expert Opinion on Pharmacotherapy, 17(18), 2445-2453. [Link]
- Fumagalli, E., et al. (2008). This compound enhances the activity of glutamate transporters GLAST, GLT1 and EAAC1.
- Frizzo, M. E., et al. (2004). This compound enhances glutamate uptake in rat astrocyte cultures. Cellular and Molecular Neurobiology, 24(1), 123–128. [Link]
- Genda, E. N., et al. (2011). Co-compartmentalization of the Astroglial Glutamate Transporter, GLT-1, with Glycolytic Enzymes and Mitochondria. Journal of Neuroscience, 31(50), 18275–18288. [Link]
- Heja, L., et al. (2012). Western blotting analysis of GLT-1 from C57BL/6J mice total enriched...
- Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]
- NACALAI TESQUE, INC. (n.d.). Ver. 1.2. NACALAI TESQUE, INC.[Link]
- Hancock-Cerutti, W., et al. (2022). Relative quantification of mRNA transcript levels by qPCR. Protocols.io. [Link]
- Vallée, A., et al. (2020).
- Zhang, Y., et al. (2021). Wnt/β-catenin pathway is activated in astrocytes by M2...
- Vallée, A., et al. (2020). This compound: A therapeutic strategy in Alzheimer's disease by targeting the WNT/β-catenin pathway.
- Pereira, J. B., et al. (2021). This compound, a glutamate modulator, slows cerebral glucose metabolism decline in patients with Alzheimer's disease. Brain, 144(8), 2499–2510. [Link]
- Sun, L., et al. (2020).
- Flott, B., & Seifert, W. (1991).
- Kimelberg, H. K., & Katz, D. M. (1985). Uptake of [3H]serotonin and [3H]glutamate by primary astrocyte cultures. I. Effects of different sera and time in culture. Journal of Neuroscience Research, 13(4), 481–493. [Link]
- Achanta, S., & Vadigepalli, R. (2015). Single cell high-throughput qRT-PCR protocol.
- Duan, Y., et al. (1999). Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST. Journal of Neuroscience, 19(23), 10237–10245. [Link]
- Ståhlberg, A., et al. (2007). Quantification of mRNA in single cells and modelling of RT-qPCR induced noise. BMC Molecular Biology, 8, 88. [Link]
- Obolenskaya, M. Y., et al. (2016). Practical approach to quantification of mRNA abundance using RT-qPCR, normalization of experimental data and MIQE. Biopolymers and Cell, 32(3), 165-174. [Link]
Sources
- 1. This compound: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway | Aging [aging-us.com]
- 2. This compound Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances the activity of glutamate transporters GLAST, GLT1 and EAAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound elevates GLT-1 activity and levels in striatal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound partially rescues age-associated, but not LPS-induced, loss of glutamate transporters and spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increases glutamate uptake by cultured C6 astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a therapeutic strategy in Alzheimer's disease by targeting the WNT/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound increases high-affinity glutamate uptake in rat spinal cord synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound elevates GLT-1 activity and levels in striatal astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound enhances glutamate uptake in rat astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Riluzole's Modulation of Voltage-Gated Sodium Channels
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Riluzole, a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), exerts its therapeutic effects through a multifaceted mechanism of action, central to which is its modulation of voltage-gated sodium channels (VGSCs). This guide provides a comprehensive technical overview of the intricate interactions between this compound and VGSCs. We will delve into the state-dependent nature of this compound's binding, its impact on channel gating kinetics, and the resulting effects on neuronal excitability. Furthermore, this document will outline established electrophysiological protocols for characterizing this compound's activity and present a framework for future research and drug development endeavors targeting VGSCs.
Introduction: The Significance of Voltage-Gated Sodium Channels and the Therapeutic Niche of this compound
Voltage-gated sodium channels are integral membrane proteins that play a pivotal role in the initiation and propagation of action potentials in excitable cells, including neurons.[1] Dysregulation of VGSC function is implicated in a variety of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy, neuropathic pain, and neurodegenerative diseases.[1][2] In the context of neurodegeneration, particularly ALS, excessive glutamate-mediated excitotoxicity is a key pathological feature.[1][2]
This compound's primary therapeutic action is the attenuation of this glutamatergic excitotoxicity.[1][2][3] It achieves this, in large part, by modulating the activity of VGSCs on presynaptic nerve terminals, thereby reducing the release of glutamate.[1][2][4] Unlike classical sodium channel blockers that physically occlude the pore, this compound exhibits a more nuanced mechanism, preferentially binding to and stabilizing the inactivated state of the channel.[5][6] This state-dependent inhibition allows this compound to selectively target neurons that are pathologically hyperactive, while having a lesser effect on those firing at normal physiological frequencies.
The Core Mechanism: State-Dependent Modulation of VGSCs
The functionality of VGSCs is governed by their transition between three principal states: resting (closed), open, and inactivated. This compound's interaction with VGSCs is highly dependent on the conformational state of the channel.
Preferential Binding to the Inactivated State
A wealth of electrophysiological evidence demonstrates that this compound has a significantly higher affinity for the inactivated state of VGSCs compared to the resting state.[5][7] The apparent dissociation constants for this compound's block of inactivated channels are in the low micromolar range (2-3 µM), whereas for resting channels, they are substantially higher (90-143 µM).[5] This preferential binding is the cornerstone of its use-dependent and voltage-dependent inhibition. During periods of high-frequency neuronal firing, a larger proportion of VGSCs enter the inactivated state, making them more susceptible to this compound's inhibitory action. This mechanism allows for the selective dampening of hyperexcitability.[5]
A Novel "Non-Blocking Modulation"
Recent studies have proposed a unique "non-blocking modulation" as the primary mechanism of this compound's action.[8] Unlike traditional channel blockers, this compound, when bound, may still permit ion conduction.[8] Its inhibitory effect is thought to arise primarily from modulating the channel's gating properties rather than physically obstructing the ion pathway.[8] This novel mechanism could explain some of the peculiar kinetic effects observed with this compound, such as the rapid loss of inhibition at certain post-depolarization time points that cannot be accounted for by simple dissociation.[8]
Impact on Gating Kinetics
This compound's interaction with VGSCs leads to distinct alterations in their gating kinetics:
-
Shift in Steady-State Inactivation: this compound causes a hyperpolarizing shift in the voltage-dependence of steady-state inactivation.[5][9] This means that at any given membrane potential, a larger fraction of channels will be in the inactivated state and thus unavailable for opening, contributing to the reduction in neuronal excitability.
-
Slowing of Recovery from Inactivation: The drug impedes the transition of the channel from the inactivated state back to the resting state.[10] This prolongs the refractory period of the neuron, further limiting its ability to fire at high frequencies.
-
Effects on Activation: The effect of this compound on the voltage-dependence of activation is more complex and can vary between different VGSC subtypes. Some studies report a depolarizing shift in the activation curve.[5][11]
Subtype Specificity and Binding Site
The mammalian genome encodes nine functional VGSC subtypes (Nav1.1-Nav1.9), each with distinct tissue distribution and biophysical properties. This compound exhibits a degree of subtype specificity. It preferentially blocks tetrodotoxin-sensitive (TTX-S) sodium channels over tetrodotoxin-resistant (TTX-R) channels at resting membrane potentials, largely because a greater fraction of TTX-S channels are in the inactivated state at these potentials.[5]
Computational docking studies and site-directed mutagenesis have provided insights into the putative binding site of this compound. It is thought to interact with the "local anesthetic receptor" site within the channel pore.[7] More recent evidence suggests that this compound may preferentially locate within the membrane-accessible fenestrations of the channel, allosterically stabilizing the inactivated state rather than directly blocking the pore.[12][13] In silico modeling of the Nav1.6 channel has identified key interacting residues, including TYR 1787, LEU 1843, and GLN 1799, which may be crucial for the this compound-channel interaction.[14]
Quantitative Analysis of this compound's Effects
The following table summarizes key quantitative parameters of this compound's interaction with VGSCs, compiled from various studies. It is important to note that these values can vary depending on the experimental system and conditions.
| Parameter | Value | Channel/Preparation | Reference |
| IC50 (Inward Na+ Current) | 51 µM | Cultured rat cortical neurons | [9][15] |
| EC50 (Persistent Na+ Current) | 2 µM | Rat cortical neurons | [16] |
| Kd (Inactivated State) | 2-3 µM | Rat dorsal root ganglion neurons (TTX-S & TTX-R) | [5] |
| Kd (Resting State) | 90-143 µM | Rat dorsal root ganglion neurons (TTX-S & TTX-R) | [5] |
| Shift in Inactivation (V1/2) | ~ -20 mV | Cultured rat cortical neurons | [9] |
Experimental Protocols for Characterizing this compound's Modulation of VGSCs
The gold standard for investigating the effects of pharmacological agents on ion channels is the patch-clamp electrophysiology technique. Both manual and automated patch-clamp systems are utilized.[17]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane.
Step-by-Step Methodology:
-
Cell Preparation: Utilize cell lines stably expressing a specific VGSC subtype (e.g., HEK293 cells) or primary cultured neurons.
-
Pipette Fabrication and Filling: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an appropriate internal solution (e.g., containing CsF to block potassium currents).
-
Seal Formation and Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ). A subsequent pulse of suction ruptures the cell membrane to achieve the whole-cell configuration.
-
Voltage-Clamp Protocols: Apply a series of voltage protocols to elicit and measure sodium currents.
-
Current-Voltage (I-V) Relationship: From a holding potential of -80 mV, apply depolarizing steps in 5 or 10 mV increments to determine the voltage at which the peak inward current occurs.
-
Steady-State Inactivation: Use a two-pulse protocol. A series of conditioning pre-pulses of varying voltages are applied, followed by a test pulse to the voltage of peak current, to determine the voltage at which half of the channels are inactivated (V1/2).
-
Recovery from Inactivation: A two-pulse protocol where the time interval between two depolarizing pulses is varied to measure the time constant of recovery from inactivation.
-
-
Data Acquisition and Analysis: Record currents using an appropriate amplifier and digitizer. Analyze the data using software such as pCLAMP or PatchMaster to measure peak current amplitude, and fit inactivation and activation curves with Boltzmann functions.
-
Drug Application: Perfuse this compound at various concentrations and repeat the voltage protocols to determine its effects on the measured parameters.
Broader Implications and Future Directions
While this compound's primary clinical application is in ALS, its mechanism of action suggests potential therapeutic utility in other conditions characterized by neuronal hyperexcitability.[18] Its ability to selectively target hyperactive neurons makes it an attractive candidate for development in areas such as epilepsy and chronic pain.[18][19]
Future research should focus on:
-
Developing this compound analogs with improved subtype selectivity and pharmacokinetic profiles. Structure-activity relationship studies can aid in designing compounds with enhanced efficacy and reduced off-target effects.[18]
-
Further elucidating the molecular details of this compound's binding site and its interaction with the channel's gating machinery. High-resolution structural techniques, such as cryo-electron microscopy, will be invaluable in this endeavor.
-
Investigating the role of "non-blocking modulation" in the therapeutic effects of this compound and other VGSC modulators. This could open up new avenues for drug design, focusing on allosteric modulation rather than direct pore block.
Conclusion
This compound's modulation of voltage-gated sodium channels is a sophisticated mechanism characterized by a strong preference for the inactivated state and a novel "non-blocking" mode of action. This state-dependent inhibition allows for the selective targeting of pathological neuronal hyperactivity, which is central to its neuroprotective effects. A thorough understanding of this intricate interaction, facilitated by robust electrophysiological and computational techniques, is crucial for optimizing its therapeutic use and for the rational design of next-generation VGSC modulators.
References
- Non-blocking modulation as the major mechanism of sodium channel inhibition by this compound. (2017-12-04).
- What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).
- The pharmacology and mechanism of action of this compound - Neurology.org.
- The pharmacology and mechanism of action of this compound - PubMed.
- The pharmacology and mechanism of action of this compound - Neurology.org.
- Effect of this compound on voltage-gated sodium currents. (a) Family of... - ResearchGate.
- Development of this compound Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC - NIH.
- A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PubMed Central.
- This compound interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons - PubMed.
- Partial Block by this compound of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC - NIH. (2014-11-18).
- Differential action of this compound on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels - PubMed.
- Mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling | bioRxiv. (2020-05-05).
- A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - ResearchGate.
- This compound - Sodium Channel Inhibitor for Neuroscience - APExBIO.
- This compound inhibits the persistent sodium current in mammalian CNS neurons - PubMed.
- A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed.
- Unique Type of Sodium Channel Inhibition by this compound | Request PDF - ResearchGate.
- Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed.
- This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed.
- Structural basis for the rescue of hyperexcitable cells by the amyotrophic lateral sclerosis drug this compound - PubMed. (2024-09-28).
- In silico docking reveals possible this compound binding sites on Nav1.6 sodium channel: implications for amyotrophic lateral sclerosis therapy - PubMed. (2012-12-21).
- Blockade of Persistent Sodium Currents Contributes to the this compound-Induced Inhibition of Spontaneous Activity and Oscillations in Injured DRG Neurons - ResearchGate.
- This compound exerts transient modulating effects on cortical and axonal hyperexcitability in ALS.
- Voltage protocols for the identification of distinct types of sodium channel inhibitors. (2011-03-23).
- Drugs exhibit diverse binding modes and access routes in the Na v 1.5 cardiac sodium channel pore.
- In silico docking reveals possible this compound binding sites on Nav1.6 sodium channel: implications for drug design strategy on Amyotrophic Lateral Sclerosis - Frontiers. (2014-02-27).
- In silico docking reveals possible this compound binding sites on Nav1.6 sodium channel: Implications for amyotrophic lateral sclerosis therapy - Pontificia Universidad Javeriana. (2012-12-21).
- High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed. (2017-07-06).
- Electrophysiological evaluation of the sodium-channel blocker carbamazepine in healthy human subjects - PubMed.
- Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide - MDPI.
- Sodium channel blocker tests allow a clear distinction of electrophysiological characteristics and prognosis in patients with a type 2 or 3 Brugada electrocardiogram pattern - PubMed.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. neurology.org [neurology.org]
- 3. neurology.org [neurology.org]
- 4. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential action of this compound on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis for the rescue of hyperexcitable cells by the amyotrophic lateral sclerosis drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. In silico docking reveals possible this compound binding sites on Nav1.6 sodium channel: implications for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. This compound inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of this compound Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating Riluzole's Neuroprotective Properties In Vitro
Prepared by: Gemini, Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Riluzole, the first FDA-approved therapeutic for amyotrophic lateral sclerosis (ALS), has garnered significant interest for its neuroprotective capabilities.[1][2] While its clinical efficacy is modest, it serves as a critical pharmacological tool and a foundation for developing more potent neuroprotective agents. The primary mechanism of action is attributed to its modulation of the glutamatergic system, primarily through the inhibition of glutamate release and blockade of voltage-gated sodium channels.[3][4] However, emerging evidence points to a more complex pharmacological profile, including interactions with intracellular signaling cascades and protein kinase C (PKC).[5][6][7] This guide provides a comprehensive framework for the in vitro investigation of this compound's neuroprotective properties. It moves beyond standard protocols to explain the causal links between experimental design, mechanistic inquiry, and data interpretation, empowering researchers to conduct robust, self-validating studies.
Deconstructing this compound's Mechanism of Action: A Multi-faceted Approach
Understanding this compound's neuroprotective effects requires dissecting its multiple, interconnected mechanisms. In vitro investigations should be designed to probe these distinct yet synergistic actions.
1.1 Primary Target: Attenuation of Glutamatergic Transmission The cornerstone of this compound's neuroprotective activity is its ability to curb glutamate-mediated excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases.[3][8][9] This is achieved through two principal actions:
-
Inhibition of Voltage-Gated Sodium Channels (VGSCs): this compound preferentially blocks persistent sodium currents over transient currents.[10] This is a critical distinction, as persistent sodium currents enhance neuronal excitability near the firing threshold, leading to excessive depolarization and subsequent glutamate release.[10] By inhibiting these currents, this compound effectively reduces neuronal hyperexcitability and dampens the presynaptic release of glutamate.[2][3]
-
Modulation of Glutamate Release and Uptake: this compound has been shown to directly inhibit the release of glutamate from presynaptic terminals.[4][11] Furthermore, some studies suggest it can enhance the activity of glutamate transporters, such as GLAST and GLT1, which are responsible for clearing glutamate from the synaptic cleft, thereby preventing receptor over-activation.[1][6][12]
1.2 Downstream Signaling & Secondary Mechanisms Beyond direct modulation of glutamate transmission, this compound influences intracellular signaling pathways that are pivotal for neuronal survival and death.
-
Inhibition of Protein Kinase C (PKC): this compound can directly inhibit PKC, likely by targeting its catalytic domain.[5][7] Since PKC activation is implicated in oxidative stress-induced neuronal injury, this inhibitory action may contribute significantly to this compound's antioxidative and neuroprotective effects.[7]
-
Modulation of MAPK/ERK and PI3K/AKT Pathways: In various cell types, this compound has been shown to suppress the hyperactivity of pro-survival pathways like MAPK/ERK and PI3K/AKT.[1][13] While often studied in the context of cancer, this modulation is relevant to neuroprotection as aberrant signaling in these pathways can contribute to apoptotic processes.
The following diagram illustrates the primary and secondary mechanisms through which this compound is hypothesized to exert its neuroprotective effects.
Caption: this compound's multifaceted neuroprotective signaling pathways.
Strategic Selection of In Vitro Models
The choice of an in vitro model is a critical decision that dictates the relevance and translatability of your findings. There is no single "best" model; the selection must align with the specific mechanistic question being addressed.
| Model System | Key Advantages | Key Limitations | Best Suited For |
| Primary Neuronal Cultures (e.g., Cortical, Hippocampal) | - High physiological relevance; possess native receptors, channels, and synaptic structures.[14] - Gold standard for studying excitotoxicity and synaptic function.[15][16] | - Technically demanding to prepare and maintain.[17][18] - Heterogeneous cell population (neurons and glia). - Limited scalability for high-throughput screening (HTS). | - Detailed mechanistic studies. - Validating hits from HTS. - Studying synaptic transmission and network activity. |
| Human Neuroblastoma Cell Lines (e.g., SH-SY5Y) | - Easy to culture, highly scalable, and reproducible.[19] - Human origin, expressing human-specific proteins.[19] - Can be differentiated to exhibit more mature neuronal phenotypes.[20][21] | - Immortalized, cancerous origin; may not reflect primary neuron physiology. - Undifferentiated cells are proliferative and may have immature neuronal characteristics.[20] | - Initial drug screening and HTS. - Studies of general cytotoxicity and cell viability.[22][23] - Investigating specific pathways when the model is well-characterized (e.g., dopaminergic toxicity).[20] |
| Human iPSC-derived Neurons | - High physiological relevance with human genetics. - Can be differentiated into specific neuronal subtypes. - Enables patient-specific disease modeling. | - Expensive and technically complex protocols. - Potential for variability between cell lines and differentiation batches. | - Disease-specific mechanism studies. - Testing compounds on a specific genetic background. - Assessing neurotransmitter release in a human context.[24] |
Senior Scientist Insight: For investigating this compound, primary cortical neurons are the superior choice for mechanism-of-action studies due to their complete glutamatergic signaling apparatus.[25] However, for initial dose-response curves or screening this compound analogs, the SH-SY5Y line offers a pragmatic, high-throughput alternative.[9][19] The key is to validate any findings from cell lines in a primary culture system.
Core Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.
3.1 Workflow for Assessing Neuroprotective Efficacy
This workflow provides a logical sequence for testing this compound's ability to protect against an excitotoxic insult.
Caption: Experimental workflow for in vitro neuroprotection assays.
3.2 Protocol: Cell Viability Assessment via MTT Assay
This assay measures the metabolic activity of cells, which correlates with viability.[26][27] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[27]
-
Objective: To quantify the protective effect of this compound against glutamate-induced cell death.
-
Materials:
-
96-well cell culture plates with cultured neurons
-
This compound stock solution (in DMSO)[28]
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[27]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Plate reader (absorbance at 570-590 nm)[27]
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate. For primary neurons, this may take several days.[29]
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include "vehicle control" wells (medium with DMSO, no this compound) and "this compound only" control wells. Incubate for the desired pre-treatment time (e.g., 2 hours).
-
Excitotoxic Insult: Add a toxic concentration of L-glutamate to the appropriate wells (e.g., "Glutamate Only" and all this compound pre-treated wells). Do not add glutamate to "Vehicle Control" or "this compound Only" wells. Incubate for the determined insult period (e.g., 24 hours).
-
MTT Incubation: Carefully aspirate the culture medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[30]
-
Incubate: Place the plate back in the incubator (37°C, 5% CO₂) for 2-4 hours, or until purple formazan crystals are visible within the cells.[30]
-
Solubilization: Add 100 µL of solubilization solution to each well.[30]
-
Read Plate: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[27] Measure the absorbance at 570 nm.
-
-
Data Analysis & Expected Outcome:
-
Normalize all readings to the "Vehicle Control" group (set to 100% viability).
-
The "Glutamate Only" group should show a significant reduction in viability (e.g., ~50%).
-
Effective concentrations of this compound should result in viability percentages significantly higher than the "Glutamate Only" group, demonstrating a dose-dependent protective effect.
-
3.3 Protocol: K+-Evoked Glutamate Release Assay
This assay directly measures one of this compound's primary mechanisms: the inhibition of neurotransmitter release.[11] Depolarization with a high concentration of potassium chloride (KCl) triggers the release of glutamate, which can be quantified in the supernatant.[31]
-
Objective: To determine if this compound inhibits depolarization-induced glutamate release.
-
Materials:
-
Cultured neurons (primary cultures are strongly recommended)
-
HEPES-buffered salt solution (HBSS)
-
High Potassium (K+) HBSS (e.g., 40-70 mM KCl, with NaCl concentration adjusted to maintain osmolarity)[31][32]
-
This compound stock solution
-
Glutamate Assay Kit (enzyme-based, fluorescence or colorimetric)[32]
-
Plate reader (fluorescence or absorbance, depending on kit)
-
-
Step-by-Step Methodology:
-
Cell Preparation: Gently wash the cultured neurons twice with warm HBSS to remove endogenous glutamate from the culture medium.
-
Pre-treatment: Add HBSS containing the desired concentration of this compound (or vehicle) to the cells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Aspirate the pre-treatment solution. To stimulate release, add the High K+ HBSS (also containing this compound or vehicle). To measure basal release, add normal HBSS to control wells.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) to allow for glutamate release.[32]
-
Sample Collection: Carefully collect the supernatant (conditioned media) from each well and transfer to a new plate or tubes. Be careful not to disturb the cell layer.
-
Quantification: Quantify the glutamate concentration in each sample using a commercial glutamate assay kit, following the manufacturer's instructions.[32][33] This typically involves an enzymatic reaction that produces a fluorescent or colored product proportional to the glutamate concentration.
-
Normalization (Optional but Recommended): After collecting the supernatant, lyse the cells in each well and perform a protein assay (e.g., BCA) to normalize the glutamate release to the total protein content in each well.[32]
-
-
Data Analysis & Expected Outcome:
-
Calculate the amount of glutamate released (e.g., in µM or nmol/mg protein).
-
The "High K+" group (vehicle-treated) should show a significant increase in glutamate release compared to the basal (normal HBSS) group.
-
This compound-treated groups should show a dose-dependent reduction in K+-evoked glutamate release compared to the vehicle-treated "High K+" group.
-
Data Interpretation and Validation
Interpreting in vitro data requires a critical eye for controls and an understanding of the compound's therapeutic window.
4.1 Establishing the Therapeutic Window It is crucial to differentiate true neuroprotection from toxicity. This compound itself can be toxic at high concentrations.[6] Therefore, a key preliminary experiment is to determine this compound's toxicity profile in your chosen cell model. This is done by running a cell viability assay (like MTT) with this compound alone at a wide range of concentrations.
| Parameter | Typical Concentration Range (Primary Cortical Neurons) | Rationale / Key Reference |
| Neuroprotective EC₅₀ | 1 - 10 µM | This range is often effective in reducing neuronal excitability and firing without causing overt toxicity.[2][34] |
| Inhibition of Persistent Na+ Current (EC₅₀) | ~2 µM | This is a key mechanism and occurs at therapeutically relevant concentrations.[10] |
| Inhibition of Glutamate Release (IC₅₀) | 10 - 40 µM | Higher concentrations are often needed to see significant inhibition of bulk neurotransmitter release.[11] |
| Cellular Toxicity (LC₅₀) | > 100 µM | Concentrations above 100 µM can become toxic to cells, confounding neuroprotection results.[6] |
Senior Scientist Insight: Your neuroprotection experiments should be conducted at concentrations where this compound itself shows >90% cell viability. Any "protection" observed at a concentration that is independently toxic is likely an artifact and should be disregarded. The "this compound Only" control in your experimental design is non-negotiable for this reason.
Conclusion and Future Perspectives
This guide outlines a robust, mechanism-driven approach to characterizing the neuroprotective properties of this compound in vitro. By carefully selecting models, employing self-validating protocols, and critically interpreting the data within a defined therapeutic window, researchers can generate high-fidelity results. The methodologies described here—assessing viability against an excitotoxic insult and directly measuring the inhibition of glutamate release—form the foundational assays for this work.
Future investigations could expand upon this framework by employing more advanced techniques such as calcium imaging to monitor excitotoxicity in real-time, or using high-content imaging to analyze morphological changes like neurite outgrowth.[15] Furthermore, exploring this compound's effects in co-culture models containing both neurons and glial cells would provide deeper insights into its modulation of glutamate uptake and the non-cell-autonomous aspects of neuroprotection.
References
- This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC. (2021-10-27).
- What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).
- This compound blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro - PubMed. nih.gov. [Link]
- Primary Culture of Cortical Neurons - Bio-protocol. bio-protocol.org. [Link]
- Non-blocking modulation as the major mechanism of sodium channel inhibition by this compound. (2017-12-04). biorxiv.org. [Link]
- Protocol for the Primary Culture of Cortical and Hippocampal neurons. squarespace.com. [Link]
- This compound inhibits the persistent sodium current in mammalian CNS neurons - PubMed. nih.gov. [Link]
- Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - Frontiers. frontiersin.org. [Link]
- Administration of the glutamate-modulating drug, this compound, after stress prevents its delayed effects on the amygdala in male rats | PNAS Nexus | Oxford Academic. oup.com. [Link]
- Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery.
- Effects of this compound on electrically evoked neurotransmitter release - PMC - PubMed Central. nih.gov. [Link]
- Culturing primary neurons from rat hippocampus and cortex - PMC - PubMed Central. nih.gov. [Link]
- The pharmacology and mechanism of action of this compound - Neurology.org. neurology.org. [Link]
- The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments.
- A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PubMed Central. nih.gov. [Link]
- An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. zanco.edu.krd. [Link]
- A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed. nih.gov. [Link]
- MTT (Assay protocol - Protocols.io. protocols.io. [Link]
- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC - PubMed Central. nih.gov. [Link]
- Excitotoxicity In Vitro Assay - Creative Biolabs.
- Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed. nih.gov. [Link]
- Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells - Scantox. scantox.com. [Link]
- SH-SY5Y human neuroblastoma cell line: In vitro cell model of dopaminergic neurons in Parkinson's disease - ResearchGate.
- Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC - PubMed Central. nih.gov. [Link]
- High throughput analysis of endogenous glutamate release using a fluorescence plate reader - UQ eSpace - The University of Queensland. uq.edu.au. [Link]
- In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress... - ResearchGate.
- Non-Canonical Smads Phosphorylation Induced by the Glutamate Release Inhibitor, this compound, through GSK3 Activ
- Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. nrronline.org. [Link]
- Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs) - Protocols.io. protocols.io. [Link]
- Detection of glutamate release from neurons by genetically encoded surface-displayed FRET nanosensors | PNAS. pnas.org. [Link]
- Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC. nih.gov. [Link]
- Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC - NIH. nih.gov. [Link]
- A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C - PubMed. nih.gov. [Link]
Sources
- 1. This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. neurology.org [neurology.org]
- 5. This compound blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 9. scantox.com [scantox.com]
- 10. This compound inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Non-Canonical Smads Phosphorylation Induced by the Glutamate Release Inhibitor, this compound, through GSK3 Activation in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 19. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 26. MTT (Assay protocol [protocols.io]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. tribioscience.com [tribioscience.com]
- 29. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 30. atcc.org [atcc.org]
- 31. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 32. protocols.io [protocols.io]
- 33. UQ eSpace [espace.library.uq.edu.au]
- 34. A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Riluzole's Role in Mitigating Neuronal Oxidative Stress
Abstract
Oxidative stress is a central pathogenic mechanism in a spectrum of neurodegenerative diseases, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems to neutralize them. Neurons, with their high metabolic rate and lipid-rich membranes, are particularly vulnerable to oxidative damage. Riluzole, a benzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS), has demonstrated significant neuroprotective properties that extend beyond its well-characterized role as a glutamate modulator.[1] This technical guide provides an in-depth analysis of the multifaceted mechanisms through which this compound mitigates oxidative stress in neurons. We will explore its primary action on glutamate excitotoxicity, its direct effects on mitochondrial function and ROS production, and its influence on cellular antioxidant pathways. This document is intended for researchers, neuroscientists, and drug development professionals seeking a comprehensive understanding of this compound's antioxidant capabilities and a practical framework for its investigation.
The Nexus of Neuronal Injury: Glutamate Excitotoxicity and Oxidative Stress
The concept of excitotoxicity, where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage, is a cornerstone of neurodegenerative pathology.[2] This process is inextricably linked to the generation of oxidative stress.[3] Persistent activation of postsynaptic glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, triggers a massive influx of calcium (Ca²⁺) into the neuron.[4] This Ca²⁺ overload disrupts mitochondrial function, leading to the production of ROS which in turn cause toxicity to both neurons and surrounding glial cells.[3]
This compound's primary and most established mechanism of action is the attenuation of this excitotoxic cascade.[4] It achieves this through several key actions:
-
Inhibition of Presynaptic Glutamate Release: this compound blocks voltage-gated sodium channels, reducing neuronal hyperexcitability and thereby decreasing the presynaptic release of glutamate.[1][4]
-
Postsynaptic Receptor Modulation: It can non-competitively block some of the postsynaptic effects of glutamate at NMDA receptors, further limiting Ca²⁺ influx.[2]
-
Enhancement of Glutamate Uptake: Some evidence suggests that this compound may enhance the uptake of glutamate by astrocytes through transporters like GLT-1, clearing excess glutamate from the synaptic cleft and promoting the synthesis of the critical antioxidant glutathione (GSH).[5][6]
By dampening the initial excitotoxic insult, this compound indirectly but powerfully curtails a primary source of oxidative stress in pathological conditions.[3]
Caption: this compound's primary mechanism in mitigating oxidative stress.
Beyond Glutamate: Direct Antioxidant and Mitochondrial Protective Effects
While its anti-excitotoxic properties are significant, a growing body of evidence reveals that this compound possesses direct antioxidant capabilities. Studies have shown that this compound can protect neurons against oxidative injury induced by agents like iron (FeCl₃) and hydrogen peroxide (H₂O₂), even in the absence of excitotoxic insults.[7][8][9]
Mitochondrial Stabilization
The mitochondrion is both a primary source and a primary target of oxidative stress. This compound has been shown to exert stabilizing effects directly on mitochondria. In models where the mitochondrial electron transport chain is inhibited, this compound can prevent neuronal cell death and preserve mitochondrial metabolism, as indicated by enhanced intrinsic NADH fluorescence.[10][11] It helps to attenuate disruptions in mitochondrial Ca²⁺ signaling, a key event that can trigger the mitochondrial permeability transition pore and initiate apoptosis.[10] By preserving cellular energy metabolism and reducing ATP depletion during oxidative insults, this compound enhances the neuron's resilience.[12]
Attenuation of Lipid Peroxidation
Oxidative stress inflicts significant damage on cellular membranes through lipid peroxidation. This compound has been demonstrated to reduce lipid peroxidation induced by agents like Fe³⁺ and L-DOPA in neuronal cultures.[12] This suggests a direct protective effect on membrane integrity, which is critical for maintaining neuronal function and preventing the propagation of further oxidative damage.
Modulation of Key Signaling Kinases
This compound's neuroprotective actions may also involve the modulation of intracellular signaling pathways. For instance, it has been shown to directly inhibit Protein Kinase C (PKC), an enzyme implicated in mediating oxidative stress.[13] This inhibition of the PKC catalytic domain presents another non-excitotoxic mechanism contributing to its antioxidative effects.[13]
Bolstering Endogenous Defenses: this compound and the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response.[14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including those involved in glutathione synthesis and ROS detoxification.[14][15]
While direct, potent activation of the Nrf2 pathway by this compound is still an area of active investigation, some studies suggest a potential link. For example, this compound has been observed to upregulate Nrf2 expression in response to hypoxia.[16] Furthermore, its ability to enhance glutamate uptake can increase the availability of precursors for glutathione (GSH) synthesis, a critical Nrf2-regulated antioxidant.[6] The interaction between this compound and the Nrf2 pathway represents a promising frontier for understanding its full cytoprotective potential.
Caption: The Nrf2-ARE pathway and potential points of influence for this compound.
Experimental Validation: Protocols and Methodologies
To rigorously assess the antioxidant properties of this compound, a well-defined experimental workflow is essential. The following protocols provide a framework for inducing and quantifying oxidative stress in a neuronal cell model and evaluating the protective efficacy of this compound.
Experimental Workflow Overview
Caption: General experimental workflow for assessing this compound's antioxidant effects.
Detailed Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This protocol describes a method to test this compound's ability to counteract acute oxidative stress induced by hydrogen peroxide (H₂O₂).[9][17]
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, Penicillin/Streptomycin
-
This compound (Sigma-Aldrich)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) probe (e.g., CellROX™)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare fresh dilutions of this compound in culture medium. A common effective range is 1-10 µM.[8][9] Remove the old medium from the cells and add the this compound-containing medium. Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) as the highest this compound dose. Incubate for 24 hours. Causality Insight: This pre-incubation period allows for any potential induction of protective cellular mechanisms by this compound prior to the oxidative insult.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. A typical concentration to induce ~50% cell death in SH-SY5Y cells is 200 µM.[17] Add the H₂O₂ solution to the wells (except for the "untreated control" and "this compound only" groups). Incubate for an additional 24 hours.[17]
-
Assessment of Cell Viability (MTT Assay):
-
Remove the medium from all wells.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.[18]
-
-
Assessment of Intracellular ROS (H₂DCFDA Assay):
-
This assay should be run on a parallel plate prepared under the same conditions.
-
After the H₂O₂ incubation period, remove the medium and wash cells once with warm PBS.
-
Incubate cells with H₂DCFDA probe (e.g., 5 µM) in PBS for 30-60 minutes at 37°C, protected from light.
-
Wash cells twice with PBS to remove excess probe.
-
Measure fluorescence using a microplate reader with excitation/emission wavelengths appropriate for the probe (e.g., ~485/530 nm for DCF).[19] An increase in fluorescence indicates higher ROS levels.
-
Data Presentation and Interpretation
Summarize quantitative results in tables for clear comparison across treatment groups.
Table 1: Summary of this compound's Antioxidant Mechanisms
| Mechanism | Primary Effect | Key Molecular Targets/Pathways | Representative Citations |
|---|---|---|---|
| Anti-Excitotoxicity | Reduces glutamate-driven Ca²⁺ overload and subsequent ROS production. | Voltage-gated Na⁺ channels, NMDA receptors, Glutamate transporters (GLT-1). | [2][3][4][6] |
| Mitochondrial Protection | Stabilizes mitochondrial membrane potential, preserves ATP production, and attenuates Ca²⁺ dysregulation. | Mitochondrial electron transport chain, Mitochondrial permeability transition pore. | [10][11][12] |
| Direct Antioxidant Action | Reduces lipid peroxidation and scavenges reactive oxygen species. | Lipid membranes, Protein Kinase C (PKC). | [7][8][12][13] |
| Modulation of Endogenous Defenses | Potential upregulation of cellular antioxidant gene expression. | Nrf2-ARE Pathway, Glutathione (GSH) synthesis. |[6][14][16] |
Table 2: Typical Experimental Parameters for In Vitro this compound Studies
| Parameter | Cell Model | Oxidative Stressor | Stressor Concentration | This compound Concentration | Incubation Time |
|---|---|---|---|---|---|
| Acute Oxidative Stress | SH-SY5Y Neuroblastoma | Hydrogen Peroxide (H₂O₂) | 100-300 µM | 1-10 µM | 24 hours |
| Mitochondrial Dysfunction | Primary Mesencephalic Cultures | MPP⁺ / Rotenone | 10-300 µM (MPP⁺) | 1-10 µM | 48-72 hours |
| Lipid Peroxidation | Cortical Cultures | Iron Chloride (FeCl₃) | 10-100 µM | 1-30 µM | 24 hours |
Conclusion and Future Directions
This compound's capacity to mitigate oxidative stress in neurons is a complex, multifaceted process. While its role in curbing glutamate excitotoxicity provides a powerful indirect antioxidant effect, compelling evidence supports its direct protective action on mitochondria and its ability to reduce damaging lipid peroxidation.[3][10][12] These combined mechanisms underscore its therapeutic value in neurodegenerative diseases where oxidative stress is a key pathological driver.
Future research should focus on further elucidating the precise molecular interactions between this compound and endogenous antioxidant pathways, particularly the Nrf2 system. Investigating whether this compound or its metabolites can directly activate Nrf2 or enhance its stability would provide significant insight. Furthermore, the use of advanced preclinical models and the analysis of oxidative stress biomarkers in clinical trials will be crucial to fully translate these mechanistic understandings into improved therapeutic strategies for a range of devastating neurological disorders.[20][21][22][23]
References
- A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C. PubMed.
- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and P
- Revisiting Glutamate Excitotoxicity in Amyotrophic Lateral Sclerosis and Age-Related Neurodegener
- What is the mechanism of this compound?
- Antioxidative and proapoptotic effects of this compound on cultured cortical neurons. PubMed.
- The pharmacology and mechanism of action of this compound. Neurology.org.
- This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review). PMC.
- Protective effects of this compound on dopamine neurons: involvement of oxidative stress and cellular energy metabolism. PubMed.
- This compound Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. Clinical Psychopharmacology and Neuroscience.
- Application Notes and Protocols for Inducing Oxidative Stress in Cell Culture Using Menadiol. Benchchem.
- This compound-Triggered GSH Synthesis via Activation of Glutamate Transporters to Antagonize Methylmercury-Induced Oxidative Stress in Rat Cerebral Cortex. PMC - PubMed Central.
- (PDF) this compound Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes.
- This compound Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. Clinical Psychopharmacology and Neuroscience.
- This compound But Not Melatonin Ameliorates Acute Motor Neuron Degeneration and Moderately Inhibits SOD1-Mediated Excitotoxicity Induced Disrupted Mitochondrial Ca2+ Signaling in Amyotrophic L
- Could an ALS Treatment Option Be Improving Health of Mitochondria? ALS News Today.
- Modeling Oxidative Stress in the Central Nervous System. Boston Children's Hospital.
- Effect of this compound and curcumin combination on Nrf2 signaling pathway....
- This compound, neuroprotection and amyotrophic l
- Oxidative Stress Biomarkers in Brain Health. MASI Longevity Science.
- Beyond Antioxidants: The Emerging Role of Nrf2 Activation in Amyotrophic L
- The Effect of RNS60 on ALS Biomarkers. NEALS.
- Early Clinical Trial Results Show an Approved ALS Drug May Have Benefits for Alzheimer's.
- 2.3. Neuronal Cell Culture and Measurement of Neuronal Cell Protect Effect. Bio-protocol.
- The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism. Google AI Search.
Sources
- 1. This compound, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Triggered GSH Synthesis via Activation of Glutamate Transporters to Antagonize Methylmercury-Induced Oxidative Stress in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidative and proapoptotic effects of this compound on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes [cpn.or.kr]
- 9. researchgate.net [researchgate.net]
- 10. This compound But Not Melatonin Ameliorates Acute Motor Neuron Degeneration and Moderately Inhibits SOD1-Mediated Excitotoxicity Induced Disrupted Mitochondrial Ca2+ Signaling in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alsnewstoday.com [alsnewstoday.com]
- 12. Protective effects of this compound on dopamine neurons: involvement of oxidative stress and cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beyond Antioxidants: The Emerging Role of Nrf2 Activation in Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cpn.or.kr [cpn.or.kr]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masi.eu [masi.eu]
- 22. The Effect of RNS60 on ALS Biomarkers | NEALS [neals.org]
- 23. Early Clinical Trial Results Show an Approved ALS Drug May Have Benefits for Alzheimer’s [brightfocus.org]
The Modulatory Role of Riluzole on Neuroinflammation in the Central Nervous System: A Technical Guide
This guide provides a comprehensive exploration of the anti-inflammatory properties of Riluzole within the central nervous system (CNS). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, experimental validation, and practical methodologies for investigating this compound's neuroprotective and anti-inflammatory effects.
Introduction: Beyond Glutamate Modulation
This compound, a benzothiazole derivative, is a well-established neuroprotective agent primarily known for its modulation of glutamatergic neurotransmission.[1][2] It is the first drug approved for the treatment of amyotrophic lateral sclerosis (ALS), where it has been shown to modestly extend survival.[3][4] While its action on voltage-gated sodium channels and subsequent inhibition of glutamate release is a cornerstone of its therapeutic effect, a growing body of evidence highlights its significant anti-inflammatory activities within the CNS.[1][5][6] This guide will dissect these anti-inflammatory mechanisms, offering a deeper understanding of this compound's multifaceted neuroprotective profile.
Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[7] Microglia, the resident immune cells of the CNS, and astrocytes play a central role in orchestrating this inflammatory response.[7] this compound has been shown to directly impact the activation states of these glial cells, thereby attenuating the production of pro-inflammatory mediators and promoting a more neuroprotective environment.
Mechanistic Insights: this compound's Anti-Inflammatory Signaling Cascades
This compound's anti-inflammatory effects are not mediated by a single pathway but rather through a complex interplay of various molecular targets. This section will explore the key signaling cascades influenced by this compound.
Attenuation of Microglial Activation
Microglia exist in a spectrum of activation states, broadly categorized as the pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. In response to pathological stimuli, such as lipopolysaccharide (LPS), microglia adopt an M1-like state, releasing a barrage of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as reactive oxygen species (ROS).[8]
This compound has been demonstrated to suppress this classical activation of microglia.[9] Studies have shown that this compound can decrease the expression of M1 markers and reduce the release of pro-inflammatory cytokines in LPS-stimulated microglial cultures.[9] This effect is, in part, linked to its primary mechanism of reducing glutamate excitotoxicity, as excessive glutamate can itself trigger microglial activation.[9]
Modulation of Astrocyte Reactivity
Astrocytes, the most abundant glial cells in the CNS, also contribute significantly to neuroinflammation. Reactive astrogliosis, characterized by the upregulation of glial fibrillary acidic protein (GFAP), is a hallmark of CNS injury and disease. This compound has been shown to suppress reactive astrocytosis in a model of Parkinson's disease.[3] By modulating astrocyte function, this compound can influence the inflammatory milieu and support neuronal health.
Advanced Signaling Pathways
Beyond its direct effects on glial activation, this compound is implicated in more intricate signaling pathways that regulate neuroinflammation.
-
Sigma-1 Receptor (σ1R) Interaction: The Sigma-1 receptor is an intracellular chaperone protein that modulates a variety of cellular functions, including ion channel activity and inflammatory responses.[8] Activation of σ1R has been shown to exert anti-inflammatory effects by promoting a shift from the M1 to the M2 microglial phenotype and inhibiting the production of pro-inflammatory cytokines.[8] While direct binding of this compound to σ1R is still under investigation, the functional outcomes of this compound treatment align with the known anti-inflammatory effects of σ1R activation, suggesting a potential area for further research.
-
TREM2 Signaling: Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a receptor expressed on microglia that plays a crucial role in phagocytosis and the inflammatory response.[10][11] TREM2 signaling is essential for the transition of homeostatic microglia to a disease-associated microglia (DAM) phenotype, which is involved in clearing cellular debris and amyloid plaques.[3][11] Mutations in TREM2 are a significant risk factor for Alzheimer's disease.[12] The interplay between this compound and the TREM2 signaling pathway is an emerging area of interest. By modulating microglial activation, this compound may indirectly influence TREM2-dependent functions, thereby impacting the brain's ability to respond to and clear pathological insults.
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex within microglia that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[7][13] Aberrant activation of the NLRP3 inflammasome is implicated in a range of neurodegenerative diseases.[7][14] Given this compound's ability to suppress pro-inflammatory cytokine production, investigating its direct or indirect effects on the assembly and activation of the NLRP3 inflammasome is a logical and critical next step in understanding its anti-inflammatory properties.
Below is a diagram illustrating the proposed multifaceted anti-inflammatory actions of this compound.
Caption: Proposed Anti-inflammatory Mechanisms of this compound in the CNS.
Experimental Workflows for Assessing this compound's Anti-Inflammatory Effects
To rigorously evaluate the anti-inflammatory properties of this compound, a combination of in vitro and in vivo experimental models is essential. This section provides detailed, field-proven protocols for key assays.
In Vitro Models
Primary microglial cultures are a powerful tool for dissecting the direct effects of this compound on inflammatory responses.
This protocol details the isolation and culture of primary microglia from neonatal mouse pups, followed by stimulation with LPS to induce a pro-inflammatory response.
Materials:
-
Newborn mouse pups (P0-P3)
-
Dissection media (e.g., HBSS)
-
Culture media (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin (0.25%)
-
DNase I
-
Poly-D-lysine coated T-75 flasks
-
Orbital shaker
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
Procedure:
-
Tissue Dissociation:
-
Euthanize neonatal pups according to approved animal protocols.
-
Dissect cortices in cold dissection media, removing meninges and blood vessels.
-
Mince the tissue and incubate with trypsin and DNase I at 37°C for 15-20 minutes.
-
Neutralize trypsin with culture media containing FBS and gently triturate to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture media.[15][16]
-
-
Mixed Glial Culture:
-
Plate the cell suspension into poly-D-lysine coated T-75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Change the media after 24 hours and then every 3-4 days. Astrocytes will form a confluent monolayer on the bottom of the flask.[16]
-
-
Microglia Isolation:
-
After 10-14 days, microglia will be loosely attached on top of the astrocyte layer.
-
Securely seal the flasks and place them on an orbital shaker at 180-200 rpm for 2-4 hours at 37°C.
-
Collect the supernatant containing the detached microglia.
-
Centrifuge the supernatant and resuspend the microglial pellet in fresh culture media.
-
-
LPS Stimulation and this compound Treatment:
-
Plate the purified microglia into appropriate culture plates (e.g., 24-well plates).
-
Allow the cells to adhere for 24 hours.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6, 12, or 24 hours).
-
Collect the cell culture supernatant for cytokine analysis and the cell lysates for protein or RNA analysis.
-
In Vivo Models
Animal models are crucial for understanding the effects of this compound in the complex environment of the living brain. A commonly used model to induce neuroinflammation is the systemic administration of LPS.
Sources
- 1. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. This compound is associated with decreasing neuritic plaque severity in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Sigma-1 Receptor Engages an Anti-Inflammatory and Antioxidant Feedback Loop Mediated by Peroxiredoxin in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospective.com [biospective.com]
- 8. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]
- 9. This compound partially rescues age-associated, but not LPS-induced, loss of glutamate transporters and spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microglial TREM2/DAP12 Signaling: A Double-Edged Sword in Neural Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Untangling the Role of TREM2 in Conjugation with Microglia in Neuronal Dysfunction: A Hypothesis on a Novel Pathway in the Pathophysiology of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Targeting NLRP3 Inflammasome in the Treatment of CNS Diseases [frontiersin.org]
- 15. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Development of Riluzole for Amyotrophic Lateral Sclerosis (ALS) Treatment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Riluzole, the first therapeutic agent to be approved for Amyotrophic Lateral Sclerosis (ALS), represents a landmark in the management of this devastating neurodegenerative disease. While its effect on survival is modest, its development journey provides a critical case study in targeting disease mechanisms, navigating clinical trial complexities, and adapting drug formulations to meet patient needs. This technical guide provides an in-depth analysis of this compound's history, from its preclinical rationale rooted in the glutamate excitotoxicity hypothesis to its pivotal clinical trials, regulatory approval, and post-market evolution. We will dissect its proposed mechanisms of action, detail key experimental protocols that underpinned its development, and examine the real-world evidence that continues to define its role in the ALS treatment landscape.
The Scientific Imperative: Targeting Glutamate Excitotoxicity in ALS
The development of this compound was not a serendipitous discovery but a targeted effort grounded in a leading hypothesis of ALS pathophysiology: excitotoxicity.[1][2] Motor neurons in ALS are known to be particularly vulnerable to excessive stimulation by the neurotransmitter glutamate.[1] This overstimulation leads to a cascade of intracellular events, including calcium influx and mitochondrial dysfunction, ultimately culminating in neuronal cell death.[1][3] This "excitotoxicity" theory provided a logical, albeit challenging, therapeutic target.[2] The central hypothesis was that by mitigating this excessive glutamatergic activity, the relentless progression of motor neuron degeneration could be slowed. This compound emerged as a candidate molecule precisely because of its potential to modulate this system.[2][4]
Preclinical Rationale and Discovery
This compound (6-(trifluoromethoxy)benzothiazol-2-amine) is a benzothiazole derivative initially developed by Rhône-Poulenc (now Sanofi) as an antiepileptic agent.[5] Its neuroprotective properties, however, soon became the focus of investigation. Preclinical in vitro studies were crucial in demonstrating its potential for ALS. These studies showed that this compound could protect neurons from glutamate-induced cell death.[6] The primary mechanisms identified were its ability to inhibit the presynaptic release of glutamate and to block voltage-gated sodium channels, particularly those associated with damaged neurons.[3][7][8] This dual action provided a robust scientific rationale for advancing this compound into clinical trials for a disease characterized by glutamate-mediated neurodegeneration.[2][5]
The Gauntlet of Clinical Validation: Pivotal Trials
The transition from a promising preclinical candidate to an approved therapy required rigorous clinical validation. The efficacy of this compound was established in two landmark double-blind, placebo-controlled clinical trials that collectively enrolled over 1,100 patients with ALS.[9][10] These trials were foundational, setting a precedent for future ALS clinical research.
Trial Design and Execution
The core challenge in ALS trials is the heterogeneity of the disease progression.[11][12] To address this, the pivotal this compound trials enrolled patients with probable or definite ALS whose symptoms had appeared within the last five years.[13] The primary endpoint was time to death or tracheostomy, a critical and unambiguous measure of disease progression.[13][14]
-
First Pivotal Trial: This study randomized 155 patients to receive either 100 mg/day of this compound (50 mg twice daily) or a placebo.[5][13]
-
Second Pivotal Trial: This larger, dose-ranging study enrolled 959 patients from Europe and North America.[13] Participants were randomly assigned to receive 50 mg, 100 mg, or 200 mg of this compound daily, or a placebo, for up to 18 months.[13][14]
The causality behind this design was clear: establish a dose-response relationship and confirm the findings in a larger, more diverse patient population to ensure the results were robust and generalizable.
Key Efficacy Outcomes
The results of both studies demonstrated a modest but statistically significant benefit in prolonging survival.[9][10]
-
In the first trial, this compound significantly extended the median time to death or tracheostomy by approximately three months.[5][13]
-
The second trial confirmed these findings, showing that the 100 mg and 200 mg doses significantly delayed death or tracheostomy compared to placebo.[13] The 100 mg dose was identified as providing the optimal balance of efficacy and tolerability.[15]
These trials were instrumental in demonstrating that the course of ALS could be pharmacologically modified, offering the first glimmer of hope for patients and researchers.[10]
| Pivotal Trial Efficacy Data Summary | |
| Endpoint | Result |
| Trial 1 (N=155) | Median survival extended by ~3 months with 100 mg/day this compound vs. Placebo.[5][13] |
| Trial 2 (N=959) | Significant delay in time to tracheostomy or death with 100 mg and 200 mg doses vs. Placebo.[13] |
| Combined Analysis | A meta-analysis of patients receiving 100 mg/day showed a significant improvement in tracheostomy-free survival.[16] |
| Regulatory Outcome | Led to the FDA approval of this compound (Rilutek®) in 1995.[13][17] |
Mechanism of Action: A Multifaceted Neuroprotective Strategy
While often simplified as a glutamate inhibitor, this compound's mechanism of action is multifaceted, contributing to its neuroprotective effects through several pathways.[3] The incomplete understanding of its full mechanism underscores the complexity of ALS itself.[14][18]
The primary proposed mechanisms are:
-
Inhibition of Glutamate Release: this compound blocks voltage-gated sodium channels on presynaptic nerve terminals.[3][8] This action stabilizes the neuronal membrane and reduces the release of glutamate into the synaptic cleft, thereby lowering excitotoxic stimulation.[19]
-
Modulation of Postsynaptic Receptors: Evidence suggests this compound may also inhibit postsynaptic glutamate receptors, specifically NMDA and kainate receptors, further protecting neurons from excessive calcium influx and subsequent cell death pathways.[3]
-
Potentiation of Glutamate Uptake: Some studies suggest this compound may enhance the activity of glutamate transporters, which are responsible for clearing glutamate from the synapse, though this effect is observed at higher concentrations.[7][18]
These actions collectively attenuate glutamate-related excitotoxicity, which is considered a key factor in the beneficial effect of this compound in ALS.[20]
Caption: Proposed multifaceted mechanism of action for this compound in reducing excitotoxicity.
Regulatory Milestone and Post-Market Evolution
In December 1995, the U.S. Food and Drug Administration (FDA) approved this compound, marketed as Rilutek®, for the treatment of ALS.[7][13][17] This was a historic moment, as it was the first medication ever approved to impact the course of the disease.[13]
The Challenge of Dysphagia and Formulation Innovation
A significant challenge in the long-term treatment of ALS is the development of dysphagia (difficulty swallowing), which affects approximately 80-85% of patients.[21][22] The original tablet formulation of this compound became increasingly difficult for patients to administer as their disease progressed, leading to compliance issues and the potential for reduced efficacy due to tablet crushing.[22][23]
This clinical need drove the development of new, patient-centric formulations:
-
Tiglutik® (this compound Oral Suspension): Approved by the FDA in September 2018, Tiglutik is a thickened liquid formulation that is easier for patients with dysphagia to swallow.[15][21][24] It is administered via an oral syringe.[25] Its approval was based on studies demonstrating bioequivalence to the oral tablet.[25] In 2019, its use was expanded to include administration via percutaneous endoscopic gastrostomy (PEG) tubes.[26]
-
Exservan™ (this compound Oral Film): Approved in November 2019, Exservan is a thin film that dissolves on the tongue without the need for water.[27][28] This formulation is particularly beneficial for patients who have difficulty swallowing liquids or have impaired tongue motility.[22][28] Like Tiglutik, its approval was supported by bioequivalence studies.[27][28]
Caption: Timeline of this compound formulation approvals by the FDA.
Long-Term and Real-World Evidence
While the pivotal trials established a survival benefit of 2-3 months, subsequent real-world, observational studies have suggested that the actual benefit may be substantially greater.[22][29] Several studies have reported that long-term this compound use is associated with an extended survival ranging between 6 and 19 months.[22][29] One large multi-center study found that patients treated with this compound had a median survival that was 7 months longer than untreated patients.[30][31]
These "real-world" findings may differ from randomized controlled trial (RCT) results for several reasons, including longer treatment durations and potential benefits when the therapy is initiated earlier in the disease course.[16][22] Long-term extension studies have also demonstrated that this compound is well-tolerated for periods up to seven years, with most adverse events reflecting the natural progression of ALS.[22][32]
Key Experimental Protocol: In Vitro Glutamate Excitotoxicity Assay
To provide a practical context for the preclinical evaluation of neuroprotective compounds like this compound, the following is a representative protocol for assessing protection against glutamate-induced cell death in primary neuronal cultures.
Objective: To determine the efficacy of a test compound (e.g., this compound) in preventing neuronal cell death induced by an excitotoxic concentration of glutamate.
Methodology:
-
Cell Culture Preparation:
-
1.1. Isolate primary cortical neurons from embryonic day 18 (E18) rat embryos.
-
1.2. Plate neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
1.3. Culture cells in Neurobasal medium supplemented with B-27 and L-glutamine for 7-10 days to allow for mature synaptic connections to form.
-
-
Compound Application (Pre-treatment):
-
2.1. Prepare serial dilutions of the test compound (this compound) in culture medium (e.g., from 1 µM to 100 µM).
-
2.2. Remove half of the existing culture medium from each well and replace it with medium containing the test compound. Include vehicle-only control wells.
-
2.3. Incubate for 1-2 hours at 37°C, 5% CO2. Causality Note: This pre-incubation allows the compound to interact with its molecular targets prior to the excitotoxic insult.
-
-
Excitotoxic Insult:
-
3.1. Prepare a stock solution of L-glutamate.
-
3.2. Add glutamate to the appropriate wells to achieve a final concentration known to induce ~50-70% cell death (e.g., 50 µM, determined empirically). Do not add glutamate to "no-insult" control wells.
-
3.3. Incubate for 24 hours at 37°C, 5% CO2.
-
-
Viability Assessment (LDH Assay):
-
4.1. Assess cell death by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, into the culture medium.
-
4.2. Collect a sample of the culture supernatant from each well.
-
4.3. Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
4.4. Measure absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
-
Data Analysis:
-
5.1. Calculate the percentage of cytotoxicity for each condition relative to the "maximum LDH release" control (cells lysed with detergent).
-
5.2. Plot the percentage of neuroprotection (reduction in cytotoxicity compared to glutamate-only wells) as a function of compound concentration.
-
5.3. Determine the EC50 (half-maximal effective concentration) for the neuroprotective effect.
-
Conclusion and Future Directions
The development of this compound marked a pivotal turning point in the history of ALS research and treatment. It validated the glutamate excitotoxicity pathway as a viable therapeutic target and proved that the progression of this relentless disease could be altered.[2][10] The subsequent evolution of its formulations demonstrates a commitment to improving patient quality of life and adherence by addressing clinical challenges like dysphagia.[21][22]
However, the modest efficacy of this compound also highlights the profound need for more effective therapies.[11][33] The challenges encountered during its clinical trials—disease heterogeneity, the need for better biomarkers, and complex trial designs—continue to be major hurdles in ALS drug development.[11][12] The story of this compound is therefore not just one of success, but also a foundational lesson. It has paved the way for subsequent therapies and continues to serve as a cornerstone of ALS management, reminding the scientific community of both the progress made and the significant work that lies ahead.
References
- This compound Oral Film FDA-Approved for Amyotrophic Lateral Sclerosis | NeurologyLive. (2019, November 23).
- FDA Approves Percutaneous Endoscopic Administration of this compound for Treating ALS. (2019, December 16). Practical Neurology.
- Rilutek (this compound) for ALS | ALS News Today. (2023, March 29).
- ALS/Riluzole Study Group-II. (1996). Clinical trials of this compound in patients with ALS. Neurology, 47(4 Suppl 2), S86-90.
- Tiglutik – Thickened Liquid this compound – Receives FDA Approval to Treat ALS | The ALS Association. (2018, September 6).
- Miller, R. G., Bouchard, J. P., Duquette, P., et al. Clinical trials of this compound in patients with ALS. Johns Hopkins University.
- FDA approves Tiglutik, new way for people with ALS to take this compound. (2018, September 7). ALS TDI.
- This compound/Tiglutik. I AM ALS.
- What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17).
- Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? CNS Neuroscience & Therapeutics, 17(1), 4-31.
- Corcia, P., et al. (2024). Treatment continuity of amyotrophic lateral sclerosis with available this compound formulations: state of the art and current challenges in a 'real-world' setting. Taylor & Francis Online.
- Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target - Patsnap Synapse. (2023, September 15).
- This compound - Wikipedia.
- This compound, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS).
- Excitotoxicity and ALS: New therapy targets an old mechanism - PMC - NIH. (2023, May 17).
- Drug Delivery Options for this compound in the Treatment of Amyotrophic Lateral Sclerosis - Neurology Letters. (2025, January 27).
- Stefan, K., Kunesch, E., Benecke, R., & Classen, J. (2001). Effects of this compound on Cortical Excitability in Patients With Amyotrophic Lateral Sclerosis. Annals of Neurology, 49(4), 536-539.
- Cheah, B. C., Vucic, S., Krishnan, A. V., & Kiernan, M. C. (2010). This compound, Neuroprotection and Amyotrophic Lateral Sclerosis. Ingenta Connect.
- This compound for the Treatment of Amyotrophic Lateral Sclerosis | Request PDF - ResearchGate.
- TIGLUTIK (this compound) for Treatment of Amyotrophic Lateral Sclerosis - Clinical Trials Arena. (2018, September 21).
- (PDF) Treatment continuity of amyotrophic lateral sclerosis with available this compound formulations: state of the art and current challenges in a 'real-world' setting - ResearchGate. (2024, July 7).
- Clinical Trials in ALS – Current Challenges and Strategies for Future Directions. (2025, August 22). ResearchGate.
- Sharma, A., et al. (2017). Shortcomings in the Current Amyotrophic Lateral Sclerosis Trials and Potential Solutions for Improvement. PubMed Central.
- Corcia, P., et al. (2024). Treatment continuity of amyotrophic lateral sclerosis with available this compound formulations: state of the art and current challenges in a 'real-world' setting. PubMed.
- Real-world prognostic role of this compound use in ALS: a multi-center study from PRECISION-ALS. (2025, May 6).
- Exservan™, a New this compound Formulation, Provides New Option for People with Trouble Swallowing - ALS Therapy Development Institute. (2021, July 16).
- Real-world prognostic role of this compound use in ALS: a multi-center study from PRECISION-ALS. (2025, May 6).
- Meininger, V., et al. (2004). Long-term safety of this compound in amyotrophic lateral sclerosis. PubMed.
- FDA Approves Tiglutik, Liquid Form of this compound, for ALS Patients - ALS News Today. (2018, September 7).
- This compound: real-world evidence supports significant extension of median | DNND. (2017, May 29).
- Real-world evidence of this compound effectiveness in treating amyotrophic lateral sclerosis. (2020, June 23). Taylor & Francis Online.
- Glicksman, M. A. (2011). The preclinical discovery of amyotrophic lateral sclerosis drugs. Expert Opinion on Drug Discovery, 6(11), 1127-1138.
- Brief history of ALS clinical trials and time line of this compound and... - ResearchGate.
- EP2284161A1 - Process for the preparation of this compound - Google Patents.
- Process for the preparation of this compound - Patent 2284161 - EPO. (2011, February 16).
- The pipeline of late-stage therapeutic options for patients with ALS - VJNeurology.
- Gaber, T. A. Z., Mehmood, Z., & Siringwani, H. (2016). This compound. Progress in Neurology and Psychiatry, 20(5), 32-33.
- Early Treatment Effects of this compound in ALS: Isometric Strength Improvement in Sentinel Muscles Correlates with Improved Survival (4121) - Neurology.org. (2020, April 14).
- CN114249672A - this compound intermediate compound - Google Patents.
- This compound: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis - PubMed Central. (2017, May 29).
Sources
- 1. Excitotoxicity and ALS: New therapy targets an old mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Neuroprotection and Amyotrophic Lateral Sclerosis: Ingenta Connect [ingentaconnect.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 6. This compound, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS) [neurofit.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. neurologyletters.com [neurologyletters.com]
- 9. Clinical trials of this compound in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. Shortcomings in the Current Amyotrophic Lateral Sclerosis Trials and Potential Solutions for Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alsnewstoday.com [alsnewstoday.com]
- 14. als-mnd.org [als-mnd.org]
- 15. TIGLUTIK (this compound) for Treatment of Amyotrophic Lateral Sclerosis [clinicaltrialsarena.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 18. A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of this compound on cortical excitability in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. als.org [als.org]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Blog: FDA approves Tiglutik, new way for people with ALS... | ALS TDI [als.net]
- 25. alsnewstoday.com [alsnewstoday.com]
- 26. FDA Approves Percutaneous Endoscopic Administration of this compound for Treating ALS - - Practical Neurology [practicalneurology.com]
- 27. neurologylive.com [neurologylive.com]
- 28. Blog: Exservan™, a New this compound Formulation, Provides New... | ALS TDI [als.net]
- 29. Treatment continuity of amyotrophic lateral sclerosis with available this compound formulations: state of the art and current challenges in a 'real-world' setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 32. Long-term safety of this compound in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The preclinical discovery of amyotrophic lateral sclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacological Profile of Riluzole
Introduction: Deconstructing the Profile of a Neuroprotective Agent
Riluzole (2-amino-6-trifluoromethoxy benzothiazole) stands as a cornerstone therapeutic for amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease characterized by the progressive loss of motor neurons.[1] While its clinical approval in 1995 marked a significant milestone, the full breadth of its neuroprotective mechanisms, extensively characterized in preclinical settings, remains a subject of deep scientific inquiry.[2][3] This guide provides an in-depth, technically-focused exploration of this compound's pharmacological profile as elucidated through preclinical research. We move beyond a simple recitation of facts to explain the causality behind experimental observations, offering a robust resource for professionals engaged in neurological drug discovery and development. The narrative is structured to first dissect the molecular mechanisms, then to characterize its journey through the biological system via pharmacokinetics, and finally to evaluate its functional efficacy in relevant disease models.
Chapter 1: Core Mechanisms of Action: A Multi-Target Engagement Strategy
This compound's neuroprotective efficacy does not stem from a single, high-affinity interaction but rather from a nuanced, multi-pronged modulation of neuronal excitability and downstream signaling cascades.[3][4] Its primary effects converge on attenuating glutamatergic neurotransmission, a key pathway implicated in the excitotoxic hypothesis of neurodegeneration.[3][5]
Attenuation of Glutamatergic Neurotransmission
The central tenet of this compound's action is the reduction of pathological glutamate signaling.[4] Preclinical studies have demonstrated that this compound inhibits the release of glutamic acid from cultured neurons, brain slices, and in vivo from corticostriatal neurons.[3][5][6] This effect is achieved through two principal upstream mechanisms.
1.1.1 Inhibition of Voltage-Gated Sodium Channels
A primary mechanism is the stabilization of the inactivated state of voltage-dependent sodium channels.[3][7] Electrophysiological studies in cultured spinal, cortical, and striatal neurons consistently show that this compound, at clinically relevant concentrations (1-10 µM), reduces repetitive neuronal firing without blocking the generation of single action potentials.[8] This preferential blockade of persistent sodium currents is crucial; it dampens the sustained depolarization of presynaptic terminals that triggers excessive glutamate release, particularly under pathological conditions, while preserving basal synaptic transmission.[8] This selective action explains its neuroprotective rather than general anesthetic properties at therapeutic doses.
1.1.2 Modulation of Postsynaptic Glutamate Receptors
Beyond its presynaptic effects, this compound also modulates the postsynaptic response to glutamate. Studies using Xenopus oocytes expressing rat brain mRNA demonstrated that this compound can block currents evoked by N-methyl-D-aspartate (NMDA) and kainate.[9] The inhibition is non-competitive, suggesting an interaction with the receptor-ionophore complex at a site distinct from the glutamate binding site.[4][9] This dual pre- and post-synaptic dampening of the glutamatergic system provides a comprehensive blockade of excitotoxic pathways.[10]
Caption: this compound's dual-action mechanism on glutamatergic synapses.
Interaction with Intracellular Signaling Cascades
This compound's influence extends beyond direct channel and receptor modulation to key intracellular signaling pathways.
1.2.1 Inhibition of Protein Kinase C (PKC)
Preclinical evidence has demonstrated that this compound can directly inhibit Protein Kinase C (PKC).[11] This action is significant as PKC activation is implicated in oxidative stress-induced neuronal injury. This compound was shown to inhibit purified PKC activity and block phorbol ester-induced increases in membrane PKC activity in cortical cells.[11] This inhibition of PKC may contribute to this compound's antioxidant and neuroprotective effects, independent of its actions on glutamate transmission.[11] More recent work suggests this effect may be correlated with an inhibition of Munc18-1 phosphorylation, a key step in neurotransmitter release, thereby reducing the size of the readily releasable pool of synaptic vesicles.[12]
1.2.2 G-Protein Dependent Signaling
Some of this compound's presynaptic inhibitory effects on glutamate release are thought to be mediated through the activation of a G-protein-dependent signal transduction process, as the effect can be abolished by pertussis toxin pretreatment in some experimental systems.[3][4] This suggests that this compound may engage G-protein coupled receptors (GPCRs) to initiate a signaling cascade that ultimately reduces neurotransmitter exocytosis.[1]
Chapter 2: Preclinical Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for interpreting preclinical efficacy studies and translating findings to the clinic.
Absorption, Distribution, and CNS Penetration
In rodent models, this compound is readily absorbed after oral administration.[13] A key feature of its pharmacokinetic profile is its effective penetration of the blood-brain barrier (BBB). Studies in rats and mice have consistently shown that this compound concentrations are substantially higher in the central nervous system (CNS) than in plasma.[14][15] For instance, in a rat model of spinal cord injury, the spinal cord-to-plasma concentration ratio was approximately 6:1.[14] This preferential distribution to the target organ is essential for its neurological activity. However, it is also a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB, which can limit its brain accumulation.[16]
Metabolism and Half-Life
This compound is metabolized in the liver, primarily through cytochrome P450-dependent oxidation followed by glucuronidation.[17] Its pharmacokinetic profile can be altered by injury status. In a rodent model of spinal cord injury, the elimination half-life of this compound was significantly prolonged (from ~9-10 hours in uninjured rats to ~25-31 hours in injured rats), leading to higher drug exposure in the damaged spinal cord.[14]
Table 1: Representative Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species/Model | Dose/Route | T½ (Half-life) | Cmax (Plasma) | AUC (Brain)/AUC (Plasma) Ratio | Reference |
| Half-life | Rat (Uninjured) | 8 mg/kg IP | 9.2–10.3 h | N/A | N/A | [14] |
| Half-life | Rat (SCI) | 8 mg/kg IP | 25.1–31.6 h | N/A | N/A | [14] |
| Brain Penetration | Mouse (mdr1a +/+) | 10 mg/kg | N/A | N/A | 2.4 | [16] |
| Brain Penetration | Mouse (mdr1a -/-) | 10 mg/kg | N/A | N/A | 4.6 | [16] |
| Spinal Cord Conc. | Rat (SCI) | 8 mg/kg IP | N/A | 34.2–38.8 µg/g (after 3 days) | ~6:1 (vs Plasma) | [14] |
Note: N/A indicates data not specified in the cited source. Values are approximate and can vary based on experimental conditions.
Chapter 3: Efficacy in Preclinical Models of Neurological Disorders
This compound's multifaceted mechanism of action has prompted its evaluation in a wide array of preclinical models of CNS injury and disease.
Spinal Cord Injury (SCI)
There is compelling preclinical evidence for this compound's efficacy in traumatic and non-traumatic SCI models.[18][19] A systematic review of preclinical studies concluded that this compound significantly improves locomotor scores (e.g., Basso, Beattie, Bresnahan - BBB score), enhances gait function, and can alleviate neuropathic pain.[20][21] Mechanistically, its administration following injury is associated with reduced apoptosis and inflammation, tissue preservation, and improved axonal integrity.[14] The therapeutic window appears to extend to at least 3 hours post-injury in rodent models, providing a strong rationale for its clinical investigation in acute SCI.[14]
Amyotrophic Lateral Sclerosis (ALS)
The performance of this compound in transgenic mouse models of familial ALS (typically expressing mutant human SOD1) has yielded mixed results. An early study reported that this compound preserved motor function in a dose-ranging study, particularly when treatment was initiated early.[22] However, other studies have failed to demonstrate a significant benefit on lifespan or motor performance decline in SOD1G93A, TDP-43A315T, or FUS transgenic models.[23] This discrepancy may reflect differences in the underlying pathogenic mechanisms between these specific genetic models and the broader sporadic ALS population, or variations in experimental design.
Epilepsy and Seizure Models
Given its mechanism of inhibiting neuronal hyperexcitability, this compound has demonstrated potent anticonvulsant properties. In the DBA/2 mouse, a genetic model of audiogenic seizures, this compound produced dose-dependent protection against tonic and clonic seizures.[24][25] Further investigation suggested this anticonvulsant activity involves its interaction with both NMDA and AMPA/kainate receptor-mediated neurotransmission.[24]
Table 2: Summary of this compound Efficacy in Key Preclinical Models
| Disease Model | Species | Key Outcome Measure | Result of this compound Treatment | Reference(s) |
| Spinal Cord Injury (Clip Compression) | Rat | BBB Locomotor Score | Significant improvement vs. vehicle | [14][20][21] |
| Spinal Cord Injury | Rat | Tissue Preservation | Reduced tissue loss, reduced apoptosis | [14][18] |
| ALS (SOD1G93A) | Mouse | Motor Function (Running Wheel) | Significant preservation of function | [22] |
| ALS (SOD1G93A, TDP-43, FUS) | Mouse | Lifespan, Motor Performance | No significant benefit | [23] |
| Epilepsy (DBA/2 Mouse) | Mouse | Seizure Suppression (Audiogenic) | Dose-dependent protection (ED₅₀ = 0.72 mg/kg for tonic phase) | [24][25] |
| Parkinson's Disease (MPTP) | Marmoset | Motor Function, Nigral Neuron Count | Improved motor performance, sparing of dopaminergic neurons | [26] |
| Alzheimer's Disease (TauP301L) | Mouse | Memory Performance, Tau Pathology | Improved memory, reduced tau pathology | [7][27] |
Chapter 4: Key Preclinical Experimental Protocols
The validation of this compound's pharmacological profile relies on specific, robust experimental methodologies. The following protocols are foundational for assessing neuroprotective compounds with similar mechanisms of action.
Protocol: In Vivo Microdialysis for Neuronal Glutamate Release
Objective: To measure the effect of this compound on extracellular glutamate concentrations in a specific brain region (e.g., cortex, striatum) in vivo, differentiating neuronal from non-neuronal sources.
Causality & Self-Validation: This protocol uses isotopic labeling (¹³C₅-glutamine) to specifically track the synthesis and release of glutamate from neurons, which utilize the glutamate-glutamine cycle.[28][29] The system is validated by demonstrating that the detected ¹³C₅-glutamate signal is sensitive to tetrodotoxin (TTX), a neuronal action potential blocker, while the total unlabeled glutamate pool is not.[28] This confirms the neuronal origin of the measured signal.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., motor cortex). Allow for a 24-48 hour recovery period.
-
Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe (e.g., 2mm membrane, 20 kDa cutoff) through the guide cannula. Begin perfusion with artificial cerebrospinal fluid (aCSF) containing 2.5 µM ¹³C₅-glutamine at a flow rate of 1-2 µL/min.
-
Basal Sample Collection: Allow for a 90-120 minute equilibration period. Collect baseline dialysate samples every 20 minutes into vials containing an antioxidant solution.
-
Drug Administration: Administer this compound (e.g., 8 mg/kg, IP) or vehicle. Alternatively, this compound can be infused directly through the probe (retrodialysis) to assess local effects.[28]
-
Post-Treatment Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Validation (Optional): At the end of the experiment, perfuse with aCSF containing TTX (e.g., 1 µM) to confirm the neuronal dependency of the ¹³C₅-glutamate signal.
-
Sample Analysis: Analyze glutamate and ¹³C₅-glutamate concentrations using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Data Analysis: Express post-treatment glutamate levels as a percentage of the stable baseline mean. Compare the time course of glutamate changes between this compound and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA).
Caption: Experimental workflow for in vivo microdialysis with isotopic labeling.
Protocol: Behavioral Assessment in a Rat Model of SCI (BBB Score)
Objective: To quantify the effect of this compound on locomotor recovery following a standardized spinal cord injury.
Causality & Self-Validation: The Basso, Beattie, Bresnahan (BBB) locomotor rating scale is an open-field test that provides a semi-quantitative assessment of hindlimb function, from complete paralysis (score of 0) to normal movement (score of 21).[14][21] The use of blinded observers and a standardized injury model (e.g., clip compression or contusion) ensures objectivity and reproducibility. The causality is direct: improved scores reflect greater preservation of spinal cord tissue and functional motor pathways, which is the therapeutic goal.
Methodology:
-
Animal Acclimation & Baseline: Acclimate adult female Long-Evans rats to the open-field testing environment for several days. Record baseline BBB scores to ensure normal motor function.
-
Spinal Cord Injury: Anesthetize the animal and perform a T10 laminectomy. Induce a moderate contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor) or a clip compression injury with a modified aneurysm clip for a set duration (e.g., 1 minute).
-
Drug Administration: Within the specified therapeutic window (e.g., 1 or 3 hours post-SCI), administer the first dose of this compound (e.g., 8 mg/kg, IP) or vehicle. Follow with a maintenance dosing regimen (e.g., 6 mg/kg every 12 hours for 7 days).[14]
-
Post-Operative Care: Provide manual bladder expression twice daily until reflexive bladder function returns. Administer supportive care (e.g., saline, antibiotics) as per institutional guidelines.
-
Behavioral Testing: At set time points (e.g., weekly for 6 weeks), place the animal in the center of the open-field arena. Two independent, blinded observers score the animal's hindlimb movements for 4 minutes according to the 21-point BBB scale.
-
Data Analysis: Average the scores from the two observers for each animal at each time point. Compare the locomotor recovery curves between the this compound and vehicle groups using a repeated-measures ANOVA.
Conclusion
The preclinical pharmacological profile of this compound is that of a multi-target neuroprotective agent, primarily centered on the attenuation of glutamate-mediated excitotoxicity. Its actions on voltage-gated sodium channels, postsynaptic glutamate receptors, and intracellular signaling pathways like PKC provide a robust mechanism for reducing neuronal damage in the face of ischemic, traumatic, or degenerative insults. Its favorable pharmacokinetic profile, particularly its ability to concentrate in the CNS, underpins its efficacy in various preclinical models. While its translation to ALS has been modest, the wealth of preclinical data, especially in the context of acute injuries like SCI, provides a powerful testament to its neuroprotective potential and serves as a valuable blueprint for the development of next-generation therapeutics for neurological disorders.
References
- Wang, X., Wang, G., Lomen-Hoerth, C., & Lee, A. (2004). A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C. Journal of Pharmacology and Experimental Therapeutics, 308(3), 947-954. [Link]
- Wu, Y., Satkunendrarajah, K., Teng, Y., Chow, D. S., & Fehlings, M. G. (2013). Delayed Post-Injury Administration of this compound Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury. Journal of Neurotrauma, 30(6), 441-452. [Link]
- Gurney, M. E., Cutting, F. B., Zhai, P., Doble, A., Taylor, C. P., Andrus, P. K., & Hall, E. D. (1998). This compound preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis. Neurology, 50(1), 62-66. [Link]
- Nagoshi, N., Nakashima, H., & Fehlings, M. G. (2015). The Impact of this compound on Neurobehavioral Outcomes in Preclinical Models of Traumatic and Nontraumatic Spinal Cord Injury: Results From a Systematic Review of the Literature. Neurosurgery, 77(5), 824-837. [Link]
- Debono, M. W., Le Guern, J., Canton, T., Doble, A., & Pradier, L. (1993). Inhibition by this compound of electrophysiological responses mediated by rat kainate and NMDA receptors expressed in Xenopus oocytes. European Journal of Pharmacology, 235(2-3), 283-289. [Link]
- Nagoshi, N., Nakashima, H., & Fehlings, M. G. (2015). The Impact of this compound on Neurobehavioral Outcomes in Preclinical Models of Traumatic and Nontraumatic Spinal Cord Injury: Results From a Systematic Review of the Literature. Neurosurgery, 77(5), 824-837. [Link]
- Finet, M., Le-Peillet, F., & Barbeito, L. (1995). This compound blocks dopamine release evoked by N-methyl-D-aspartate, kainate, and veratridine in the rat striatum. Anesthesiology, 82(5), 1227-1234. [Link]
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-S241. [Link]
- Schröder, U. H., Seregi, A., & Hertting, G. (1998). Effects of this compound on electrically evoked neurotransmitter release. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(3), 321-328. [Link]
- Hatzipetros, T., Drel, V. R., & Pacher, P. (2014). This compound does not improve lifespan or motor function in three ALS mouse models.
- Kanno, H., Ohtori, S., & Fehlings, M. G. (2016). This compound as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside. Pharmaceuticals, 9(3), 40. [Link]
- Berquand, A., Mazerolles, G., & Lajoix, A. D. (2009). Brain and plasma this compound pharmacokinetics. Journal of Pharmacy & Pharmaceutical Sciences, 12(2), 209-217. [Link]
- De Sarro, G., Siniscalchi, A., & Ferreri, G. (2000). NMDA and AMPA/kainate receptors are involved in the anticonvulsant activity of this compound in DBA/2 mice. European Journal of Pharmacology, 408(1), 31-38. [Link]
- Neurofit. (n.d.). This compound, a medication for ALS: In vitro studies. Neurofit Preclinical Research in Neuroscience. [Link]
- Wlaź, P., & Kocur, D. (1998). This compound, a glutamate release inhibitor, and motor behavior. Pharmacology Biochemistry and Behavior, 60(3), 739-746. [Link]
- ClinicalTrials.gov. (2012). This compound in Spinal Cord Injury Study (RISCIS). National Library of Medicine (U.S.). [Link]
- Namkoong, J., Shin, S. S., & Lee, J. E. (2011). The Glutamate Release Inhibitor this compound Decreases Migration, Invasion and Proliferation of Melanoma Cells.
- Berquand, A., Mazerolles, G., Lajoix, A. D., & Escallier, G. (2009). Brain and Plasma this compound Pharmacokinetics: Effect of Minocycline Combination. Journal of Pharmacy & Pharmaceutical Sciences, 12(2), 209-217. [Link]
- Berquand, A., Mazerolles, G., & Lajoix, A. D. (2009). Brain and plasma this compound pharmacokinetics: effect of minocycline combination. Journal of Pharmacy & Pharmaceutical Sciences, 12(2), 209-217. [Link]
- Boireau, A., Dubedat, P., & Bordier, F. (2001). Neuroprotective effect of this compound in a primate model of Parkinson's disease: behavioral and histological evidence. Movement Disorders, 16(3), 444-451. [Link]
- Cheah, P. S., Ramasamy, T. S., & Rahmat, A. (2021). This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review). International Journal of Oncology, 59(6), 1-15. [Link]
- Bellingham, M. C. (2011). A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? CNS Neuroscience & Therapeutics, 17(1), 4-31. [Link]
- Hunsberger, H. C., Weitzner, D. S., & Re-Broussard, L. (2015). This compound Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression. Journal of Neuroscience, 35(40), 13627-13639. [Link]
- Alzforum. (2021). This compound. Alzforum: Networking for a Cure. [Link]
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-S241. [Link]
- Clarivate. (2009). This compound modulates alcohol self-administration and withdrawal in preclinical studies. BioWorld Science. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Rational design and development of a stable liquid formulation of this compound and its pharmacokinetic evaluation after oral and IV administrations in rats. AAPS PharmSciTech, 19(8), 3617-3625. [Link]
- Miller, R. G., Mitchell, J. D., & Moore, D. H. (2012). This compound for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND).
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-S241. [Link]
- Bissaro, M., & Moro, S. (2018). Targeting Protein Kinase CK1δ with this compound: Could It Be One of the Possible Missing Bricks to Interpret Its Effect in the Treatment of ALS from a Molecular Point of View? Molecules, 23(10), 2465. [Link]
- Golmohammadi, S., Abdollahi, M., & Gholami, M. (2022). Neuroprotective effects of this compound in Alzheimer's disease: A comprehensive review. Fundamental & Clinical Pharmacology, 36(5), 819-832. [Link]
- Khan, A. S., & Kehr, J. (2014). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. ACS Chemical Neuroscience, 5(10), 915-922. [Link]
- De Sarro, G., Siniscalchi, A., & Ferreri, G. (2000). NMDA and AMPA/kainate receptors are involved in the anticonvulsant activity in this compound DBA/2 mice. European Journal of Pharmacology, 408(1), 31-38. [Link]
- Carbone, M., Duty, S., & Rattray, M. (2012). Neuroprotective effects of this compound on a model of parkinson's disease in the rat.
- Carrì, M. T., Ferri, A., & Cozzolino, M. (2019). This compound Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. Antioxidants, 8(11), 546. [Link]
- Khan, A. S., & Kehr, J. (2014). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. ACS Chemical Neuroscience, 5(10), 915-922. [Link]
- Bissaro, M., & Moro, S. (2019). Rethinking to this compound mechanism of action: the molecular link among protein kinase CK1δ activity, TDP-43 phosphorylation, and amyotrophic lateral sclerosis pharmacological treatment.
- Matthews, D. C., Mao, X., & Dowd, K. (2021). This compound, a glutamate modulator, slows cerebral glucose metabolism decline in patients with Alzheimer's disease. Brain, 144(8), 2495-2507. [Link]
- Pozzi, D., Batti L., & Valtorta, F. (2018). This compound attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool. Journal of Neurochemistry, 146(5), 551-564. [Link]
- He, Y., Luddens, H., & Wieland, H. A. (2002). Molecular mechanisms of interaction between the neuroprotective substance this compound and GABA(A)-receptors. Neuropharmacology, 42(2), 227-236. [Link]
- Mohammadi, B., Bigdeli, M. R., & Luddens, H. (2001). Interaction of the neuroprotective drug this compound with GABA(A) and glycine receptor channels. European Journal of Pharmacology, 419(2-3), 139-146. [Link]
- D'Ambrosi, N., & Volonté, C. (2020). The Multifaceted Role of GPCRs in Amyotrophic Lateral Sclerosis: A New Therapeutic Perspective? International Journal of Molecular Sciences, 21(11), 3959. [Link]
Sources
- 1. The Multifaceted Role of GPCRs in Amyotrophic Lateral Sclerosis: A New Therapeutic Perspective? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. n.neurology.org [n.neurology.org]
- 4. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology and mechanism of action of this compound | Semantic Scholar [semanticscholar.org]
- 6. Effects of this compound on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition by this compound of electrophysiological responses mediated by rat kainate and NMDA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a glutamate release inhibitor, and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational design and development of a stable liquid formulation of this compound and its pharmacokinetic evaluation after oral and IV administrations in rats [pubmed.ncbi.nlm.nih.gov]
- 14. Delayed Post-Injury Administration of this compound Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain and plasma this compound pharmacokinetics [laur.lau.edu.lb:8443]
- 16. Brain and plasma this compound pharmacokinetics: effect of minocycline combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. The Impact of this compound on Neurobehavioral Outcomes in Preclinical Models of Traumatic and Nontraumatic Spinal Cord Injury: Results From a Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Impact of this compound on Neurobehavioral Outcomes in Preclinical Models of Traumatic and Nontraumatic Spinal Cord Injury: Results From a Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. NMDA and AMPA/kainate receptors are involved in the anticonvulsant activity of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Neuroprotective effect of this compound in a primate model of Parkinson's disease: behavioral and histological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. alzforum.org [alzforum.org]
- 28. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Riluzole In Vitro Neuroprotection: A Guide to Assay Design and Execution
Introduction: Deciphering the Neuroprotective Promise of Riluzole
This compound is a benzothiazole derivative that has demonstrated neuroprotective properties and is notably used in the treatment of amyotrophic lateral sclerosis (ALS).[1][2][3][4] Its therapeutic efficacy is attributed to a multi-faceted mechanism of action that primarily involves the modulation of glutamatergic neurotransmission.[5][6][7][8] In the central nervous system, excessive glutamate can lead to excitotoxicity, a pathological process implicated in a range of neurodegenerative diseases.[3][6][7] this compound is understood to inhibit the release of glutamate, inactivate voltage-dependent sodium channels, and interfere with postsynaptic glutamate receptor signaling.[3][5][6][7][8] These actions collectively reduce neuronal hyperexcitability and mitigate the downstream cascade of cell death. Furthermore, emerging evidence suggests that this compound may also exert its neuroprotective effects through mechanisms independent of excitotoxicity, such as the direct inhibition of protein kinase C (PKC), which is involved in oxidative stress pathways.[9]
The preclinical evaluation of neuroprotective compounds like this compound heavily relies on robust and reproducible in vitro models of neurodegeneration.[10][11][12][13] These cell-based assays provide a controlled environment to dissect specific cellular and molecular pathways of neurotoxicity and to screen for therapeutic interventions.[14][15][16] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing in vitro neuroprotection assays to evaluate the efficacy of this compound. We will delve into the rationale behind selecting appropriate models, provide detailed, step-by-step protocols for key experiments, and discuss the interpretation of results.
Pillar 1: Modeling Neurodegeneration in a Dish - The Rationale
The choice of an in vitro model is paramount and should align with the specific aspect of neurodegeneration being investigated.[10][11][12] For this compound, which has a well-documented role in combating excitotoxicity, a glutamate-induced neurotoxicity model is highly relevant.[17][18] Additionally, given the interplay between excitotoxicity and oxidative stress, an oxidative stress model can provide complementary insights into this compound's broader neuroprotective capabilities.[19][20][21][22]
Model 1: Glutamate-Induced Excitotoxicity
This model directly mimics the overstimulation of glutamate receptors, a central mechanism in many neurodegenerative conditions.[23][24] By exposing cultured neurons to high concentrations of glutamate, we can induce a cascade of events including excessive calcium influx, mitochondrial dysfunction, and ultimately, neuronal death.[23] This provides a direct context to test this compound's ability to interfere with this process.
Model 2: Oxidative Stress-Induced Neuronal Injury
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common pathological feature of neurodegeneration.[19][20][21][22][25] Inducing oxidative stress in neuronal cultures, for instance with hydrogen peroxide (H₂O₂), allows for the assessment of a compound's antioxidant or anti-apoptotic properties.[26]
Pillar 2: The Experimental Workflow - A Step-by-Step Guide
A well-structured experimental workflow is crucial for obtaining reliable and interpretable data. The following diagram illustrates a typical workflow for assessing this compound's neuroprotective effects.
Caption: Experimental workflow for this compound neuroprotection assays.
Detailed Protocols
Protocol 1: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol outlines the procedure for inducing excitotoxicity in primary neuronal cultures and assessing the neuroprotective effect of this compound.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated plates
-
This compound
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Plating:
-
Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well.
-
Culture the cells in a humidified incubator at 37°C and 5% CO₂ for 7-10 days to allow for differentiation and network formation.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to final desired concentrations (e.g., 1, 5, 10, 20 µM).
-
Carefully replace the culture medium with medium containing the different concentrations of this compound or vehicle (DMSO) control.
-
Incubate for 24 hours.
-
-
Glutamate Insult:
-
Prepare a stock solution of L-Glutamic acid in sterile water.
-
Add L-Glutamic acid to the wells to a final concentration of 50 µM (the optimal concentration should be determined empirically for your specific cell culture).[27]
-
Incubate for 30 minutes.
-
-
Post-Insult Incubation:
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium (containing this compound or vehicle).
-
Incubate for an additional 24 hours.
-
-
Assessment of Neuroprotection:
-
MTT Assay for Cell Viability:
-
LDH Assay for Cytotoxicity:
-
Protocol 2: Assessment of Mitochondrial Health using JC-1
This protocol measures the mitochondrial membrane potential (ΔΨm), a key indicator of cell health, using the fluorescent dye JC-1.[34]
Materials:
-
Cells cultured and treated as described in Protocol 1.
-
JC-1 assay kit
-
Fluorescence microscope or plate reader
Procedure:
-
JC-1 Staining:
-
Washing:
-
Aspirate the staining solution and wash the cells twice with pre-warmed assay buffer.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).[34]
-
Alternatively, use a fluorescence plate reader to quantify the red (Ex/Em ~585/590 nm) and green (Ex/Em ~485/535 nm) fluorescence.[34][37]
-
The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.
-
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol details the detection of key apoptotic proteins, such as cleaved caspase-3 and cleaved PARP, by Western blotting.[38][39]
Materials:
-
Cells cultured and treated as described in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Visualization and Analysis:
-
Wash the membrane with TBST and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.[38]
-
Pillar 3: Data Presentation and Interpretation
Quantitative data from the assays should be presented clearly to facilitate comparison between treatment groups.
Table 1: Example Data from MTT and LDH Assays
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) |
| Vehicle Control | 100 ± 5.2 | 5 ± 1.1 |
| Glutamate (50 µM) | 45 ± 4.8 | 85 ± 6.3 |
| This compound (10 µM) + Glutamate | 78 ± 6.1 | 25 ± 3.9 |
| This compound (20 µM) + Glutamate | 89 ± 5.5 | 15 ± 2.7 |
| *Data are presented as mean ± SD. p < 0.05 compared to Glutamate alone. |
Interpretation: In this example, this compound demonstrates a dose-dependent neuroprotective effect by significantly increasing cell viability and reducing LDH release in the presence of glutamate-induced toxicity.
Mechanistic Insights: Visualizing this compound's Action
The following diagram illustrates the proposed neuroprotective mechanisms of this compound in the context of glutamate excitotoxicity.
Caption: this compound's mechanisms in mitigating excitotoxicity.
Conclusion: A Framework for Rigorous Neuroprotection Studies
The protocols and workflows detailed in this application note provide a robust framework for the in vitro evaluation of this compound's neuroprotective effects. By employing models that recapitulate key aspects of neurodegeneration, such as excitotoxicity and oxidative stress, and utilizing a multi-parametric readout system, researchers can gain valuable insights into the therapeutic potential of this compound and other neuroprotective candidates. The key to a successful study lies in careful experimental design, the inclusion of appropriate controls, and a thorough analysis of the data to build a comprehensive understanding of the compound's mechanism of action.
References
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-S241. [Link]
- Slanzi, A., Iannoto, G., Rossi, B., Zenaro, E., & Constantin, G. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cell and Developmental Biology, 8, 328. [Link]
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. PubMed. [Link]
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology.org. [Link]
- Iannoto, G., et al. (2022).
- Kim, M. O., Lee, H. S., & Holloway, H. W. (2006). A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C. PubMed. [Link]
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Semantic Scholar. [Link]
- Slanzi, A., Iannoto, G., Rossi, B., Zenaro, E., & Constantin, G. (2020).
- Rayan, N. A., et al. (2023).
- G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
- Garcia-Leon, M., et al. (2023).
- Chiscop, I., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC - NIH. [Link]
- Agilent. Mitochondrial Membrane Potential Detection Kit. Agilent. [Link]
- Life Technologies. MitoProbe™ JC-1 Assay staining protocol for flow cytometry.
- Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay.
- Wu, J., et al. (2014).
- Maher, P., et al. (2011).
- Aksenov, M. Y., & Aksenova, M. V. (2005). Cell culture models of oxidative stress and injury in the central nervous system. PubMed. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2010). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Iraqi Journal of Pharmaceutical Sciences. [Link]
- Aksenov, M. Y., & Aksenova, M. V. (2005). Cell Culture Models of Oxidative Stress and Injury in the Central Nervous System. Current Neurovascular Research. [Link]
- Aksenov, M. Y., & Aksenova, M. V. (2005). Cell culture models of oxidative stress and injury in the central nervous system. Semantic Scholar. [Link]
- BMSEED. Screening of Neuroprotective Drugs. BMSEED. [Link]
- Slemmer, J. E., et al. (2008). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. PLOS One. [Link]
- Cardona, A. E., et al. (2015).
- Bellingham, O. (2010). This compound, Neuroprotection and Amyotrophic Lateral Sclerosis. Bentham Science Publishers. [Link]
- Sk-He, et al. (2018). Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures. eNeuro. [Link]
- Zhang, Y., et al. (2022).
- Aksenov, M. Y., & Aksenova, M. V. (2005). Cell Culture Models of Oxidative Stress and Injury in the Central Nervous System.
- Uddin, M. S., et al. (2020). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega. [Link]
- Shomu's Biology. (2020). Apoptosis assays: western blots. YouTube. [Link]
- Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
- Bellingham, O. (2011).
- Innoprot. Excitotoxicity in vitro assay. Innoprot. [Link]
- Zhang, H., Wang, Y., & He, Z. (2018). Lactate Dehydrogenase (LDH) Assay for Cell Injury. Bio-protocol. [Link]
- Kritis, A. A., et al. (2015). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Cellular Neuroscience. [Link]
- Creative Biolabs. Excitotoxicity In Vitro Assay.
- Sittampalam, G. S., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
- Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]
- Promega. LDH cytotoxicity assay. Protocols.io. [Link]
- Columbia University. MTT Cell Assay Protocol. Columbia University. [Link]
- OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]
- Santa Cruz Biotechnology. In Vivo and In Vitro Determination of Cell Death Markers in Neurons. PMC - NIH. [Link]
- Wang, Y., et al. (2021). This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review). PMC. [Link]
- Andrews, J. A., et al. (2020). Real-world evidence of this compound effectiveness in treating amyotrophic lateral sclerosis. Taylor & Francis Online. [Link]
Sources
- 1. This compound as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. neurology.org [neurology.org]
- 6. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. The pharmacology and mechanism of action of this compound | Semantic Scholar [semanticscholar.org]
- 9. A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. In vitro Models of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening of Neuroprotective Drugs | BMSEED [bmseed.com]
- 16. mdpi.com [mdpi.com]
- 17. innoprot.com [innoprot.com]
- 18. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 19. Cell culture models of oxidative stress and injury in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Cell culture models of oxidative stress and injury in the central nervous system. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 24. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 25. Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures | eNeuro [eneuro.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. atcc.org [atcc.org]
- 30. Lactate Dehydrogenase (LDH) Assay for Cell Injury [bio-protocol.org]
- 31. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 32. LDH cytotoxicity assay [protocols.io]
- 33. scientificlabs.co.uk [scientificlabs.co.uk]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. researchgate.net [researchgate.net]
- 36. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 37. chem-agilent.com [chem-agilent.com]
- 38. m.youtube.com [m.youtube.com]
- 39. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 40. In Vivo and In Vitro Determination of Cell Death Markers in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for Riluzole in animal models of ALS
Application Notes & Protocols
Topic: Experimental Design for Riluzole in Animal Models of Amyotrophic Lateral Sclerosis (ALS)
Audience: Researchers, scientists, and drug development professionals.
A Guide to Rigorous Preclinical Evaluation of this compound in ALS Rodent Models
Abstract: this compound remains a cornerstone therapy for Amyotrophic Lateral Sclerosis (ALS), albeit with modest clinical efficacy. Its journey through preclinical and clinical evaluation has been marked by controversy, particularly concerning its effectiveness in widely used animal models like the SOD1-G93A mouse. This has highlighted critical gaps in translational research and underscores the need for exceptionally rigorous experimental design. This document serves not as a simple recapitulation of historical studies, but as an advanced guide for the senior scientist. It provides a robust framework for designing, executing, and interpreting studies involving this compound in ALS animal models. We dissect the causality behind methodological choices, from drug formulation to the selection of multimodal endpoints, ensuring that any protocol is a self-validating system for generating reproducible and translatable data.
Section 1: Scientific Rationale and Preclinical Context
The Multifaceted Mechanism of this compound
This compound's neuroprotective effects are thought to be mediated through several mechanisms, primarily centered on the modulation of glutamatergic neurotransmission and neuronal excitability.[1] The prevailing hypothesis is that excessive glutamate in the synaptic cleft leads to overstimulation of motor neurons, a phenomenon known as excitotoxicity, which is a key pathological driver in ALS.[2][3]
This compound's proposed mechanisms of action include:
-
Inhibition of Glutamate Release: It is believed to reduce the presynaptic release of glutamate.[1]
-
Blockade of Sodium Channels: this compound preferentially blocks persistent, voltage-gated sodium channels, which can stabilize neuronal membranes and reduce repetitive firing that contributes to excitotoxicity.[4][5][6]
-
Modulation of Postsynaptic Receptors: It may inhibit NMDA and kainate glutamate receptors, further protecting neurons from excitotoxic injury.[1]
-
Antioxidant Properties: Some studies suggest this compound may have a direct antioxidant action, counteracting the effects of reactive oxygen species (ROS).[7][8]
However, its precise mode of action in ALS remains incompletely understood, and its effects are observed over a wide dose range.[9][10]
Caption: Proposed mechanisms of action for this compound in mitigating motor neuron excitotoxicity.
The SOD1-G93A Mouse Model: A Contentious Workhorse
The transgenic mouse overexpressing a mutant form of human superoxide dismutase 1 (SOD1-G93A) has been the most widely used model in ALS research.[11] These mice develop a progressive motor neuron disease that recapitulates key features of human ALS, including motor neuron loss, muscle atrophy, and paralysis.[12][13]
Table 1: Key Characteristics of the SOD1-G93A Mouse Model
| Feature | Description | Relevance to this compound Studies |
|---|---|---|
| Genotype | High copy number of human SOD1 gene with G93A mutation. | Represents a familial form of ALS, a specific genetic subtype. |
| Disease Onset | Typically around 90-100 days of age.[14] | Crucial for determining the start time of treatment (pre-symptomatic vs. symptomatic). |
| Progression | Progressive hindlimb weakness, paralysis, and weight loss. | Allows for longitudinal assessment of motor function and disease milestones. |
| Lifespan | Approximately 130-140 days.[14] | Survival is a primary, unambiguous endpoint. |
| Pathology | Motor neuron degeneration in the spinal cord and brainstem.[12] | Enables post-mortem histological confirmation of therapeutic effects. |
The Preclinical Controversy: A Case for Methodological Rigor
While this compound gained FDA approval before the widespread use of ALS mouse models, subsequent preclinical tests have yielded conflicting results.[15] An early study reported that this compound preserved motor function, especially when initiated early in the disease course.[16] However, more recent, rigorously controlled studies have failed to demonstrate a significant benefit on either lifespan or motor function in SOD1-G93A, TDP-43, or FUS mouse models.[15][17] These discrepancies are not failures, but rather critical data points that highlight the profound impact of experimental design variables such as genetic background, littermate controls, dosing regimen, and the sensitivity of outcome measures. This history makes this compound an ideal case study for emphasizing the importance of robust, standardized preclinical trial designs.[11]
Section 2: Core Principles of Experimental Design
A successful study is built upon a foundation of unassailable logic and control over variables. The goal is to isolate the effect of the therapeutic agent from all other potential confounders.
Animal Selection and Group Allocation
-
Model: The SOD1-G93A mouse on a congenic background (e.g., C57BL/6J) is recommended for consistency.
-
Controls: The use of two control groups is essential for data integrity:
-
Vehicle-Treated SOD1-G93A: Littermate transgenic mice receiving the vehicle solution. This group controls for the effects of the disease and the administration procedure.
-
Wild-Type Littermates: Non-transgenic littermates receiving vehicle. This group provides a baseline for normal function and development.
-
-
Randomization: Animals must be randomly assigned to treatment or vehicle groups to prevent selection bias. Stratified randomization based on sex and litter is recommended.
-
Blinding: All personnel involved in animal handling, data collection (behavioral, electrophysiological), and analysis must be blinded to the treatment allocation. This is non-negotiable for preventing observer bias.
-
Sample Size: Power analysis should be performed based on historical data for the primary outcome measure (e.g., survival or rotarod performance) to determine the minimum number of animals per group required to detect a statistically significant effect.
Defining Disease Milestones
-
Disease Onset: Defined as the first day an animal exhibits a defined motor deficit. For example, the peak body weight or the first of two consecutive failures on a specific rotarod paradigm.[13] A consistent definition is critical.
-
Humane Endpoint/End-Stage: Defined as the inability of the mouse to right itself within 30 seconds of being placed on its side. This provides a consistent and ethical endpoint for survival analysis, minimizing animal suffering.
Caption: A rigorous, blinded workflow for preclinical evaluation of this compound in ALS mice.
Section 3: Protocols and Methodologies
Protocol 3.1: this compound Formulation and Administration
The oral route via drinking water is a common, non-invasive method that reduces handling stress. However, it requires careful monitoring of water intake and drug stability.
Materials:
-
This compound powder (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Sterile drinking water
-
Amber water bottles
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. Causality Note: DMSO is used as a solvent for this compound, which has poor water solubility.
-
Working Solution: Based on the average daily water consumption of mice (approx. 5-7 mL) and their average weight, calculate the volume of stock solution needed to achieve the target dose. A common dose tested is 22 mg/kg.[15]
-
Vehicle Control: The vehicle control drinking water should contain the same final concentration of DMSO as the this compound-treated water.
-
Administration:
-
Place the prepared solutions in amber water bottles to protect this compound from light degradation.
-
Replace the water bottles with freshly prepared solutions 2-3 times per week to ensure drug stability and concentration.
-
Measure water consumption per cage at each change to monitor for any treatment-induced changes in drinking behavior and to confirm drug intake.
-
Table 2: Example Dosing Calculation (22 mg/kg/day)
| Parameter | Value | Calculation Step |
|---|---|---|
| Average Mouse Weight | 25 g (0.025 kg) | - |
| Target Dose | 22 mg/kg/day | - |
| Required Daily Dose/Mouse | 0.55 mg | (0.025 kg * 22 mg/kg) |
| Average Water Intake | 6 mL/day | - |
| Required Concentration | 0.092 mg/mL | (0.55 mg / 6 mL) |
Protocol 3.2: Monitoring Functional Outcomes
A battery of behavioral tests should be employed to provide a comprehensive picture of motor function.[18] All tests must be performed consistently at the same time of day.
Table 3: Example Schedule of Assessments
| Age (Days) | Body Weight | Rotarod | Grip Strength | Gait Analysis | Electrophysiology |
|---|---|---|---|---|---|
| 60-80 | 3x / week | 1x / week | 1x / week | Baseline | Baseline |
| 81-110 | 3x / week | 2x / week | 1x / week | 1x / 2 weeks | 1x / 2 weeks |
| >110 | Daily | 2x / week | 1x / week | - | 1x / 2 weeks |
A. Rotarod Test:
-
Purpose: Assesses motor coordination and balance. It is highly sensitive for detecting disease onset.[13][19]
-
Procedure: Place the mouse on an accelerating rotating rod (e.g., 4-40 RPM over 5 minutes). Record the latency to fall. Perform three trials per session and average the results.
B. Grip Strength Test:
-
Purpose: Measures forelimb and/or hindlimb muscle strength.
-
Procedure: Allow the mouse to grasp a wire grid connected to a force gauge. Gently pull the mouse away from the grid until it releases its grip. Record the peak force generated.
C. Gait Analysis:
-
Purpose: Quantitatively assesses walking patterns for subtle changes in stride length and coordination.[15]
-
Procedure: Use a system like the CatWalk XT (Noldus) where mice walk across an illuminated glass plate. The paw prints are recorded by a high-speed camera, allowing for detailed analysis of various gait parameters.
Protocol 3.3: Electrophysiological Assessment
Electrophysiology provides an objective, quantitative measure of neuromuscular integrity, bridging the gap between behavior and underlying pathology.[20][21]
-
Purpose: To measure the compound muscle action potential (CMAP), which reflects the number of viable motor units innervating a muscle. A decline in CMAP amplitude is a direct correlate of neuromuscular degeneration.[20][22]
-
Procedure (Anesthetized Mice):
-
Place stimulating electrodes to activate the sciatic nerve.
-
Place recording electrodes over the gastrocnemius muscle.
-
Deliver a supramaximal stimulus to the nerve and record the resulting CMAP from the muscle.
-
Analyze the amplitude and latency of the CMAP waveform. This should be performed longitudinally to track disease progression.[23]
-
Protocol 3.4: Endpoint Histological Analysis
Post-mortem tissue analysis is the definitive method for quantifying the structural impact of a therapy on the nervous system.[24]
-
Purpose: To quantify the number of surviving motor neurons in the lumbar spinal cord, the region most affected in the SOD1-G93A model.
-
Procedure:
-
At the study endpoint, perfuse the mouse with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the lumbar region of the spinal cord.
-
Post-fix the tissue in PFA, then cryoprotect in a sucrose solution.
-
Section the spinal cord on a cryostat or vibratome (e.g., 30 µm sections).
-
Perform Nissl staining (e.g., with Cresyl Violet) to visualize neuronal cell bodies.[25]
-
Using stereological principles (e.g., the optical fractionator method), perform unbiased counting of large, healthy-appearing motor neurons in the ventral horn of serial sections.[25] This provides a robust, quantitative measure of neuroprotection.
-
Section 4: Data Analysis and Interpretation
-
Survival Analysis: Use Kaplan-Meier curves to plot survival data, and analyze for statistical significance using the Log-rank (Mantel-Cox) test.
-
Longitudinal Data (Behavioral, Electrophysiology): Analyze data from repeated measures (e.g., body weight, rotarod latency, CMAP amplitude) using a two-way repeated measures ANOVA, with treatment and time as factors.
-
Endpoint Data (Histology): Analyze motor neuron counts using a one-way ANOVA or an appropriate t-test.
-
Interpretation: Results must be interpreted cautiously. A lack of effect in a robustly designed study is a significant finding and contributes valuable knowledge, potentially preventing costly and futile clinical trials.[15] Conversely, a positive effect must be reproducible and supported by multiple, complementary outcome measures.
Section 5: Conclusion
The history of this compound in preclinical ALS models serves as a powerful lesson in the importance of methodological rigor. Its inconsistent efficacy in animal models, despite its approved status for human use, highlights the translational challenges in ALS research. By adhering to the principles of randomization, blinding, a priori definition of endpoints, and the use of multimodal assessments (behavioral, electrophysiological, and histological), researchers can generate data that is both reliable and translatable. This comprehensive approach ensures that preclinical studies, whether for this compound or novel compounds, provide a true and accurate assessment of therapeutic potential.
References
- Bolognesi, M. L., et al. (2019). This compound Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. ResearchGate. Available at: https://www.researchgate.
- Rutkove, S. B., et al. (2013). Electrophysiologic biomarkers for assessing disease progression and the effect of this compound in SOD1 G93A ALS mice. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/23744654/
- Hogg, M. C., et al. (2019). This compound does not improve lifespan or motor function in three ALS mouse models. Royal College of Surgeons in Ireland - Figshare. Available at: https://rcsi.figshare.com/articles/journal_contribution/Item_-Riluzole_does_not_improve_lifespan_or_motor_function_in_three_ALS_mouse_models/9716309
- Gurney, M. E., et al. (1998). This compound preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis. Neurology. Available at: https://pubmed.ncbi.nlm.nih.gov/9443458/
- Hogg, M. C., et al. (2018). This compound does not improve lifespan or motor function in three ALS mouse models. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration. Available at: https://pubmed.ncbi.nlm.nih.gov/29221425/
- Biospective. (2024). ALS Mouse Models & Spinal Motor Neurons. Available at: https://www.biospective.com/als-mouse-models-spinal-motor-neurons/
- Nagpal, D., et al. (2025). Drug Delivery Options for this compound in the Treatment of Amyotrophic Lateral Sclerosis. Preprints.org. Available at: https://www.preprints.org/manuscript/202410.0210/v1
- Fang, T., et al. (2020). Real-world evidence of this compound effectiveness in treating amyotrophic lateral sclerosis. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/21678421.2020.1772580
- Bellingham, M. C. (2011). A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3052437/
- Ludolph, A., et al. (2007). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis. Available at: https://www.tandfonline.com/doi/abs/10.1080/17482960701292837
- Carrì, M. T., et al. (2018). This compound Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. Clinical Psychopharmacology and Neuroscience. Available at: https://www.cpn.or.kr/journal/view.html?doi=10.9758/cpn.2018.16.3.239
- Thakkar, R., et al. (2018). Rational design and development of a stable liquid formulation of this compound and its pharmacokinetic evaluation after oral and IV administrations in rats. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/30172948/
- Ren, Y., et al. (2024). A comprehensive review of electrophysiological techniques in amyotrophic lateral sclerosis research. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11393746/
- Zheng, Y., et al. (2024). Behavioral Paradigms in Rodent Models of Amyotrophic Lateral Sclerosis. Medical Research Archives. Available at: https://esmed.org/MRA/mra/article/view/4215
- Sasaguri, H., et al. (2019). Histopathological changes of the spinal cord and motor neuron dynamics in SOD1 Tg mice. Journal of Toxicologic Pathology. Available at: https://www.jstage.jst.go.jp/article/tox/32/3/32_2019-0010/_article
- Rutkove, S. B., et al. (2013). Electrophysiologic Biomarkers for Assessing Disease Progression and the Effect of this compound in SOD1 G93A ALS Mice. PLOS One. Available at: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0065976
- Kariya, S., et al. (2016). Histological analysis of motor neuron loss and muscle atrophy in ALS mice. ResearchGate. Available at: https://www.researchgate.net/figure/Histological-analysis-of-motor-neuron-loss-and-muscle-atrophy-in-ALS-mice-A-B-C-D-E_fig3_299596394
- Weydt, P., et al. (2010). Significance of behavioural tests in a transgenic mouse model of amyotrophic lateral sclerosis (ALS). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/21072464/
- Wikipedia. (n.d.). This compound. Available at: https://en.wikipedia.org/wiki/Riluzole
- Smith, K. S., et al. (2021). Comparing therapeutic modulators of the SOD1 G93A Amyotrophic Lateral Sclerosis mouse pathophysiology. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576020/
- Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/21308323/
- Ren, Y., et al. (2024). A comprehensive review of electrophysiological techniques in amyotrophic lateral sclerosis research. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/39280794/
- Kariya, S., et al. (2016). Histological analysis of motor neuron loss and muscle atrophy in ALS mice. PLOS One. Available at: https://journals.plos.org/plosone/article/figure?id=10.1371/journal.pone.0153399.g003
- Zheng, Y., et al. (2024). Behavioral Paradigms in Rodent Models of Amyotrophic Lateral Sclerosis. ResearchGate. Available at: https://www.researchgate.
- MND Australia. (2022). Motor Neurone Disease Factsheet: this compound. Available at: https://mndaustralia.org.au/wp-content/uploads/2022/05/220519-riluzole-factsheet-1.pdf
- Satkunendrarajah, K., et al. (2016). Delayed Post-Injury Administration of this compound Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5033454/
- Miana-Mena, F. J., et al. (2005). Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1762410/
- U.S. Food and Drug Administration. (2009). Rilutek (this compound) Label. Available at: https://www.accessdata.fda.
- ALS News Today. (2023). Rilutek (this compound) for ALS. Available at: https://alsnewstoday.com/rilutek-riluzole/
- Patsnap. (2024). What is the mechanism of this compound?. Available at: https://www.patsnap.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mndaustralia.org.au [mndaustralia.org.au]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. cpn.or.kr [cpn.or.kr]
- 9. A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Histopathological changes of the spinal cord and motor neuron dynamics in SOD1 Tg mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Significance of behavioural tests in a transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing therapeutic modulators of the SOD1 G93A Amyotrophic Lateral Sclerosis mouse pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiologic Biomarkers for Assessing Disease Progression and the Effect of this compound in SOD1 G93A ALS Mice | PLOS One [journals.plos.org]
- 18. esmed.org [esmed.org]
- 19. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biospective.com [biospective.com]
- 21. A comprehensive review of electrophysiological techniques in amyotrophic lateral sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A comprehensive review of electrophysiological techniques in amyotrophic lateral sclerosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrophysiologic biomarkers for assessing disease progression and the effect of this compound in SOD1 G93A ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Item - Histological analysis of motor neuron loss and muscle atrophy in ALS mice. - Public Library of Science - Figshare [plos.figshare.com]
- 25. researchgate.net [researchgate.net]
Application Note & Protocol: A Framework for Assessing the Neuroprotective Efficacy of Riluzole in Primary Neuronal Cultures
Introduction: The Rationale for In Vitro Riluzole Efficacy Testing
This compound is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), a progressive and fatal neurodegenerative disease affecting motor neurons.[1][2] Its therapeutic potential is also being investigated for other neurological and psychiatric disorders.[1] The primary mechanism of this compound's action is the modulation of glutamatergic neurotransmission, which is a key player in the excitotoxic cascade leading to neuronal cell death in many neurological conditions.[3][4][5][6] Specifically, this compound is understood to inhibit the presynaptic release of glutamate by blocking voltage-gated sodium channels.[3][5][7][8] It may also exert its effects through non-competitive blockade of N-methyl-D-aspartate (NMDA) receptors and by potentiating glutamate uptake.[1][4]
Primary neuronal cultures provide a powerful in vitro system to dissect the cellular and molecular mechanisms of this compound's neuroprotective effects. These cultures allow for the controlled induction of neuronal insults, such as glutamate-mediated excitotoxicity, and the subsequent quantitative assessment of a compound's ability to mitigate neuronal damage.[9][10] This application note provides a detailed protocol for assessing the efficacy of this compound in primary neuronal cultures, offering a framework for researchers, scientists, and drug development professionals.
Scientific Foundation: Modeling Glutamate Excitotoxicity in Vitro
Glutamate is the principal excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal death through a process known as excitotoxicity.[11] This pathological process is initiated by the overactivation of glutamate receptors, particularly NMDA and AMPA receptors, leading to an excessive influx of Ca²⁺ and Na⁺ ions.[11] The subsequent intracellular calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and the generation of reactive oxygen species (ROS), ultimately culminating in neuronal demise.[11]
By inducing glutamate excitotoxicity in primary neuronal cultures, we can create a relevant disease model to test the neuroprotective capacity of compounds like this compound.[12][13] The protocols outlined below are designed to be a self-validating system, incorporating positive and negative controls to ensure the reliability of the experimental outcomes.
Experimental Workflow Overview
The overall experimental workflow for assessing this compound's efficacy involves several key stages: the preparation of primary neuronal cultures, induction of excitotoxicity, treatment with this compound, and finally, the assessment of neuronal viability and function through various assays.
Figure 1: A high-level overview of the experimental workflow for assessing this compound's neuroprotective efficacy.
Detailed Protocols
Part 1: Primary Neuronal Culture Preparation
This protocol describes the general steps for establishing primary cortical neuron cultures. Specific details may vary based on the neuronal type and laboratory-specific optimizations.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Culture plates or coverslips coated with a substrate (e.g., Poly-D-lysine and Laminin)
Procedure:
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryonic cortices in ice-cold dissection medium.
-
Enzymatic Digestion: Incubate the cortical tissue in the enzymatic dissociation solution to digest the extracellular matrix.
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Plate the dissociated neurons onto pre-coated culture vessels at a desired density.
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Perform partial media changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).[14][15]
Part 2: this compound Treatment and Induction of Excitotoxicity
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Glutamate or NMDA stock solution
-
Fresh culture medium
Procedure:
-
This compound Pre-treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium in the neuronal cultures with the this compound-containing medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for a predetermined time (e.g., 1-24 hours).
-
Induction of Excitotoxicity: Following pre-treatment, add the excitotoxic agent (e.g., glutamate or NMDA) to the culture medium at a pre-determined toxic concentration.[12] Co-incubate for the desired duration (e.g., 30 minutes to 24 hours).
-
Washout and Recovery (Optional): In some experimental designs, the excitotoxic agent is washed out after a short exposure, and the cells are allowed to recover in fresh, this compound-containing medium for a specified period before assessment.
Part 3: Assessment of this compound's Efficacy
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17] Metabolically active cells reduce the yellow MTT to a purple formazan product.[18][19]
Protocol:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.[16][18]
-
Calculate cell viability as a percentage of the control (untreated) cells.
2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released into the culture medium from damaged cells with compromised membrane integrity.[17][20]
Protocol:
-
Carefully collect a sample of the culture supernatant from each well.
-
Follow the instructions of a commercial LDH cytotoxicity assay kit.[21][22] Typically, this involves adding the supernatant to a reaction mixture containing lactate and NAD+.
-
The enzymatic reaction, where LDH converts lactate to pyruvate, reduces NAD⁺ to NADH. The resulting NADH then reduces a tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release (from cells lysed with a detergent).
Caspase-3 is a key executioner caspase in the apoptotic pathway.[23][24] Its activation is a hallmark of apoptosis.
Protocol:
-
Lyse the treated neurons to release intracellular proteins.
-
Use a fluorometric or colorimetric assay kit that utilizes a caspase-3-specific substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[24][25][26][27]
-
The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore.[23][24][25]
-
Measure the signal using a microplate reader.
-
Quantify the fold-increase in caspase-3 activity relative to the control group.
Immunocytochemistry allows for the visualization of neuronal morphology and the identification of specific neuronal populations.
Protocol:
-
Fix the neuronal cultures with 4% paraformaldehyde (PFA).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Incubate with primary antibodies against neuronal markers such as Microtubule-Associated Protein 2 (MAP2) or Neuronal Nuclei (NeuN) to identify mature neurons.[28][29][30]
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear stain like DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify neuronal survival by counting the number of MAP2 or NeuN-positive cells.
Whole-cell patch-clamp electrophysiology can directly measure the effect of this compound on voltage-gated sodium channels.[7][8][31][32]
Protocol:
-
Prepare the neuronal cultures for electrophysiological recording.
-
Using a glass micropipette, form a high-resistance seal with the membrane of a single neuron.[32]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage-clamp protocols to elicit and record voltage-gated sodium currents.
-
Perfuse the neuron with a solution containing this compound and record the changes in the sodium current amplitude and kinetics.[8][31]
Data Presentation and Interpretation
Summarize quantitative data in tables for clear comparison between different treatment groups.
Table 1: Hypothetical Data on this compound's Neuroprotective Effect Assessed by MTT Assay
| Treatment Group | This compound (µM) | Glutamate (µM) | Cell Viability (% of Control) |
| Control | 0 | 0 | 100 ± 5.2 |
| Vehicle + Glutamate | 0 (Vehicle) | 100 | 45 ± 3.8 |
| This compound + Glutamate | 1 | 100 | 62 ± 4.1 |
| This compound + Glutamate | 5 | 100 | 78 ± 4.5 |
| This compound + Glutamate | 10 | 100 | 85 ± 3.9 |
Table 2: Hypothetical Data on this compound's Effect on Caspase-3 Activity
| Treatment Group | This compound (µM) | Glutamate (µM) | Caspase-3 Activity (Fold Change) |
| Control | 0 | 0 | 1.0 ± 0.1 |
| Vehicle + Glutamate | 0 (Vehicle) | 100 | 4.2 ± 0.5 |
| This compound + Glutamate | 5 | 100 | 2.1 ± 0.3 |
This compound's Mechanism of Action: A Visual Representation
The neuroprotective effects of this compound are primarily attributed to its ability to modulate glutamatergic signaling and reduce excitotoxicity.
Figure 2: Simplified signaling pathway illustrating this compound's mechanism of action in mitigating glutamate excitotoxicity.
Conclusion
This application note provides a comprehensive framework for assessing the neuroprotective efficacy of this compound in primary neuronal cultures. The described protocols, from cell culture to a multi-faceted assessment of cell viability, apoptosis, morphology, and function, offer a robust system for generating reliable and reproducible data. By understanding the causality behind these experimental choices, researchers can effectively utilize this in vitro model to further elucidate the neuroprotective mechanisms of this compound and to screen for novel therapeutic agents targeting excitotoxicity-mediated neuronal death.
References
- This compound - Wikipedia. [Link]
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-241. [Link]
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. PubMed. [Link]
- Gerhards, S., & Leist, M. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 7(11), e2308. [Link]
- Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade?. CNS neuroscience & therapeutics, 17(1), 4–31. [Link]
- What is the mechanism of this compound? (2024).
- Caspase Activity Assay.
- Wang, F., Wu, Y., Wang, B., Liu, J., & Wang, X. (2011). Protective effect of combination of sulforaphane and this compound on glutamate-mediated excitotoxicity. Brain research, 1390, 99–105. [Link]
- Glutamate excitotoxicity and common neuroprotection drugs.
- This compound, a medication for ALS: In vitro studies. Neurofit Preclinical Research in Neuroscience. [Link]
- Kaja, S., Koulen, P. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current neuropharmacology, 10(3), 231–238. [Link]
- Cheah, B. C., Vucic, S., Krishnan, A. V., & Kiernan, M. C. (2010). This compound, neuroprotection and amyotrophic lateral sclerosis. Current medicinal chemistry, 17(18), 1942–1959. [Link]
- De Bellis, M., De Luca, A., Cetrulo, S., Rana, F., & Conte, D. (2014). Partial Block by this compound of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients. PloS one, 9(11), e113271. [Link]
- Zona, C., Longone, P., Ragozzino, D., Lanti, A., & Eusebi, F. (1998). This compound interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons. Neuroscience, 85(3), 913–921. [Link]
- Brooke, S. M., Tasset, D. M., & Ratan, R. R. (2000). A sensitive and selective assay of neuronal degeneration in cell culture. Brain research. Brain research protocols, 5(3), 227–237. [Link]
- Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
- Wülfer, B., & Schömig, E. (1994). Primary cultures of neurons for testing neuroprotective drug effects. Journal of neural transmission. Supplementum, 44, 1–20. [Link]
- Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Elabscience. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18. [Link]
- Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion Biosystems. [Link]
- van der Put, A., van der Laan, L. J., & Hol, E. M. (2010). Altered loyalties of neuronal markers in cultured slices of resected human brain tissue. Journal of cellular and molecular medicine, 14(4), 861–874. [Link]
- Wu, S. N., Huang, Y. M., & Liu, Y. C. (2008). This compound-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells. Journal of the Formosan Medical Association = Taiwan yi zhi, 107(1), 1–11. [Link]
- Effect of this compound on voltage-gated sodium currents.
- Immunohistochemistry of the neuronal‐specific marker MAP2
- Lyck, L., Jensen, C. G., & Finsen, B. R. (2008). Immunohistochemical markers for quantitative studies of neurons and glia in human neocortex. Journal of neuroscience methods, 169(1), 176–193. [Link]
- Plotnikov, M. B., Aliev, O. I., Sidekhmenova, A. V., Chernysheva, G. A., & Fomina, T. I. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 15(11), 1335. [Link]
- Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery. Frontiers in Toxicology. [Link]
- Voltage clamp and patch clamp electrophysiology methods for studying ion channels. YouTube. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Partial Block by this compound of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective effect of combination of sulforaphane and this compound on glutamate-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS) [neurofit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 22. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 23. caspase3 assay [assay-protocol.com]
- 24. mpbio.com [mpbio.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 28. Altered Loyalties of Neuronal Markers in Cultured Slices of Resected Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. This compound-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
Application Note: Electrophysiological Characterization of Riluzole's State-Dependent Inhibition of Voltage-Gated Sodium Channels
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the electrophysiological evaluation of Riluzole's effects on voltage-gated sodium channels (VGSCs). This compound, a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), exerts its therapeutic effects primarily by modulating neuronal excitability. A key mechanism of action is its complex, state-dependent inhibition of VGSCs.[1][2] This guide eschews a rigid template, instead presenting a logically structured narrative that details the causality behind experimental choices. We provide step-by-step protocols for manual and automated patch-clamp electrophysiology to dissect this compound's preferential block of the inactivated channel state, its potent inhibition of persistent sodium currents, and its use-dependent characteristics. The protocols are designed as self-validating systems, ensuring robust and reproducible data for characterizing novel sodium channel modulators.
Scientific Introduction: The Rationale for State-Dependent VGSC Inhibition
Voltage-gated sodium channels are fundamental to the initiation and propagation of action potentials in excitable cells.[3] Their dysfunction, leading to neuronal hyperexcitability, is a pathological hallmark of several neurological disorders, including ALS.[2] this compound's neuroprotective properties are largely attributed to its ability to reduce glutamate-mediated excitotoxicity.[4][1] It achieves this not by acting as a simple pore blocker, but through a more nuanced mechanism: the stabilization of the inactivated state of VGSCs.[4][2]
Key Mechanistic Pillars of this compound's Action:
-
High Affinity for the Inactivated State: this compound exhibits a dramatically higher affinity for VGSCs in the inactivated conformation compared to the resting (closed) state.[5] Apparent dissociation constants for the inactivated state are in the sub-micromolar to low micromolar range (0.2-3 µM), whereas for the resting state, they are significantly higher (90-143 µM).[4][5] This preferential binding means this compound is more effective on neurons that are already depolarized or firing at high frequencies, such as those under excitotoxic conditions.
-
Potent Inhibition of Persistent Sodium Current (INaP): Many VGSC isoforms exhibit a small, non-inactivating "persistent" or "late" current that contributes to setting the resting membrane potential and can drive pathological repetitive firing.[6][7] this compound is a potent inhibitor of INaP, often at therapeutic concentrations (e.g., EC50 of ~2 µM), which contributes significantly to its ability to quell neuronal hyperexcitability.[6][8][9][10]
-
Use-Dependent Block: The preferential binding to the inactivated state results in a "use-dependent" or "frequency-dependent" block. As the frequency of neuronal firing increases, more channels enter the inactivated state, providing more targets for this compound and enhancing the cumulative block.[11][12] This allows for the selective targeting of pathologically hyperactive neurons while sparing those with normal firing rates.
This application note provides the protocols necessary to quantitatively assess these three key mechanistic pillars.
Experimental Design & Required Materials
A robust investigation of this compound's effects requires precise control over the voltage-dependent states of the sodium channels. Whole-cell patch-clamp electrophysiology is the gold-standard technique.
Cellular Models
The choice of cell line is critical for isolating and studying specific sodium channel subtypes.
-
Recommended Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are recommended due to their low endogenous ion channel expression. These cells should stably express the human VGSC subtype of interest (e.g., hNav1.1, hNav1.4, hNav1.5, hNav1.7).[3][13][14][15][16] This allows for the study of this compound's effects on specific isoforms relevant to different tissues (e.g., CNS, skeletal muscle, heart, peripheral nerves).
Equipment & Software
-
Electrophysiology Rig: Standard manual patch-clamp rig including an amplifier, digitizer, microscope, and micromanipulators.
-
Automated Patch-Clamp (APC) Platforms: For higher throughput screening, platforms like the Sophion Qube® or Fluxion IonFlux™ are suitable.[3][17][18][19][20] These systems can accelerate the hit-to-lead stage of drug discovery.[3]
-
Software: Data acquisition and analysis software (e.g., pCLAMP™, PatchMaster™).
Solutions & Reagents
To ensure the specific measurement of sodium currents, other ionic currents must be pharmacologically and ionically suppressed.
| Solution Component | External Solution (in mM) | Internal (Pipette) Solution (in mM) | Rationale |
| Primary Cation | 140 NaCl | - | Carries the inward sodium current. |
| Potassium Channel Blocker | 5.4 KCl (can be replaced) | 140 CsF or CsCl | Cesium (Cs+) and Fluoride (F-) block most K+ channels from the intracellular side. |
| Calcium Channel Blocker | 1.8 CaCl₂, 1 MgCl₂ | - | Cadmium (CdCl₂, 0.1-0.2 mM) can be added to the external solution to block Ca2+ channels if necessary. |
| Buffering Agent | 10 HEPES | 10 HEPES | Maintains physiological pH. |
| Chelating Agent | - | 10 EGTA | Buffers intracellular calcium to prevent Ca2+-dependent modulation. |
| Energy Source | 10 Glucose | 5 Mg-ATP | Maintains cell health and energy-dependent channel functions. |
| pH Adjustment | Adjusted to 7.4 with NaOH | Adjusted to 7.2 with CsOH | Critical for consistent channel gating. |
| This compound | Prepared from a 10-100 mM stock in DMSO. Final DMSO concentration should be <0.1%. | - | The test compound. A vehicle control is mandatory. |
Core Electrophysiology Protocols
The following protocols are designed to dissect the distinct inhibitory characteristics of this compound. For all experiments, establish a stable whole-cell configuration with a seal resistance >1 GΩ and apply appropriate series resistance compensation.[21]
Workflow Overview
The diagram below outlines the general experimental process from cell preparation to the analysis of this compound's state-dependent effects.
Caption: General workflow for characterizing this compound on VGSCs.
Protocol 1: Determining Tonic Block of the Resting State
Causality: This protocol quantifies this compound's affinity for the resting state. By using a hyperpolarized holding potential and low-frequency stimulation, we ensure that the vast majority of channels are in the resting state and have fully recovered from any inactivation between pulses.
-
Step 1: Hold the cell at a hyperpolarized potential of -120 mV to ensure all channels are in the resting, closed state.
-
Step 2: Apply a 20 ms depolarizing test pulse to 0 mV to elicit the peak transient sodium current (INaT).
-
Step 3: Repeat this pulse at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.
-
Step 4: Perfuse the cell with increasing concentrations of this compound (e.g., 1 µM to 300 µM), allowing the effect to reach steady state at each concentration.
-
Step 5: Measure the peak inward current at each concentration and normalize it to the control baseline.
-
Step 6: Plot the normalized current against the this compound concentration and fit the data with a Hill equation to determine the IC50 for the resting state block.
Protocol 2: Quantifying Inactivated-State Block (Steady-State Inactivation)
Causality: This is the most critical protocol for demonstrating this compound's state-dependence. The variable pre-pulse systematically shifts the channel population into the inactivated state. This compound's high affinity for this state will stabilize it, making it seem as if inactivation occurs at more negative potentials.
-
Step 1: Hold the cell at -120 mV.
-
Step 2: Apply a two-pulse voltage protocol:
-
A long (500 ms) conditioning pre-pulse to a range of potentials (e.g., from -140 mV to -10 mV in 10 mV increments). This sets the equilibrium between resting and inactivated channels.
-
Immediately follow with a 20 ms test pulse to 0 mV to measure the fraction of channels that were available (i.e., not inactivated) after the pre-pulse.
-
-
Step 3: Record a family of currents in control (vehicle) solution.
-
Step 4: Perfuse the cell with a clinically relevant concentration of this compound (e.g., 1-10 µM) and repeat the protocol.[22]
-
Step 5: For both control and this compound conditions, measure the peak current during the test pulse for each pre-pulse potential. Normalize these currents to the maximum current obtained (usually after the most hyperpolarized pre-pulse).
-
Step 6: Plot the normalized current as a function of the pre-pulse potential and fit the data with a Boltzmann function. This compound will induce a significant hyperpolarizing (leftward) shift in the V1/2 of inactivation.[2][5][23][24] This shift is a hallmark of an inactivated-state blocker.
Protocol 3: Assessing Use-Dependent Inhibition
Causality: This protocol mimics a state of high neuronal activity. At a more depolarized holding potential, a fraction of channels is already inactivated at rest. The rapid pulse train causes a cumulative increase in the number of inactivated channels, providing more binding targets for this compound and revealing a progressive decline in current.
-
Step 1: Hold the cell at a more physiologically relevant potential, such as -90 mV.
-
Step 2: Apply a train of 20-30 short (5-10 ms) depolarizing pulses to 0 mV at a high frequency (e.g., 10 Hz or 20 Hz).
-
Step 3: Record the current train in control solution and then after equilibration with this compound (e.g., 10 µM).
-
Step 4: Measure the peak current of the first pulse (P1) and the last pulse (e.g., P20) in the train.
-
Step 5: Calculate the use-dependent block as the percentage reduction of the last pulse relative to the first pulse in the presence of this compound, after correcting for any intrinsic inactivation seen in the control condition.
Protocol 4: Measuring Inhibition of Persistent Sodium Current (INaP)
Causality: To isolate the small INaP, a long depolarizing stimulus is required. A slow voltage ramp or a long step pulse is used to first activate and inactivate the large transient current, allowing the underlying persistent component to be measured.
-
Step 1: Hold the cell at -120 mV.
-
Step 2: Apply a long (500 ms to 1 s) depolarizing step pulse to a potential near the peak of the current-voltage relationship (e.g., -20 mV).
-
Step 3: Measure the INaP as the mean current during the last 50-100 ms of the depolarizing step, after the transient current has fully inactivated.
-
Step 4: Establish a baseline INaP in control solution.
-
Step 5: Apply this compound at various concentrations (e.g., 0.1 µM to 30 µM) and measure the inhibition of INaP.
-
Step 6: Calculate the IC50 for the block of the persistent current. This value is expected to be significantly lower than the IC50 for the resting-state block.[6][10]
Data Presentation & Interpretation
Summarizing the data clearly is essential for interpreting the compound's mechanism.
Mechanism of this compound's State-Dependent Action
The following diagram illustrates the central concept of this compound's mechanism: it preferentially binds to and stabilizes the inactivated state of the sodium channel, thereby reducing channel availability.
Caption: this compound preferentially binds to the inactivated state of VGSCs.
Summary of Expected Quantitative Data
| Parameter | Protocol | Expected Result with this compound | Significance |
| Tonic Block IC50 | 1 | High µM range (e.g., >50 µM)[24][25] | Low affinity for the resting state. |
| V1/2 of Inactivation | 2 | Hyperpolarizing (leftward) shift[24] | Confirms stabilization of the inactivated state. |
| Use-Dependent Block | 3 | Significant current reduction during pulse train | Block is enhanced during high-frequency activity. |
| INaP Block IC50 | 4 | Low µM range (e.g., ~2-3 µM)[6][10][26] | Potent inhibition of pathological persistent currents. |
Conclusion
The electrophysiological protocols detailed in this application note provide a robust framework for characterizing the mechanism of action of this compound on voltage-gated sodium channels. By systematically evaluating its effects on the resting and inactivated states, its use-dependency, and its block of persistent currents, researchers can gain a comprehensive understanding of how this drug modulates neuronal excitability. This multi-faceted approach is not only crucial for understanding this compound itself but also serves as a validated template for the screening and characterization of novel, state-dependent sodium channel inhibitors in drug discovery programs.
References
- This compound - Wikipedia. (n.d.). Wikipedia.
- Urbani, A., & Belluzzi, O. (2000). This compound inhibits the persistent sodium current in mammalian CNS neurons. European Journal of Neuroscience, 12(10), 3567–3574. [Link]
- Xie, R. G., et al. (2011). Blockade of Persistent Sodium Currents Contributes to the this compound-Induced Inhibition of Spontaneous Activity and Oscillations in Injured DRG Neurons.
- Spadoni, F., et al. (2008). This compound blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro. European Journal of Neuroscience, 27(8), 1957-1968. [Link]
- Song, J. H., et al. (1997). Differential action of this compound on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels. The Journal of pharmacology and experimental therapeutics, 282(2), 707–714. [Link]
- Karoly, R., et al. (2017). Non-blocking modulation as the major mechanism of sodium channel inhibition by this compound. bioRxiv. [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Jenkins, M. A., et al. (2015). High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument. ASSAY and Drug Development Technologies, 13(6), 349–358. [Link]
- Karoly, R., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 12, 709324. [Link]
- Mercuri, N. B., et al. (2009). A this compound- and valproate-sensitive persistent sodium current contributes to the resting membrane potential and increases the excitability of sympathetic neurones. Pflügers Archiv - European Journal of Physiology, 458(3), 589–599. [Link]
- Wang, G., et al. (2010). This compound protects against cardiac ischaemia and reperfusion damage via block of the persistent sodium current.
- Desaphy, J. F., et al. (2013). Development of this compound Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters, 4(6), 538–542. [Link]
- Industrial Instrument CO., LTD. (n.d.). Ion Channel Screening Cell Lines.
- Biocompare. (2014, December 2). Cell Lines for Ion-Channel Screening.
- Charles River Laboratories. (n.d.). Human Nav1.1 Sodium Channel Cell Line.
- De Vittorio, O., et al. (2014). Partial Block by this compound of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients. PLoS ONE, 9(11), e113417. [Link]
- Wu, S. N., et al. (2008). This compound-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells. Journal of Cellular Physiology, 215(1), 238–247. [Link]
- ResearchGate. (n.d.). Effect of this compound on voltage-gated sodium currents.
- Boddum, K., et al. (2021). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery, 16(10), 1145–1156. [Link]
- Benoît, E., & Escande, D. (1991). This compound specifically blocks inactivated Na channels in myelinated nerve fibre. Pflügers Archiv, 419(6), 613–615. [Link]
- Bell, D. C., & Dallas, M. L. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery, 19(5), 523-535. [Link]
- Bell, D. C., & Dallas, M. L. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery, 19(5), 523–535. [Link]
- FDA. (2018, September 10). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.report. [Link]
- MacCuaig, W. M., et al. (2024). Structural basis for the rescue of hyperexcitable cells by the amyotrophic lateral sclerosis drug this compound.
- FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Zona, C., et al. (1998). This compound interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons. Neuroscience, 85(3), 951–959. [Link]
- FDA. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Karoly, R., et al. (2018). Unique Type of Sodium Channel Inhibition by this compound.
- Karoly, R., et al. (2020). Mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling. bioRxiv. [Link]
- Metrion Biosciences. (n.d.). The Nav 1.5 Late Current in WT and Nav1.5-ΔKPQ Mutant Channels.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Structural basis for the rescue of hyperexcitable cells by the amyotrophic lateral sclerosis drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential action of this compound on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A this compound- and valproate-sensitive persistent sodium current contributes to the resting membrane potential and increases the excitability of sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of this compound Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Ion Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 14. iithai.com [iithai.com]
- 15. biocompare.com [biocompare.com]
- 16. criver.com [criver.com]
- 17. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fda.report [fda.report]
- 22. Partial Block by this compound of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. apexbt.com [apexbt.com]
- 26. This compound-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing the Efficacy of Riluzole in Neuroblastoma Cell Lines Using Cell Viability Assays
Abstract
Riluzole, a glutamate modulator approved for the treatment of amyotrophic lateral sclerosis (ALS), has garnered significant interest for its potential anti-neoplastic properties in various cancers, including neuroblastoma. This application note provides a comprehensive guide for researchers to assess the cytotoxic and cytostatic effects of this compound on neuroblastoma cell lines. We detail the protocols for three robust and widely used cell viability assays: MTT, XTT, and LDH. The scientific principles behind each assay are explained, emphasizing the rationale for experimental choices to ensure data integrity and reproducibility. This document serves as a practical resource for drug development professionals and cancer researchers investigating novel therapeutic strategies for neuroblastoma.
Introduction to this compound and Neuroblastoma
Neuroblastoma is a pediatric cancer originating from neural crest cells and is characterized by a high degree of clinical heterogeneity. High-risk neuroblastoma has a poor prognosis, necessitating the exploration of novel therapeutic agents. This compound, a benzothiazole derivative, functions primarily by inhibiting glutamate release, blocking voltage-gated sodium channels, and modulating NMDA receptor activity. Emerging evidence suggests that this compound's anti-tumor effects may be mediated through the induction of apoptosis and inhibition of cell proliferation in cancer cells. Therefore, accurately quantifying the effect of this compound on the viability of neuroblastoma cell lines is a critical first step in evaluating its therapeutic potential.
Principles of Cell Viability Assays
Selecting the appropriate cell viability assay is crucial for obtaining meaningful data. The choice of assay depends on the specific research question and the suspected mechanism of action of the compound being tested. Here, we discuss three common assays that measure different aspects of cell health.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial dehydrogenase activity. However, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the need for a solubilization step. This makes the XTT assay generally more convenient and less prone to errors associated with formazan crystal dissolution.
-
Lactate Dehydrogenase (LDH) Assay: The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is quantified by measuring its enzymatic activity, which is proportional to the number of dead or damaged cells.
Experimental Workflow and Protocols
General Workflow for Assessing this compound's Effect on Neuroblastoma Cell Viability
The following diagram illustrates the general workflow for the cell viability assays described in this application note.
Caption: General workflow for assessing this compound's effect on neuroblastoma cell viability.
Protocol: MTT Assay
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2))
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution (typically in DMSO). The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Protocol: XTT Assay
Materials:
-
Neuroblastoma cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Protocol: LDH Assay
Materials:
-
Neuroblastoma cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1-3 of the MTT protocol. Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit's instructions) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The reference wavelength should be set to 650 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = ((Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum LDH release - Absorbance of untreated cells)) * 100
-
This compound's Putative Signaling Pathway in Neuroblastoma
The anti-tumor effects of this compound in neuroblastoma are believed to be multifactorial. The following diagram illustrates a potential signaling pathway.
Caption: Putative signaling pathway of this compound in neuroblastoma cells.
Data Interpretation and Presentation
The results from the cell viability assays can be used to generate dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) value for this compound. The IC50 value is a quantitative measure of the drug's potency.
Table 1: Example IC50 Values of this compound in Neuroblastoma Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| SH-SY5Y | MTT | 48 | 55.2 |
| SH-SY5Y | XTT | 48 | 52.8 |
| SH-SY5Y | LDH | 48 | 75.4 |
| SK-N-BE(2) | MTT | 48 | 41.7 |
| SK-N-BE(2) | XTT | 48 | 39.9 |
| SK-N-BE(2) | LDH | 48 | 62.1 |
Note: The above data are for illustrative purposes only and may not reflect actual experimental results.
Conclusion and Best Practices
This application note provides detailed protocols for the MTT, XTT, and LDH assays to evaluate the effects of this compound on neuroblastoma cell viability. For reliable and reproducible results, it is essential to:
-
Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase during the experiment.
-
Perform dose-response and time-course studies: This will provide a comprehensive understanding of this compound's effects.
-
Include appropriate controls: Vehicle controls, untreated controls, and positive controls are crucial for data interpretation.
-
Validate results with multiple assays: As each assay measures a different aspect of cell health, using a combination of assays can provide a more complete picture of this compound's mechanism of action.
By following these guidelines, researchers can confidently assess the potential of this compound as a therapeutic agent for neuroblastoma.
References
- Bellingham, M. C. (2011). A review of the neural mechanisms of action of this compound. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 10(7), 766-778. [Link]
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-241. [Link]
- Iida, M., Tsuboi, M., Takeda, H., Okubo, A., Nakagawa, K., & Ishikura, H. (2018). This compound inhibits the proliferation of human nonsmall cell lung cancer cells. Oncology Letters, 15(5), 7935-7940. [Link]
Introduction: Unveiling the Neuroprotective Mechanisms of Riluzole
Application Notes and Protocols: Immunohistochemical Analysis of Neuronal Markers Following Riluzole Treatment
This compound is a neuroprotective agent with a multifaceted mechanism of action, primarily known for its role in modulating glutamatergic neurotransmission.[1][2][3][4][5] It is the first drug approved for the treatment of amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease. This compound's therapeutic effects are largely attributed to its ability to inhibit glutamate release, inactivate voltage-dependent sodium channels, and block postsynaptic N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This modulation of the glutamatergic system helps to mitigate excitotoxicity, a key contributor to neuronal damage in various neurological disorders.[2][3][4]
Immunohistochemistry (IHC) is an indispensable technique for visualizing the cellular and subcellular effects of pharmacological interventions within the complex architecture of the nervous system. By employing specific antibodies against key neuronal proteins, IHC allows researchers to qualitatively and quantitatively assess changes in neuronal health, structure, and function following this compound treatment. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize IHC for studying the impact of this compound on neuronal markers. We will delve into the rationale behind marker selection, provide detailed, validated protocols, and offer insights into data interpretation, thereby establishing a self-validating system for robust and reproducible results.
Scientific Rationale: Selecting Neuronal Markers for this compound Studies
The choice of neuronal markers for IHC analysis post-Riluzole treatment should be guided by the drug's known mechanisms of action. A well-designed IHC panel can provide a comprehensive picture of this compound's neuroprotective effects.
Key Marker Categories:
-
General Neuronal Health and Viability: Markers that indicate the overall health and presence of neurons.
-
Glutamatergic System Components: Markers that reflect changes in the machinery of glutamate signaling.
-
Cytoskeletal Integrity: Markers that reveal the structural integrity of neurons, which can be compromised during neurodegeneration.
-
Apoptosis and Cell Death: Markers that can quantify the extent of neuronal death and the potential protective effects of this compound.
Recommended Neuronal Marker Panel:
| Marker | Protein Target | Cellular Localization | Rationale for Inclusion | Expected Effect of this compound |
| NeuN (RBFOX3) | Neuronal Nuclei | Nucleus of most mature neurons | A reliable marker for quantifying neuronal populations and assessing neuronal loss.[6][7] | Preservation of NeuN-positive cells in disease models. |
| MAP2 | Microtubule-Associated Protein 2 | Dendrites and cell bodies of neurons | A key indicator of dendritic integrity and synaptic plasticity.[8] Loss of MAP2 is an early sign of neuronal injury. | Attenuation of MAP2 loss or preservation of its immunoreactivity.[9][10] |
| vGLUT1 | Vesicular Glutamate Transporter 1 | Presynaptic terminals of glutamatergic neurons | A marker for glutamatergic synapses, allowing for the assessment of changes in glutamatergic innervation.[11][12] | Potential modulation of vGLUT1 expression, reflecting altered glutamate release.[11] |
| Cleaved Caspase-3 | Activated Caspase-3 | Cytoplasm and nucleus of apoptotic cells | A key executioner caspase in the apoptotic pathway, its presence indicates cells undergoing programmed cell death. | Reduction in the number of cleaved caspase-3 positive cells. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for IHC analysis and the key signaling pathways influenced by this compound.
Caption: General Immunohistochemistry Workflow.
Caption: this compound's Mechanism of Action.
Detailed Protocols
PART 1: Tissue Preparation and Fixation
The quality of IHC staining is critically dependent on optimal tissue preservation. For neuronal tissue, perfusion fixation is highly recommended to ensure uniform fixation and prevent autolysis.[13][14]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS, ice-cold
-
30% Sucrose in PBS
-
Perfusion pump and tubing
-
Surgical tools
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal according to approved institutional protocols. Perform a transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA.[13][14]
-
Expert Insight: The initial PBS flush is crucial to prevent the cross-linking of blood proteins by PFA, which can increase background staining.
-
-
Post-Fixation: Dissect the brain or spinal cord and post-fix the tissue in 4% PFA for 18-24 hours at 4°C.[6][14]
-
Trustworthiness: Consistent fixation time is key for reproducible results. Over-fixation can mask epitopes, while under-fixation leads to poor morphology.[15]
-
-
Cryoprotection: Transfer the tissue to a 30% sucrose solution in PBS and store at 4°C until the tissue sinks. This process is essential for preventing ice crystal formation during freezing, which can damage tissue architecture.
-
Freezing and Sectioning: Snap-freeze the cryoprotected tissue in isopentane cooled with dry ice or liquid nitrogen. Section the tissue on a cryostat at a thickness of 20-40 µm. Store sections in a cryoprotectant solution at -20°C until use.
PART 2: Immunohistochemistry Staining Protocol (Free-Floating Sections)
This protocol is optimized for free-floating sections, which often yields superior staining quality for neuronal markers compared to slide-mounted sections.[16]
Materials:
-
Tris-Buffered Saline (TBS)
-
TBS with 0.3% Triton X-100 (TBST)
-
Blocking Buffer: 10% Normal Goat Serum (or serum from the host of the secondary antibody) in TBST[13][16]
-
Primary Antibody Dilution Buffer: 5% Normal Goat Serum in TBST[16]
-
Primary antibodies (see table above)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
24-well plates
Procedure:
-
Washing: Place free-floating sections into the wells of a 24-well plate. Wash the sections three times for 10 minutes each with TBS to remove the cryoprotectant solution.[16]
-
Antigen Retrieval (if necessary): For some epitopes masked by fixation, antigen retrieval may be necessary.[17][18][19][20] A common method for brain tissue is heat-induced epitope retrieval (HIER).[18][19]
-
Incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80-90°C for 20-30 minutes. Allow the sections to cool to room temperature in the buffer.
-
Expert Insight: The necessity of antigen retrieval should be empirically determined for each antibody and tissue type. For NeuN, HIER is often recommended.[6] MAP2 and vGLUT1 staining may not always require this step.[16][21]
-
-
Permeabilization and Blocking: Incubate the sections in Blocking Buffer for 1-2 hours at room temperature with gentle agitation.[16] Triton X-100 in the buffer permeabilizes cell membranes, allowing antibodies to access intracellular antigens. The serum blocks non-specific antibody binding sites.[13]
-
Primary Antibody Incubation: Remove the blocking buffer and incubate the sections with the primary antibody diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.[16][21][22][23]
-
Trustworthiness: The optimal dilution for each primary antibody should be determined through titration to achieve a strong specific signal with minimal background. Refer to the manufacturer's datasheet as a starting point.
-
-
Washing: Wash the sections three times for 10 minutes each with TBST.[16][22][23]
-
Secondary Antibody Incubation: Incubate the sections with the appropriate fluorophore-conjugated secondary antibody, diluted in Primary Antibody Dilution Buffer, for 1-2 hours at room temperature, protected from light.[16][23]
-
Washing: Wash the sections three times for 10 minutes each with TBST, protected from light.[16][23]
-
Counterstaining: Incubate the sections with DAPI (e.g., 1 µg/mL in TBS) for 5-10 minutes to stain cell nuclei.
-
Final Washes: Wash the sections twice for 10 minutes each with TBS.
-
Mounting: Carefully mount the sections onto glass slides and allow them to air dry briefly. Apply an aqueous mounting medium and coverslip. Seal the edges of the coverslip with nail polish to prevent drying.
Data Analysis and Interpretation
Image Acquisition:
-
Acquire images using a confocal or epifluorescence microscope.
-
For quantitative analysis, ensure that all imaging parameters (e.g., laser power, gain, pinhole size) are kept consistent across all experimental groups.
Quantitative Analysis:
-
Cell Counting (NeuN, Cleaved Caspase-3): Define regions of interest (ROIs) and count the number of immunopositive cells. Stereological methods are recommended for unbiased cell counting.
-
Immunoreactivity Area or Intensity (MAP2, vGLUT1): In the defined ROIs, quantify the percentage of the area occupied by the immunostaining or the mean fluorescence intensity. Image analysis software such as ImageJ/Fiji can be used for this purpose.
Interpretation of Results:
-
A statistically significant preservation of NeuN-positive cells in the this compound-treated group compared to the vehicle-treated control group in a disease model would suggest a neuroprotective effect.
-
Reduced loss of MAP2 immunoreactivity in the dendrites of neurons in the this compound group would indicate the preservation of dendritic structure.
-
Changes in the density or intensity of vGLUT1 puncta may reflect this compound's modulatory effect on glutamatergic synapses.
-
A significant decrease in the number of cleaved caspase-3 positive cells in the this compound group would demonstrate an anti-apoptotic effect.
Troubleshooting Common IHC Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Staining | - Incomplete perfusion- Insufficient blocking- Primary or secondary antibody concentration too high | - Ensure thorough PBS perfusion before fixation.- Increase blocking time or serum concentration.- Titrate antibody concentrations. |
| Weak or No Signal | - Poor fixation- Epitope masking- Inactive primary or secondary antibody | - Optimize fixation time and method.- Perform antigen retrieval.- Use fresh, properly stored antibodies. |
| Non-Specific Staining | - Cross-reactivity of antibodies- Endogenous biotin (if using ABC method) | - Use highly specific monoclonal antibodies.- Perform an avidin/biotin blocking step. |
| Tissue Damage | - Ice crystal formation- Harsh antigen retrieval | - Ensure complete cryoprotection.- Optimize antigen retrieval conditions (temperature, time). |
Conclusion
Immunohistochemistry is a powerful and versatile tool for elucidating the neuroprotective effects of this compound. By carefully selecting a panel of neuronal markers that reflect the drug's mechanism of action and employing rigorously optimized protocols, researchers can gain valuable insights into its impact on neuronal health, structure, and survival. The application notes and protocols provided herein offer a robust framework for conducting these studies, ensuring scientific integrity and generating reliable, interpretable data for both basic research and drug development applications.
References
- Alelú-Paz, R., Iturrieta-Zuazo, I., Byne, W., Haroutunian, V., García-Villanueva, M., Rábano, A., & Bar-Peled, O. (2008). A New Antigen Retrieval Technique for Human Brain Tissue. PLOS ONE, 3(10), e3378.
- Biocompare. (2018, November 28). Top Five Tips for Neuroscience ICC and IHC.
- Creative Bioarray. (n.d.). What You Must Know About Neuroscience IHC?
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-241.
- Hsieh, A. T., Nguyen, J. V., Bu, G., & LaFerla, F. M. (2021). BAD-mediated neuronal apoptosis and neuroinflammation contribute to Alzheimer's disease pathology.
- IHC WORLD. (n.d.). Antigen Retrieval Methods & Techniques on Literature.
- IHC WORLD. (n.d.). Apoptosis (Programmed Cell Death) Markers.
- Lazarevic, V., Yang, Y., Ivanova, D., Schöne, C., Egorov, A. V., & Fejtova, A. (2018). This compound attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool. Neuropharmacology, 143, 38–48.
- Macquarie University. (2023, March 15). This compound is associated with decreasing neuritic plaque severity in amyotrophic lateral sclerosis.
- National Center for Biotechnology Information. (n.d.). A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?
- National Center for Biotechnology Information. (n.d.). Detection of Apoptosis in the Central Nervous System.
- National Center for Biotechnology Information. (n.d.). Lack of this compound efficacy in the progression of the neurodegenerative phenotype in a new conditional mouse model of striatal degeneration.
- National Center for Biotechnology Information. (n.d.). This compound Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression.
- National Center for Biotechnology Information. (n.d.). This compound, a glutamate modulator, slows cerebral glucose metabolism decline in patients with Alzheimer's disease.
- Neurology.org. (n.d.). The pharmacology and mechanism of action of this compound.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Protocols.io. (2023, June 9). Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections.
- PubMed. (n.d.). A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C.
- PubMed. (n.d.). Neuroprotective effects of this compound: an electrophysiological and histological analysis in an in vitro model of ischemia.
- ResearchGate. (2015, February 2). How can I improve fixing of Neuronal Cells for IHC?
- ResearchGate. (2017, May 19). (PDF) NeuN Immunohistochemistry Protocol.
- ResearchGate. (2021, January 5). Can you recommend a protocol for immunohistochemistry of mouse brain sections using anti-MAP2?
- Synaptic Systems. (n.d.). Protocol for MAP2 Antibody (Cat. No. 188 003) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Free Floating.
- Synaptic Systems. (n.d.). Protocol for VGLUT1 Antibody (Cat. No. 135 011BT) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted.
- Synaptic Systems. (n.d.). Protocol for VGLUT1 Antibody (Cat. No. 135 303C3) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Free Floating.
- Synaptic Systems. (n.d.). Protocol for VGLUT1 Antibody (Cat. No. 135 307) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted.
Sources
- 1. neurology.org [neurology.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. neurology.org [neurology.org]
- 4. neurology.org [neurology.org]
- 5. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal nuclei antigen (NeuN /RBFOX3) | Abcam [abcam.com]
- 7. diagomics.com [diagomics.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Lack of this compound efficacy in the progression of the neurodegenerative phenotype in a new conditional mouse model of striatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lack of this compound efficacy in the progression of the neurodegenerative phenotype in a new conditional mouse model of striatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. IHC Fixation of Samples: Tips and Tricks: Novus Biologicals [novusbio.com]
- 16. sysy.com [sysy.com]
- 17. A New Antigen Retrieval Technique for Human Brain Tissue | PLOS One [journals.plos.org]
- 18. Antigen Retrieval Methods & Techniques on Literature - IHC WORLD [ihcworld.com]
- 19. IHC antigen retrieval protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. sysy.com [sysy.com]
- 22. NeuN Immunohistochemistry Protocol [protocols.io]
- 23. sysy.com [sysy.com]
Behavioral testing in mice treated with Riluzole for motor function
A well-designed behavioral testing paradigm is essential for the preclinical evaluation of this compound in mouse models of motor dysfunction. By employing a battery of tests including the Rotarod, Grip Strength, and Open Field, researchers can obtain a multi-faceted view of the drug's efficacy. Adherence to rigorous, standardized protocols, including proper controls, randomization, and blinding, is critical for generating trustworthy and reproducible data that can confidently inform the drug development pipeline. While some studies have shown positive effects of this compound in mouse models, others have not, highlighting the importance of robust and carefully controlled experimental design to dissect these discrepancies. [5][7][30]
References
- Deacon, R. M. J. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments, (75), e2609.
- Gurney, M. E., Cutting, F. B., Zhai, P., Doble, A., Taylor, C. P., Andrus, P. K., & Hall, E. D. (1998). This compound preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis. Neurology, 50(1), 62–66.
- Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434.
- protocols.io. (2024). Rotarod-Test for Mice.
- International Mouse Phenotyping Consortium. (n.d.). Grip Strength Protocol. IMPReSS.
- Varga, Z. K., et al. (2016). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 6(19), e1944.
- International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS.
- Wikipedia. (n.d.). Open field (animal test).
- Hogg, M. C., Halang, L., Woods, I., Coughlan, K. S., & Prehn, J. H. M. (2018). This compound does not improve lifespan or motor function in three ALS mouse models. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration, 19(5-6), 438-445.
- Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice.
- Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? CNS Neuroscience & Therapeutics, 17(1), 4-31.
- SciSpace. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model.
- Springer Nature Experiments. (n.d.). The Open Field Test.
- protocols.io. (2024). Motor Behavior Assays (Mouse).
- Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? CNS Neuroscience & Therapeutics, 17(1), 4-31.
- Mouse Metabolic Phenotyping Centers. (2023). Grip Strength Test.
- Scantox. (n.d.). Open Field Test - Activity/Anxiety.
- ConductScience. (2023). Grip Strength Tests in Rodents.
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- InnoSer. (n.d.). Grip Strength Test - Rodent Behavioral Testing.
- protocols.io. (2023). Motor behavioral assessment.
- International Mouse Phenotyping Consortium. (n.d.). Grip Strength.
- MND Australia. (2022). Motor Neurone Disease Factsheet: this compound.
- Royal College of Surgeons in Ireland. (2019). This compound does not improve lifespan or motor function in three ALS mouse models.
- Quinlan, K. A., et al. (2011). Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS. Journal of Neurophysiology, 107(1), 363-372.
- Semantic Scholar. (n.d.). This compound: what it does to spinal and brainstem neurons and how it does it.
- Gurney, M. E., et al. (1998). This compound preserves motor function in a transgenic... : Neurology. Ovid.
- ConductScience. (2018). Motor Testing in Mouse Models.
- UQ eSpace. (n.d.). This compound does not ameliorate disease caused by cytoplasmic TDP‐43 in a mouse model of amyotrophic lateral sclerosis.
- Charles River Laboratories. (n.d.). General Activity, Welfare, and Motor Function Behavior Tests.
- Quinlan, K. A., et al. (2011). Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS. PubMed.
- Kennel, P., et al. (2000). This compound prolongs survival and delays muscle strength deterioration in mice with progressive motor neuronopathy (pmn). Journal of the Neurological Sciences, 180(1-2), 55-61.
- OHSU. (n.d.). Behavioral Standard Operating Procedures.
- Digital Commons @ LIU. (n.d.). The Behavioral Effects of this compound on Memory, Coordination, and Stereotypy in CD-1 Mice.
- WVU IACUC. (n.d.). APPROVED STANDARD OPERATING PROCEDURE (SOP): Use of the Rodent Behavior Core (RBC) James Walton.
- Bowdish Lab. (n.d.). SOP: Open Field Test.
- University of Texas Health Science Center at San Antonio. (n.d.). How to Prepare Mice for Behavioral Testing.
- ConductScience. (2017). General Guide to Behavioral Testing in Mice.
Sources
- 1. mndaustralia.org.au [mndaustralia.org.au]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 14. uthsc.edu [uthsc.edu]
Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of Riluzole in Human Plasma
Abstract
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate and precise quantification of riluzole in human plasma. This compound, the primary therapeutic agent for amyotrophic lateral sclerosis (ALS), requires meticulous monitoring in biological matrices for pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step protocol from sample preparation to data analysis, grounded in established bioanalytical method validation principles. The causality behind experimental choices is explained to empower the user with a deep understanding of the methodology.
Introduction: The Rationale for this compound Quantification
This compound, chemically known as 2-amino-6-(trifluoromethoxy)benzothiazole, is a glutamate antagonist that has been shown to prolong survival in patients with ALS.[3] Given its critical role and the need for optimal dosing, a robust and reliable analytical method to measure its concentration in biological fluids is paramount. Therapeutic drug monitoring and pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile, ensuring both efficacy and safety. This application note details a reversed-phase HPLC-UV method, a widely accessible and cost-effective technique, validated to meet the stringent requirements of regulatory bodies.[4][5][6]
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to developing a selective and sensitive HPLC method. These properties dictate the choice of the stationary phase, mobile phase composition, pH, and detection wavelength.
| Property | Value | Significance for HPLC Method |
| Molecular Formula | C₈H₅F₃N₂OS[3] | - |
| Molecular Weight | 234.20 g/mol [3] | Influences diffusion and chromatographic behavior. |
| logP (Octanol/Water) | 2.3[3] | Indicates moderate lipophilicity, making it ideal for reversed-phase chromatography. |
| Melting Point | 119 °C[3] | - |
| UV Absorbance (λmax) | ~260-265 nm in methanol[7][8] | Determines the optimal wavelength for UV detection, ensuring high sensitivity. |
Method Principle: Reversed-Phase Chromatography
This method employs reversed-phase HPLC, where the stationary phase (a C18 column) is nonpolar, and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. This compound, being moderately nonpolar, will partition between the two phases. Its retention on the column is controlled by adjusting the organic solvent concentration in the mobile phase. Detection is achieved by a UV detector set at the wavelength of maximum absorbance for this compound, allowing for sensitive and specific quantification.
Experimental Protocol
Materials and Instrumentation
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Centrifuge capable of 4,000 rpm.
-
Vortex mixer.
-
Nitrogen evaporator.
-
Analytical balance.
-
Calibrated pipettes.
Reagents and Chemicals:
-
This compound reference standard (USP grade).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Dichloromethane (HPLC grade).[7]
-
Tertiary-butyl methyl ether (TBME) (HPLC grade).[1]
-
Sodium hydroxide (NaOH).[1]
-
Ultrapure water.
-
Drug-free human plasma.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 100 mm x 4.6 mm, 5 µm[1][2] | The C18 stationary phase provides excellent retention for moderately nonpolar analytes like this compound. |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in water (40:60, v/v)[1][2] | The acetonitrile provides the necessary elution strength, while the acidic aqueous phase ensures consistent ionization state of this compound for reproducible retention. |
| Flow Rate | 0.90 mL/min[1][2] | This flow rate provides a good balance between analysis time and chromatographic resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 20 µL | A standard volume for analytical HPLC. |
| UV Detection | 260 nm[7] | This wavelength is close to the absorbance maximum of this compound, providing high sensitivity. |
| Internal Standard (IS) | Carbamazepine | Carbamazepine has similar extraction and chromatographic properties to this compound, making it an excellent IS to correct for variations in sample preparation and injection.[1][2] |
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of this compound and Carbamazepine (IS) reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. These stock solutions are stable for one month at -20 °C.
Working Standard Solutions:
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with a methanol:water (50:50, v/v) mixture to create calibration curve standards.[1]
-
Prepare a working solution of Carbamazepine (IS) at 500 ng/mL in the same diluent.[1]
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking 10 µL of the appropriate this compound working solution into 90 µL of drug-free human plasma to achieve final concentrations ranging from 0.5 to 300 ng/mL.[1][2]
-
Prepare QC samples at three concentration levels: Low (LQC), Medium (MQC), and High (HQC), using a separate stock solution from the one used for calibration standards to ensure an unbiased assessment of accuracy.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is chosen for its ability to provide a clean sample extract, minimizing matrix effects, which is crucial given this compound's high protein binding.[1]
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Step-by-Step Protocol:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 100 µL of the internal standard working solution (500 ng/mL Carbamazepine).[1]
-
Add 100 µL of 1 N NaOH and briefly vortex. The alkaline condition ensures this compound is in its non-ionized form, maximizing its partitioning into the organic solvent.[1]
-
Add 1.25 mL of tertiary-butyl methyl ether (TBME), cap the tube, and vortex vigorously for 10 minutes.[1]
-
Centrifuge the samples at 4,000 rpm for 15 minutes at ambient temperature to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:0.1% Formic Acid, 40:60 v/v).[1]
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
Bioanalytical Method Validation
The method was validated according to the principles outlined in the ICH M10 and FDA guidelines on bioanalytical method validation.[4][5][6][9]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous plasma components at the retention times of this compound and the IS. | Response in blank plasma should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and detector response. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Intra- and inter-day accuracy (%RE) and precision (%CV) should be within ±15% for QC samples and ±20% for the LLOQ.[1][2] |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% and precision ≤20%. Signal-to-noise ratio > 5. |
| Recovery | To determine the efficiency of the extraction process. | Should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | To assess the suppressive or enhancing effect of plasma components on analyte ionization. | The CV of the matrix factor across different lots of plasma should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyte concentration should be within ±15% of the nominal concentration under various storage and processing conditions. |
Representative Validation Data
Linearity: The calibration curve was linear over the concentration range of 0.5–300 ng/mL.[1][2] A typical linear regression equation was y = mx + c, with a weighting factor of 1/x² and a correlation coefficient (r²) of >0.998.[1]
Accuracy and Precision:
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%RE) (n=18) |
| LLOQ | 0.5 | 5.7 | -6.8 | 5.3 | -8.2 |
| LQC | 1.5 | 4.5 | 1.3 | 4.1 | 4.9 |
| MQC | 125 | 2.2 | -0.8 | 2.9 | -2.5 |
| HQC | 250 | 2.8 | -2.1 | 1.7 | 1.9 |
| Data is representative and based on published results.[1][10][11] |
Stability: this compound was found to be stable in plasma for at least 4 hours at room temperature, through three freeze-thaw cycles, and for one month when stored at –80 °C.[1] Processed samples were stable in the autosampler for at least 24 hours.[1]
Overall Analytical Procedure
The following diagram illustrates the logical flow of the entire analytical process.
Caption: Logical workflow of the bioanalytical method.
Conclusion
The HPLC-UV method described in this application note is specific, accurate, precise, and robust for the quantification of this compound in human plasma. The liquid-liquid extraction procedure ensures high recovery and minimal matrix interference, leading to reliable data. This validated method is well-suited for application in clinical and research settings for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of this compound, ultimately contributing to the improved treatment of patients with ALS.
References
- Mohammadzadeh S., Salmannejad F., Mohammadzadeh M., Ghari T., Sadrai S., Zaringhalam J. (2023). Development and validation of a liquid chromatography-tandem mass spectrometry method for analysis of this compound in human plasma and its application on a bioequivalence study.
- van Kan, H. J. M., Spieksma, M., Groeneveld, G. J., Sastre Toraño, J., van den Berg, L. H., & Guchelaar, H. J. (2004). A validated HPLC assay to monitor this compound plasma or serum concentrations in patients with amyotrophic lateral sclerosis.
- Zhang, Y., Chen, Y., Miao, Y., Yuan, H., Zheng, J., & Li, Y. (2023). Development of a robust UPLC-MS/MS method for the quantification of this compound in human plasma and its application in pharmacokinetics. Frontiers in Pharmacology, 14, 1222934. [Link]
- Parker, A. J., D'Souza, M., Fabbro, M., Shrapnel, S. J., & Roberts, J. A. (2020). A validated UHPLC–MS/MS method for the measurement of this compound in plasma and myocardial tissue samples. UQ eSpace. [Link]
- Zhang, Y., Chen, Y., Miao, Y., Yuan, H., Zheng, J., & Li, Y. (2023). Development of a robust UPLC-MS/MS method for the quantification of this compound in human plasma and its application in pharmacokinetics. Frontiers in Pharmacology, 14. [Link]
- Mohammadzadeh, S., Salmannejad, F., Mohammadzadeh, M., Ghari, T., Sadrai, S., & Zaringhalam, J. (2023). Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of this compound in Human Plasma and Its Application on a Bioequivalence Study.
- ResearchGate. (n.d.). A validated HPLC assay to monitor this compound plasma or serum concentrations in patients with amyotrophic lateral sclerosis.
- European Medicines Agency. (2011).
- National Center for Biotechnology Inform
- International Journal of Pharmaceutical Sciences and Research. (2011). Spectrophotometric method for the estimation of this compound in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research. [Link]
- European Medicines Agency. (2022).
- ResearchGate. (2021). (PDF) Development and Validation of Spectrophotometric Method for Determination of this compound in its Dosage Form Using Phloroglucinol as coupling Agent.
- International Journal of Pharmacy and Technology. (2012). Validation of UV Spectrophotometric Method for Determination of this compound in Pharmaceutical Dosage Form. International Journal of Pharmacy and Technology. [Link]
- International Council for Harmonisation. (2022).
- ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?
- IDOSI Publications. (2013). Validation of UV Spectrophotometric Method for Determination of this compound Pharmaceutical Formulation as Hydrotropic Solubilizing. Middle-East Journal of Scientific Research. [Link]
- U.S. Food and Drug Administration. (2022).
Sources
- 1. pharmjournal.ru [pharmjournal.ru]
- 2. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of this compound in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]
- 3. This compound | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. A validated HPLC assay to monitor this compound plasma or serum concentrations in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. database.ich.org [database.ich.org]
- 10. Development of a robust UPLC-MS/MS method for the quantification of this compound in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a robust UPLC-MS/MS method for the quantification of this compound in human plasma and its application in pharmacokinetics [frontiersin.org]
Troubleshooting & Optimization
Improving Riluzole solubility in aqueous solutions for experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Riluzole. This guide is designed to provide in-depth, field-proven insights into overcoming the primary experimental challenge associated with this compound: its poor aqueous solubility. Here, you will find troubleshooting guides, validated protocols, and answers to frequently asked questions, all grounded in scientific principles to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound and the common initial queries researchers have.
Q1: What is this compound and why is its solubility a critical factor in experimental design?
This compound is a benzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS).[1] Its neuroprotective effects are attributed to its ability to inhibit glutamate release, inactivate voltage-dependent sodium channels, and interfere with excitatory amino acid signaling pathways.[2][3]
However, this compound is a lipophilic, Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high membrane permeability but low aqueous solubility.[4][5] This low solubility presents a significant hurdle for in vitro and in vivo experiments, which typically require the compound to be dissolved in aqueous buffers or culture media. At neutral pH, its solubility is extremely limited (~0.3 mg/mL), which can lead to several experimental artifacts if not properly managed, including:
-
Precipitation: The compound can fall out of solution when a concentrated organic stock is diluted into an aqueous medium, leading to inaccurate and non-reproducible effective concentrations.[6]
-
Inaccurate Dosing: Undissolved particles can lead to inconsistent dosing in cell cultures or animal studies.[7]
-
Reduced Bioavailability: In oral formulations, poor solubility can limit absorption and bioavailability.[8][9]
Understanding and controlling this compound's solubility is therefore paramount for generating reliable and meaningful experimental data.
Q2: What are the key physicochemical properties of this compound I should be aware of?
To effectively work with this compound, it is essential to understand its core physicochemical properties. These values dictate its behavior in different solvent systems.
| Property | Value | Source(s) | Significance for Researchers |
| Molecular Weight | 234.20 g/mol | [2][3] | Essential for calculating molar concentrations for solutions. |
| Aqueous Solubility (pH 7) | ~0.3 mg/mL (~1.28 mM) | [6][8] | Very low solubility in neutral aqueous solutions like PBS or cell culture media. |
| Aqueous Solubility (pH 1.2) | ~12 mg/mL (~51.2 mM) | [6][8] | Solubility is significantly higher in acidic conditions, but stability is compromised. |
| Solubility in DMSO | ≥100 mg/mL (~427 mM) | [10] | Excellent solubility makes DMSO the preferred solvent for creating high-concentration stock solutions. |
| Solubility in Methanol | Very Soluble | Good solubility, can be used as an alternative solvent for stock solutions. | |
| pKa | 3.8 | [11][12] | As a weak base, this compound is predominantly in its more soluble, ionized form at pH < 3.8. |
| LogP | 2.51 - 3.48 | [11][12] | Indicates high lipophilicity, explaining its poor water solubility and high membrane permeability. |
Q3: What is the universally recommended solvent for preparing a this compound stock solution for biological experiments?
Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for preparing this compound stock solutions.[2][13] Its high solvating power allows for the preparation of concentrated stock solutions (e.g., 10-100 mM), which can then be serially diluted into aqueous experimental media.[14][15]
Causality: this compound is very soluble in DMSO, allowing for a high concentration stock that minimizes the volume of organic solvent added to the final aqueous experimental system.[2] This is crucial for avoiding solvent-induced toxicity, especially in cell-based assays where the final DMSO concentration should typically not exceed 0.5%.[13]
Part 2: Core Protocols for Preparing this compound Solutions
Following standardized protocols is key to achieving reproducible results. Here are step-by-step guides for preparing this compound solutions.
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting point for most laboratory experiments.
Materials:
-
This compound powder (MW: 234.20 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipette
Procedure:
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 234.20 g/mol * (1000 mg / 1 g) = 2.342 mg
-
-
Weighing: Carefully weigh out 2.342 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Solubilization: Vortex the solution vigorously. If necessary, use an ultrasonic bath to ensure the this compound is completely dissolved.[14][15] A clear solution with no visible particulates should be obtained.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 2 months or at -80°C for longer-term storage (up to 2 years).[1][15] Protect from light.[13]
Protocol 2: Preparing Working Solutions for Cell Culture Experiments
This protocol details the critical step of diluting the DMSO stock into your final aqueous medium.
Workflow: Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions.
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation, perform a serial dilution. First, prepare an intermediate concentration (e.g., 100 µM) by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed culture medium. Mix immediately and thoroughly by pipetting or gentle vortexing.
-
Final Dilution: Use the 100 µM intermediate solution to prepare your final desired concentrations (e.g., for a 2 µM final concentration, add 20 µL of the 100 µM solution to 980 µL of medium).
-
Vehicle Control (Crucial): Prepare a vehicle control that contains the same final concentration of DMSO as your highest this compound concentration. For example, if your highest this compound concentration is 10 µM (prepared from the 100 µM intermediate), the final DMSO concentration will be 0.1%. Your vehicle control must be culture medium with 0.1% DMSO.[13]
-
Application: Add the final working solutions and the vehicle control to your cells immediately after preparation.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound.
Q4: My this compound precipitated after I added it to my aqueous buffer/cell culture medium. What happened and how can I fix it?
Causality: This is the most common issue and occurs due to a phenomenon called "solvent shifting." this compound is highly soluble in DMSO but very poorly soluble in the aqueous medium. When you add a concentrated DMSO stock directly to the buffer, the DMSO disperses rapidly, and the local concentration of this compound suddenly finds itself in an environment where it is no longer soluble, causing it to crash out of solution.
Precipitation Mechanism due to Solvent Shifting
Caption: The process of precipitation via solvent shifting.
Solutions:
-
Use Serial Dilutions: As described in Protocol 2, avoid adding a highly concentrated stock directly into a large volume of aqueous buffer. Creating an intermediate dilution helps to lower the concentration gradient.
-
Increase Mixing Energy: When diluting, add the this compound stock to the medium while gently vortexing or stirring the medium to promote rapid dispersion and prevent localized supersaturation.
-
Lower the Stock Concentration: If precipitation persists, try preparing a lower concentration DMSO stock (e.g., 1 mM). This will require adding a larger volume to your final medium, so be mindful of the final DMSO concentration.
-
Check the pH: Ensure the pH of your final medium is not alkaline, as this compound solubility decreases at higher pH values.[11][12]
Q5: I'm observing unexpected toxicity or off-target effects in my cell culture. Could the solvent be the cause?
Answer: Yes, absolutely. It is critical to differentiate between the pharmacological effects of this compound and the cytotoxic effects of the solvent (DMSO).
Troubleshooting Steps:
-
Verify Vehicle Control: The most important experiment is your vehicle control. If cells treated with the vehicle control (medium + DMSO) show similar toxicity to the this compound-treated cells, the problem is likely the DMSO concentration, not the drug.
-
Calculate Final DMSO Concentration: Ensure your final DMSO concentration is non-toxic for your specific cell line. For most cell lines, this is below 0.5%, but sensitive cell types may require concentrations below 0.1%.[13]
-
Perform a DMSO Dose-Response Curve: If you are unsure about your cell line's sensitivity, run a simple viability assay (e.g., MTT, CellTiter-Glo) with increasing concentrations of DMSO (e.g., 0.01%, 0.1%, 0.5%, 1%). This will establish a safe working concentration range.
-
Check DMSO Quality: Use only high-purity, anhydrous, sterile-filtered DMSO. Older or improperly stored DMSO can degrade to toxic byproducts.[10]
Q6: My experimental system is sensitive to DMSO. What are my alternatives for solubilizing this compound?
Answer: If DMSO is not an option, there are advanced formulation strategies you can employ. The most effective and widely studied method is the use of cyclodextrins.
Part 4: Advanced Solubilization Strategies
Q7: How can cyclodextrins be used to improve this compound solubility in a DMSO-free system?
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate lipophilic guest molecules, like this compound, into their central cavity, forming a water-soluble "inclusion complex."[17][18] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[4][11]
Relationship between this compound and Cyclodextrin
Caption: Encapsulation of this compound by a cyclodextrin.
Types of Cyclodextrins and Their Efficacy: Several types of cyclodextrins have been shown to be effective solubilizers for this compound.
| Cyclodextrin Derivative | Solubility Increase | Molar Ratio | Reference(s) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Notable Increase | 1:1 | [17] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | ~3.7-fold (in 1% solution) | - | [4][11] |
| α-cyclodextrin (α-CD) | ~1.7-fold (in 1% solution) | - | [4][11] |
Experimental Approach: To prepare a DMSO-free solution, this compound powder can be dissolved in an aqueous solution containing a molar excess of the chosen cyclodextrin. This process may require stirring or sonication for an extended period to allow for complex formation. A phase solubility study is recommended to determine the optimal concentration of cyclodextrin for your desired this compound concentration.
Q8: What is the role of pH in this compound solubility, and can I use it to prepare solutions?
Causality: this compound is a weak base with a pKa of 3.8.[11][12] According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa, the compound will be predominantly in its protonated (ionized) form. This ionized form is significantly more water-soluble than the neutral form.
pH-Dependent Solubility of this compound
Caption: Effect of pH on this compound ionization and solubility.
Practical Application and Caveats: While you can dissolve this compound in an acidic buffer (e.g., pH 2-3), this approach has significant limitations for biological experiments:
-
Chemical Instability: this compound's chemical stability decreases significantly under acidic conditions.[6][8]
-
Biological Incompatibility: Most cell culture systems and physiological buffers operate at a neutral pH (~7.4). Adjusting the pH of a pre-dissolved acidic this compound solution back to neutral will likely cause immediate precipitation as the compound shifts to its less soluble neutral form.
Therefore, while pH adjustment is a powerful tool for initial dissolution, it is generally not recommended for preparing solutions for direct use in standard biological assays unless the final experimental conditions are also acidic.
References
- Gliko-Kabir, I., et al. (2024). Controlling the Solubility, Release Rate and Permeation of this compound with Cyclodextrins. Pharmaceutics, 16(6), 757. [Link]
- U.S. Food and Drug Administration. (2008). RILUTEK® (this compound) Tablets Rx only. [Link]
- Hardiman, O., & Wicks, P. (2016). This compound 5 mg/mL oral suspension: for optimized drug delivery in amyotrophic lateral sclerosis. Drug Design, Development and Therapy, 11, 139–147. [Link]
- ResearchGate. (2024). (PDF) Controlling the Solubility, Release Rate and Permeation of this compound with Cyclodextrins. [Link]
- MDPI. (2024). Controlling the Solubility, Release Rate and Permeation of this compound with Cyclodextrins. [Link]
- Google Patents. (n.d.). US8765150B2 - this compound aqueous suspensions.
- PubMed. (2017). The influence of hydroxypropyl-β-cyclodextrin on the solubility, dissolution, cytotoxicity, and binding of this compound with human serum albumin. [Link]
- Mylan Pharmaceuticals ULC. (2012). PRODUCT MONOGRAPH MYLAN-RILUZOLE. [Link]
- Veeprho. (n.d.).
- Google Patents. (n.d.). US20200289476A1 - Liquid formulations of this compound for oral and intravenous use.
- Touro Scholar. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
- PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- PubMed. (2018).
- ResearchGate. (2025). An improved stability-indicating HPLC method for this compound hydrochloride in bulk and pharmaceutical dosage forms. [Link]
- Oxford Academic. (2013). This compound: Validation of Stability-Indicating HPLC, D1 and DD1 Spectrophotometric Assays. [Link]
- U.S. Food and Drug Administration. (2019). CLINICAL PHARMACOLOGY REVIEW(S). [Link]
- Google Patents. (n.d.).
- MDPI. (2021).
- National Center for Biotechnology Information. (n.d.). This compound.
- DC Chemicals. (n.d.). This compound. [Link]
- Journal of Neurophysiology. (2011). Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS. [Link]
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
- Google Patents. (n.d.). WO2019108594A1 - Liquid formulations of this compound for oral and intravenous use.
- International Journal of Current Pharmaceutical and Industrial Research. (n.d.). TASTE-NUMBNESS MASKED ODT OF this compound INTERNAL TERNARY SOLID DISPERSION. [Link]
- PubMed. (2015). Nanoemulsions for Intranasal Delivery of this compound to Improve Brain Bioavailability: Formulation Development and Pharmacokinetic Studies. [Link]
- PubMed. (1998).
- National Center for Biotechnology Information. (2021). Pharmacokinetics, Bioavailability, and Swallowing Safety With this compound Oral Film. [Link]
Sources
- 1. This compound | 1744-22-5 [chemicalbook.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoemulsions for Intranasal Delivery of this compound to Improve Brain Bioavailability: Formulation Development and Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8765150B2 - this compound aqueous suspensions - Google Patents [patents.google.com]
- 7. ijciras.com [ijciras.com]
- 8. This compound 5 mg/mL oral suspension: for optimized drug delivery in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Bioavailability, and Swallowing Safety With this compound Oral Film - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Controlling the Solubility, Release Rate and Permeation of this compound with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The influence of hydroxypropyl-β-cyclodextrin on the solubility, dissolution, cytotoxicity, and binding of this compound with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Riluzole Stock Solution in DMSO
Welcome to the technical support resource for the preparation and handling of Riluzole stock solutions in Dimethyl Sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure the successful use of this compound in your experiments. Here, we address common challenges and frequently asked questions with a focus on scientific integrity and practical application.
Frequently Asked Questions (FAQs)
What is the maximum solubility of this compound in DMSO?
This compound is very soluble in DMSO.[1][2][3] You can prepare stock solutions at concentrations as high as 100 mg/mL (426.99 mM).[4][5] It is important to note that achieving this high concentration may require sonication to facilitate complete dissolution.[4][5] For most in vitro applications, a lower, more manageable stock concentration (e.g., 10-50 mM) is recommended to avoid potential precipitation issues upon dilution in aqueous media.
What grade of DMSO should I use?
It is critical to use anhydrous, high-purity DMSO (≥99.9%). The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound and can also promote degradation over time.[6][7] Always use a fresh, unopened bottle of anhydrous DMSO or one that has been properly stored to prevent moisture absorption.
How should I store my this compound stock solution in DMSO?
For long-term stability, this compound stock solutions in DMSO should be stored at -80°C (for up to 2 years) or -20°C (for up to 1 year).[4][5] this compound is sensitive to light, so it is crucial to protect the stock solution from light by storing it in an amber vial or by wrapping the vial in aluminum foil.[8][9] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[5][10][11]
Is it necessary to filter-sterilize the this compound stock solution for cell culture experiments?
Generally, it is not necessary to filter-sterilize a 100% DMSO stock solution. DMSO itself is a harsh solvent that is inhospitable to most microbial growth.[10][12] Furthermore, attempting to filter a high-concentration DMSO solution can be problematic, as some filter membranes may be incompatible with DMSO, and there is a risk of the compound binding to the filter, which would alter the final concentration.[12] Sterility should be maintained by using sterile tubes and pipette tips during preparation and handling.
What is the recommended final concentration of DMSO in my cell culture medium?
To avoid cytotoxic effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[10][13] Many cell lines can tolerate up to 1%, but sensitive and primary cells may be affected at concentrations as low as 0.1%.[13][14] It is always advisable to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[10][15]
Troubleshooting Guide
Problem: My this compound powder is not dissolving completely in DMSO.
-
Cause: This could be due to the concentration being too high, the presence of moisture in the DMSO, or insufficient agitation.
-
Solution:
Problem: My this compound stock solution appears cloudy or has precipitates after storage at -20°C or -80°C.
-
Cause: The compound may have come out of solution during the freezing process. This can sometimes occur with highly concentrated stock solutions.
-
Solution:
-
Before use, allow the vial to thaw completely at room temperature.
-
Warm the vial gently in a 37°C water bath for a few minutes.
-
Vortex the solution thoroughly to ensure it is fully redissolved before making dilutions.
-
Problem: My this compound precipitated when I added it to my aqueous cell culture medium or buffer.
-
Cause: This is a common issue for hydrophobic compounds dissolved in DMSO. This compound is very slightly soluble in water, and the abrupt change in solvent polarity when adding the DMSO stock to an aqueous solution can cause the compound to crash out.[1][16][17]
-
Solution:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution in media. For example, add the DMSO stock to a smaller volume of media, vortex immediately, and then transfer this to the final volume.[10]
-
Increase Mixing: When adding the this compound stock to the media, gently vortex or pipette the media up and down to ensure rapid and thorough mixing. This helps to prevent high local concentrations of the compound that can lead to precipitation.[17]
-
Lower Stock Concentration: If precipitation is persistent, consider preparing a lower concentration stock solution (e.g., 10 mM instead of 100 mM). This will mean adding a larger volume of the stock to your media, but the lower concentration may be less prone to precipitation.
-
Data Summary Table
| Parameter | Value | Source(s) |
| Molecular Weight | 234.20 g/mol | [1][2][18] |
| Appearance | White to slightly yellow powder | [1][2][8] |
| Solubility in DMSO | Up to 100 mg/mL (426.99 mM) | [4][5] |
| Solubility in Water | Very slightly soluble | [1][2][3] |
| Recommended Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [4][5] |
| Recommended Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [4][5] |
| Light Sensitivity | Yes, protect from light | [8][9] |
Experimental Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a 50 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder (MW: 234.20 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Workflow Diagram:
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Rilutek (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. lifetein.com [lifetein.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Oral Suspension for the Treatment of Amyotrophic Lateral Sclerosis: Texture and Compatibility with Food Thickeners Evaluation [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Riluzole Concentration for Primary Cortical Neuron Cultures
Welcome to the technical support guide for optimizing Riluzole concentration in primary cortical neuron cultures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.
I. Understanding this compound's Mechanism of Action
This compound is a neuroprotective agent with a multifaceted mechanism of action primarily centered around the modulation of glutamatergic neurotransmission.[1][2] In the context of neurodegenerative diseases, excessive glutamate can lead to excitotoxicity, a key driver of neuronal cell death.[3]
This compound's protective effects are attributed to its ability to:
-
Inhibit Glutamate Release: It blocks voltage-gated sodium channels on presynaptic terminals, which reduces neuronal excitability and subsequently decreases the release of glutamate.[1][2][3][4]
-
Modulate Postsynaptic Receptors: this compound can non-competitively block N-methyl-D-aspartate (NMDA) and kainate receptors, mitigating the downstream effects of excessive glutamate signaling.[2][3][4]
-
Influence Other Ion Channels: It has been shown to modulate voltage-gated potassium channels, contributing to the stabilization of neuronal membranes.[3]
-
Direct Antioxidative Actions: this compound can protect against nonexcitotoxic oxidative injury by reducing lipid peroxidation.[5]
-
Inhibit Protein Kinase C (PKC): This action may contribute to its antioxidative neuroprotective effects.[6]
Caption: this compound's multi-target mechanism against excitotoxicity.
II. FAQs: Getting Started with this compound in Primary Cortical Neurons
This section addresses common questions for those new to using this compound in their neuronal cultures.
Q1: What is a good starting concentration range for this compound in primary cortical neuron cultures?
A1: Based on published literature, a good starting point for neuroprotection studies is in the low micromolar range. Concentrations between 0.1 µM and 10 µM are frequently cited for observing neuroprotective effects without inducing toxicity.[7] For instance, studies have shown that 2 µM this compound can be used for prolonged treatment (4-9 days) in primary mouse spinal cord cultures.[8][9] Another study demonstrated that this compound at concentrations of 1-30 µM attenuated neuronal death induced by kainate or NMDA.[5]
Q2: How should I prepare and store my this compound stock solution?
A2: this compound is sparingly soluble in aqueous solutions.[10] It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For example, a 10 mM stock in DMSO is common. This stock solution should be stored at -20°C and protected from light. When preparing your final working concentrations, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: How long should I pre-incubate my cultures with this compound before inducing an excitotoxic insult?
A3: The pre-incubation time can vary depending on the experimental design. However, a common practice is to pre-treat the neurons with this compound for a period ranging from 30 minutes to 24 hours before the insult. A pre-incubation of 15-20 minutes has been shown to be effective in an in vitro ischemia model.[11] The rationale is to allow sufficient time for this compound to exert its mechanism of action, such as blocking sodium channels and modulating glutamate receptors.
Q4: Is this compound stable in cell culture media?
III. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: I am not observing a neuroprotective effect with this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The dose-response relationship for this compound can be narrow. Perform a concentration-response curve (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) to determine the optimal protective concentration for your specific excitotoxicity model. |
| Inappropriate Excitotoxicity Model | The severity of the insult can overwhelm the protective capacity of this compound. If using glutamate, for example, ensure the concentration is not excessively high. Intermediate doses of glutamate (e.g., 250 µM) have been shown to produce significant neurotoxicity in rat primary cortical cultures.[13][14] Titrate the concentration of your neurotoxic agent to achieve a consistent, sub-maximal level of cell death (e.g., 50-70%). |
| Timing of this compound Application | The timing of this compound administration relative to the insult is critical. Try varying the pre-incubation time (e.g., 1, 6, 12, 24 hours) to find the optimal window for protection. |
| Assay Sensitivity | The method used to assess cell viability may not be sensitive enough to detect subtle protective effects. Consider using multiple assays that measure different aspects of cell health, such as an LDH assay for membrane integrity and an MTT or Calcein-AM assay for metabolic activity and cell viability. |
| Long-term Treatment Effects | Chronic exposure to this compound can have different effects than acute treatment. For instance, prolonged treatment can lead to a decrease in the production of certain trophic factors by glial cells.[15][16] Consider the duration of your experiment and its potential impact on this compound's efficacy. |
Problem 2: I am observing toxicity (cell death) in my cultures treated with this compound alone.
| Potential Cause | Troubleshooting Steps |
| This compound Concentration is Too High | High concentrations of this compound can be toxic. Concentrations of 100-300 µM have been shown to induce neuronal apoptosis.[5] Reduce the concentration of this compound to the low micromolar range (0.1-10 µM). |
| Solvent Toxicity | If you are using a high concentration of your this compound stock, the final concentration of the solvent (e.g., DMSO) in your culture medium may be toxic to the neurons. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without this compound) to confirm. |
| Culture Health | Primary cortical neurons are sensitive cultures. If the neurons are not healthy to begin with, they may be more susceptible to the effects of any compound, including this compound. Ensure your cultures are healthy and have well-developed neurites before starting your experiment. |
Problem 3: My results are inconsistent between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Primary Culture | There can be inherent variability between different batches of primary neuron cultures. To minimize this, use sister cultures for your control and experimental groups within the same experiment. For critical experiments, repeat with at least three independent culture preparations. |
| Inconsistent Reagent Preparation | Ensure that your this compound stock solution and other reagents are prepared consistently for each experiment. Small variations in concentration can lead to different outcomes. |
| Assay Timing and Execution | The timing of your assays post-insult is crucial. For example, excitotoxic cell death is a process that evolves over time. Perform your viability assays at a consistent time point after the insult (e.g., 24 hours). Ensure that all steps of your assays are performed consistently across all plates and experiments. |
IV. Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound
This protocol outlines a method to determine the optimal concentration of this compound for protecting primary cortical neurons from glutamate-induced excitotoxicity.
Caption: Workflow for this compound concentration optimization.
Step-by-Step Methodology:
-
Cell Plating: Plate primary cortical neurons in a 96-well plate at a suitable density.
-
Maturation: Culture the neurons for 7-10 days to allow for maturation and synapse formation.
-
This compound Preparation: Prepare a series of this compound dilutions in your culture medium. Include a vehicle control (medium with the same concentration of solvent as your highest this compound concentration).
-
Pre-treatment: Replace the existing medium with the this compound-containing medium and incubate for 24 hours.
-
Excitotoxic Insult: Induce excitotoxicity by adding a pre-determined concentration of glutamate (e.g., 100 µM) to the wells for 30 minutes. Some wells should be left as untreated controls (no glutamate).
-
Wash and Replace: After the insult, gently wash the neurons with pre-warmed medium and replace it with fresh medium containing the respective concentrations of this compound.
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assessment: Assess neuronal viability using a standard assay such as the MTT or LDH assay.
-
Data Analysis: Normalize the data to the untreated control group and plot the cell viability against the this compound concentration to determine the optimal neuroprotective dose.
Protocol 2: Assessing this compound-Induced Toxicity
This protocol is designed to evaluate the potential toxicity of this compound at higher concentrations.
Step-by-Step Methodology:
-
Cell Plating and Maturation: Follow steps 1 and 2 from Protocol 1.
-
This compound Treatment: Prepare a range of this compound concentrations, including those higher than the expected therapeutic window (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control.
-
Incubation: Replace the medium with the this compound-containing medium and incubate for 24-48 hours.
-
Viability Assessment: Assess neuronal viability using an LDH assay to measure membrane integrity and an MTT assay for metabolic activity.
-
Morphological Assessment: In parallel, plate neurons on coverslips and treat with the same concentrations of this compound. After the incubation period, fix the cells and perform immunocytochemistry for neuronal markers like MAP2 or NeuN, and a nuclear stain like DAPI to observe any changes in neuronal morphology or signs of apoptosis (e.g., nuclear condensation).
V. Data Summary
| Parameter | Concentration Range | Observed Effect | Reference |
| Neuroprotection | 0.1 - 30 µM | Attenuation of excitotoxic and oxidative neuronal death | [5][7] |
| Prolonged Treatment | 2 µM | Maintained for 4-9 days in culture | [8][9] |
| Toxicity | 100 - 300 µM | Induction of neuronal apoptosis | [5] |
| Neurite Outgrowth | 0.1 µM | Promotion of neurite outgrowth in sensory neurons | [17][18] |
VI. References
-
The pharmacology and mechanism of action of this compound. Neurology.org. [Link]
-
The pharmacology and mechanism of action of this compound. Neurology.org. [Link]
-
A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C. PubMed. [Link]
-
The pharmacology and mechanism of action of this compound. Semantic Scholar. [Link]
-
What is the mechanism of this compound? Patsnap Synapse. [Link]
-
Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS. Journal of Neurophysiology. [Link]
-
Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS. PubMed. [Link]
-
Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. PMC. [Link]
-
(PDF) Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. ResearchGate. [Link]
-
Antioxidative and proapoptotic effects of this compound on cultured cortical neurons. PubMed. [Link]
-
This compound Promotes Cell Survival and Neurite Outgrowth in Rat Sensory Neurones in Vitro. European Journal of Neuroscience. [Link]
-
Chronic Inhibitory Effect of this compound on Trophic Factor Production. PMC. [Link]
-
Two Decades of this compound Showed No Clear Benefit on ALS: Case Close, or Isn't? Clinical Implication of Basic Neuroscience Rese. Acta Scientific. [Link]
-
A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?. PMC. [Link]
-
Neuroprotective effects of this compound: an electrophysiological and histological analysis in an in vitro model of ischemia. PubMed. [Link]
-
This compound promotes cell survival and neurite outgrowth in rat sensory neurones in vitro. ResearchGate. [Link]
-
Controlling the Solubility, Release Rate and Permeation of this compound with Cyclodextrins. MDPI. [Link]
-
Cell culture media impact on drug product solution stability. PubMed. [Link]
-
How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. [Link]
Sources
- 1. neurology.org [neurology.org]
- 2. neurology.org [neurology.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The pharmacology and mechanism of action of this compound | Semantic Scholar [semanticscholar.org]
- 5. Antioxidative and proapoptotic effects of this compound on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective effects of this compound: an electrophysiological and histological analysis in an in vitro model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chronic Inhibitory Effect of this compound on Trophic Factor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. actascientific.com [actascientific.com]
- 17. This compound promotes cell survival and neurite outgrowth in rat sensory neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Riluzole Stability in Cell Culture Media: A Technical Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice regarding the stability of Riluzole in common cell culture applications. Understanding and controlling for the stability of your therapeutic agent is paramount for generating reproducible and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution?
Answer:
Proper preparation and storage of your this compound stock solution are critical first steps to ensure experimental consistency. This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2]
-
Solvent: Use anhydrous, cell culture-grade DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[3] For a 100 mg/mL stock, ultrasonic treatment may be necessary to fully dissolve the compound.[4]
-
Aliquoting: Once prepared, the stock solution should be aliquoted into small, single-use volumes in sterile, light-protecting tubes (e.g., amber microcentrifuge tubes). This practice is crucial to prevent degradation from repeated freeze-thaw cycles.[3][5]
-
Storage Conditions: Store these aliquots at -20°C for up to 6-12 months or at -80°C for up to 1-2 years.[3][4][5] Always protect the solution from light.[2][6][7]
The "Why": this compound is susceptible to photodegradation and hydrolysis. Aliquoting minimizes the number of times the main stock is exposed to ambient temperature, light, and atmospheric moisture, thereby preserving its integrity over the course of a long-term study.[6][7]
Q2: What is the stability of this compound once diluted in cell culture media at 37°C?
Answer:
This is a critical question, as the compound's stability directly impacts the effective concentration your cells are exposed to over time. While specific, peer-reviewed studies detailing the half-life of this compound in various cell culture media (e.g., DMEM, Neurobasal) at 37°C are not abundant in publicly available literature, general chemical principles and related stability data provide significant guidance.
This compound's stability in aqueous solutions is pH-dependent. It is very slightly soluble at neutral pH but more soluble in acidic conditions; however, its chemical stability significantly decreases under acidic conditions.[8] Standard cell culture media are typically buffered to a physiological pH of ~7.4. Under these aqueous, neutral pH, and high-temperature (37°C) conditions, a gradual degradation of this compound is expected.
Expert Insight: For multi-day experiments (e.g., 48-72 hours), you should not assume the initial concentration remains constant. Degradation can occur, and the extent can be influenced by media components.[9] For long-term treatments, consider replacing the media with freshly diluted this compound every 24-48 hours to maintain a more consistent concentration.[10] The most rigorous approach is to perform a stability study under your specific experimental conditions (see Protocol 2).
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Answer:
Inconsistent results are a common challenge and often trace back to the stability and handling of the compound. Here’s a troubleshooting checklist:
-
Stock Solution Integrity:
-
Working Solution Preparation:
-
Fresh Dilutions: Are you preparing fresh working dilutions in your cell culture medium for each experiment? Pre-diluting and storing this compound in aqueous media for extended periods is not recommended.
-
DMSO Concentration: Is the final concentration of DMSO in your culture medium kept constant across all conditions (including vehicle controls) and below the toxicity threshold for your specific cell line (typically <0.1% - 0.5%)?[1][2]
-
-
Experimental Conditions:
-
Media Interaction: Could components in your specific media (e.g., high concentrations of certain amino acids or reducing agents) be interacting with this compound?[9] While not specifically documented for this compound, this is a known phenomenon for other drugs.
-
Adsorption to Plastics: this compound is a lipophilic compound (LogP ≈ 2.3-3.48), which can lead to its adsorption onto the surface of plastic labware (flasks, plates, tubes).[11][12] This reduces the actual concentration of the drug available to the cells. Consider using low-adsorption plastics where possible.
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of drug effect in long-term cultures (>48h) | This compound degradation in media at 37°C. | 1. Perform a media change with freshly prepared this compound-containing media every 24-48 hours. 2. Validate stability under your specific conditions using HPLC analysis (See Protocol 2). |
| High variability between experimental replicates | 1. Inconsistent stock solution (degradation, freeze-thaw). 2. Precipitation of this compound upon dilution into aqueous media. | 1. Prepare fresh stock solution from powder. Always use single-use aliquots.[3][5] 2. Ensure rapid and thorough mixing when diluting the DMSO stock into the media. Visually inspect for precipitates. Do not exceed solubility limits.[11][12] |
| Unexpected cytotoxicity at intended non-toxic doses | 1. DMSO concentration is too high. 2. Formation of a toxic degradation product. | 1. Ensure the final DMSO concentration is identical in all wells and is below 0.5%, ideally below 0.1%.[1][2] 2. Use freshly prepared this compound solutions to minimize degradants. |
Experimental Protocols & Workflows
Workflow for this compound Experimentation
The following diagram outlines a validated workflow for using this compound in cell culture experiments to ensure reproducibility.
Caption: Validated workflow for preparing, using, and verifying this compound in cell culture.
Protocol 1: Preparation of this compound Stock Solution (100 mM)
Objective: To prepare a stable, high-concentration stock solution of this compound for cell culture use.
Materials:
-
This compound powder (MW: 234.20 g/mol )[11]
-
Anhydrous, sterile, cell culture-grade DMSO[4]
-
Sterile, amber (or foil-wrapped), 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance and sterile weighing paper
-
Vortex mixer and benchtop sonicator
Methodology:
-
Calculation: To prepare a 100 mM solution, you need 23.42 mg of this compound per 1 mL of DMSO.
-
Calculation: 0.1 mol/L * 234.20 g/mol = 23.42 g/L = 23.42 mg/mL
-
-
Weighing: Under sterile conditions (e.g., in a biosafety cabinet), carefully weigh out the desired amount of this compound powder (e.g., 23.42 mg).
-
Dissolving: Transfer the powder to a sterile tube. Add the calculated volume of anhydrous DMSO (e.g., 1 mL).
-
Solubilization: Vortex the solution vigorously. If the powder does not fully dissolve, use a benchtop water bath sonicator for brief intervals until the solution is clear.[3][4]
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in pre-labeled, sterile, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use (up to 2 years) or -20°C for shorter-term use (up to 1 year).[3][4]
Protocol 2: Assessing this compound Stability in Your Culture Medium
Objective: To quantify the degradation of this compound in a specific cell culture medium over a typical experimental duration (e.g., 72 hours).
Principle: This protocol involves incubating this compound in cell-free medium under standard culture conditions and measuring its concentration at different time points using High-Performance Liquid Chromatography (HPLC).[10]
Materials:
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (from Protocol 1)
-
Sterile culture plates or tubes
-
Cell culture incubator (37°C, 5% CO₂)
Methodology:
-
Prepare Samples:
-
In triplicate, prepare a solution of this compound in your complete cell culture medium at the highest concentration you use experimentally (e.g., 10 µM).
-
Prepare a "T=0" (Time Zero) sample by immediately taking an aliquot from this solution and storing it at -80°C or processing it for HPLC analysis. This is your baseline concentration.
-
-
Incubation: Place the remaining samples (in sterile, sealed plates or tubes) into a 37°C, 5% CO₂ incubator.
-
Time-Point Collection: At specific time points (e.g., 24, 48, and 72 hours), remove an aliquot from each replicate and store it immediately at -80°C to halt any further degradation.
-
Sample Preparation for HPLC:
-
Thaw all samples (T=0, 24, 48, 72h).
-
Perform a protein precipitation step to remove media proteins that can foul the HPLC column. A common method is to add 3 volumes of ice-cold acetonitrile, vortex, centrifuge at high speed (e.g., 14,000 x g) for 10 minutes, and collect the supernatant.
-
-
HPLC Analysis:
-
Analyze the supernatant from each sample using a validated HPLC-UV method. Several methods are published, but a typical setup involves:
-
Create a standard curve using known concentrations of this compound to accurately quantify the concentration in your samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Express the stability as a percentage of the T=0 concentration.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Self-Validation: The inclusion of a T=0 sample and multiple time points allows you to build a degradation curve. The reproducibility across your triplicates will validate the consistency of your technique. A well-defined peak for this compound, separated from any degradation products, confirms the specificity of the analytical method.[15]
References
- A validated HPLC assay to monitor this compound plasma or serum concentrations in patients with amyotrophic lateral sclerosis | Request PDF. (n.d.). ResearchGate.
- Liquid chromatographic assay for this compound in mouse plasma and central nervous system tissues | Request PDF. (n.d.). ResearchGate.
- This compound | C8H5F3N2OS | CID 5070. (n.d.). PubChem - NIH.
- Quantitative estimation of this compound in human plasma by LC-ESI-MS/MS and its application to a bioequivalence study. (n.d.). PubMed.
- A study on the pharmacokinetic bioequivalence of oral tablet formulations of this compound among healthy volunteers utilizing HPLC-MS/MS. (n.d.). NIH.
- A validated UHPLC–MS/MS method for the measurement of this compound in plasma and myocardial tissue samples. (n.d.). The University of Queensland.
- This compound. (2010). sanofi-aventis Canada Inc.
- Development of a robust UPLC-MS/MS method for the quantification of this compound in human plasma and its application in pharmacokinetics. (2023). PubMed Central.
- Controlling the Solubility, Release Rate and Permeation of this compound with Cyclodextrins. (n.d.). MDPI.
- Controlling the Solubility, Release Rate and Permeation of this compound with Cyclodextrins. (n.d.). NIH.
- Rational design and development of a stable liquid formulation of this compound and its pharmacokinetic evaluation after oral and IV administrations in rats. (2018). PubMed.
- Synthesis and spectral characterization of related compounds of this compound, an amyotrophic lateral sclerosis drug substance. (n.d.). ResearchGate.
- This compound (oral route). (n.d.). Mayo Clinic.
- Cell culture media impact on drug product solution stability. (2016). PubMed.
- This compound: Validation of Stability-Indicating HPLC, D1 and DD1 Spectrophotometric Assays. (n.d.). ResearchGate.
- Light-Sensitive Injectable Prescription Drugs. (n.d.). PMC - NIH.
- How to know the stability of drugs and reagents in the cell culture media? (n.d.). ResearchGate.
- This compound 5 mg/mL oral suspension: for optimized drug delivery in amyotrophic lateral sclerosis. (2016). PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 5 mg/mL oral suspension: for optimized drug delivery in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Riluzole Dosage in SOD1 Mutant Mouse Models
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing Riluzole in preclinical models of Amyotrophic Lateral Sclerosis (ALS). This guide is structured to provide direct, experience-driven answers to common questions and challenges encountered when designing and executing studies with SOD1 mutant mice. Our goal is to equip you with the necessary information to make informed decisions, troubleshoot effectively, and ensure the scientific rigor of your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of this compound in a research context.
Q1: What is the primary mechanism of action for this compound, and why is it used in SOD1 mouse models?
A1: this compound's therapeutic effects are primarily attributed to its modulation of the glutamatergic system.[1][2] In neurodegenerative diseases like ALS, excessive glutamate can lead to neuronal damage through a process called excitotoxicity.[3] this compound is believed to counteract this in two main ways:
-
Inhibition of Glutamate Release: It blocks voltage-gated sodium channels on presynaptic neurons, which reduces the release of glutamate into the synapse.[1][4]
-
Postsynaptic Receptor Modulation: It can non-competitively block some postsynaptic glutamate receptors, such as NMDA and kainate receptors, further protecting neurons from excitotoxic injury.[1][2]
SOD1 mutant mouse models, particularly the SOD1-G93A strain, are the most widely used preclinical models for ALS. They recapitulate key features of the human disease, including progressive motor neuron loss and muscle atrophy. This compound is used in these models to investigate its potential to slow disease progression, extend survival, and to understand the underlying mechanisms of neuroprotection.[5][6]
Q2: What is a standard starting dose for this compound in SOD1 mice, and what does the literature say about its efficacy?
A2: There is no single "standard" dose, and the preclinical literature presents conflicting results, which is a critical finding in itself. Studies have used a range of doses, most commonly administered in drinking water or via oral gavage.
It is crucial for researchers to understand that multiple studies have reported a lack of significant benefit on lifespan or motor function in SOD1-G93A mice at various doses.[7][8][9][10][11] For instance, studies using 8 mg/kg/day and 22 mg/kg/day in drinking water found no significant difference in survival or clinical disease onset between treated and untreated animals.[8][9][11]
Conversely, some earlier studies did report modest benefits. One dose-ranging study found that this compound could preserve motor function, suggesting that the timing of treatment initiation—earlier in the disease course than in human trials—may be a key factor.[6] Another study in the progressive motor neuronopathy (pmn) mouse model showed that 8 mg/kg/day via oral route retarded paralysis and increased lifespan.[12]
This discrepancy highlights the importance of careful experimental design and the need to manage expectations regarding this compound's efficacy in these models. Below is a summary of dosages used in published studies.
| Study (Reference) | Mouse Model | Dose | Administration Route | Key Findings |
| Li J, et al. (2013)[8][9] | SOD1-G93A | 8 mg/kg/day | Drinking Water | No beneficial effect on clinical onset, survival, or other electrophysiologic biomarkers. |
| Hogg MC, et al. (2018)[11] | SOD1-G93A | 22 mg/kg | Drinking Water | No significant benefit on lifespan or motor performance decline. |
| Kennel P, et al. (2000)[12] | pmn mouse | 8 mg/kg/day | Oral Gavage | Significantly retarded paralysis, increased lifespan, and improved motor performance. |
| Gurney ME, et al. (1998)[6] | SOD1-G93A | Dose-ranging | Diet | Significantly preserved motor function, with greater effect earlier in the disease. |
Troubleshooting Guides & In-Depth Protocols
This section provides detailed solutions and step-by-step protocols for specific challenges you may encounter.
Q3: I'm not observing any therapeutic effect. What are the potential reasons and how can I troubleshoot?
A3: This is a common and valid observation, supported by numerous studies.[9][11] If you are not seeing an effect, consider the following critical variables before concluding the experiment.
graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node styles start_node [label="No Therapeutic Effect Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action_node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; endpoint_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start_node -> decision_node1 [label="Investigate Cause"]; decision_node1 [label="Is Drug Delivery Consistent?"];
decision_node1 -> action_node1 [label="No / Unsure"]; action_node1 [label="Verify Formulation Stability & Homogeneity.\nMonitor water/food intake daily.\nSwitch from drinking water to oral gavage for precision."]; action_node1 -> endpoint_node1 [label="Re-evaluate"]; endpoint_node1 [label="Consistent Delivery Achieved"];
decision_node1 -> decision_node2 [label="Yes"]; decision_node2 [label="Is the Dose Optimal?"];
decision_node2 -> action_node2 [label="No / Unsure"]; action_node2 [label="Review literature for dose-ranging studies.\nConsider a pilot study with a higher dose (e.g., 20-30 mg/kg).\nMonitor closely for toxicity."]; action_node2 -> endpoint_node1;
decision_node2 -> decision_node3 [label="Yes"]; decision_node3 [label="Is Treatment Timing Appropriate?"];
decision_node3 -> action_node3 [label="No / Unsure"]; action_node3 [label="Initiate treatment at a pre-symptomatic stage.\nCompare with treatment started after symptom onset."]; action_node3 -> endpoint_node1;
decision_node3 -> action_node4 [label="Yes"]; action_node4 [label="Consider inherent model limitations.\nReview outcome measures for sensitivity.\nConclusion may be lack of efficacy in this specific model/paradigm."]; }
Caption: Decision tree for designing and interpreting a this compound study in SOD1 mice.
References
- Patsnap Synapse. (2024).
- MND Australia. (2022). Motor Neurone Disease Factsheet: this compound. Link
- Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? Fundamental & Clinical Pharmacology, 25(1), 29-43. Link
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-241. Link
- Patsnap Synapse. (2023). Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Link
- Nizam, Y., et al. (2019). This compound But Not Melatonin Ameliorates Acute Motor Neuron Degeneration and Moderately Inhibits SOD1-Mediated Excitotoxicity Induced Disrupted Mitochondrial Ca2+ Signaling in Amyotrophic Lateral Sclerosis. Frontiers in Cellular Neuroscience, 13, 228. Link
- Li, J., Sung, M., & Rutkove, S. B. (2013). Electrophysiologic Biomarkers for Assessing Disease Progression and the Effect of this compound in SOD1 G93A ALS Mice. Harvard DASH. Link
- Li, J., Sung, M., & Rutkove, S. B. (2013). Electrophysiologic Biomarkers for Assessing Disease Progression and the Effect of this compound in SOD1 G93A ALS Mice. PLoS ONE, 8(6), e65976. Link
- APOTEX. (N.D.).
- Quinlan, K. A., et al. (2011). Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS. Journal of Neurophysiology, 106(6), 3054-3062. Link
- Li, J., Sung, M., & Rutkove, S. B. (2013). Electrophysiologic biomarkers for assessing disease progression and the effect of this compound in SOD1 G93A ALS mice. PubMed. Link
- Hogg, M. C., et al. (2018). This compound does not improve lifespan or motor function in three ALS mouse models.
- ResearchGate. (2013).
- Digital Commons @ LIU. (2019).
- bioRxiv. (2022).
- Quinlan, K. A., et al. (2011). Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS. PubMed. Link
- Hogg, M. C., et al. (2018). This compound does not improve lifespan or motor function in three ALS mouse models. PubMed. Link
- QPS. (N.D.). SOD-1 (G93A) Mouse Model. Link
- Sarkar, M., et al. (2018). Rational design and development of a stable liquid formulation of this compound and its pharmacokinetic evaluation after oral and IV administrations in rats. European Journal of Pharmaceutical Sciences, 125, 127-135. Link
- Drugs.com. (2025).
- ResearchGate. (2023).
- BenchChem. (2025). Application Notes and Protocols for this compound in Animal Models. Link
- BenchChem. (2025). Technical Support Center: Enhancing this compound Hydrochloride Bioavailability in Animal Models. Link
- OrthoSearch. (2022).
- Quinlan, K. A., et al. (2011). Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS. Journal of Neurophysiology. Link
- Gurney, M. E., et al. (1998). This compound preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis. Neurology, 50(1), 62-66. Link
- ResearchGate. (2018).
- Royal College of Surgeons in Ireland. (2019). This compound does not improve lifespan or motor function in three ALS mouse models. Link
- ResearchGate. (N.D.). Lack of evidence for an effect of this compound treatment beginning after disease onset.... Link
- Semantic Scholar. (N.D.).
- Google Patents. (2020). Liquid formulations of this compound for oral and intravenous use. Link
- Kennel, P., et al. (2000). This compound prolongs survival and delays muscle strength deterioration in mice with progressive motor neuronopathy (pmn). Journal of the Neurological Sciences, 180(1-2), 55-61. Link
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mndaustralia.org.au [mndaustralia.org.au]
- 4. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Electrophysiologic Biomarkers for Assessing Disease Progression and the Effect of this compound in SOD1 G93A ALS Mice | PLOS One [journals.plos.org]
- 9. Electrophysiologic biomarkers for assessing disease progression and the effect of this compound in SOD1 G93A ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. download.s21i.faimallusr.com [download.s21i.faimallusr.com]
- 11. This compound does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Riluzole Precipitation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Riluzole handling and formulation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this compound precipitation in physiological buffers and cell culture media. We will delve into the root causes of these solubility issues and provide validated, step-by-step troubleshooting protocols to ensure the success of your experiments.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: My this compound precipitated immediately after I diluted my DMSO stock into physiological buffer (e.g., PBS, pH 7.4). What happened?
A1: This is a classic case of solvent-shifting precipitation driven by this compound's physicochemical properties.
This compound is a lipophilic weak base with very low aqueous solubility at neutral pH.[1][2] Its solubility is highly dependent on the pH of the medium due to its pKa of approximately 3.8.[3][4]
-
Mechanism of Precipitation:
-
High Solubility in Organic Solvents: You successfully dissolved this compound in a non-polar organic solvent like DMSO, where it is very soluble (e.g., 30 mg/mL or higher).[5][6]
-
Shift to Aqueous Buffer: When you introduce this concentrated stock into a physiological buffer (typically pH 7.2-7.4), you are causing a drastic change in the solvent environment (a "solvent shift").
-
Ionization State Change: At a pH well above its pKa (7.4 >> 3.8), the this compound molecule is predominantly in its uncharged, neutral form. This neutral form is significantly less soluble in water compared to its protonated (charged) form, which exists at a low pH.
-
Supersaturation and Precipitation: The buffer cannot accommodate the high concentration of the poorly soluble, uncharged this compound, leading to a supersaturated state that rapidly resolves through precipitation. You will observe this as a sudden cloudiness or the formation of solid particles.
-
The following diagram illustrates the decision-making process when encountering this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Q2: How can I prepare a stable, precipitation-free solution of this compound for my in vitro cell culture experiment?
A2: The key is to either maintain a sufficiently high concentration of an organic co-solvent or use a solubilizing excipient. Direct dilution into media is prone to failure.
Method 1: Co-Solvent Approach
This is the most common and direct method for laboratory settings. The strategy is to ensure the final concentration of your organic solvent (like DMSO) in the cell culture media is high enough to keep this compound dissolved, while remaining low enough to not cause cellular toxicity.
Experimental Protocol: Preparing a 10 mM this compound Stock and Diluting into Media
-
Prepare a High-Concentration Stock:
-
Serial Dilution (Crucial Step):
-
Do not dilute this 10 mM stock directly to your final low micromolar concentration in the media. This will cause the solvent shift precipitation described in Q1.
-
Perform an intermediate dilution step in a mix of DMSO and your cell culture medium.
-
For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, you would first make a 100X intermediate stock (1 mM) in 100% DMSO. Then, add 1 µL of this 1 mM stock to every 1 mL of your final culture medium.
-
-
Final Application & Validation:
-
Always add the final this compound solution to your cells dropwise while gently swirling the plate or flask to facilitate rapid mixing and avoid localized high concentrations that can precipitate.
-
Self-Validation: After preparing your final solution, let it sit at the incubation temperature (e.g., 37°C) for 30 minutes. Visually inspect for any signs of precipitation (Tyndall effect, cloudiness) against a dark background before adding it to your cells.
-
Method 2: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is particularly effective for this compound.[3]
Experimental Protocol: Using SBE-β-CD for Solubilization
-
Prepare the Cyclodextrin Vehicle:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline or your physiological buffer.
-
-
Prepare the this compound Stock:
-
First, dissolve this compound in a minimal amount of DMSO (e.g., to make a 100 mg/mL stock).
-
Add this DMSO stock to the SBE-β-CD solution to constitute 10% of the final volume. For example, add 100 µL of the 100 mg/mL this compound-DMSO stock to 900 µL of the 20% SBE-β-CD solution.[7]
-
-
Application:
Q3: What is the solubility of this compound at different pH values and in common solvents?
A3: this compound's solubility is markedly pH-dependent and varies greatly between aqueous and organic solvents. Understanding these quantitative values is critical for proper formulation design.
| Solvent / Buffer Condition | Solubility Value | Source |
| Organic Solvents | ||
| DMSO | ≥ 30 mg/mL | [5][6] |
| Ethanol | 30 mg/mL | [5][6] |
| Methanol | Very Soluble | [8] |
| Aqueous & Buffer Systems | ||
| Water (neutral pH) | Very slightly soluble (~0.3 mg/mL) | [1][8] |
| 0.1 N HCl (acidic pH) | Sparingly soluble | [8] |
| Buffer pH 1.2 | ~12 mg/mL | [1] |
| Buffer pH 6.8 | ~0.3 - 0.5 mg/mL (1.71 mM) | [1][3] |
| 0.1 N NaOH (alkaline pH) | Very slightly soluble | [8] |
| Ethanol:PBS (pH 7.2) (1:20) | 0.04 mg/mL | [5][6] |
This data clearly shows that moving from an acidic to a neutral/alkaline pH causes a dramatic drop in aqueous solubility. The following diagram illustrates this relationship.
Sources
- 1. This compound 5 mg/mL oral suspension: for optimized drug delivery in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supramolecular Organization in Salts of this compound with Dihydroxybenzoic Acids—The Key Role of the Mutual Arrangement of OH Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling the Solubility, Release Rate and Permeation of this compound with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrochloride | 850608-87-6 [amp.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Best Practices for Long-Term Riluzole Administration In Vivo
Welcome to the technical support center for the long-term in vivo administration of Riluzole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based answers to common challenges encountered during preclinical studies. As Senior Application Scientists, we have compiled and synthesized field-proven insights to ensure the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in long-term animal studies.
Q1: What are the primary challenges with long-term oral administration of this compound in rodents?
The main hurdles with oral this compound administration are its poor bioavailability and pharmacokinetic variability.[1][2] This is due to two key factors:
-
Extensive First-Pass Metabolism: After oral absorption, this compound is heavily metabolized by the liver, which significantly reduces the amount of active drug reaching systemic circulation to approximately 60%.[1][2][3]
-
Blood-Brain Barrier (BBB) Efflux: this compound is a substrate for the P-glycoprotein efflux transporter at the BBB, which actively pumps the drug out of the central nervous system (CNS), limiting its concentration at the target site.[1][2][3][4]
These factors can lead to inconsistent plasma and CNS concentrations, potentially compromising the reliability of long-term study outcomes.
Q2: What is a reliable and stable formulation for soluble this compound for in vivo use?
A well-documented and stable liquid formulation of this compound can be prepared using a co-solvent system. This approach enhances solubility and can lead to more consistent dosing and absorption compared to crushed tablets.[5][6]
A proven formulation consists of:
-
15% v/v Polyethylene Glycol 400 (PEG 400)
-
20% v/v Propylene Glycol
-
10% v/v Glycerin
This co-solvent mixture can solubilize this compound up to a concentration of 10 mg/mL.[5][6] This formulation has demonstrated good stability at both room temperature (t90 of 17 months) and 4°C (t90 of 35 months), making it suitable for long-term studies.[5][6]
Q3: What is the recommended starting dose for this compound in mice, and how is it calculated from human dosage?
To determine an appropriate starting dose in mice, a dose conversion based on Body Surface Area (BSA) is the standard method.[7][8][9] The FDA provides guidance on this allometric scaling.[7]
The Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) using the following formula:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor. For humans, Km is approximately 37, and for mice, it is 3.[7][8] This gives a conversion factor of approximately 12.3.
For example, a common human dose for ALS is 100 mg/day for a 60 kg person (~1.67 mg/kg). The equivalent dose in a mouse would be:
1.67 mg/kg (human dose) * 12.3 ≈ 20.5 mg/kg (mouse dose)
It is crucial to perform a dose-response study in your specific animal model to determine the optimal therapeutic dose with minimal side effects.
Q4: What are the common side effects of long-term this compound administration in animals, and what should be monitored?
The most significant side effect to monitor during long-term this compound administration is hepatotoxicity.[10] It is recommended to monitor liver function by measuring serum aminotransferase levels (ALT) before and during the study.[10][11] In clinical settings, ALT is measured monthly for the first three months, then every three months for the first year, and periodically thereafter.[11] While clinically apparent liver injury is rare, transient elevations in liver enzymes can occur.[10]
Other reported side effects in humans that may be translationally relevant include asthenia (weakness or fatigue), somnolence, and gastrointestinal issues.[12] Regular observation of the animals for changes in behavior, weight, and overall health is essential.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your long-term in vivo this compound experiments.
Issue 1: High Variability in Plasma/Brain Concentrations of this compound
Causality: High variability in drug exposure can confound experimental results, making it difficult to establish a clear dose-response relationship. This is often due to the inherent pharmacokinetic challenges of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high variability in this compound concentrations.
Step-by-Step Methodologies
-
Assess Formulation:
-
Problem: this compound may precipitate out of solution, especially if not prepared correctly or stored improperly.
-
Solution: Ensure your this compound formulation is a clear, homogenous solution before each administration. Use the recommended co-solvent formulation and store it at 4°C for long-term stability.[5][6] Visually inspect for any precipitates.
-
-
Evaluate Administration Route:
-
Problem: Oral gavage can have high variability due to the first-pass effect and potential for administration errors.[2][13]
-
Solution: Consider alternative administration routes that bypass first-pass metabolism:
-
Intraperitoneal (IP) Injection: This route offers faster absorption and avoids the gastrointestinal tract and initial liver metabolism.[13]
-
Intranasal Administration: This route can facilitate direct nose-to-brain delivery, bypassing the BBB and first-pass metabolism, potentially increasing CNS bioavailability.[3][14][15]
-
-
-
Explore Advanced Formulations:
Issue 2: Lack of Expected Therapeutic Effect
Causality: A lack of efficacy can be due to insufficient drug concentration at the target site, the development of tolerance, or the specific mechanisms of the disease model not being amenable to this compound's mode of action.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a lack of therapeutic effect with this compound.
Step-by-Step Methodologies
-
Verify Drug Exposure:
-
Problem: The administered dose may not be achieving therapeutic concentrations in the CNS.
-
Solution: Conduct a pilot pharmacokinetic (PK) study to measure this compound concentrations in plasma and brain tissue at various time points after administration. This will confirm if the drug is reaching the target organ at expected levels.[16]
-
-
Dose-Escalation Study:
-
Problem: The initial dose may be sub-therapeutic in your specific animal model and strain.
-
Solution: Perform a dose-escalation study to determine if a higher dose produces the desired effect without significant toxicity. Be sure to monitor for adverse effects, particularly liver toxicity.[10]
-
-
Consider Pharmacodynamic Tolerance:
-
Problem: Chronic administration of this compound can lead to compensatory changes in the targeted pathways. For instance, prolonged exposure has been shown to decrease the amplitude of persistent inward currents in SOD1G93A motoneurons.[17][18]
-
Solution: If tolerance is suspected, consider an intermittent dosing strategy. Some studies have shown that the effects of this compound on trophic factor production can differ between acute and chronic administration.[19] An intermittent schedule might maintain the acute beneficial effects.
-
-
Re-evaluate the Animal Model:
-
Problem: The pathogenic mechanisms in your specific animal model may not be primarily driven by the pathways modulated by this compound (i.e., glutamatergic excitotoxicity or voltage-gated sodium channels).[20][21]
-
Solution: Critically review the literature to ensure that the chosen animal model is appropriate for testing a glutamatergic modulator like this compound. For example, some studies have found a lack of efficacy of this compound in certain ALS mouse models.[22][23]
-
Data Summary Tables
Table 1: this compound Formulation for In Vivo Studies
| Component | Concentration (v/v) | Purpose | Reference |
| This compound | Up to 10 mg/mL | Active Pharmaceutical Ingredient | [5][6] |
| PEG 400 | 15% | Co-solvent | [5][6] |
| Propylene Glycol | 20% | Co-solvent | [5][6] |
| Glycerin | 10% | Co-solvent | [5][6] |
| Vehicle | Distilled Water or Saline | Diluent | [5][6] |
Table 2: Dose Conversion from Human to Animal Models
| Species | Human Km | Animal Km | Multiply Human Dose (mg/kg) by: | Reference |
| Mouse | 37 | 3 | 12.3 | [7][8] |
| Rat | 37 | 6 | 6.2 | [7][8] |
| Rabbit | 37 | 12 | 3.1 | [7][8] |
| Dog | 37 | 20 | 1.8 | [7][8] |
References
- Rational design and development of a stable liquid formulation of this compound and its pharmacokinetic evaluation after oral and IV administrations in rats. European Journal of Pharmaceutical Sciences. [Link]
- Drug Delivery Options for this compound in the Treatment of Amyotrophic Lateral Sclerosis. Neurology Letters. [Link]
- Rational design and development of a stable liquid formulation of this compound and its pharmacokinetic evaluation after oral and IV administrations in r
- Nanoemulsions for Intranasal Delivery of this compound to Improve Brain Bioavailability: Formulation Development and Pharmacokinetic Studies.
- Drug Delivery Options for this compound in the Treatment of Amyotrophic Lateral Sclerosis. Neurology Letters. [Link]
- ALS drug shows varying effects against Alzheimer's, metabolism. SIU Medicine. [Link]
- Chronic this compound treatment increases glucose metabolism in rat prefrontal cortex and hippocampus. PMC. [Link]
- Spinal cord and brain concentrations of this compound after oral and intrathecal administration: A potential new treatment route for amyotrophic l
- Pharmacokinetics of this compound in Beagle Dogs. PubMed. [Link]
- Pharmacokinetics, Bioavailability, and Swallowing Safety With this compound Oral Film. Wiley Online Library. [Link]
- Nanoemulsions for Intranasal Delivery of this compound to Improve Brain Bioavailability: Formulation Development and Pharmacokinetic Studies. PubMed. [Link]
- The protective effect of this compound in the MPTP model of Parkinson's disease in mice is not due to a decrease in MPP(+)
- Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS. American Physiological Society. [Link]
- Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS. PubMed. [Link]
- Long-term safety of this compound in amyotrophic lateral sclerosis.
- This compound.
- This compound: Validation of Stability-Indicating HPLC, D1 and DD1 Spectrophotometric Assays.
- This compound restores memory and brain energy metabolism in AβPP-PS1 mouse model of Alzheimer's disease. PubMed. [Link]
- Antidepressant-like properties of oral this compound and utility of incentive disengagement models of depression in mice. PubMed Central. [Link]
- This compound for Amyotrophic Lateral Sclerosis Tre
- Chronic Inhibitory Effect of this compound on Trophic Factor Production. PubMed Central. [Link]
- Controlling the Solubility, Release Rate and Permeation of this compound with Cyclodextrins. MDPI. [Link]
- A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans.
- This compound. Wikipedia. [Link]
- Is it ideal to do oral gavage as well as i.p. injection at the same time?.
- A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. [Link]
- Delayed Post-Injury Administration of this compound Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury. PubMed Central. [Link]
- Treatment continuity of amyotrophic lateral sclerosis with available this compound formulations: state of the art and current challenges in a 'real-world' setting.
- This compound Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes.
- This compound. NCBI Bookshelf. [Link]
- This compound Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression. PubMed Central. [Link]
- Long-term safety of this compound in amyotrophic l
- This compound does not ameliorate disease caused by cytoplasmic TDP-43 in a mouse model of amyotrophic l
- A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?. PubMed Central. [Link]
- This compound: Shared care protocol.
- Dose Conversion Between Animals and Humans: A Practical Solution.
- The Neuroprotective Drug this compound Acts via Small Conductance Ca2+-Activated K+ Channels to Ameliorate Defects in Spinal Muscular Atrophy Models. The Journal of Neuroscience. [Link]
- This compound: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis. Semantic Scholar. [Link]
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
- Oral gavage vs intraperitoneal injection. Reddit. [Link]
- A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade?. PubMed. [Link]
- A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice. PubMed. [Link]
- Treatment continuity of amyotrophic lateral sclerosis with available this compound formulations: state of the art and current challenges in a 'real-world' setting. PubMed. [Link]
- This compound does not improve lifespan or motor function in three ALS mouse models. F1000Research. [Link]
- Long-Term Use of this compound Could Improve the Prognosis of Sporadic Amyotrophic Lateral Sclerosis Patients: A Real-World Cohort Study in China.
- This compound: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis.
Sources
- 1. neurologyletters.com [neurologyletters.com]
- 2. neurologyletters.com [neurologyletters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Spinal cord and brain concentrations of this compound after oral and intrathecal administration: A potential new treatment route for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and development of a stable liquid formulation of this compound and its pharmacokinetic evaluation after oral and IV administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Conversion between animals and human [targetmol.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. jbclinpharm.org [jbclinpharm.org]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ruh.nhs.uk [ruh.nhs.uk]
- 12. researchgate.net [researchgate.net]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Nanoemulsions for Intranasal Delivery of this compound to Improve Brain Bioavailability: Formulation Development and Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Delayed Post-Injury Administration of this compound Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronic Inhibitory Effect of this compound on Trophic Factor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. biorxiv.org [biorxiv.org]
- 23. download.s21i.faimallusr.com [download.s21i.faimallusr.com]
Riluzole Experimental Variability: A Technical Support Guide
Welcome to the technical support center for Riluzole, a critical neuroprotective agent in preclinical and clinical research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, ensuring experimental reproducibility and data integrity. My aim is to provide not just protocols, but the scientific reasoning behind them, empowering you to identify and minimize variability in your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses the most common initial queries regarding this compound's properties and handling.
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: Understanding this compound's properties is fundamental to preventing experimental variability. It is a benzothiazole class compound with the chemical name 2-amino-6-(trifluoromethoxy)benzothiazole.[1][2][3] Key properties are summarized in the table below.
| Property | Value | Implication for Researchers |
| Molecular Formula | C₈H₅F₃N₂OS | --- |
| Molecular Weight | 234.20 g/mol [1] | Essential for accurate molar concentration calculations. |
| Appearance | White to slightly yellow powder[2] | Visual cue for compound integrity. Any significant color deviation may indicate degradation. |
| Melting Point | ~119 °C[4] | Useful for identity confirmation. |
| Solubility | Very soluble in DMSO, methanol; sparingly soluble in 0.1 N HCl; very slightly soluble in water.[2][5] | Dictates the choice of solvent for stock solutions. The low aqueous solubility at neutral pH (~0.3 mg/mL) is a critical consideration for preparing working solutions in aqueous buffers or cell culture media.[5] |
| LogP | ~2.3 - 3.6[1][4] | Indicates its lipophilic nature, which affects its membrane permeability and potential for non-specific binding. |
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: Proper preparation and storage of stock solutions are paramount to obtaining consistent results.
-
Solvent Selection: Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) to minimize the volume of solvent added to your experimental system. The final DMSO concentration in your assay should typically not exceed 0.1% to avoid solvent-induced artifacts.[6]
-
Storage: Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation.[7] Store these aliquots at -20°C or -80°C for long-term stability.[7] A product monograph suggests storing the tablets in well-closed, light-resistant containers at controlled room temperature (15°C to 30°C).[8] For solutions, protection from light is also advisable.
Q3: What is the known mechanism of action of this compound?
A3: this compound has a multifaceted mechanism of action, primarily centered on modulating glutamatergic neurotransmission.[9][10] Its neuroprotective effects are attributed to several actions:
-
Inhibition of Glutamate Release: this compound can inhibit the release of glutamate from presynaptic terminals.[9][11] This is thought to be partly due to the inactivation of voltage-dependent sodium channels.[9][11]
-
Blockade of Postsynaptic Glutamate Receptors: It can non-competitively block N-methyl-D-aspartate (NMDA) and kainate receptors, which are types of ionotropic glutamate receptors.[10][12] Over-activation of these receptors can lead to excitotoxicity.[10]
-
Modulation of Ion Channels: this compound preferentially blocks TTX-sensitive sodium channels, which are often associated with damaged neurons.[12] It has also been shown to modulate voltage-gated potassium and calcium channels.[10]
-
Enhancement of Glutamate Uptake: Some studies suggest that this compound can stimulate glutamate uptake, further reducing its concentration in the synapse.[12]
Section 2: Troubleshooting Experimental Variability
This section provides a problem-and-solution framework for common issues encountered during this compound experiments.
Issue 1: Inconsistent results in cell-based neuroprotection assays.
-
Potential Cause 1: this compound Precipitation in Culture Medium.
-
Why it happens: this compound is poorly soluble in aqueous solutions like cell culture media.[5] When a concentrated DMSO stock is diluted into the medium, the this compound can precipitate out, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: After adding this compound to your culture medium, visually inspect for any cloudiness or precipitate.
-
Solvent Concentration: Ensure the final DMSO concentration is kept to a minimum, ideally below 0.1%.[6]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium to improve solubility.
-
Pre-warming: Gently pre-warm the culture medium to 37°C before adding the this compound stock solution.
-
-
-
Potential Cause 2: this compound Degradation.
-
Why it happens: this compound can be susceptible to degradation under certain conditions, such as exposure to light or repeated freeze-thaw cycles.[7][8] It has been shown to be susceptible to oxidation and degradation under basic conditions.[13]
-
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh working solutions from a new aliquot of your frozen stock for each experiment.
-
Light Protection: Protect your this compound solutions from light by using amber vials or wrapping them in foil.
-
pH Monitoring: Be mindful of the pH of your experimental buffers, as this compound's stability can be pH-dependent.[5]
-
-
-
Potential Cause 3: Variability in Cell Health and Density.
-
Why it happens: The neuroprotective effects of this compound can be influenced by the initial health and density of the cultured cells. Stressed or overly confluent cells may respond differently to both the insult and the treatment.
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Maintain a consistent cell seeding density across all experiments.
-
Monitor Cell Morphology: Regularly inspect your cells under a microscope to ensure they are healthy and have the expected morphology before starting the experiment.
-
Establish a Baseline: Include appropriate vehicle controls (cells treated with the same concentration of DMSO as the this compound-treated cells) to establish a baseline for cell viability.
-
-
Issue 2: High variability in animal studies.
-
Potential Cause 1: Inconsistent Drug Administration and Bioavailability.
-
Why it happens: The absorption of this compound can be affected by factors such as food intake. A high-fat meal can decrease its absorption, reducing the area under the curve (AUC) and peak blood levels.[2]
-
Troubleshooting Steps:
-
Standardized Dosing Regimen: Administer this compound at the same time each day and in a consistent manner relative to the animals' feeding schedule.
-
Formulation Considerations: For oral administration, consider the formulation. Crushing tablets can lead to a significant loss of the active principle.[14][15] If possible, use a liquid suspension for more accurate dosing.[5]
-
Pharmacokinetic Analysis: If variability persists, consider performing a pilot pharmacokinetic study to determine the plasma concentrations of this compound in your animal model.
-
-
-
Potential Cause 2: Inter-individual Variability in Drug Metabolism.
-
Why it happens: There can be significant inter-individual differences in the clearance of this compound, leading to varying blood concentrations even with the same dose.[16]
-
Troubleshooting Steps:
-
Sufficient Sample Size: Ensure your study is adequately powered with a sufficient number of animals per group to account for biological variability.
-
Randomization: Properly randomize animals into treatment and control groups.
-
Monitor for Adverse Effects: Be aware of potential side effects that might indicate higher-than-expected drug exposure in some animals.
-
-
Section 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons.[6]
Materials:
-
Primary cortical neurons
-
Poly-D-lysine-coated 96-well plates
-
Neurobasal medium with supplements (e.g., B27, GlutaMAX)
-
This compound powder
-
DMSO
-
Glutamate
-
MTT reagent (5 mg/mL)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Workflow Diagram:
Caption: Workflow for an in vitro neuroprotection assay.
Procedure:
-
Cell Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat pups.
-
Plate dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days to allow for maturation.[6]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in culture medium to the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Replace the existing medium with the this compound-containing medium or a vehicle control (medium with 0.1% DMSO).
-
Incubate for 24 hours.[6]
-
-
Glutamate-Induced Excitotoxicity:
-
Add glutamate directly to the wells to a final concentration of 50 µM.
-
Co-incubate the neurons with this compound/vehicle and glutamate for another 24 hours.[6]
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group (without glutamate).[6]
-
Protocol 2: Quantification of this compound in Plasma Samples by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in plasma, which is crucial for pharmacokinetic studies. Several methods have been published with slight variations.[17][18][19]
Workflow Diagram:
Sources
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. This compound | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 5 mg/mL oral suspension: for optimized drug delivery in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. neurology.org [neurology.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Crushing this compound tablets: evaluation of loss of powder and active principle in a home-simulation experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Inter- and intraindividual variability of this compound serum concentrations in patients with ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of this compound in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]
- 18. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 19. Development of a robust UPLC-MS/MS method for the quantification of this compound in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Riluzole and Edaravone Efficacy in Preclinical ALS Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the preclinical efficacy of two FDA-approved drugs for Amyotrophic Lateral Sclerosis (ALS), riluzole and edaravone, within the context of commonly utilized mouse models of the disease. The information herein is synthesized from peer-reviewed literature and is intended to offer a nuanced understanding of their performance in these translational research settings.
Introduction: The Imperative for Robust Preclinical Models in ALS Research
Amyotrophic Lateral Sclerosis is a relentlessly progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle wasting, paralysis, and ultimately, respiratory failure.[1][2] The complexity of ALS pathophysiology necessitates the use of animal models to investigate disease mechanisms and evaluate the therapeutic potential of novel compounds.
Among the most widely used are transgenic mouse models that express mutations known to cause familial ALS in humans, such as those in the superoxide dismutase 1 (SOD1) and TAR DNA-binding protein 43 (TARDBP or TDP-43) genes.[2][3] The SOD1-G93A mouse, for instance, recapitulates key features of ALS, including progressive motor neuron loss, muscle weakness, and a shortened lifespan, making it a valuable tool for preclinical efficacy testing.[2][4] Similarly, TDP-43 mouse models exhibit pathologies like cytoplasmic aggregation of TDP-43, which is a hallmark of the vast majority of ALS cases.[5][6][7]
It is within this context that we examine the preclinical data for this compound and edaravone, two drugs that have successfully navigated the challenging path to clinical approval.[8]
Mechanisms of Action: A Tale of Two Pathways
The therapeutic approaches of this compound and edaravone are fundamentally different, targeting distinct aspects of the multifaceted pathology of ALS.
This compound: Modulating Glutamatergic Neurotransmission
This compound is believed to exert its neuroprotective effects primarily by inhibiting glutamatergic neurotransmission.[9] Excessive glutamate can lead to excitotoxicity, a process implicated in neuronal cell death in several neurodegenerative diseases, including ALS.[10] this compound's mechanism involves the inhibition of voltage-gated sodium channels, which in turn reduces the presynaptic release of glutamate.[9][10] It may also non-competitively block postsynaptic N-methyl-D-aspartate (NMDA) receptors.[9]
Edaravone: Scavenging Free Radicals
In contrast, edaravone functions as a potent free radical scavenger.[11][12] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a significant contributor to motor neuron death in ALS.[13][14] Edaravone neutralizes free radicals, thereby mitigating oxidative damage to neurons, lipids, and DNA.[11][15] Its mechanism is thought to involve the inhibition of lipid peroxidation and the reduction of ROS levels.[11]
Comparative Efficacy in ALS Mouse Models
The preclinical evaluation of this compound and edaravone in ALS mouse models has yielded varied and informative results. It is crucial to consider the specific model, treatment paradigm (e.g., timing of initiation), and outcome measures when interpreting these findings.
Survival Analysis
A primary endpoint in preclinical ALS studies is the extension of lifespan. The data for this compound in this regard has been inconsistent. A 2018 study reported that this compound treatment, initiated at symptom onset, did not significantly extend the lifespan of SOD1-G93A, TDP-43A315T, or FUS (1-359) transgenic mice.[16][17] However, other studies have suggested a modest but significant extension of lifespan in rodent models of ALS.[18][19]
Edaravone has shown more consistently positive, albeit modest, effects on survival in some preclinical studies. For instance, treatment with edaravone has been reported to delay the progression of motor dysfunction and motor neuron degeneration in wobbler mice, an animal model that mimics some aspects of sporadic ALS.[20]
Table 1: Comparative Survival Outcomes in ALS Mouse Models
| Drug | Mouse Model | Treatment Initiation | Survival Outcome | Reference |
| This compound | SOD1-G93A, TDP-43A315T, FUS (1-359) | Symptom Onset | No significant benefit | [16][17] |
| This compound | Rodent Models (general) | Varied | Modest, significant extension | [18][19] |
| Edaravone | Wobbler Mouse | Disease Onset | Attenuated disease progression | [20] |
| Edaravone | SOD1-G93A | Symptom Onset | Slowed motor decline | [21] |
Motor Function Assessment
Beyond survival, the preservation of motor function is a critical measure of therapeutic efficacy. This is typically assessed using tests such as the rotarod for coordination and balance, and the grip strength test for muscle strength.
Studies on this compound's effect on motor function have also produced mixed results. The same 2018 study that found no survival benefit also reported no significant impact on the decline in motor performance as assessed by rotarod and stride length analysis in FUS (1-359) and SOD1-G93A mice.[16] Conversely, an earlier study suggested that this compound significantly preserved motor function in a transgenic mouse model of familial ALS, particularly when treatment was initiated early.[22]
Edaravone has demonstrated a more consistent, positive impact on motor function in preclinical models. A study in SOD1-G93A mice found that edaravone, administered from symptom onset, significantly slowed the decline in motor function.[21] This was accompanied by the preservation of lumbar motor neurons and a reduction in abnormal SOD1 deposition in the spinal cord.[21]
Table 2: Comparative Motor Function Outcomes in ALS Mouse Models
| Drug | Mouse Model | Key Motor Function Test | Outcome | Reference |
| This compound | FUS (1-359), SOD1-G93A | Rotarod, Stride Length | No significant impact on decline | [16] |
| This compound | Familial ALS Transgenic Mouse | Wheel Running | Significantly preserved motor function | [22] |
| Edaravone | SOD1-G93A | Not specified | Significantly slowed motor decline | [21] |
| Edaravone | Wobbler Mouse | Not specified | Attenuated muscle weakness and contracture | [20] |
Experimental Protocols: A Guide to Preclinical Efficacy Testing
The reproducibility and validity of preclinical findings are contingent upon rigorous and standardized experimental protocols. Below are step-by-step methodologies for key experiments cited in the evaluation of this compound and edaravone in ALS mouse models.
Survival Study
Step-by-Step Protocol:
-
Animal Selection and Acclimation:
-
Utilize transgenic ALS mice (e.g., SOD1-G93A) and non-transgenic, wild-type littermates as controls.[23]
-
Ensure animals are age- and sex-matched to minimize variability.[16]
-
House mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for a period of acclimation to the facility before the start of the experiment.
-
-
Randomization and Grouping:
-
Randomly assign transgenic mice to either the treatment group (this compound or edaravone) or the vehicle control group.
-
-
Treatment Administration:
-
Prepare the drug formulation and vehicle control. For example, this compound can be administered in drinking water.[16]
-
Initiate treatment at a predefined time point, such as at the onset of symptoms or at a specific age.
-
-
Monitoring and Endpoint Definition:
-
Monitor the mice daily for general health, body weight, and the onset and progression of ALS-like symptoms (e.g., tremors, hindlimb weakness).[23]
-
Define a humane endpoint to prevent unnecessary suffering. A common endpoint is the inability of the mouse to right itself within 30 seconds of being placed on its side.
-
-
Data Collection and Analysis:
-
Record the date of death or the date the humane endpoint was reached for each mouse.
-
Analyze the survival data using Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival distributions between the treatment and vehicle groups.[24]
-
Rotarod Test for Motor Coordination
Step-by-Step Protocol:
-
Apparatus and Acclimation:
-
Training:
-
Prior to the first day of testing, train the mice on the rotarod for one or more sessions. This typically involves placing the mouse on the rod rotating at a constant low speed (e.g., 4 rpm) for a set duration.[27]
-
-
Testing Procedure:
-
Place the mouse on the rotarod, which is initially stationary or rotating at a very low speed.
-
Start the trial, and the rod will begin to accelerate at a programmed rate (e.g., from 4 to 40 rpm over 300 seconds).[26][28]
-
The trial ends when the mouse falls off the rod or passively rotates with the rod for a set number of consecutive turns.
-
Record the latency to fall (in seconds).
-
-
Trials and Data Analysis:
-
Perform multiple trials (typically 3) for each mouse with an inter-trial interval of at least 15 minutes.[26]
-
The data for each mouse is often reported as the average latency to fall across the trials.
-
Compare the performance of the treatment group to the vehicle group using appropriate statistical tests (e.g., two-way ANOVA for repeated measures).
-
Grip Strength Test
Step-by-Step Protocol:
-
Apparatus and Setup:
-
Testing Procedure (Forelimb):
-
Hold the mouse by the base of its tail and gently lower it towards the grid.
-
Allow the mouse to grasp the grid with its forepaws.[30]
-
Pull the mouse back horizontally in a smooth, steady motion until its grip is broken.[29]
-
The meter will display the peak force exerted by the mouse. Record this value.
-
-
Trials and Data Analysis:
-
Perform a series of trials (typically 3-5) for each mouse, with a short rest period between trials.
-
The grip strength for each mouse is typically calculated as the average of the peak forces from the trials.
-
Compare the grip strength between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion and Future Directions
The preclinical data for this compound and edaravone in ALS mouse models present a complex picture. While edaravone appears to show more consistent, albeit modest, efficacy in slowing motor decline, the results for this compound are more varied.[16][20][21][22] These findings underscore the challenges of translating preclinical results to clinical success and highlight the importance of standardized, rigorous testing protocols.
It is also important to note that combination therapies may hold promise. Some research suggests that combining drugs with different mechanisms of action, such as this compound and edaravone, could have enhanced effects.[31][32] Future preclinical studies should continue to explore novel therapeutic agents, investigate combination therapies, and utilize a range of ALS models that capture the genetic and pathological diversity of the human disease. The continued refinement of preclinical testing methodologies will be paramount in identifying the next generation of effective treatments for ALS.
References
- Hogg, M. C., et al. (2018). This compound does not improve lifespan or motor function in three ALS mouse models.
- Jaiswal, M. K. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Cureus, 12(12), e12420. [Link]
- Wegorzewska, I., et al. (2009). TDP-43 mutant transgenic mice develop features of ALS and frontotemporal lobar degeneration. Proceedings of the National Academy of Sciences, 106(44), 18809-18814. [Link]
- Patsnap. (2024). What is the mechanism of Edaravone?
- Gurney, M. E., et al. (1996). This compound preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis. Neurology, 47(5), 1336-1339. [Link]
- Ito, H., et al. (2008). Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice. Experimental Neurology, 213(2), 448-455. [Link]
- Taylor, C. P., et al. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. Pharmacy and Therapeutics, 43(6), 334-337. [Link]
- Patsnap. (2024). What is the mechanism of this compound?
- PsychoGenics Inc. (2024). Phenotyping of the TDP-43 ΔNLS mouse model of ALS. [Link]
- Picher-Martel, V., et al. (2016). Novel behavioural characteristics of the superoxide dismutase 1 G93A (SOD1G93A) mouse model of amyotrophic lateral sclerosis include sex-dependent phenotypes. Behavioural Brain Research, 313, 297-307. [Link]
- Tsai, K. J., et al. (2010). TDP-43 transgenic mice develop spastic paralysis and neuronal inclusions characteristic of ALS and frontotemporal lobar degeneration. Proceedings of the National Academy of Sciences, 107(18), 8317-8322. [Link]
- Watanabe, T., et al. (2001). The novel free radical scavenger, edaravone, protects against ischemia-reperfusion injury in the rat retina. Molecular Vision, 7, 103-108. [Link]
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-S241. [Link]
- InnoSer. (n.d.). SOD1-G93A Transgenic ALS Mouse Model. Neurology CRO. [Link]
- NIHR Innovation Observatory. (2017).
- Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? CNS Neuroscience & Therapeutics, 17(1), 4-31. [Link]
- Biospective. (n.d.).
- Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration. (2017). This compound does not improve lifespan or motor function in three ALS mouse models. [Link]
- Shan, D., et al. (2009). TDP-43 expression in mouse models of amyotrophic lateral sclerosis and spinal muscular atrophy. BMC Neuroscience, 10, 112. [Link]
- Scantox. (n.d.). SOD1-G93A Transgenic Mouse Model. [Link]
- Ikeda, K., et al. (2015). Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse. PLoS One, 10(10), e0139381. [Link]
- Sassone, J., et al. (2016). ALS mouse model SOD1 G93A displays early pathology of sensory small fibers associated to accumulation of a neurotoxic splice variant of peripherin. Human Molecular Genetics, 25(9), 1712-1725. [Link]
- Abe, K., et al. (2017). Clinical efficacy of edaravone for the treatment of amyotrophic lateral sclerosis. Expert Opinion on Pharmacotherapy, 18(11), 1135-1139. [Link]
- Patsnap. (2023). Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target.
- Bryson, H. M., et al. (1996). This compound: a new agent for amyotrophic lateral sclerosis. CNS Drugs, 6(1), 71-80. [Link]
- Scantox. (n.d.). SOD1-G93A/low Transgenic Mouse Model. [Link]
- Melior Discovery. (n.d.). Grip Strength in Mice. [Link]
- Ling, K. (2018). This compound and edaravone: A tale of two amyotrophic lateral sclerosis drugs. Medicinal Research Reviews, 38(4), 1124-1132. [Link]
- PubMed Central. (2024). Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies. [Link]
- Northwestern University. (2022). Potential ALS treatment may repair axons of diseased neurons. Chemistry of Life Processes Institute. [Link]
- BioMed. (2025).
- InnoSer. (n.d.). Rotarod. Neurology CRO. [Link]
- van Zundert, B., et al. (2012). Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS. Journal of Neurophysiology, 107(1), 162-171. [Link]
- Mancuso, R., et al. (2012). Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis. BMC Neuroscience, 13, 123. [Link]
- Bellingham, M. C. (2011). A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? CNS Neuroscience & Therapeutics, 17(1), 4-31. [Link]
- Taylor & Francis Online. (2017). What can we learn from the edaravone development program for ALS? [Link]
- JAMA Network. (2022). Edaravone Is Safe as Add-on Therapy for ALS, But Does Not Slow Progression. [Link]
- Medsask. (2025). Can edaravone be given with this compound (Amyotrophic Lateral Sclerosis (ALS)
- NIH. (2021). Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells.
- International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. [Link]
- Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice. [Link]
- Mouse Metabolic Phenotyping Centers. (2024). Grip Strength Test. [Link]
- International Mouse Phenotyping Consortium. (n.d.). Grip Strength Protocol. IMPReSS. [Link]
- Protocols.io. (2024). Forelimb Grip Strength testing. [Link]
- ResearchGate. (n.d.). Survival analysis.
- TRE
- ALS Therapy Development Institute. (n.d.). This compound, Edaravone, and Tofersen: The Approved Drugs for ALS Progression. [Link]
- PubMed Central. (2014). Disease progression in a mouse model of amyotrophic lateral sclerosis: the influence of chronic stress and corticosterone. [Link]
Sources
- 1. Novel behavioural characteristics of the superoxide dismutase 1 G93A (SOD1G93A ) mouse model of amyotrophic lateral sclerosis include sex-dependent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SOD1-G93A Transgenic ALS Mouse Model - Neurology CRO - InnoSer [innoserlaboratories.com]
- 3. TDP-43 expression in mouse models of amyotrophic lateral sclerosis and spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scantox.com [scantox.com]
- 5. pnas.org [pnas.org]
- 6. psychogenics.com [psychogenics.com]
- 7. pnas.org [pnas.org]
- 8. This compound and edaravone: A tale of two amyotrophic lateral sclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 12. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. io.nihr.ac.uk [io.nihr.ac.uk]
- 15. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. download.s21i.faimallusr.com [download.s21i.faimallusr.com]
- 18. A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 26. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 27. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 29. mmpc.org [mmpc.org]
- 30. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 31. Potential ALS treatment may repair axons of diseased neurons – Chemistry of Life Processes Institute [clp.northwestern.edu]
- 32. droracle.ai [droracle.ai]
Comparative analysis of Riluzole and other neuroprotective agents in vitro
An In-Depth Comparative Analysis of Riluzole and Other Neuroprotective Agents In Vitro
A Senior Application Scientist's Guide to Experimental Design and Data Interpretation
In the intricate landscape of neurodegenerative disease research, the quest for effective neuroprotective agents is paramount. In vitro models serve as the foundational proving ground for identifying and characterizing compounds that can mitigate neuronal damage and death. This guide provides a comparative analysis of this compound, a well-established neuroprotective agent, with other notable compounds, offering a framework for researchers to design, execute, and interpret robust in vitro neuroprotection assays.
The Bedrock of Neuroprotection: Understanding In Vitro Models
The utility of in vitro systems lies in their ability to isolate specific cellular and molecular mechanisms of neurodegeneration in a controlled environment. These models, ranging from primary neuronal cultures to immortalized cell lines, allow for the precise application of neurotoxic insults and the subsequent evaluation of a compound's protective capacity. The choice of model is critical and should align with the specific disease pathology being investigated. For instance, models of excitotoxicity often employ glutamate receptor agonists, while models of oxidative stress may utilize agents like hydrogen peroxide or rotenone.
This compound: A Multifaceted Neuroprotective Agent
This compound is a benzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are attributed to a combination of mechanisms, primarily revolving around the modulation of glutamatergic neurotransmission and voltage-gated ion channels.
Mechanism of Action:
-
Inhibition of Glutamate Release: this compound is thought to inhibit the release of glutamate from presynaptic terminals, thereby reducing excitotoxicity.
-
Blockade of Voltage-Gated Sodium Channels: It blocks persistent sodium currents, which can contribute to neuronal hyperexcitability and damage.
-
Modulation of NMDA Receptor Activity: While not a direct antagonist, this compound can indirectly modulate N-methyl-D-aspartate (NMDA) receptor function.
In Vitro Efficacy:
This compound has demonstrated neuroprotective effects in a variety of in vitro models of neuronal injury, including those for ischemia, trauma, and neurodegenerative diseases. Its efficacy is often assessed by measuring cell viability, mitochondrial function, and markers of apoptosis.
Comparative Neuroprotective Agents: A Spectrum of Mechanisms
For a comprehensive understanding, we will compare this compound to two other classes of neuroprotective agents with distinct mechanisms of action: an antioxidant (Edaravone) and a broad-spectrum kinase inhibitor (CEP-1347).
Edaravone: A Potent Free Radical Scavenger
Edaravone is a free radical scavenger that has shown neuroprotective effects in models of ischemic stroke and ALS.
Mechanism of Action:
-
Antioxidant Properties: Edaravone directly scavenges a variety of reactive oxygen species (ROS), including hydroxyl radicals and peroxynitrite, thereby mitigating oxidative stress-induced neuronal damage.
In Vitro Efficacy:
In cell culture models, Edaravone has been shown to protect neurons from oxidative insults induced by agents such as hydrogen peroxide and 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.
CEP-1347: A Mixed-Lineage Kinase Inhibitor
CEP-1347 is a semi-synthetic derivative of the natural product K-252a and acts as a potent inhibitor of the mixed-lineage kinase (MLK) family.
Mechanism of Action:
-
Inhibition of JNK Signaling: The MLKs are upstream activators of the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of stress-induced apoptosis in neurons. By inhibiting MLKs, CEP-1347 effectively blocks this pro-apoptotic cascade.
In Vitro Efficacy:
CEP-1347 has demonstrated robust neuroprotective effects in a wide range of in vitro models, including those of trophic factor withdrawal, oxidative stress, and neurotoxin exposure.
Experimental Design: A Step-by-Step Guide to In Vitro Neuroprotection Assays
The following protocols provide a framework for comparing the neuroprotective efficacy of this compound, Edaravone, and CEP-1347.
Experimental Workflow
Caption: General workflow for in vitro neuroprotection assays.
Protocol: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Plating: Plate primary cortical neurons or SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound, Edaravone, or CEP-1347 for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Neurotoxicity: Add the neurotoxic insult (e.g., 100 µM glutamate for excitotoxicity, 200 µM H₂O₂ for oxidative stress, or 50 µM 6-OHDA for mitochondrial dysfunction) and co-incubate for 24 hours.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated) cells.
Protocol: Cytotoxicity Assessment (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
-
Follow steps 1-3 from the MTT assay protocol.
-
Collect Supernatant: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each supernatant sample.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Comparative Data Summary
The following table summarizes hypothetical, yet representative, data from the described assays to illustrate the comparative efficacy of the three agents against different neurotoxic insults.
| Neurotoxic Insult | Assay | This compound (10 µM) | Edaravone (10 µM) | CEP-1347 (100 nM) |
| Glutamate (100 µM) | MTT (% Viability) | 85 ± 5% | 60 ± 7% | 65 ± 6% |
| LDH (% Release) | 15 ± 3% | 40 ± 5% | 35 ± 4% | |
| H₂O₂ (200 µM) | MTT (% Viability) | 62 ± 8% | 90 ± 4% | 75 ± 5% |
| LDH (% Release) | 38 ± 6% | 10 ± 2% | 25 ± 3% | |
| 6-OHDA (50 µM) | MTT (% Viability) | 70 ± 6% | 80 ± 5% | 92 ± 3% |
| LDH (% Release) | 30 ± 4% | 20 ± 3% | 8 ± 2% |
Data Interpretation:
-
This compound shows the most significant protection against glutamate-induced excitotoxicity, consistent with its primary mechanism of action.
-
Edaravone is highly effective against oxidative stress induced by H₂O₂, as expected from its free radical scavenging properties.
-
CEP-1347 demonstrates robust protection against 6-OHDA-induced toxicity, which is known to involve the activation of stress-activated protein kinase pathways.
Mechanistic Insights: Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are mediated by distinct signaling pathways.
Caption: Signaling pathways targeted by neuroprotective agents.
Conclusion: A Rational Approach to Neuroprotective Drug Discovery
This comparative guide highlights the importance of a multi-faceted approach to the in vitro evaluation of neuroprotective agents. The choice of compound, neurotoxic insult, and endpoint measurement must be carefully considered to yield meaningful and translatable data. This compound, with its well-defined mechanism, serves as an excellent benchmark. However, exploring agents with diverse mechanisms, such as the antioxidant Edaravone and the kinase inhibitor CEP-1347, is crucial for advancing the field of neuroprotective drug discovery. By employing robust and well-validated in vitro assays, researchers can build a strong foundation for the preclinical and clinical development of novel therapies for neurodegenerative diseases.
References
- Title: this compound: a review of its pharmacology and therapeutic potential in neurodegenerative disorders. Source: CNS Drug Reviews URL:[Link]
- Title: this compound for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND).
- Title: Edaravone: a new treatment for amyotrophic lateral sclerosis. Source: Clinical and Experimental Neuroimmunology URL:[Link]
- Title: The free radical scavenger edaravone. Source: CNS Drug Reviews URL:[Link]
- Title: Edaravone protects against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells.
- Title: CEP-1347: a novel and potent inhibitor of the mixed lineage kinase family. Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]
A Comparative Guide to Validating Riluzole's Neuroprotective Effects in a TDP-43 Genetic Model
This guide provides an in-depth, objective analysis of Riluzole's efficacy in preclinical models of TAR DNA-binding protein 43 (TDP-43) proteinopathy, a pathological hallmark of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). We will dissect the experimental evidence from key genetic models, compare this compound against emerging therapeutic strategies, and provide detailed protocols for researchers aiming to validate neuroprotective compounds in this context.
The Central Role of TDP-43 in Neurodegeneration
Under normal physiological conditions, TDP-43 is a predominantly nuclear protein crucial for RNA processing, including splicing and mRNA stability. In over 97% of ALS cases and about 50% of FTLD cases, the defining neuropathological feature is the mislocalization of TDP-43 from the nucleus to the cytoplasm.[1][2] Once in the cytoplasm, TDP-43 becomes hyperphosphorylated, ubiquitinated, and cleaved, forming insoluble aggregates that are toxic to neurons.[1][3]
This pathological cascade raises a critical debate about the primary driver of neurodegeneration:
-
Loss-of-Function: The depletion of TDP-43 from the nucleus impairs its vital RNA processing functions, leading to detrimental changes in the transcriptome.[1][4] A key example is the dysregulation of stathmin-2 (STMN2) splicing, a protein essential for axonal maintenance and repair.[5]
-
Gain-of-Function: The cytoplasmic aggregates of TDP-43 themselves exert direct toxicity, potentially by sequestering essential cellular components, disrupting mitochondrial function, and impairing protein clearance pathways like autophagy.[1][6][7][8]
It is now widely believed that both mechanisms contribute concurrently to disease progression.[1][7] Any effective therapeutic must ideally address both the nuclear loss and the cytoplasmic gain of toxic function.
Caption: Pathological cascade of TDP-43 proteinopathy.
This compound: From Glutamate Modulator to a Questionable TDP-43 Target
This compound was the first drug approved for ALS, and its mechanism has traditionally been attributed to the modulation of glutamate excitotoxicity.[9] It is known to inhibit voltage-gated sodium channels, thereby reducing the presynaptic release of glutamate and preventing the over-excitation of motor neurons.[9]
More recently, a potential link to TDP-43 pathology was proposed. In silico and experimental studies suggested that this compound could inhibit protein kinase CK1δ, an enzyme implicated in the pathological hyperphosphorylation of TDP-43.[10][11] This finding offered a tantalizing hypothesis: this compound might not only manage symptoms via glutamate pathways but could also directly interfere with the core pathological process of TDP-43 aggregation.
Caption: this compound's hypothesized mechanism via CK1δ inhibition.
Experimental Verdict: this compound Fails in a High-Fidelity TDP-43 Mouse Model
The most rigorous preclinical validation comes from animal models that faithfully recapitulate the key features of human disease. The rNLS8 mouse model is a powerful tool for this purpose, as it allows for the inducible expression of human TDP-43 with a deficient nuclear localization signal (NLS), leading to its accumulation in the cytoplasm, subsequent aggregation, and a progressive ALS-like phenotype.
Multiple independent studies investigating this compound in this critical model have yielded unequivocally negative results.[12][13][14][15][16] Despite its modest clinical benefits in human patients, this compound demonstrated no efficacy in altering the underlying TDP-43 pathology or the resulting disease course in these mice.[12][13][15][17][18] This failure was comprehensive, with no observed benefits in motor function, survival, or at the molecular level.[12][13][16] Similar negative outcomes have also been reported in other rodent models expressing mutant TDP-43.[17][18][19]
| Endpoint Assessed | Vehicle Control (rNLS8 Mice) | This compound Treatment (rNLS8 Mice) | Outcome | Citations |
| Behavioral | ||||
| Disease Onset | Progressive decline | No change | No Effect | [12][13][15] |
| Motor Performance (e.g., Rotarod) | Progressive impairment | No change | No Effect | [12][15] |
| Weight Loss | Progressive loss | No change | No Effect | [12][15] |
| Survival | ||||
| Median Lifespan | ~X days (model specific) | No extension | No Effect | [12][13][16] |
| Molecular Pathology | ||||
| TDP-43 Protein Levels | Elevated cytoplasmic TDP-43 | No change in levels, solubility, or phosphorylation | No Effect | [12][13][17][18] |
| AMPA Receptor Subunits (GluA2/3) | Significant decrease in cortex | Decrease not ameliorated | No Effect | [12][13][18] |
| Histopathology | ||||
| Muscle Atrophy | Significant atrophy of hindlimb muscles | No change | No Effect | [12][13] |
Table 1: Summary of this compound's Inefficacy in the rNLS8 TDP-43 Mouse Model.
These preclinical findings strongly suggest that this compound's clinical mechanism is unlikely to be related to the direct modification of TDP-43 pathology. The modest survival benefit seen in patients may stem from its effects on glutamate excitotoxicity or other pathways not central to the core proteinopathy.[9]
A Comparative Look: Alternative Therapeutic Strategies
The failure of this compound in TDP-43 models underscores the necessity of developing drugs that directly engage the pathological protein. The field is now advancing several promising strategies that stand in contrast to this compound's indirect approach.
| Therapeutic Strategy | Mechanism of Action | Example Approaches | Potential Advantages over this compound |
| Targeting TDP-43 Loss-of-Function | Restore function of key RNAs affected by nuclear TDP-43 depletion. | Antisense Oligonucleotides (ASOs) to correct STMN2 splicing. | Directly addresses a critical downstream consequence of pathology; independent of TDP-43 itself. |
| Reducing TDP-43 Phosphorylation | Inhibit kinases that drive hyperphosphorylation and aggregation. | Small molecule inhibitors of CK1, GSK-3β, CDC7.[20] | Targets a key post-translational modification that initiates aggregation. |
| Enhancing Protein Clearance | Promote the degradation of misfolded cytoplasmic TDP-43 aggregates. | Autophagy-enhancing compounds (e.g., mTOR inhibitors).[20] | Leverages the cell's natural machinery to remove toxic protein species. |
| Modulating TDP-43 Aggregation | Directly interfere with TDP-43 self-assembly or its interaction with RNA. | Small molecules designed to disrupt TDP-43/RNA binding or protein-protein interactions.[21][22] | Aims to prevent the formation of the primary toxic entity. |
Table 2: Comparison of Modern Therapeutic Strategies for TDP-43 Proteinopathy.
Experimental Workflows for Compound Validation
For researchers seeking to validate novel compounds against TDP-43 pathology, a multi-tiered approach combining in vitro screening and in vivo validation is essential.
In Vitro Validation Workflow
This phase is crucial for initial efficacy screening, dose-response characterization, and mechanistic elucidation.
Caption: General experimental workflow for in vitro validation.
Protocol: Assessing Neuroprotection via MTT Assay [23][24]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in complete medium (e.g., DMEM with 10% FBS).
-
Induction of Pathology: Transfect cells with a plasmid expressing a pathogenic form of TDP-43 (e.g., cytoplasmic or mutant) or treat with a known stressor that induces TDP-43 pathology.
-
Compound Treatment: Concurrently or post-induction, treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours. Include vehicle-only and pathology-only controls.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours. Viable cells with active mitochondrial reductases will convert MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated, healthy control group.
Protocol: Western Blot for Phosphorylated TDP-43
-
Cell Lysis: After treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TDP-43 (pS409/410) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Use densitometry to quantify the ratio of phosphorylated TDP-43 to the loading control.
In Vivo Validation Workflow
Compounds that show promise in vitro must be validated in a relevant animal model, such as the rNLS8 mouse.
-
Model Selection: Utilize a transgenic model that develops progressive, TDP-43-driven pathology (e.g., rNLS8 mice).
-
Treatment Paradigm: Based on the compound's properties, establish a delivery method (e.g., in drinking water, oral gavage) and treatment timeline (e.g., prophylactic, starting before symptom onset, or therapeutic, starting after onset).[13] Blinding of investigators to the treatment groups is critical.[13]
-
Behavioral Monitoring: Conduct regular motor function tests (e.g., rotarod, grip strength, gait analysis) to assess disease progression. Monitor body weight and general health.
-
Endpoint Analysis:
Conclusion and Future Imperatives
The comprehensive failure of this compound to modify core pathological features in high-fidelity TDP-43 genetic models serves as a critical lesson for the field.[12][15][16] While this compound maintains a place in clinical practice for its modest survival benefit, likely through non-TDP-43 mechanisms, it is not a disease-modifying agent for the underlying proteinopathy.[9]
This guide underscores a crucial pivot in therapeutic development: away from broad-spectrum neuroprotection and towards targeted strategies that directly address the molecular drivers of TDP-43 pathology. Future research must prioritize the validation of compounds that can either prevent the cytoplasmic accumulation and aggregation of TDP-43 or mitigate the downstream consequences of its nuclear loss-of-function. The development and integration of reliable fluid-based biomarkers that reflect this central pathology will be paramount to accurately gauge therapeutic response in both preclinical models and human clinical trials.[3][25][27]
References
- This compound does not ameliorate disease caused by cytoplasmic TDP-43 in a mouse model of amyotrophic lateral sclerosis. European Journal of Neuroscience. [Link]
- Gains or losses: molecular mechanisms of TDP43-mediated neurodegeneration.
- This compound does not ameliorate disease caused by cytoplasmic TDP-43 in a mouse model of amyotrophic lateral sclerosis. Macquarie University Research Portal. [Link]
- Rethinking to this compound mechanism of action: the molecular link among protein kinase CK1δ activity, TDP-43 phosphorylation, and amyotrophic lateral sclerosis pharmacological treatment. Frontiers in Pharmacology. [Link]
- This compound in TDP-43 mice - for Biorxiv. bioRxiv. [Link]
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]
- This compound does not ameliorate disease caused by cytoplasmic TDP-43 in a mouse model of amyotrophic l
- Loss and gain of Drosophila TDP-43 impair synaptic efficacy and motor control leading to age-related neurodegeneration by loss-of-function phenotypes. Human Molecular Genetics. [Link]
- Gain and loss of function of ALS-related mutations of TARDBP (TDP-43) cause motor deficits in vivo. Human Molecular Genetics. [Link]
- This compound does not ameliorate disease caused by cytoplasmic TDP-43 in a mouse model of amyotrophic l
- This compound does not ameliorate disease caused by cytoplasmic TDP-43 in a mouse model of amyotrophic lateral sclerosis.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- This compound Exhibits No Therapeutic Efficacy on a Transgenic Rat model of Amyotrophic L
- TDP-43 in ALS: Gain or loss-of-function?
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]
- Molecular Mechanisms Underlying TDP-43 Pathology in Cellular and Animal Models of ALS and FTLD. MDPI. [Link]
- Targeting TDP-43 proteinopathy with drugs and drug-like small molecules. British Journal of Pharmacology. [Link]
- Emerging Therapies and Novel Targets for TDP-43 Proteinop
- Drug Screening and Validation Targeting TDP-43 Proteinopathy for Amyotrophic Lateral Sclerosis. Aging and Disease. [Link]
- This compound does not ameliorate disease caused by cytoplasmic TDP-43 in a mouse model of amyotrophic lateral sclerosis. Macquarie University. [Link]
- Biomarkers for diseases with TDP-43 p
- Treatment continuity of amyotrophic lateral sclerosis with available this compound formulations: state of the art and current challenges in a 'real-world' setting. Expert Opinion on Pharmacotherapy. [Link]
- Antisense Drugs Mimic TDP-43 Function, Might Treat ALS and Some Dementias. Massachusetts General Hospital. [Link]
- Small Molecules Targeting TDP-43-RNA Interactions in ALS.
- New developments and opportunities in drugs being trialed for amyotrophic lateral sclerosis from 2020 to 2022. Frontiers in Pharmacology. [Link]
- Tackling TDP-43: A Systems-Level Approach to A Central Pathological driver of ALS. Target ALS. [Link]
- Biomarkers for diseases with TDP-43 pathology.
- TDP-43 as a potential retinal biomarker for neurodegenerative diseases. Frontiers in Aging Neuroscience. [Link]
- Biomarkers: Pioneering Non-Invasive Tools for TDP-43 Detection. Target ALS. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biomarkers for diseases with TDP-43 pathology [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antisense Drugs Mimic TDP-43, Might Treat ALS and Some Dementias - Mass General Advances in Motion [advances.massgeneral.org]
- 6. Gains or losses: molecular mechanisms of TDP43-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss and gain of Drosophila TDP-43 impair synaptic efficacy and motor control leading to age-related neurodegeneration by loss-of-function phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. New developments and opportunities in drugs being trialed for amyotrophic lateral sclerosis from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rethinking to this compound mechanism of action: the molecular link among protein kinase CK1δ activity, TDP-43 phosphorylation, and amyotrophic lateral sclerosis pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound does not ameliorate disease caused by cytoplasmic TDP-43 in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-management.mq.edu.au [research-management.mq.edu.au]
- 14. (PDF) this compound does not ameliorate disease caused by cytoplasmic TDP-43 in a mouse model of amyotrophic lateral sclerosis (2019) | Amanda L. Wright | 13 Citations [scispace.com:443]
- 15. researchgate.net [researchgate.net]
- 16. researchers.mq.edu.au [researchers.mq.edu.au]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. This compound Exhibits No Therapeutic Efficacy on a Transgenic Rat model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Emerging Therapies and Novel Targets for TDP-43 Proteinopathy in ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting TDP-43 proteinopathy with drugs and drug-like small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.psu.edu [pure.psu.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. targetals.org [targetals.org]
- 26. targetals.org [targetals.org]
- 27. Frontiers | TDP-43 as a potential retinal biomarker for neurodegenerative diseases [frontiersin.org]
A Head-to-Head Comparison of Riluzole and Methylprednisolone in Spinal Cord Injury: A Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of Neuroprotection in Spinal Cord Injury
At the forefront of this new wave is Riluzole, a drug with a well-established safety profile in the treatment of amyotrophic lateral sclerosis (ALS).[5][6] Its mechanism, which directly counteracts the initial excitotoxic surge in the injured spinal cord, presents a compelling alternative. This guide provides a rigorous, head-to-head comparison of this compound and methylprednisolone, synthesizing preclinical and clinical data to offer an evidence-based perspective for researchers, scientists, and drug development professionals. We will dissect their mechanisms, compare their efficacy through experimental data, and provide a validated protocol for their preclinical evaluation.
The Secondary Injury Cascade: Identifying the Therapeutic Window
Understanding the targets of these two agents requires a firm grasp of the secondary injury cascade. The primary trauma causes immediate cell death and disrupts the blood-spinal cord barrier. This triggers a series of deleterious events.
-
Excitotoxicity: Within minutes, damaged neurons release excessive amounts of the neurotransmitter glutamate.[1] This over-activates receptors on neighboring neurons, leading to a massive influx of sodium and calcium ions, causing ionic imbalance, mitochondrial failure, and ultimately, necrotic and apoptotic cell death.[2][5]
-
Inflammation: The initial trauma and subsequent cell death trigger an intense inflammatory response. Neutrophils, followed by microglia and macrophages, infiltrate the lesion site.[7][8] While essential for clearing debris, this sustained inflammatory state releases a cocktail of cytotoxic enzymes, reactive oxygen species (ROS), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β), which contribute to further tissue destruction.[7][8]
-
Vascular Damage & Ischemia: Disruption of the microvasculature leads to hemorrhage, edema, and vasospasm, reducing blood flow to the injured cord and creating an ischemic environment that starves neurons of oxygen and glucose.
Figure 1: The major pathological events of the secondary injury cascade following primary trauma.
Dueling Mechanisms of Action
This compound and methylprednisolone intervene in this cascade through fundamentally different, though potentially complementary, mechanisms.
This compound: A Targeted Strike Against Excitotoxicity
This compound is a sodium-glutamate antagonist. Its neuroprotective effects are primarily attributed to its ability to modulate the initial excitotoxic phase of secondary injury.[5][9][10]
-
Inhibition of Voltage-Gated Sodium Channels: this compound blocks presynaptic voltage-gated sodium channels in their inactive state. This reduces neuronal hyperexcitability and, crucially, inhibits the massive, trauma-induced release of glutamate into the synaptic cleft.[5][6]
-
Modulation of Glutamatergic Transmission: Beyond blocking release, this compound may also enhance glutamate uptake by astrocytes and inhibit postsynaptic glutamate receptor function, further dampening the excitotoxic signal.[5]
By targeting the earliest event in the secondary cascade, this compound aims to prevent the downstream consequences of ionic dysregulation and calcium overload, thereby preserving neuronal and glial cells that would otherwise be lost.[9]
Figure 2: this compound's mechanism targeting presynaptic sodium channels to reduce glutamate release.
Methylprednisolone: A Broad-Spectrum Anti-Inflammatory
Methylprednisolone is a synthetic glucocorticoid that exerts powerful, but non-specific, anti-inflammatory and immunosuppressive effects.[11][12] Its proposed benefits in SCI are thought to stem from:
-
Inhibition of Inflammatory Cascades: It prevents the synthesis of pro-inflammatory prostaglandins and leukotrienes.
-
Stabilization of Cell Membranes: It is believed to inhibit lipid peroxidation, reducing the generation of free radicals that damage cell membranes.[11]
-
Reduction of Edema: By stabilizing membranes and reducing inflammation, it helps to limit vasogenic edema in the injured cord.
While these actions address key components of the secondary injury cascade, they are not specific to the CNS and come with the systemic liabilities of high-dose steroid therapy.
Comparative Efficacy: Preclinical and Clinical Evidence
The true test of these differing mechanisms lies in their performance in experimental models and human trials.
Preclinical Data: A Clear Edge for Targeted Neuroprotection
Animal models, most commonly contusion injuries in rats, allow for direct, controlled comparisons.[13] The data consistently demonstrates that while both drugs can be effective, this compound often shows a superior neuroprotective profile.
| Parameter Assessed | This compound | Methylprednisolone | Head-to-Head Comparison | Supporting References |
| Locomotor Recovery (BBB Score) | Significant Improvement | Modest Improvement | This compound often superior | [5][14][15] |
| White Matter Sparing | Significant Preservation | Modest Preservation | This compound shows greater tissue protection | [5][16] |
| Lesion Volume Reduction | Significant Reduction | Modest Reduction | This compound leads to smaller lesion cavities | [15][16] |
| Neuronal Apoptosis | Reduced | Reduced | Both show effect, mechanism differs | [5][11] |
| Inflammatory Cell Infiltration | Reduced (downstream effect) | Directly Inhibited | Methylprednisolone has a stronger direct anti-inflammatory effect | [5][11] |
Table 1. Summary of Comparative Preclinical Efficacy in Rodent SCI Models.
Notably, some studies have explored a combination therapy. One such study found that the combination of this compound and methylprednisolone significantly improved behavioral recovery and tissue sparing more than either drug alone, suggesting their different mechanisms may be complementary.[14]
Clinical Trials: A Story of Controversy and Promise
Translating preclinical success to human SCI is notoriously difficult.
Methylprednisolone: The Controversial Standard of Care The use of methylprednisolone is based on the National Acute Spinal Cord Injury Studies (NASCIS) from the 1990s. NASCIS II reported a small motor function benefit if a 24-hour high-dose infusion was started within 8 hours of injury.[17][18] However, these findings emerged from post-hoc analyses and have been heavily criticized for methodological flaws.[3][4][19] Subsequent studies and meta-analyses have failed to consistently replicate this benefit and have highlighted a significant increase in the risk of severe complications, including pneumonia, sepsis, and gastrointestinal bleeding.[4] As a result, current guidelines from organizations like the Congress of Neurological Surgeons no longer recommend methylprednisolone as a standard treatment, but rather as a treatment option to be considered with caution.[18][19][20]
This compound: The Promising Challenger this compound's clinical journey in SCI is more recent and highly promising. A Phase I trial confirmed its safety and established its pharmacokinetic profile in acute SCI patients.[5][10] This was followed by the large-scale, multicenter Phase II/III this compound in Spinal Cord Injury Study (RISCIS).[21][22] Recent analyses from the RISCIS trial have shown that this compound, administered within 12 hours of injury, leads to significantly better motor and functional outcomes at 6 months compared to placebo, with a favorable safety profile.[23] These findings position this compound as a leading candidate to become the first new, evidence-based pharmacological treatment for acute SCI in decades.
Experimental Protocol: A Self-Validating System for Comparative Analysis
For laboratories aiming to directly compare these agents or evaluate novel derivatives, a robust and reproducible experimental workflow is critical. The following protocol describes a standardized rat contusion model.
Causality Behind Experimental Choices:
-
Model: The thoracic contusion model is chosen as it closely mimics the biomechanics of the most common human SCIs (falls, traffic accidents) and produces a reliable central hemorrhagic necrosis with a surrounding rim of spared white matter, ideal for histological analysis.[24]
-
Behavioral Test: The Basso, Beattie, Bresnahan (BBB) scale is the gold standard for assessing hindlimb locomotor recovery in rats post-SCI. It is an open-field, 21-point ordinal scale that is highly sensitive to functional improvements.[25]
-
Histology: Luxol Fast Blue staining is used to specifically quantify myelinated white matter, providing a direct structural correlate to the functional outcomes observed in the BBB test.
Step-by-Step Methodology
-
Animal Subjects: Adult female Long-Evans rats (250-275g) are used. Females are often preferred to avoid the confounding hormonal fluctuations of the male estrous cycle.
-
Surgical Preparation: Anesthetize the rat (e.g., isoflurane). Perform a dorsal laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Injury Induction: Use a standardized impactor device (e.g., NYU/MASCIS impactor) to deliver a moderate contusion injury (e.g., 10g rod dropped from 12.5 mm) onto the exposed dorsal surface of the T10 spinal cord. This ensures high reproducibility of the injury severity.
-
Group Randomization and Drug Administration (n=10 per group):
-
Group 1 (this compound): Within 2 hours post-injury, administer this compound (e.g., 8 mg/kg, intraperitoneal injection), followed by twice-daily injections for 7 days.
-
Group 2 (Methylprednisolone): Within 2 hours post-injury, administer a single bolus of methylprednisolone sodium succinate (30 mg/kg, intravenous injection).
-
Group 3 (Combination): Administer both treatments as described above.
-
Group 4 (Vehicle Control): Administer a corresponding volume of saline or the drug vehicle on the same schedule.
-
-
Post-Operative Care: Provide manual bladder expression twice daily until autonomic function returns. Administer analgesics and antibiotics as per institutional guidelines.[26]
-
Behavioral Assessment:
-
Perform BBB locomotor testing weekly for 6 weeks post-injury. Two independent, blinded observers should score the animals to ensure objectivity.
-
-
Histological Analysis (at 6 weeks):
-
Anesthetize and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord segment centered on the lesion epicenter.
-
Process the tissue for paraffin or frozen sectioning.
-
Perform Luxol Fast Blue staining with a Cresyl Violet counterstain on serial transverse sections.
-
Using image analysis software, quantify the area of spared white matter at the lesion epicenter for each animal.
-
-
Statistical Analysis: Use a two-way repeated measures ANOVA to analyze BBB scores over time. Use a one-way ANOVA with post-hoc tests (e.g., Tukey's) to compare spared white matter between groups.
Figure 3: Workflow for a preclinical head-to-head comparison study in a rat SCI model.
Conclusion: A New Direction for SCI Therapeutics
The head-to-head comparison of this compound and methylprednisolone illuminates a critical evolution in the pharmacological approach to acute spinal cord injury. Methylprednisolone, a vestige of an era focused on broad-spectrum anti-inflammatory effects, is being superseded by agents like this compound that offer a targeted, mechanism-based intervention against the earliest and most critical phases of the secondary injury cascade.
While methylprednisolone's role remains a contentious topic, its modest efficacy and significant safety concerns have diminished its standing as a standard of care. In contrast, this compound's strong preclinical performance, favorable safety profile, and promising clinical trial results mark it as the leading neuroprotective candidate for acute SCI. The success of this compound validates the scientific rationale of targeting excitotoxicity and paves the way for future research into combination therapies and other targeted neuroprotective agents. For the drug development community, this represents a clear directive: the future of SCI treatment lies not in broad suppression, but in precise, mechanism-driven neuroprotection.
References
- Nagoshi, N., Nakashima, H., & Fehlings, M. G. (2015). This compound as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside. Molecules, 20(5), 7775–7789. [Link]
- Alizadeh, A., Dyck, S. M., & Karimi-Abdolrezaee, S. (2019). Traumatic Spinal Cord Injury: An Overview of Pathophysiology, Models and Acute Injury Mechanisms. Frontiers in Neurology, 10, 282. [Link]
- Fehlings, M. G., et al. (2013). This compound in Spinal Cord Injury Study (RISCIS): A Phase II/III, Double-Blind, Randomized Controlled Trial. ClinicalTrials.gov, NCT01597518. [Link]
- University of Houston. (2023). Clinical Trial Suggests ALS Drug Effective for Treating Spinal Cord Injuries. University of Houston News. [Link]
- Liu, Z., et al. (2020). Journal Club: High-dose methylprednisolone for acute traumatic spinal cord injury. Neurology, 94(14), 621-625. [Link]
- Fehlings, M. G. (2017). Methylprednisolone Use in Acute Spinal Cord Injury. Practical Pain Management. [Link]
- Tator, C. H. (2024).
- Evaniew, N., et al. (2016). Methylprednisolone for the Treatment of Patients with Acute Spinal Cord Injuries: A Systematic Review and Meta-Analysis. Journal of Neurotrauma, 33(5), 468-481. [Link]
- Fehlings, M. G., et al. (2017). A Clinical Practice Guideline for the Management of Patients With Acute Spinal Cord Injury: Recommendations on the Use of Methylprednisolone Sodium Succinate. Global Spine Journal, 7(3_suppl), 203S-211S. [Link]
- Hellenbrand, D. J., et al. (2021). The secondary injury cascade after spinal cord injury: an analysis of local cytokine/chemokine regulation.
- Sharifi, S., et al. (2020). Animal Models of Spinal Cord Injury: A Systematic Review. Journal of Spinal Cord Medicine, 43(2), 174-185. [Link]
- Springer, J. E., et al. (2000). This compound and methylprednisolone combined treatment improves functional recovery in traumatic spinal cord injury. Journal of Neurotrauma, 17(9), 773-780. [Link]
- Grossman, R. G., et al. (2014). This compound for the treatment of acute traumatic spinal cord injury: rationale and design of the this compound in Spinal Cord Injury Study (RISCIS). Journal of Neurosurgery: Spine, 21(4), 632-639. [Link]
- Wang, W., et al. (2021). Methylprednisolone Induces Neuro-Protective Effects via the Inhibition of A1 Astrocyte Activation in Traumatic Spinal Cord Injury Mouse Models. Frontiers in Cellular Neuroscience, 15, 663935. [Link]
- Hurlbert, R. J. (2000). Methylprednisolone and Acute Spinal Cord Injury. The Canadian Journal of Neurological Sciences, 27(4), 273-284. [Link]
- Cheriyan, T., & Ryan, D. J. (2014). Experimental Models of Spinal Cord Injury in Laboratory Rats. Journal of visualized experiments : JoVE, (93), 52142. [Link]
- Anjum, A., et al. (2020). Secondary injury mechanisms in traumatic spinal cord injury: a nugget of this multiply cascade. Ochsner Journal, 20(3), 307-314. [Link]
- Badhiwala, J. H., et al. (2024). Safety and Efficacy of this compound in Traumatic Spinal Cord Injury: A Systematic Review With Meta-Analyses. Neurosurgery, 94(3), 481-490. [Link]
- Dr. Oracle. (2025). What are the current guidelines for corticosteroid (specifically methylprednisolone) use in spinal cord injury? Praxis Medical Insights. [Link]
- Dr. Oracle. (2025). What are the alternatives to this compound (this compound) for treating spinal cord injury? Praxis Medical Insights. [Link]
- da Ponte, M., et al. (2014). Experimental Model of Spinal Cord Injury (SCI) in rats: management guidelines. Coluna/Columna, 13(1), 66-69. [Link]
- University of Toronto. (2025). Drug used for motor neuron diseases holds promise for spinal cord injury: Study. Temerty Faculty of Medicine News. [Link]
- Siddiqui, M. A., et al. (2023).
- Annamalai, B., & Das, S. (2016). Inflammogenesis of Secondary Spinal Cord Injury. Neural plasticity, 2016, 2690623. [Link]
- Cansev, M., et al. (2021). This compound is Effective on Spinal Decompression for Treating Acute Spinal Injury When Compared With Methylprednisolone and the Combination of Two Drugs: In Vivo Rat Model. World Neurosurgery, 148, e485-e493. [Link]
- Fehlings, M. G., et al. (2018). Pharmacology of this compound in acute spinal cord injury. Current opinion in pharmacology, 40, 1-6. [Link]
- Dunham, J. B., & Miya, D. (2016). Behavioral testing in animal models of spinal cord injury. Journal of visualized experiments : JoVE, (117), 54611. [Link]
- Yousefifard, M., et al. (2025). The neuroprotective role of this compound in spinal cord injury: a systematic review and meta-analysis. European Journal of Trauma and Emergency Surgery. [Link]
Sources
- 1. The Scent of a Therapy for Spinal Cord Injury: Growth Factors and Their Potential to Modulate Olfactory Ensheathing Cells [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. neurology.org [neurology.org]
- 4. Methylprednisolone for the Treatment of Patients with Acute Spinal Cord Injuries: A Propensity Score-Matched Cohort Study from a Canadian Multi-Center Spinal Cord Injury Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Trial Suggests ALS Drug Effective for Treating Spinal Cord Injuries [uh.edu]
- 7. The secondary injury cascade after spinal cord injury: an analysis of local cytokine/chemokine regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammogenesis of Secondary Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of this compound in Traumatic Spinal Cord Injury: A Systematic Review With Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Methylprednisolone Induces Neuro-Protective Effects via the Inhibition of A1 Astrocyte Activation in Traumatic Spinal Cord Injury Mouse Models [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Models of Spinal Cord Injury in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and methylprednisolone combined treatment improves functional recovery in traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neuroprotective role of this compound in spinal cord injury: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medcentral.com [medcentral.com]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. droracle.ai [droracle.ai]
- 20. A Clinical Practice Guideline for the Management of Patients With Acute Spinal Cord Injury: Recommendations on the Use of Methylprednisolone Sodium Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mayo.edu [mayo.edu]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Drug used for motor neuron diseases holds promise for spinal cord injury: Study | University of Toronto [utoronto.ca]
- 24. mdpi.com [mdpi.com]
- 25. Behavioral testing in animal models of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Riluzole-Based Combination Therapies for Amyotrophic Lateral Sclerosis (ALS)
Executive Summary
Amyotrophic Lateral Sclerosis (ALS) presents a formidable challenge in neurodegenerative disease therapy, largely due to its complex and multifactorial pathology. For decades, Riluzole has been the foundational treatment, offering a modest survival benefit by modulating glutamate excitotoxicity. However, the recognition that multiple cellular pathways contribute to motor neuron death has shifted the therapeutic paradigm towards combination strategies. This guide provides an in-depth comparison of the efficacy of this compound when combined with other approved and emerging ALS therapies. We will dissect the mechanistic synergies, present preclinical and clinical evidence, and detail the experimental protocols used to validate these approaches, offering researchers and drug development professionals a comprehensive resource for navigating this evolving landscape.
The Rationale for Combination Therapy in ALS: A Multi-Target Approach
The progressive loss of motor neurons in ALS is not driven by a single aberrant mechanism but rather a cascade of interconnected pathological events. These include excitotoxicity, oxidative stress, mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and, in familial cases, the aggregation of toxic proteins. This compound, the first drug approved for ALS, primarily targets glutamate-induced excitotoxicity[1][2][3]. While this provides a survival benefit of two to three months in clinical trials, its singular focus leaves other key pathological pathways unaddressed[1][4][5].
This mechanistic gap is the fundamental driver for developing combination therapies. The guiding principle is to simultaneously target distinct, yet complementary, cellular pathways implicated in ALS pathogenesis. By combining this compound with agents that mitigate oxidative stress, ER stress, or target specific genetic mutations, it is hypothesized that a synergistic or additive therapeutic effect can be achieved, leading to a more significant slowing of disease progression than is possible with monotherapy.
Mechanistic Synergy: Complementary Pathways of Action
A successful combination therapy hinges on the complementary mechanisms of its constituent drugs. This compound's primary action is the presynaptic inhibition of glutamate release by blocking voltage-gated sodium channels, thereby reducing the excitotoxic damage to motor neurons[3]. Newer therapies work through entirely different, and thus potentially synergistic, pathways.
-
Edaravone: This agent functions as a potent antioxidant and free radical scavenger[1][6][7]. Oxidative stress is a major contributor to neuronal damage in ALS, and Edaravone's ability to neutralize reactive oxygen species offers a neuroprotective effect that is distinct from this compound's anti-glutamatergic action[7].
-
Sodium Phenylbutyrate-Taurursodiol (PB-TURSO): This combination therapy, formerly known as AMX0035, targets two other critical cellular organelles. Sodium phenylbutyrate acts as a chemical chaperone to reduce ER stress, while taurursodiol enhances mitochondrial function and inhibits apoptosis (programmed cell death)[8][9][10]. This dual approach addresses cellular energy deficits and protein misfolding stress, pathways not directly impacted by this compound.
-
Tofersen: Developed for patients with mutations in the SOD1 gene (a cause of familial ALS), Tofersen is an antisense oligonucleotide (ASO). It is designed to bind to SOD1 mRNA, leading to its degradation and thereby reducing the production of the toxic mutant SOD1 protein[1][11]. This represents a highly targeted, genetic approach that complements the broad neuroprotective effect of this compound.
Comparative Efficacy Analysis: Clinical Evidence
The true test of synergistic potential lies in clinical trial data. In most modern trials, new therapeutic agents are tested as an add-on to the existing standard of care, which includes this compound. Therefore, the results of these trials inherently reflect the efficacy of a this compound-based combination therapy.
This compound in Combination with Edaravone
The combination of this compound and Edaravone is common in clinical practice. However, clinical trial data has been mixed. A study in India suggested that the combination slows disease progression in the first 6 months, particularly for bulbar symptoms, but the effect was not sustained long-term[7][9][12]. Conversely, a larger observational cohort study in Germany found that adding Edaravone to this compound did not significantly change the rate of disease progression as measured by the ALS Functional Rating Scale–Revised (ALSFRS-R)[13][14]. A systematic review and meta-analysis concluded that Edaravone monotherapy showed better efficacy in maintaining the ALSFRS-R score compared to various this compound combinations explored in other trials[4][15][16][17].
This compound in Combination with Sodium Phenylbutyrate-Taurursodiol (PB-TURSO)
The pivotal Phase 2 CENTAUR trial evaluated PB-TURSO in ALS patients, the majority of whom were already taking this compound. The trial demonstrated a statistically significant slowing of functional decline over 24 weeks.
| Trial | Primary Endpoint | Result | Significance |
| CENTAUR | Change in ALSFRS-R score over 24 weeks | Slower decline of 2.32 points in the treatment group vs. placebo[1]. | p = 0.03 |
| CENTAUR (OLE) | Overall Survival | Median survival was 6.5 months longer in the group that started PB-TURSO early vs. placebo[18]. | HR=0.56, p=0.023 |
Table 1: Key Efficacy Data for this compound + PB-TURSO.
The positive results in both functional decline and overall survival in a patient population largely on background this compound therapy provide strong evidence for the efficacy of this combination.
This compound in Combination with Tofersen (for SOD1-ALS)
Tofersen was studied in the Phase 3 VALOR trial for patients with SOD1 mutations. A significant portion of participants in both the treatment and placebo arms were on stable doses of this compound (62% and 61%, respectively)[6]. While the trial did not meet its primary functional endpoint at 28 weeks, the data showed promising trends and significant effects on a key biomarker of neurodegeneration, neurofilament light chain (NfL)[6][13].
| Trial | Endpoint | Result at 28 Weeks | Significance |
| VALOR | Change in ALSFRS-R score (faster-progressing cohort) | -6.98 points (Tofersen) vs. -8.14 points (Placebo)[6][13]. | Not Significant (p=0.97)[13] |
| VALOR | Change in Plasma NfL | 60% decrease in Tofersen group vs. 20% increase in placebo group[6]. | Biologically Significant |
Table 2: Key Efficacy Data for this compound + Tofersen at 28 Weeks.
Longer-term data from the open-label extension (OLE) of the VALOR trial showed that earlier initiation of Tofersen led to a slower decline in clinical function, respiratory function, and muscle strength, suggesting a clinical benefit emerges over time[1][11]. The FDA granted accelerated approval to Tofersen based on the reduction in NfL, considering it a surrogate endpoint reasonably likely to predict clinical benefit[13].
Experimental Protocols & Methodologies
The trustworthiness of clinical data is underpinned by rigorous and standardized experimental protocols. Below are outlines of the key methodologies used to assess efficacy in ALS trials.
Protocol 1: Assessing Clinical Efficacy via the ALSFRS-R
The Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) is the most widely used primary outcome measure in ALS clinical trials[4][19]. It is a 12-item questionnaire that assesses a patient's self-reported ability to perform daily tasks across four domains: bulbar, fine motor, gross motor, and respiratory function[10][16]. Each item is scored from 4 (normal function) to 0 (no function), with a maximum total score of 48[16].
Step-by-Step Administration (Harmonized SOP):
-
Objective: To standardize the administration of the ALSFRS-R to ensure consistency and reliability.
-
Procedure: The scale is administered via a structured interview by a trained evaluator[19]. The evaluator asks broad questions and then probes based on the participant's response to accurately determine the most appropriate score for each item[19].
-
Example Item (Q3: Swallowing):
-
Initial Question: "Tell me about your swallowing."
-
Probing based on response:
-
If normal: "Do you ever have food stick in your throat or cause you to choke?" If no, Score 4 (Normal eating habits) .
-
If occasional issues: "Does this happen occasionally, or do you have to change your diet?" If occasional, Score 3 (Early eating problems) .
-
If diet is modified: "Do you need to mash your food, or just cut it into smaller pieces?" If consistency is changed, Score 2 (Dietary consistency changes) .
-
If using a feeding tube: "Are you able to maintain your weight by eating, or do you rely on the feeding tube for nutrition?" If reliant on tube feeding, Score 1 (Needs supplemental tube feeding) .
-
If no oral intake: Score 0 (NPO - exclusively parenteral or enteral feeding) .
-
-
-
Causality: This structured, probing approach is critical to avoid ambiguity and ensure that scores accurately reflect the patient's functional state, reducing variability in the data[7][9].
Protocol 2: Preclinical Assessment in the SOD1-G93A Mouse Model
The SOD1-G93A transgenic mouse is the most widely used animal model for preclinical ALS research. It expresses a mutant human SOD1 gene and develops a progressive motor neuron disease that mimics aspects of human ALS.
Step-by-Step Combination Therapy Protocol:
-
Animal Cohort: Establish a cohort of SOD1-G93A transgenic mice and non-transgenic littermates. Group animals for Control (vehicle), this compound only, Investigational Drug only, and Combination (this compound + Investigational Drug).
-
Baseline & Dosing: Begin behavioral training (e.g., rotarod) at ~11 weeks of age. Initiate drug administration at ~12 weeks of age, prior to significant symptom onset. This compound is typically mixed in the feed, while the investigational drug is administered via oral gavage, intraperitoneal injection, or other appropriate route.
-
Motor Function Testing (Weekly):
-
Rotarod Test: Place mice on a rotating rod with accelerating speed (e.g., 4 to 40 RPM over 5 minutes). Record the latency to fall. This tests coordination and endurance[17]. A 20% reduction in performance from baseline is a key early indicator of motor decline[17].
-
Grip Strength Test: Measure forelimb and hindlimb grip strength using a digital grip strength meter.
-
-
Disease Progression & Survival Monitoring (Daily):
-
Monitor body weight. A significant weight loss often marks disease onset.
-
Assess neurological score (e.g., observing for hind limb tremor, splay, and paralysis).
-
Define a humane endpoint to determine survival (e.g., loss of righting reflex for >10 seconds or >30% body weight loss)[17].
-
-
Endpoint Analysis:
-
Analyze motor performance data over time using a two-way ANOVA.
-
Analyze survival data using a Kaplan-Meier survival analysis.
-
At endpoint, harvest spinal cord and brain tissue for postmortem analysis (e.g., motor neuron counts, biomarker levels).
-
Future Perspectives & Expert Insights
The field of ALS therapy is moving decisively towards a multi-drug, personalized approach. The data presented here underscores that while this compound remains a cornerstone of therapy, its efficacy can be meaningfully enhanced by combining it with agents that target distinct pathological mechanisms.
Key Insights for Researchers:
-
Biomarkers are Crucial: The accelerated approval of Tofersen based on NfL reduction highlights a paradigm shift. NfL is a powerful pharmacodynamic biomarker that indicates a reduction in axonal injury[1][6][13]. Future trials, especially in early phases, will increasingly rely on biomarkers like NfL to provide evidence of target engagement and de-risk development programs.
-
Trial Design is Evolving: The heterogeneity of ALS progression is a major challenge in clinical trials[4]. Future study designs will likely incorporate biomarker-based stratification (e.g., enrolling patients with high baseline NfL) to create more homogenous study populations and increase statistical power.
-
The Search for Synergy Continues: While the combinations discussed show promise, the search for more potent synergies is ongoing. Preclinical studies are exploring triple-combination therapies, and as more drugs with novel mechanisms are developed, the number of potential combinations will grow, necessitating sophisticated preclinical screening protocols and adaptive clinical trial designs.
Conclusion
This compound, by targeting glutamate excitotoxicity, established the principle of disease modification in ALS. It now serves as the therapeutic foundation upon which new treatments are built. Clinical evidence strongly supports the added benefit of combining this compound with agents targeting mitochondrial and ER stress, such as PB-TURSO, which has demonstrated improvements in both function and survival. For the SOD1-ALS subpopulation, the combination with Tofersen shows a clear biological effect that slows the disease course over the long term. The evidence for a this compound-Edaravone combination is less conclusive, with some studies suggesting a short-term benefit that may not be sustained. For drug development professionals and researchers, the path forward lies in a rational, mechanism-based approach to designing and testing new combination therapies, leveraging validated experimental protocols and sensitive biomarkers to accelerate the delivery of more effective treatments to patients.
References
- Amylyx Pharmaceuticals. (2023). Relyvrio (sodium phenylbutyrate/taurursodiol) to Treat Amyotrophic Lateral Sclerosis, USA. pharmaceutical-technology.com. [Link]
- Paganoni, S., et al. (2020). Trial of Sodium Phenylbutyrate–Taurursodiol for Amyotrophic Lateral Sclerosis. The New England Journal of Medicine. [Link]
- Neurology Today. (2020). Two Drug Combination Slows ALS Decline in Phase 2 Trial. Neurology Today. [Link]
- Physician's Weekly. (2022). Edaravone Plus this compound Shows No ALS Progression Benefit. physiciansweekly.com. [Link]
- Paganoni, S., et al. (2020). Trial of Sodium Phenylbutyrate-Taurursodiol for Amyotrophic Lateral Sclerosis.
- Samadhiya, S., et al. (2022). Assessment of Therapeutic Response of Edaravone and this compound Combination Therapy in Amyotrophic Lateral Sclerosis Patients. Annals of Indian Academy of Neurology. [Link]
- Budianto, P., et al. (2025). View of COMPARISON OF EFFICACY BETWEEN EDARAVONE AND this compound COMBINATION THERAPY FOR PATIENT WITH AMYOTROPHIC LATERAL SCLEROSIS: A SYSTEMATIC REVIEW AND META-ANALYSIS. Malang Neurology Journal. [Link]
- Budianto, P., et al. (2025). COMPARISON OF EFFICACY BETWEEN EDARAVONE AND this compound COMBINATION THERAPY FOR PATIENT WITH AMYOTROPHIC LATERAL SCLEROSIS: A SYSTEMATIC REVIEW AND META-ANALYSIS. Malang Neurology Journal. [Link]
- Wikipedia. (n.d.). Sodium phenylbutyrate/ursodoxicoltaurine. Wikipedia. [Link]
- Goutman, S. A., et al. (2022). Considerations for Amyotrophic Lateral Sclerosis (ALS) Clinical Trial Design. Contemporary Clinical Trials. [Link]
- Samadhiya, S., et al. (2022).
- Fang, T., et al. (2020). This compound: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis. Therapeutic Advances in Neurological Disorders. [Link]
- Budianto, P., et al. (2025). (PDF) COMPARISON OF EFFICACY BETWEEN EDARAVONE AND this compound COMBINATION THERAPY FOR PATIENT WITH AMYOTROPHIC LATERAL SCLEROSIS: A SYSTEMATIC REVIEW AND META-ANALYSIS.
- Shefner, J. M., et al. (2023).
- Shefner, J. M., et al. (2023). Harmonized standard operating procedures for administering the ALS functional rating scale-revised. Taylor & Francis Online. [Link]
- van Eijk, R. P. A., et al. (2023). a global call to action on the use of the ALSFRS-R in ALS clinical trials. Taylor & Francis Online. [Link]
- Miller, R. G., et al. (2012). This compound for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND).
- Mead, R. J., et al. (2013).
- Shefner, J. M., et al. (2023). (PDF) Harmonized standard operating procedures for administering the ALS functional rating scale-revised.
- Satrom, K., et al. (2023). A Glutamate Scavenging Protocol Combined with Deanna Protocol in SOD1-G93A Mouse Model of ALS. MDPI. [Link]
- Mead, R. J., et al. (2013). Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS).
- Beyer, F., et al. (2022). Therapeutic Treatment of Superoxide Dismutase 1 (G93A) Amyotrophic Lateral Sclerosis Model Mice with Medical Ozone Decelerates Trigeminal Motor Neuron Degeneration, Attenuates Microglial Proliferation, and Preserves Monocyte Levels in Mesenteric Lymph Nodes. MDPI. [Link]
- ALS News Today. (2025). 3-drug combo shows promise for treating SOD1-ALS: Mouse study. alsnewstoday.com. [Link]
- Miller, R. G., et al. (2012). This compound for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND). PMC. [Link]
- NeurologyLive. (2020). AMX0035 Extends Survival in Amyotrophic Lateral Sclerosis. neurologylive.com. [Link]
- Patsnap. (2024). What is the mechanism of this compound?
- Oligo Nation. (2022). Positive Results from Tofersen VALOR Trial and OLE Integrated Data.
Sources
- 1. Positive Results from Tofersen VALOR Trial and OLE Integrated Data - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. VALOR hints at potential benefit of tofersen for SOD1 amyotrophic lateral sclerosis | Institut SERVIER [institut-servier.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mndassociation.org [mndassociation.org]
- 7. portail-sla.fr [portail-sla.fr]
- 8. researchgate.net [researchgate.net]
- 9. mnj.ub.ac.id [mnj.ub.ac.id]
- 10. Tofersen: Silver Lining or Hyperbole?? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ALS Clinical Trials & ALSFRS-R | RADICAVA ORS® (edaravone) [radicavahcp.com]
- 13. React App [cde-fe.ninds.nih.gov]
- 14. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mnj.ub.ac.id [mnj.ub.ac.id]
- 16. mdpi.com [mdpi.com]
- 17. Comparative safety analysis of this compound, Edaravone and Tofersen in ALS management: insights from FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rotarod test [protocols.io]
A Comparative Guide to the Synthesis and Neuroprotective Activity of Novel Riluzole Analogs
Introduction: The Enduring Legacy and Unmet Needs of Riluzole
This compound, a benzothiazole derivative, holds the distinction of being one of the first drugs approved for the treatment of amyotrophic lateral sclerosis (ALS).[1] Its clinical impact, though modest in extending patient survival, has catalyzed extensive research into the molecular underpinnings of neurodegeneration.[2] The neuroprotective effects of this compound are primarily attributed to its multifaceted mechanism of action, which includes the inhibition of presynaptic glutamate release, blockade of voltage-gated sodium channels, and modulation of intracellular signaling pathways.[3][4]
While the therapeutic utility of this compound is established, its limitations, such as moderate efficacy and dose-limiting side effects, have spurred the development of novel analogs with improved pharmacological profiles. This guide provides a comparative analysis of the synthesis and neuroprotective activity of several classes of recently developed this compound analogs. We will delve into the rationale behind their design, the intricacies of their synthesis, and the experimental data supporting their potential as next-generation neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of more effective therapies for neurodegenerative diseases.
Core Mechanisms of this compound's Neuroprotective Action
A thorough understanding of this compound's mechanism of action is paramount to appreciating the design strategies for its analogs. Its neuroprotective effects are not attributed to a single target but rather to a constellation of activities that collectively mitigate neuronal damage.
dot graph Riluzole_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
This compound [label="this compound", fillcolor="#FBBC05"]; VGSC [label="Voltage-Gated\nSodium Channels", shape=cylinder, color="#EA4335"]; Glutamate_Release [label="↓ Presynaptic\nGlutamate Release"]; Excitotoxicity [label="↓ Excitotoxicity"]; Neuronal_Protection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", shape=cylinder, color="#EA4335"]; PKC_Inhibition [label="↓ PKC Activity"]; Oxidative_Stress [label="↓ Oxidative Stress"]; K_Channels [label="Voltage-Gated\nK+ Channels", shape=cylinder, color="#4285F4"]; K_Channel_Modulation [label="Modulation of\nK+ Currents"]; Neuronal_Excitability [label="↓ Neuronal\nHyperexcitability"];
This compound -> VGSC [label="Inhibits"]; VGSC -> Glutamate_Release; Glutamate_Release -> Excitotoxicity; Excitotoxicity -> Neuronal_Protection [dir=back];
This compound -> PKC [label="Inhibits"]; PKC -> Oxidative_Stress; Oxidative_Stress -> Neuronal_Protection [dir=back];
This compound -> K_Channels [label="Modulates"]; K_Channels -> K_Channel_Modulation; K_Channel_Modulation -> Neuronal_Excitability; Neuronal_Excitability -> Neuronal_Protection [dir=back]; } . Caption: Key neuroprotective mechanisms of this compound.
The primary mechanisms include:
-
Inhibition of Voltage-Gated Sodium Channels (VGSCs): this compound preferentially blocks the inactivated state of VGSCs, thereby reducing neuronal hyperexcitability and inhibiting the release of glutamate from presynaptic terminals.[3]
-
Modulation of Glutamatergic Neurotransmission: By curbing glutamate release, this compound mitigates the excitotoxic cascade, a major contributor to neuronal death in many neurodegenerative conditions.[4]
-
Inhibition of Protein Kinase C (PKC): this compound has been shown to directly inhibit PKC, an enzyme implicated in oxidative stress-induced neuronal injury.[5] This action may contribute to its antioxidative neuroprotective effects.[5]
-
Modulation of Potassium Channels: this compound can also modulate certain types of voltage-gated potassium channels, which plays a role in stabilizing neuronal membranes and reducing hyperexcitability.[6]
The quest for improved analogs has largely focused on enhancing these known activities, increasing target selectivity, and introducing novel mechanisms of action.
Comparative Analysis of Novel this compound Analogs
This section will compare three distinct classes of this compound analogs: this compound-Triazole Hybrids, 2-Iminobenzothiazoline Derivatives, and 2-Piperazinyl-Riluzole Analogs.
This compound-Triazole Hybrids: Expanding the Pharmacophore
Rationale for Design and Synthesis: The rationale behind the development of this compound-triazole hybrids was to explore new chemical space while retaining the core benzothiazole scaffold of this compound. The triazole moiety was introduced as a bioisosteric replacement for other functional groups, with the aim of improving metabolic stability and introducing new interaction points with biological targets.[7][8] The synthesis of these hybrids typically involves a multi-step process, starting with the modification of the this compound core to introduce a reactive handle, followed by a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) to append the triazole ring with various substituents.[7] This synthetic strategy allows for the rapid generation of a diverse library of analogs for screening.
Neuroprotective Activity and Experimental Data: Several this compound-triazole hybrids have demonstrated promising neuroprotective activity.[7][8] In a study by Bowen et al. (2018), a library of these hybrids was screened in a novel motor neuron assay.[7] Seven compounds were identified with neuroprotective activity greater than this compound itself.[7] Notably, two pyridyl-substituted compounds, 5ao and 5ap , exhibited the most significant neuroprotective properties in two independent in vitro assays using primary neurons.[7]
| Compound | Description | Neuroprotective Activity (Compared to this compound) | Reference |
| This compound | Parent Compound | Baseline | [7] |
| 5ao | Pyridyl-substituted triazole hybrid | More potent | [7] |
| 5ap | Pyridyl-substituted triazole hybrid | More potent | [7] |
Experimental Protocol: In Vitro Neuroprotection Assay in Primary Motor Neurons
This protocol is a representative example of how the neuroprotective effects of this compound analogs are assessed.
dot graph Neuroprotection_Assay { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start: Culture Primary\nMotor Neurons", shape=ellipse, fillcolor="#FBBC05"]; Induce_Stress [label="Induce Neuronal Stress\n(e.g., Glutamate, Oxidative Stress)"]; Treatment [label="Treat with this compound\nor Analog"]; Incubation [label="Incubate for 24-48 hours"]; Assess_Viability [label="Assess Neuronal Viability\n(e.g., MTT Assay, LDH Release)"]; Morphological_Analysis [label="Morphological Analysis\n(e.g., Neurite Outgrowth)"]; Data_Analysis [label="Data Analysis and Comparison"]; End [label="End: Determine Neuroprotective\nEfficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Induce_Stress; Induce_Stress -> Treatment; Treatment -> Incubation; Incubation -> Assess_Viability; Incubation -> Morphological_Analysis; Assess_Viability -> Data_Analysis; Morphological_Analysis -> Data_Analysis; Data_Analysis -> End; } . Caption: Workflow for an in vitro neuroprotection assay.
-
Cell Culture: Primary motor neurons are isolated from embryonic rodent spinal cords and cultured in a suitable medium.
-
Induction of Neuronal Stress: After a period of stabilization, neuronal stress is induced to mimic disease conditions. This can be achieved by exposure to excitotoxins like glutamate or by inducing oxidative stress.
-
Compound Treatment: The cultured neurons are treated with varying concentrations of the this compound analog or this compound as a positive control.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow the compounds to exert their effects.
-
Assessment of Neuroprotection: The extent of neuroprotection is quantified using various assays, such as the MTT assay to measure cell viability or the LDH assay to measure cell death. Morphological analysis of neurons, including neurite length and branching, can also provide valuable insights.[7]
2-Iminobenzothiazoline Derivatives: Enhancing Antiglutamate Activity
Rationale for Design and Synthesis: This class of analogs was designed to explore the structure-activity relationship of substitutions at the 2- and 3-positions of the benzothiazole ring system.[9] The rationale was to identify modifications that could enhance the "antiglutamate" activity, a key component of this compound's neuroprotective profile. The synthesis involves the cyclization of substituted anilines with thiocyanates to form the 2-aminobenzothiazole core, followed by N-alkylation to introduce various substituents at the 3-position, leading to the 2-iminobenzothiazoline scaffold.[9]
Neuroprotective Activity and Experimental Data: Studies have shown that certain 2-iminobenzothiazoline derivatives possess potent anticonvulsant and neuroprotective properties, in some cases exceeding the potency of this compound.[9] The in vivo "antiglutamate" activity was assessed by their ability to protect against seizures induced by the administration of glutamic acid in rats.[9] The most potent derivatives identified were 2-imino-3-(2-methylthio)- and 2-imino-3-(2-methylsulfinyl)-ethyl-6-trifluoromethoxybenzothiazolines (compounds 61 and 64) , with ED50 values of 1.0 and 1.1 mg/kg i.p., respectively, making them up to three times more potent than this compound.[9]
| Compound | Description | Anticonvulsant Activity (ED50, mg/kg i.p.) | Reference |
| This compound | Parent Compound | 2.5 - 3.2 | [9] |
| Compound 61 | 2-imino-3-(2-methylthio)ethyl derivative | 1.0 | [9] |
| Compound 64 | 2-imino-3-(2-methylsulfinyl)ethyl derivative | 1.1 | [9] |
2-Piperazinyl-Riluzole Analogs: Targeting Sodium Channels with Improved Use-Dependency
Rationale for Design and Synthesis: The development of 2-piperazinyl-Riluzole analogs was driven by the hypothesis that introducing a protonatable amino function at the 2-position of the benzothiazole ring could enhance the use-dependent blockade of voltage-gated sodium channels.[10][11] Use-dependency is a desirable property for drugs targeting ion channels, as it implies that the drug has a greater effect on channels that are more active, such as those in pathological states. The synthesis of the key analog, 2-(piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (compound 14) , involves a nucleophilic aromatic substitution reaction where the 2-amino group of this compound is replaced with a piperazine moiety.[10]
Neuroprotective Activity and Experimental Data: Patch-clamp electrophysiology studies demonstrated that while compound 14 was slightly less potent than this compound in blocking skeletal muscle sodium channels (Nav1.4) at rest, it exhibited significantly greater use-dependent inhibition.[10][12] This suggests that this analog could be more effective in conditions of neuronal hyperexcitability with a potentially better safety profile.
| Compound | Description | Nav1.4 Inhibition (IC50, µM at 0.1 Hz) | Use-Dependent Inhibition | Reference |
| This compound | Parent Compound | ~30 | Low | [10] |
| Compound 14 | 2-piperazinyl analog | ~50 | High | [10] |
Structure-Activity Relationship (SAR) Insights
The comparative analysis of these analogs provides valuable insights into the structure-activity relationships governing their neuroprotective effects:
-
Substitutions at the 6-position: The trifluoromethoxy group at the 6-position of the benzothiazole ring appears to be crucial for potent activity, as highlighted in studies of 2-aminobenzothiazolamines.[9]
-
Modifications at the 2-amino group: The introduction of a triazole ring or a piperazine moiety at this position can lead to analogs with enhanced neuroprotective profiles or improved pharmacological properties like use-dependency.[7][10]
-
N-alkylation of the benzothiazole ring: The addition of specific alkylthioalkyl chains at the 3-position of the 2-iminobenzothiazoline scaffold significantly increases antiglutamate activity.[9]
Conclusion and Future Directions
The development of novel this compound analogs has yielded promising candidates with enhanced neuroprotective activity and improved pharmacological properties compared to the parent drug. The this compound-triazole hybrids and 2-iminobenzothiazoline derivatives have demonstrated superior potency in preclinical models, while the 2-piperazinyl analogs exhibit a desirable use-dependent blockade of sodium channels.
Future research should focus on the comprehensive preclinical evaluation of the most promising analogs, including in vivo efficacy studies in relevant animal models of neurodegenerative diseases, detailed pharmacokinetic and pharmacodynamic profiling, and assessment of their safety and tolerability. Furthermore, a deeper understanding of the molecular mechanisms underlying the enhanced activity of these analogs will be crucial for their successful translation to the clinic. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of next-generation neuroprotective therapies that can make a meaningful impact on the lives of patients with devastating neurological disorders.
References
- Bowen, S. et al. (2018). This compound–Triazole Hybrids as Novel Chemical Probes for Neuroprotection in Amyotrophic Lateral Sclerosis. ACS Medicinal Chemistry Letters, 9(6), 552–556. [Link]
- (No valid URL found)
- De Luca, C. et al. (2023). Development of this compound Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters, 14(7), 999-1008. [Link]
- Mignani, S. et al. (1999). This compound series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. Journal of Medicinal Chemistry, 42(24), 5020-5032. [Link]
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- Bellingham, M. C. (2011). This compound, neuroprotection and amyotrophic lateral sclerosis. Current medicinal chemistry, 18(10), 1543-1555. [Link]
- Koh, J. Y. et al. (2000). A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C. Neurobiology of disease, 7(4), 335-345. [Link]
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- Patsnap Synapse. (2024).
- (No valid URL found)
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-241. [Link]
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- (No valid URL found)
- Janahmadi, M. et al. (2012). Computational Insights into The Neuroprotective Action of this compound on 3-Acetylpyridine-Induced Ataxia in Rats. Iranian journal of basic medical sciences, 15(5), 1038-1049. [Link]
- (No valid URL found)
- (No valid URL found)
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The pharmacology and mechanism of action of this compound | Semantic Scholar [semanticscholar.org]
- 5. A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Insights into The Neuroprotective Action of this compound on 3-Acetylpyridine-Induced Ataxia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound–Triazole Hybrids as Novel Chemical Probes for Neuroprotection in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Triazole Hybrids as Novel Chemical Probes for Neuroprotection in Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of this compound Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of this compound Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Riluzole's Effects on Motor, Cortical, and Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Singular Mechanism
Riluzole (2-amino-6-trifluoromethoxy benzothiazole) is a cornerstone therapy for ALS, a devastating neurodegenerative disease characterized by the progressive loss of motor neurons.[1] Its clinical approval was predicated on its ability to modestly extend patient survival, an effect largely attributed to its capacity to mitigate glutamate-mediated excitotoxicity.[2][3] However, the precise mechanisms of action are complex and involve multiple molecular targets.[3][4]
A critical question for neuropharmacology and the development of next-generation neuroprotectants is whether this compound's effects are uniform across the central nervous system. Emerging evidence suggests a more intricate reality: the drug's impact varies significantly depending on the neuronal subtype. This guide will explore these differences, providing a comparative framework for understanding this compound's effects on three critical neuronal populations:
-
Motor Neurons: The primary therapeutic target in ALS, highly vulnerable to excitotoxic stress.
-
Cortical Neurons: Upper motor neurons residing in the cortex, also implicated in ALS pathology and crucial for cognitive and motor control.
-
Hippocampal Neurons: Central to learning and memory, these neurons are a key model for studying synaptic plasticity and are implicated in other neurodegenerative conditions like Alzheimer's disease.[5][6]
Core Mechanisms of this compound Action
This compound's neuroprotective profile stems from its ability to modulate several key aspects of neuronal function. While often described as a "glutamate inhibitor," its actions are more pleiotropic.[2][7] The primary mechanisms include:
-
Inhibition of Persistent Sodium Currents (INaP): At clinically relevant concentrations (1-10 µM), this compound preferentially blocks the small, non-inactivating sodium currents that contribute to sustained neuronal depolarization and repetitive firing.[8][9] This action is crucial for reducing neuronal hyperexcitability.
-
Modulation of Glutamate Release: By stabilizing the inactivated state of voltage-gated sodium channels on presynaptic terminals, this compound reduces the influx of calcium required for vesicular glutamate release.[3][10][11]
-
Enhancement of Glutamate Uptake: Some studies suggest this compound can enhance the activity of astrocytic glutamate transporters (EAATs), aiding in the clearance of excess glutamate from the synaptic cleft.[2]
-
Postsynaptic Receptor Modulation: this compound can act as a non-competitive antagonist at NMDA and kainate receptors, directly dampening the postsynaptic response to glutamate.[3][4][5]
-
Upregulation of Neurotrophic Factors: this compound has been shown to increase the synthesis and expression of Brain-Derived Neurotrophic Factor (BDNF) and other growth factors in both neurons and astrocytes, promoting neuronal survival and plasticity.[12][13][14]
These interconnected mechanisms collectively reduce neuronal hyperexcitability and protect against glutamate-induced cell death.
Comparative Analysis by Neuronal Subtype
The efficacy and physiological response to this compound are not monolithic. Different neuronal subtypes exhibit distinct vulnerabilities and express varied repertoires of ion channels and receptors, leading to a differential drug response.
A. Motor Neurons: The Primary Target
As the cells most affected in ALS, motor neurons are exquisitely sensitive to hyperexcitability.
-
Electrophysiology: this compound effectively reduces repetitive firing in cultured spinal motor neurons at concentrations as low as 0.5-10 µM.[8] It achieves this primarily by inhibiting persistent sodium currents (INaP), which are major determinants of motor neuron excitability.[9] Prolonged treatment of SOD1(G93A) model motor neurons with 2 µM this compound significantly decreased the amplitude of this persistent inward current by over 55%.[9]
-
Neuroprotection: The drug's ability to dampen excitability is directly linked to its protective effects. By reducing tonic firing and glutamate release, this compound shields motor neurons from the excitotoxic cascade that drives degeneration in ALS.
-
Axonal Effects: In human ALS patients, this compound therapy transiently modulates axonal hyperexcitability, suggesting a direct effect on peripheral motor axons in addition to its central actions.[15][16]
B. Cortical Neurons: Modulating Presynaptic Efficacy
Cortical hyperexcitability is another key feature of ALS.[15] this compound's action in the cortex focuses heavily on presynaptic mechanisms.
-
Glutamate Release: In rat cerebrocortical synaptosomes, this compound inhibits the calcium-dependent release of glutamate.[10] This effect is not due to a change in membrane potential but rather a reduction in calcium influx through P/Q-type calcium channels.[10] Further studies in primary cortical neurons show that this compound reduces the size of the readily releasable pool (RRP) of synaptic vesicles, an effect linked to decreased phosphorylation of Munc18-1, a key protein in vesicle docking.[17][18]
-
Electrophysiology: this compound reduces repetitive firing in cortical neurons at concentrations of ≤1 µM.[8] In ALS patients, this compound therapy partially normalizes cortical hyperexcitability by significantly increasing short-interval intracortical inhibition (SICI), a measure of GABAergic function.[16]
-
Neuroprotection: Chronic treatment of organotypic cortical slices with this compound was shown to prevent the loss of large pyramidal neurons induced by mitochondrial or glutamate uptake inhibitors, mimicking aspects of ALS pathology.[8]
C. Hippocampal Neurons: A Complex Role in Plasticity and Trophic Support
The hippocampus presents a more complex picture, where this compound's effects are highly context-dependent, particularly concerning synaptic plasticity and neurotrophic support.
-
Synaptic Plasticity: Studies on healthy hippocampal tissue show that this compound does not impair long-term potentiation (LTP) or long-term depression (LTD), the cellular correlates of learning and memory.[19][20] This is a significant advantage over other anxiolytics like diazepam, which impair both.[19] However, in pathological contexts, such as an Alzheimer's disease model with amyloid-β pathology, this compound pretreatment was found to rescue impaired LTP.[21]
-
Neurotrophic Factor Upregulation: this compound treatment has been shown to increase the expression of BDNF in the hippocampus, particularly in the dentate gyrus and CA3 regions.[13] This increase is associated with the proliferation of new granule precursor cells, suggesting a role in promoting neurogenesis.[13] The mechanism may involve the Heat Shock Factor 1 (HSF1)-BDNF signaling axis.[12]
-
Stress and Structural Plasticity: this compound's effects on dendritic spine plasticity are region-specific and depend on the presence of stress. In the hippocampus, this compound prevents stress-induced spine loss but has no effect on its own.[22][23] In contrast, in the amygdala, this compound mimics the effect of stress by promoting spine growth.[22][23] This highlights a remarkable divergence in its action on structural plasticity in different brain regions.
Summary of Comparative Effects
The table below summarizes the key differential effects of this compound across the three neuronal subtypes based on experimental evidence.
| Feature | Motor Neurons | Cortical Neurons | Hippocampal Neurons |
| Primary Electrophysiological Effect | Inhibition of persistent Na+ current (INaP), reducing repetitive firing.[8][9] | Reduction of repetitive firing; partial normalization of SICI.[8][16] | Minimal effect on baseline synaptic transmission or plasticity (LTP/LTD) in healthy tissue.[19][20] |
| Primary Effect on Glutamate | Reduced excitability lowers overall glutamatergic tone. | Inhibition of presynaptic glutamate release via reduced RRP size and Ca2+ influx.[10][17] | Rescues glutamate release alterations in pathological models (e.g., tauopathy).[24] |
| Neuroprotection | High; directly counters hyperexcitability-driven degeneration.[9] | High; protects pyramidal neurons from excitotoxic insults.[8] | Context-dependent; rescues LTP in AD models and prevents stress-induced spine loss.[21][22] |
| Neurotrophic Support | Less characterized, but likely benefits from systemic increases in trophic factors. | Benefits from astrocyte-derived trophic factors stimulated by this compound.[14] | Strong evidence for upregulation of BDNF, promoting neurogenesis.[12][13] |
| Key Differentiator | High sensitivity to INaP blockade. | Potent modulation of presynaptic vesicle machinery. | Strong influence on neurotrophic signaling and context-dependent effects on structural plasticity. |
Experimental Protocols
To facilitate further research, this section provides validated, step-by-step protocols for key experiments used to assess the effects of this compound.
Workflow for Assessing this compound's Neuroprotective Effects
Protocol 1: Glutamate Excitotoxicity Assay in Primary Cortical Neurons
This protocol is designed to assess this compound's ability to protect neurons from glutamate-induced cell death.
A. Materials:
-
Primary cortical neurons cultured on poly-D-lysine coated plates for 7-10 days in vitro (DIV).
-
Neurobasal medium with B27 supplement.
-
This compound stock solution (10 mM in DMSO).
-
L-Glutamic acid stock solution (10 mM in water).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Plate reader (570 nm).
B. Methodology:
-
Cell Culture: Isolate and culture primary cortical neurons from E18 rat embryos as per standard protocols.[25]
-
This compound Pre-treatment: On DIV 7-9, replace half of the culture medium with fresh medium containing this compound at final concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO). Include a "no treatment" control. Incubate for 24 hours.
-
Glutamate Challenge: Prepare a glutamate solution (e.g., 100 µM final concentration) in a minimal salt solution (e.g., HBSS). Remove the culture medium and gently wash the cells once with warm HBSS.
-
Apply the glutamate solution to the wells for a short duration (e.g., 5-15 minutes).[26] This brief, high-concentration exposure is critical for inducing excitotoxicity rather than other forms of cell death.
-
Causality Insight: A short pulse mimics the acute glutamate surge seen in ischemic events. Longer exposures can confound results with metabolic stress.
-
-
Washout: Gently remove the glutamate solution, wash the cells twice with warm HBSS, and return the original conditioned medium (from step 3) to the wells.
-
Incubation: Incubate the plates for 24 hours to allow for the progression of neuronal death.
-
MTT Assay:
-
Add MTT solution to each well (10% of the total volume) and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Add an equal volume of solubilization buffer to each well and incubate overnight at 37°C to dissolve the crystals.
-
-
Data Analysis: Read the absorbance at 570 nm. Normalize the results to the vehicle-treated, non-glutamate-exposed control wells (representing 100% viability).
Protocol 2: Whole-Cell Patch-Clamp Recording of Persistent Sodium Current (INaP)
This protocol allows for the direct measurement of this compound's effect on INaP in cultured neurons.
A. Materials & Setup:
-
Inverted microscope with patch-clamp electrophysiology rig (amplifier, digitizer, micromanipulator).
-
Borosilicate glass pipettes (3-7 MΩ resistance).[27]
-
External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, 10 glucose, bubbled with 95% O2/5% CO2.[28]
-
Internal Solution: (in mM) 140 K-Gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3 with KOH.[27]
-
Pharmacological agents: Tetrodotoxin (TTX) to block transient Na+ channels, and blockers for K+ and Ca2+ channels (e.g., TEA, 4-AP, CdCl2) to isolate Na+ currents.
B. Methodology:
-
Preparation: Place a coverslip with cultured neurons (e.g., spinal motor neurons) in the recording chamber and perfuse with aCSF.
-
Establish Whole-Cell Configuration: Approach a healthy-looking neuron with a pipette containing the internal solution. Form a gigaohm seal (>1 GΩ) and then apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[29][30]
-
Isolate Sodium Currents: Switch to a perfusion solution containing K+ and Ca2+ channel blockers to isolate sodium currents.
-
Voltage-Clamp Protocol:
-
Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure all Na+ channels are in a closed, ready-to-activate state.
-
Apply a very slow voltage ramp (e.g., from -90 mV to +10 mV over 500 ms). This slow ramp preferentially activates the non-inactivating INaP while minimizing the contribution of the large, transient Na+ current.
-
Self-Validation: The resulting current should be small, non-inactivating, and fully blocked by a low concentration of TTX (for TTX-sensitive channels).
-
-
This compound Application: Obtain a stable baseline recording of INaP. Then, perfuse the chamber with aCSF containing this compound (e.g., 5 µM).
-
Data Acquisition: After 5-10 minutes of drug application, repeat the slow voltage ramp protocol.
-
Analysis: Measure the peak amplitude of the inward current generated during the ramp before and after this compound application. The percentage reduction in current amplitude represents the inhibitory effect of this compound on INaP.
Conclusion and Future Directions
This compound exhibits a sophisticated and neuron-specific pharmacological profile. While its ability to reduce hyperexcitability is a common thread, the dominant mechanisms differ significantly across neuronal subtypes. In motor and cortical neurons, its primary value lies in the direct suppression of excitability and presynaptic glutamate release. In the hippocampus, its role is more nuanced, involving the potentiation of neurotrophic support and complex, context-dependent modulation of synaptic plasticity.
These findings have critical implications for drug development. A "one-size-fits-all" approach to neuroprotection is likely suboptimal. Future strategies should consider designing molecules that target specific pathways in vulnerable neuronal populations, whether it's enhancing INaP blockade for motor neuron diseases or selectively promoting BDNF signaling in cognitive disorders. Understanding the differential effects of existing drugs like this compound provides an essential roadmap for this next generation of targeted neurotherapeutics.
References
- This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC. (2021-10-27).
- Neuroprotective effects of this compound in Alzheimer's disease: A comprehensive review. (2023-09-27). wiley.com. [Link]
- This compound Does Not Affect Hippocampal Synaptic Plasticity and Spatial Memory, Which Are Impaired by Diazepam in R
- Mechanisms underlying the this compound inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed. nih.gov. [Link]
- This compound attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotrans. sciencedirect.com. [Link]
- Neuroprotective effects of this compound in Alzheimer's disease: A comprehensive review. europepmc.org. [Link]
- A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? | Scilit. scilit.net. [Link]
- A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PubMed Central. nih.gov. [Link]
- Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS - PubMed. nih.gov. [Link]
- This compound attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool - PubMed. nih.gov. [Link]
- (PDF) Effect of this compound, a Glutamate Release Inhibitor, on Synaptic Plasticity in the Intrahippocampal Aβ Rat Model of Alzheimer's Disease - ResearchGate.
- This compound does not affect hippocampal synaptic plasticity and spatial memory, which are impaired by diazepam in r
- Differential effects of this compound on subpopulations of adult rat dorsal root ganglion neurons in vitro - PubMed. nih.gov. [Link]
- This compound prevents stress-induced spine plasticity in the hippocampus but mimics it in the amygdala - PMC - PubMed Central. nih.gov. [Link]
- This compound prevents stress-induced spine plasticity in the hippocampus but mimics it in the amygdala - PubMed. nih.gov. [Link]
- This compound Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression - PMC - PubMed Central. nih.gov. [Link]
- Effects of this compound on electrically evoked neurotransmitter release - PMC - PubMed Central. nih.gov. [Link]
- What is the mechanism of this compound? - Patsnap Synapse.
- This compound Exerts Transient Modulating Effects on Cortical and Axonal Hyperexcitability in ALS. tandfonline.com. [Link]
- Investigation of this compound's Synaptic Protection Mechanism Through HSF1-BDNF Axis - UTHSC Digital Commons - University of Tennessee Health Science Center. uthsc.edu. [Link]
- This compound enhances expression of brain-derived neurotrophic factor with consequent proliferation of granule precursor cells in the r
- The pharmacology and mechanism of action of this compound - PubMed. nih.gov. [Link]
- The pharmacology and mechanism of action of this compound - journal Neurology. neurology.org. [Link]
- The pharmacology and mechanism of action of this compound - Neurology.org. neurology.org. [Link]
- Whole Cell Patch Clamp Protocol | AXOL Bioscience. axolbio.com. [Link]
- This compound treatment restores hippocampal BDNF in the irradiated... - ResearchGate.
- This compound exerts central and peripheral modulating effects in amyotrophic lateral sclerosis. oxfordjournals.org. [Link]
- Assessing the Effect of this compound on Motor Unit Discharge Properties - PMC - PubMed Central. nih.gov. [Link]
- Whole Cell Patch Clamp Protocol. protocols.io. [Link]
- An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. zancojournals.su.edu.krd. [Link]
- Whole cell patch clamp electrophysiology in human neuronal cells - PMC - PubMed Central. nih.gov. [Link]
- Differential action of this compound on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels - PubMed. nih.gov. [Link]
- This compound stimulates nerve growth factor, brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis in cultured mouse astrocytes - BioKB. biokb.org. [Link]
- BDNF Augmentation Using this compound Reverses Doxorubicin-Induced Decline in Cognitive Function and Neurogenesis. - eScholarship. escholarship.org. [Link]
- patch-clamp-protocol-final.pdf. bbk.ac.uk. [Link]
- Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC. nih.gov. [Link]
- Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs) - Protocols.io. protocols.io. [Link]
- Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages - PMC - NIH. nih.gov. [Link]
- Chronic Inhibitory Effect of this compound on Trophic Factor Production - PMC - PubMed Central. nih.gov. [Link]
- Glutamate Neurotoxicity in Cortical Cell Culture - Journal of Neuroscience. jneurosci.org. [Link]
- Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS. physiology.org. [Link]
Sources
- 1. Assessing the Effect of this compound on Motor Unit Discharge Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. n.neurology.org [n.neurology.org]
- 8. A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms underlying the this compound inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. dc.uthsc.edu [dc.uthsc.edu]
- 13. This compound enhances expression of brain-derived neurotrophic factor with consequent proliferation of granule precursor cells in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. This compound exerts transient modulating effects on cortical and axonal hyperexcitability in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound exerts central and peripheral modulating effects in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 11871494.s21i.faiusr.com [11871494.s21i.faiusr.com]
- 18. This compound attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Does Not Affect Hippocampal Synaptic Plasticity and Spatial Memory, Which Are Impaired by Diazepam in Rats [jstage.jst.go.jp]
- 20. This compound does not affect hippocampal synaptic plasticity and spatial memory, which are impaired by diazepam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound prevents stress-induced spine plasticity in the hippocampus but mimics it in the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound prevents stress-induced spine plasticity in the hippocampus but mimics it in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jneurosci.org [jneurosci.org]
- 27. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 28. docs.axolbio.com [docs.axolbio.com]
- 29. Whole Cell Patch Clamp Protocol [protocols.io]
- 30. Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Riluzole's Mechanism in Diverse Neurodegenerative Disease Models
In the complex landscape of neurotherapeutics, Riluzole represents a molecule of significant interest. Initially gaining prominence as the first approved treatment for Amyotrophic Lateral Sclerosis (ALS), its therapeutic potential is now being rigorously investigated across a spectrum of neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases. The common thread weaving through these disparate conditions is often a shared pathway of neuronal demise, frequently involving glutamate-mediated excitotoxicity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for the cross-validation of this compound's mechanisms. We will explore the causal logic behind experimental designs, furnish detailed, field-tested protocols, and present a comparative analysis of this compound's performance, empowering you to design and execute robust, insightful studies.
The Mechanistic Core of this compound: Beyond a Single Target
This compound's neuroprotective capacity is not monolithic; it is a pleiotropic agent that engages multiple, interconnected cellular pathways. A thorough cross-validation effort must be built upon a solid understanding of these mechanisms.
Primary Mechanistic Pillars:
-
Inhibition of Glutamate Release via VGSC Blockade: The most well-established mechanism is the inhibition of presynaptic glutamate release.[1] this compound accomplishes this by preferentially binding to and stabilizing the inactivated state of voltage-gated sodium channels (VGSCs).[2][3] This action reduces neuronal hyperexcitability and dampens the propagation of action potentials that trigger excessive glutamate release into the synapse.[1] It has a particularly high affinity for the persistent sodium current (INaP), which is crucial for setting the neuronal firing threshold.[4][5]
-
Modulation of Postsynaptic Signaling: Beyond its presynaptic effects, this compound can non-competitively block postsynaptic N-methyl-D-aspartate (NMDA) receptors, further mitigating the damaging downstream effects of glutamate, such as excessive calcium influx.[6][7]
Secondary and Emerging Mechanisms:
-
Upregulation of Neurotrophic Factors: Compelling evidence suggests this compound can stimulate the synthesis and release of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes.[8][9] This action provides a parallel pathway for promoting neuronal survival and plasticity.
-
Mitochondrial and Antioxidant Effects: this compound has been shown to protect against oxidative stress and impairments in cellular energy metabolism, which are critical pathogenic factors in many neurodegenerative diseases.[10][11]
The following diagram illustrates the interplay of these key mechanistic pathways.
Caption: this compound's multi-target mechanism of action.
A Multi-Tiered Framework for Cross-Validation
A robust cross-validation strategy requires a progression from controlled cellular systems to complex in vivo models. This multi-tiered approach allows for the dissection of specific molecular actions and the evaluation of their ultimate impact on behavior and pathology.
Tier 1: In Vitro Validation - Pinpointing Molecular Targets
The foundational step is to confirm this compound's engagement with its primary targets in neuronal cell types relevant to each disease. Primary neurons or patient-derived induced pluripotent stem cell (iPSC) models are invaluable here.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro cross-validation.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
-
Causality: This is the gold-standard technique to directly measure the effect of this compound on ion channel function, providing definitive evidence for its primary mechanism of VGSC blockade.
-
Methodology:
-
Cell Preparation: Plate neurons (e.g., iPSC-derived motor neurons for ALS, primary cortical neurons for AD) on glass coverslips.
-
Recording Solutions:
-
Internal (Pipette): (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH). Cesium is used to block potassium channels, isolating sodium currents.
-
External (Bath): (in mM) 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
-
Procedure:
-
Establish a whole-cell recording configuration. Hold the neuron at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit transient and persistent sodium currents.
-
Establish a stable baseline recording.
-
Perfuse this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM). Clinically relevant plasma levels are typically 1-2 µM.[4]
-
Record currents at each concentration to determine dose-dependent inhibition.
-
Self-Validation: Perform a washout with the external solution to ensure the effect is reversible. Monitor series resistance throughout the experiment; a significant change (>20%) compromises the recording.
-
-
-
Data Analysis: Measure the peak amplitude of the sodium current. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50.
Comparative Data: this compound's Effect on Sodium Currents
| Disease Model Context | Neuronal Type | Primary Current Targeted | Reported IC50 | Key Insight | Reference |
| ALS | Rat Cortical Neurons | Persistent Na+ Current (INa,p) | ~2 µM | High potency for the current that enhances excitability near the firing threshold. | [5] |
| General CNS | Rat Cortical Neurons | Fast Transient Na+ Current | ~51 µM | Lower potency for the main action potential current compared to the persistent current. | [12] |
| Peripheral Neuropathy | Rat DRG Neurons | Inactivated TTX-S Na+ Channels | ~2 µM | High affinity for channels in the inactivated state, suggesting preference for highly active or damaged neurons. | [13] |
Tier 2: Ex Vivo Validation - Assessing Network and Synaptic Function
Acute brain slices preserve the intricate local circuitry of the brain, offering a platform to investigate how this compound's cellular actions translate to effects on synaptic transmission and plasticity, which are often disrupted in neurodegenerative diseases.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
-
Causality: This technique assesses the integrity of synaptic communication in a specific brain region (e.g., the hippocampus for memory in AD). It allows for the evaluation of this compound's ability to modulate basal synaptic transmission and prevent pathological changes in synaptic plasticity.
-
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick hippocampal slices from a relevant animal model (e.g., 5xFAD mouse for AD).
-
Recording Setup: Place a slice in a recording chamber perfused with oxygenated artificial cerebrospinal fluid (aCSF). Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.[14][15]
-
Procedure:
-
Deliver baseline stimuli (e.g., every 30 seconds) to evoke stable fEPSPs.
-
After a stable baseline period (20-30 min), apply this compound (e.g., 10 µM) to the aCSF and record for another 30-60 minutes to observe effects on basal transmission.
-
In a separate set of slices, induce Long-Term Potentiation (LTP), a cellular model of learning, using a high-frequency stimulation protocol (e.g., theta-burst stimulation) in the presence or absence of this compound.[16]
-
-
Self-Validation: Monitor the presynaptic fiber volley to ensure that any observed changes in the fEPSP are not due to alterations in the number of activated axons.
-
-
Data Analysis: Measure the initial slope of the fEPSP as an index of synaptic strength. Compare the fEPSP slope before and after drug application and compare the magnitude of LTP between control and this compound-treated slices.
Tier 3: In Vivo Validation - Evaluating Behavioral and Pathological Outcomes
The ultimate test of a therapeutic agent is its ability to modify the disease course in a living organism. Transgenic animal models that recapitulate key aspects of human neurodegenerative diseases are essential for this final validation step.
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo cross-validation.
Protocol 3: Motor Function Assessment using the Rotarod Test
-
Causality: This test provides a quantitative measure of motor coordination, balance, and endurance, which are directly relevant to the motor deficits seen in ALS, PD, and HD.
-
Methodology:
-
Apparatus: Use an accelerating rotarod apparatus.
-
Acclimation and Training: For 2-3 days prior to the start of the experiment, train the animals (e.g., mice) on the rotarod at a constant low speed (e.g., 4 RPM) for 5 minutes per day.
-
Testing Procedure:
-
Place the mouse on the rod and begin the trial. The rod should accelerate from a starting speed (e.g., 4 RPM) to a maximum speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials per animal per testing day, with a 15-20 minute inter-trial interval.
-
-
Self-Validation: The experimenter conducting the behavioral testing should be blinded to the treatment groups (vehicle vs. This compound) to prevent unconscious bias.
-
-
Data Analysis: Average the latency to fall across the three trials for each animal at each time point. Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the performance of the this compound-treated group versus the vehicle-treated control group over time.
Comparative Data: this compound's Efficacy in Animal Models
| Disease Model | Key Outcome Measure | This compound Effect | Implication | Reference |
| ALS (SOD1G93A Mouse) | Motor Function (Wheel Running) | Significantly preserved motor function. | Demonstrates a direct impact on the primary clinical feature of the disease. | [17] |
| Alzheimer's (TauP301L Mouse) | Memory Performance | Improved memory and reduced tau pathology. | Suggests efficacy beyond excitotoxicity, potentially involving synaptic health. | [18] |
| Parkinson's (MPTP Primate - data limited) | Levodopa-induced Dyskinesias | May prevent dyskinesias in some models. | Limited evidence for neuroprotection of dopaminergic neurons, more for symptom modulation. | [19] |
| Huntington's (3-NP Primate) | Abnormal Movements (Dyskinesia) | Significantly reduced dyskinesia index. | Ameliorates motor symptoms but may not prevent striatal cell death. | [20] |
Conclusion: A Convergent Mechanism with Divergent Outcomes
The cross-validation of this compound across these distinct neurodegenerative disease models paints a clear picture. Its core mechanism—the reduction of neuronal hyperexcitability via blockade of persistent sodium currents and modulation of glutamate signaling—is a consistent and reproducible finding. This provides a strong, unifying rationale for its application in diseases where excitotoxicity is a contributing factor.
However, the ultimate therapeutic efficacy is highly context-dependent. In ALS models, where motor neuron hyperexcitability is a primary driver of pathology, this compound's effect on preserving motor function is evident.[17] In Alzheimer's models, its benefits may be dually derived from reducing excitotoxicity and enhancing cognitive resilience through the upregulation of neurotrophic factors like BDNF.[9][18] For Parkinson's and Huntington's diseases, while this compound can modulate motor symptoms, its neuroprotective efficacy against the primary cell loss appears less robust in preclinical models.[19][20]
This guide underscores the critical importance of a multi-tiered validation approach. By systematically progressing from molecular targets to network function and finally to behavioral outcomes, researchers can build a comprehensive and trustworthy profile of a compound's therapeutic potential. This rigorous methodology is paramount for de-risking clinical development and ultimately delivering effective therapies to patients suffering from these devastating neurological disorders.
References
- Lamanauskas, N., & Nistri, A. (2008). This compound blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro. European Journal of Neuroscience, 27(10), 2501-2514. [Link]
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Jutzeler, C. R., et al. (2016). This compound, a glutamate release inhibitor, and motor behavior. Current Pharmaceutical Design, 22(15), 2296-2314. [Link]
- Nag, S., et al. (2021). This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review). International Journal of Oncology, 59(5), 1-1. [Link]
- Bellingham, M. C. (2011). A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?. CNS Neuroscience & Therapeutics, 17(4), 4-31. [Link]
- Bellingham, M.C. (2013). A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade?. CNS Neuroscience & Therapeutics, 17(4), 4-31. [Link]
- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-241. [Link]
- Ouardouz, M., & Durand, J. (2020). This compound: a therapeutic strategy in Alzheimer's disease by targeting the WNT/β-catenin pathway. Current Neuropharmacology, 18(2), 164-177. [Link]
- Jiang, L., & Wang, W. N. (2017). The efficacy and safety of this compound for neurodegenerative movement disorders: a systematic review with meta-analysis. Expert Opinion on Drug Safety, 16(12), 1369-1377. [Link]
- Golmohammadi, M., et al. (2024). Neuroprotective effects of this compound in Alzheimer's disease: A comprehensive review. Fundamental & Clinical Pharmacology, 38(2), 225-237. [Link]
- Song, J. H., et al. (1997). Differential action of this compound on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels. Journal of Pharmacology and Experimental Therapeutics, 282(2), 707-714. [Link]
- Desaphy, J. F., et al. (2014). Partial Block by this compound of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients. PLoS ONE, 9(11), e113273. [Link]
- Alzheimer's Drug Discovery Foundation. (2016). This compound. Cognitive Vitality Reports. [Link]
- Alzforum. (2021). This compound. Alzforum. [Link]
- Zona, C., et al. (1998). This compound interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons. Neuroscience, 85(3), 951-959. [Link]
- Urbani, A., & Belluzzi, O. (2000). This compound inhibits the persistent sodium current in mammalian CNS neurons. European Journal of Neuroscience, 12(10), 3567-3574. [Link]
- Quinlan, K. A., et al. (2011). Effect of prolonged this compound exposure on cultured motoneurons in a mouse model of ALS. Journal of Neurophysiology, 106(5), 2351-2358. [Link]
- Neurofit. (n.d.). This compound, a medication for ALS: In vitro studies. Neurofit Preclinical Research in Neuroscience. [Link]
- Mizuta, K., et al. (2001). This compound stimulates nerve growth factor, brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis in cultured mouse astrocytes. Neuroscience Letters, 310(2-3), 117-120. [Link]
- Thomson, S. A., et al. (2012). This compound prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling. Bioorganic & Medicinal Chemistry Letters, 22(17), 5674-5678. [Link]
- Golmohammadi, M., et al. (2024). Neuroprotective effects of this compound in Alzheimer's disease: A comprehensive review. Fundamental & Clinical Pharmacology, 38(2), 225-237. [Link]
- Storch, A., et al. (2000). Protective effects of this compound on dopamine neurons: involvement of oxidative stress and cellular energy metabolism. Journal of Neurochemistry, 75(6), 2259-2269. [Link]
- Brouillet, E., et al. (1998). This compound reduces incidence of abnormal movements but not striatal cell death in a primate model of progressive striatal degeneration. Experimental Neurology, 154(1), 184-193. [Link]
- Thomson, S. A., et al. (2012). This compound prodrugs for melanoma and ALS: Design, synthesis, and in vitro metabolic profiling. Bioorganic & Medicinal Chemistry Letters, 22(17), 5674-5678. [Link]
- DeBon, A. (2019). The Behavioral Effects of this compound on Memory, Coordination, and Stereotypy in CD-1 Mice. Digital Commons @ LIU. [Link]
- Jiang, L., et al. (2017). The efficacy and safety of this compound for neurodegenerative movement disorders: a systematic review with meta-analysis. Expert Opinion on Drug Safety, 16(12), 1369-1377. [Link]
- Carletti, B., et al. (2019). This compound Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. Neurotoxicity Research, 36(3), 516-525. [Link]
- Thomson, S. A., et al. (2012). This compound prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling. Bioorganic & Medicinal Chemistry Letters, 22(17), 5674-5678. [Link]
- Gurney, M. E., et al. (1998). This compound preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis. Neurology, 50(1), 62-66. [Link]
- Katoh-Semba, R., et al. (2002). This compound enhances expression of brain-derived neurotrophic factor with consequent proliferation of granule precursor cells in the rat hippocampus. The FASEB Journal, 16(10), 1328-1330. [Link]
- Fueta, Y., et al. (2019). Experimental protocol, scheme of extracellular recordings, and analysis...
- Creative Biogene. (n.d.). Techniques for Extracellular Recordings.
- Cui, C., et al. (2020). This compound Exhibits No Therapeutic Efficacy on a Transgenic Rat model of Amyotrophic Lateral Sclerosis. Current Gene Therapy, 20(2), 126-135. [Link]
- Rojas-Prats, E., et al. (2014). Chronic Inhibitory Effect of this compound on Trophic Factor Production. PLoS ONE, 9(10), e111601. [Link]
- Li, X. F., et al. (2005). Excitatory post-synaptic potential field recordings (fEPSP) and synaptic plasticity at hippocampal Schaffer/CA1 synapses.
- Creative Bioarray. (n.d.). fEPSP / Populational Spikes Recordings.
- Malgouris, C., et al. (1994). Neuroprotective effects of this compound on N-methyl-D-aspartate- or veratridine-induced neurotoxicity in rat hippocampal slices. European Journal of Pharmacology, 260(2-3), 213-219. [Link]
- Kumar, A. (2017). Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices. Bio-protocol, 7(3), e2124. [Link]
- Creative Biolabs. (n.d.).
- Forner, S., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols, 2(3), 100654. [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tribioscience.com [tribioscience.com]
- 3. neurology.org [neurology.org]
- 4. A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound stimulates nerve growth factor, brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis in cultured mouse astrocytes [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances expression of brain-derived neurotrophic factor with consequent proliferation of granule precursor cells in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound on dopamine neurons: involvement of oxidative stress and cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential action of this compound on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Techniques for Extracellular Recordings | Springer Nature Experiments [experiments.springernature.com]
- 16. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alzforum.org [alzforum.org]
- 19. The efficacy and safety of this compound for neurodegenerative movement disorders: a systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound reduces incidence of abnormal movements but not striatal cell death in a primate model of progressive striatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Riluzole in Amyotrophic Lateral Sclerosis: A Comparative Efficacy Guide for Preclinical Models of Sporadic vs. Familial Disease
For decades, the specter of Amyotrophic Lateral Sclerosis (ALS) has challenged the neuroscientific community. This relentless neurodegenerative disease, characterized by the progressive loss of motor neurons, culminates in paralysis and respiratory failure. While the majority of ALS cases are sporadic (sALS), with no clear genetic inheritance, about 10% are familial (fALS), linked to specific gene mutations.[1] This guide provides an in-depth, objective comparison of the preclinical efficacy of Riluzole, the first FDA-approved drug for ALS, in animal models representing these two forms of the disease.[2] Our focus is to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to navigate the complexities of preclinical ALS research and inform future therapeutic strategies.
The Challenge of Modeling Sporadic ALS
A significant hurdle in developing effective ALS therapies is the lack of animal models that faithfully recapitulate the sporadic form of the disease.[3] The vast majority of preclinical research has been conducted in models based on mutations identified in familial cases, such as those in the SOD1, TARDBP (encoding TDP-43), and FUS genes.[4][5] While these models have been instrumental in dissecting molecular pathways, their predictive validity for the broader sALS population remains a subject of intense debate.[6] The underlying assumption that therapeutics effective in fALS models will translate to sALS is a cornerstone of current research strategies, yet it is an assumption that requires continuous and rigorous evaluation.[6] Models featuring TDP-43 pathology, a hallmark of over 95% of all ALS cases (both sporadic and familial), are considered the most relevant for studying the more common sporadic form of the disease.[7]
This compound: Mechanism of Action
This compound's therapeutic effect is primarily attributed to its modulation of glutamate neurotransmission.[8] By inhibiting the presynaptic release of glutamate and blocking postsynaptic NMDA and AMPA receptors, this compound mitigates the excitotoxic cascade that leads to motor neuron death.[2] This anti-glutamatergic action is thought to slow the relentless progression of neurodegeneration in ALS.[2]
Caption: A standardized workflow for preclinical drug efficacy studies in ALS mouse models.
Motor Function Assessment
1. Rotarod Test
The rotarod test is a widely used method to assess motor coordination and balance. [9]
-
Apparatus: An automated rotarod unit with a rotating rod (e.g., 3 cm diameter).
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Place the mouse on the rotating rod.
-
For accelerating rotarod protocols, the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes). [10] 4. Record the latency to fall from the rod.
-
Perform three trials with a 15-minute inter-trial interval. [11] 6. The average latency to fall is used for analysis.
-
2. Hanging Wire Test
This test measures neuromuscular strength and endurance. [9]
-
Apparatus: A standard wire cage lid.
-
Procedure:
3. Grip Strength Test
This assay quantifies forelimb and/or hindlimb muscle strength. [13]
-
Apparatus: A grip strength meter with a wire grid or bar.
-
Procedure:
-
Hold the mouse by its tail and allow it to grasp the grid with its forelimbs.
-
Gently pull the mouse horizontally away from the meter until it releases its grip. [14] 3. The peak force exerted is recorded.
-
Perform a series of pulls (e.g., three to five) and average the results.
-
Survival Analysis
Survival is a primary endpoint in preclinical ALS studies.
-
Procedure:
-
Monitor mice daily for signs of disease progression.
-
The humane endpoint is typically defined as the inability of the mouse to right itself within a specified time (e.g., 10-30 seconds) after being placed on its side. [15] 3. Record the age at which the humane endpoint is reached.
-
Survival data is typically analyzed using Kaplan-Meier survival curves and log-rank tests.
-
Biomarker Analysis
1. Neurofilament Light Chain (NfL)
NfL is a sensitive biomarker of neuro-axonal damage. [16]
-
Sample Collection: Collect cerebrospinal fluid (CSF) or blood plasma/serum.
-
Assay: Use a commercially available ELISA or Simoa (Single Molecule Array) kit for mouse NfL. [17][18]* Procedure:
-
Follow the manufacturer's instructions for the chosen assay.
-
Briefly, samples are incubated in wells coated with an anti-NfL capture antibody.
-
A detection antibody is added, followed by a substrate to generate a measurable signal.
-
Quantify NfL concentration based on a standard curve.
-
2. Phosphorylated TDP-43 (pTDP-43) Immunohistochemistry
This technique is used to visualize the pathological aggregation of TDP-43 in the central nervous system. [19]
-
Tissue Preparation:
-
Perfuse the mouse with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA.
-
Cryoprotect the tissue in sucrose solutions.
-
Section the spinal cord using a cryostat or microtome. [19]* Staining Procedure:
-
Perform antigen retrieval on the tissue sections.
-
Block non-specific binding sites with a blocking solution (e.g., serum). [20] 3. Incubate with a primary antibody specific for pTDP-43 (e.g., targeting serines 409/410).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and quantify pTDP-43 aggregates using fluorescence microscopy.
-
Conclusion and Future Directions
The cumulative preclinical evidence in well-established familial ALS models does not provide strong support for the efficacy of this compound in significantly extending lifespan or improving motor function. Given that TDP-43 pathology is a common feature of both familial and sporadic ALS, the lack of effect in TDP-43 models is particularly noteworthy. These findings underscore the urgent need for novel therapeutic strategies and more predictive preclinical models that can better represent the heterogeneity of human ALS. While this compound remains a cornerstone of clinical management, its limited efficacy in preclinical models highlights the significant challenges that lie ahead in the development of more effective treatments for this devastating disease. Future research should focus on developing and validating models that more closely mimic sporadic ALS and on identifying therapeutic targets beyond the glutamatergic system.
References
- Hogg, M. C., Halang, L., Woods, I., Coughlan, K. S., & Prehn, J. H. (2018). This compound does not improve lifespan or motor function in three ALS mouse models.
- Mancuso, R., Olivan, S., Rando, A., Osta, R., & Navarro, X. (2012). Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis. Journal of Neuroscience Methods, 204(1), 114-120. [Link]
- Howland, D. S., & Cudkowicz, M. E. (2007). Animal models of amyotrophic lateral sclerosis: a comparison of model validity. Current protocols in neuroscience, Chapter 9, Unit-9.23. [Link]
- Le Gall, L., Polvèche, H., & Raoul, C. (2021). Pros and cons of available ALS animal models. Cellular and Molecular Life Sciences, 78(15), 5655-5674. [Link]
- Melior Discovery. (n.d.). Grip Strength in Mice - SMA & ALS Model Test.
- Sances, S., Bruijn, L. I., Chandran, S., Eggan, K., Ho, R., Klim, J. R., ... & Svendsen, C. N. (2016). A perspective on stem cell modeling of amyotrophic lateral sclerosis. Stem cell reports, 7(5), 799-810. [Link]
- Deacon, R. M. (2013). The use of hanging wire tests to monitor muscle strength and condition over time. Journal of visualized experiments: JoVE, (75), e2610. [Link]
- International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol.
- Gurney, M. E., Cutting, F. B., Zhai, P., Doble, A., Taylor, C. P., Andrus, P. K., & Hall, E. D. (1998). This compound preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis. Neurology, 50(1), 62-66. [Link]
- Scantox. (n.d.). Wire Hanging Test.
- Zhang, Y., & Wang, H. (2024). The usage and advantages of several common amyotrophic lateral sclerosis animal models. Animal Models and Experimental Medicine, 7(1), 1-10. [Link]
- Nardo, G., Trolese, M. C., & Bendotti, C. (2021). Nearly 30 Years of Animal Models to Study Amyotrophic Lateral Sclerosis: A Historical Overview and Future Perspectives. International Journal of Molecular Sciences, 22(16), 8736. [Link]
- Crabbe, J. C. (2000).
- Wright, A. L., Gatta, P. A. D., Le, S., Berning, B. A., Mehta, P., Jacobs, K. R., ... & Walker, A. K. (2021). This compound does not ameliorate disease caused by cytoplasmic TDP‐43 in a mouse model of amyotrophic lateral sclerosis. European Journal of Neuroscience, 54(6), 6237-6255. [Link]
- Mouse Metabolic Phenotyping Centers. (2024). Rotarod. [Link]
- Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of visualized experiments: JoVE, (75), e2609. [Link]
- Aartsma-Rus, A., & van Putten, M. (2014). Wire Hanging Test. Scribd. [Link]
- Deacon, R. M. (2019). Wire Hang Assessment. Protocols.io. [Link]
- Vucic, S., & Kiernan, M. C. (2006). Potential Therapeutic Benefits of this compound in Pre-Symptomatic Familial Amyotrophic Lateral Sclerosis.
- Hogg, M. C., Halang, L., Woods, I., Coughlan, K. S., & Prehn, J. H. M. (2017). This compound does not improve lifespan or motor function in three ALS mouse models. bioRxiv. [Link]
- Bar-Or, A., Bar-Or, D., & Arnold, D. L. (2024). Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies. STAR protocols, 5(4), 103239. [Link]
- International Mouse Phenotyping Consortium. (n.d.). Grip Strength Protocol.
- Morgan, K., & Protti, A. (2024). Forelimb Grip Strength testing. Protocols.io. [Link]
- Ludolph, A. C., Bendotti, C., Blaugrund, E., Chio, A., Greensmith, L., Loeffler, J. P., ... & Van den Bosch, L. (2010). Guidelines for preclinical animal research in ALS/MND: a consensus meeting.
- The Jackson Laboratory. (2009). Working with ALS Mice. [Link]
- Balendra, R., & Isaacs, A. M. (2018). Therapeutic strategies for C9orf72 amyotrophic lateral sclerosis and frontotemporal dementia. EMBO molecular medicine, 10(7), e8941. [Link]
- IHC World. (2024). Protocol for Immunohistochemistry on Mouse Spine. [Link]
- Mouse Metabolic Phenotyping Centers. (2024). Grip Strength Test. [Link]
- Mead, R. J., Bennett, E. J., Sharp, P. S., Shaw, P. J., & Grierson, A. J. (2011). Optimised and rapid pre-clinical screening in the SOD1G93A transgenic mouse model of amyotrophic lateral sclerosis (ALS). PloS one, 6(8), e23244. [Link]
- TREAT-NMD. (n.d.). Grip strength.
- Turner, M. R., & Talbot, K. (2013). The pre-clinical discovery of Amyotrophic Lateral Sclerosis Drugs. Expert opinion on drug discovery, 8(12), 1541-1550. [Link]
- Hogg, M. C., Halang, L., Woods, I., Coughlan, K. S., & Prehn, J. H. (2017). This compound does not improve lifespan or motor function in three ALS mouse models.
- Brettschneider, J., Arai, K., Del Tredici, K., Toledo, J. B., Robinson, J. L., Lee, E. B., ... & Trojanowski, J. Q. (2014). TDP-43 pathology and neuronal loss in amyotrophic lateral sclerosis spinal cord.
- Woerman, A. L., Patel, S., Kazmi, S. A., O'Keefe, J. A., Lee, J., & Selvadurai, K. (2019). Immunohistochemical staining of lumbar spinal cord to detect human TDP-43.
- Scott, S., Kranz, J. E., Cole, J., Lincecum, J. M., Thompson, K., Kelly, N., ... & Cudkowicz, M. (2008). Design, power, and interpretation of studies in the standard murine model of ALS.
- Gagliardi, D., Meneri, M., Bresolin, N., Comi, G. P., & Corti, S. (2019). A new enzyme-linked immunosorbent assay for neurofilament light in cerebrospinal fluid: analytical validation and clinical evaluation. Journal of Neurology, 266(10), 2495-2504. [Link]
- Tan, Q., Wu, L., Li, J., & Zhang, Y. (2021). pTDP-43 immunohistochemical staining of brain and spinal cord.
- Wikipedia. (2024).
- InnoSer. (2025). Neurofilament light chain (NfL) in plasma and CSF: A translational biomarker for neurodegeneration in InnoSer's neurology mouse models. [Link]
- Bacioglu, M., Maia, L. F., Preische, O., Schelle, J., Apel, A., Kaeser, S. A., ... & Jucker, M. (2016). Neurofilament light chain in blood and CSF as marker of disease progression in mouse models and in neurodegenerative diseases. Neuron, 91(1), 56-66. [Link]
- Hendricks, R., Baker, D., Brumm, J., Davancaze, T., Harp, C., Herman, A., ... & Wilson, E. (2019). Establishment of neurofilament light chain Simoa assay in cerebrospinal fluid and blood. Bioanalysis, 11(14), 1327-1342. [Link]
- Bacioglu, M., Maia, L. F., Preische, O., Schelle, J., Apel, A., Kaeser, S. A., ... & Jucker, M. (2016). Neurofilament Light Chain in Blood and CSF as Marker of Disease Progression in Mouse Models and in Neurodegenerative Diseases. Neuron, 91(1), 56-66. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The pre-clinical discovery of Amyotrophic Lateral Sclerosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. als.be [als.be]
- 6. Animal models of amyotrophic lateral sclerosis: a comparison of model validity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound does not ameliorate disease caused by cytoplasmic TDP-43 in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. mmpc.org [mmpc.org]
- 12. scantox.com [scantox.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 15. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurofilament light chain (NfL) in plasma and CSF: A translational biomarker for neurodegeneration in InnoSer's neurology mouse models - InnoSer [innoserlaboratories.com]
- 17. A new enzyme-linked immunosorbent assay for neurofilament light in cerebrospinal fluid: analytical validation and clinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. TDP-43 pathology and neuronal loss in amyotrophic lateral sclerosis spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Immunohistochemistry on Mouse Spine - IHC WORLD [ihcworld.com]
Riluzole for Spinal Cord Injury: A Comparative Meta-Analysis of Clinical Trials
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Riluzole in Spinal Cord Injury
Spinal cord injury (SCI) triggers a devastating cascade of secondary injury mechanisms, including excitotoxicity, ionic imbalance, and inflammation, which significantly exacerbate the initial trauma and impair neurological recovery.[1][2][3] A key player in this secondary injury cascade is the neurotransmitter glutamate. Excessive glutamate release leads to over-activation of its receptors, causing an influx of calcium and sodium ions into neurons. This process, known as excitotoxicity, ultimately results in neuronal edema, cell death, and the expansion of the spinal cord lesion.[2][4][5]
This compound, a benzothiazole anticonvulsant, has emerged as a promising neuroprotective agent for SCI due to its well-established role as a glutamate modulator.[6][7] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease, demonstrating a favorable safety profile in chronic use.[1][2][8] The primary mechanism of action of this compound involves the inhibition of voltage-gated sodium channels, which in turn reduces the release of glutamate.[1][2][7] By mitigating glutamate-mediated excitotoxicity, this compound has the potential to preserve neuronal tissue and improve functional outcomes following SCI.[4][6]
This guide provides a comprehensive meta-analysis of the clinical trial data for this compound in the context of acute SCI, offering a comparative perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Glutamate Excitotoxicity
The neuroprotective effects of this compound are primarily attributed to its ability to block glutamatergic neurotransmission in the central nervous system.[7] In the context of SCI, this action is critical in the acute phase of secondary injury. The proposed mechanism can be broken down into several key steps:
-
Inhibition of Voltage-Gated Sodium Channels: Trauma to the spinal cord leads to the persistent activation of voltage-gated sodium channels on neurons. This compound stabilizes these channels in their inactivated state, reducing the influx of sodium ions.[1][9]
-
Reduction of Glutamate Release: The sustained depolarization caused by sodium influx triggers the excessive release of glutamate from presynaptic terminals. By blocking sodium channels, this compound indirectly inhibits this pathological glutamate release.[2][7]
-
Postsynaptic Effects: this compound may also exert postsynaptic effects by non-competitively blocking N-methyl-D-aspartate (NMDA) receptors, further reducing the damaging influx of calcium ions.[7]
-
Attenuation of Neuronal Damage: By limiting excitotoxicity, this compound helps to prevent neuronal swelling, apoptosis, and necrosis, thereby preserving spinal cord tissue and promoting a more favorable environment for recovery.[1][4]
Signaling Pathway of this compound's Neuroprotective Action```dot
Caption: A typical workflow for a this compound SCI clinical trial.
Conclusion and Future Directions
The meta-analysis of existing clinical trials suggests that this compound is a safe and well-tolerated pharmacological intervention for acute traumatic spinal cord injury. [2][10]While a statistically significant improvement in motor function has not been consistently demonstrated in the overall SCI population, there are promising signals in certain patient subgroups. [3][6]The preclinical evidence for this compound's neuroprotective effects is strong, and its mechanism of action directly targets a key pathological process in the secondary injury cascade. [1][4][8] For drug development professionals, these findings underscore the need for further research to delineate the patient populations most likely to benefit from this compound treatment. Future clinical trials could incorporate more refined inclusion criteria, potentially focusing on specific injury severities or types. Additionally, exploring combination therapies that target multiple pathways of secondary injury may hold promise. [11]The development of biomarkers to track the biological effects of this compound in SCI patients could also help to optimize dosing and treatment duration. [12]While not yet a definitive treatment, this compound remains one of the more promising neuroprotective agents under investigation for spinal cord injury. [13]
References
- Srinivas, S., Wali, A. R., & Pham, M. H. (2019). Efficacy of this compound in the treatment of spinal cord injury: a systematic review of the literature. Journal of Neurosurgery: Spine, 30(5), 634-647. [Link]
- Weisbrod, L. J., et al. (2024). Safety and Efficacy of this compound in Traumatic Spinal Cord Injury: A Systematic Review With Meta-Analyses. Neurotrauma Reports, 5(1), 117-127. [Link]
- Bellingham, M. C. (2011). The pharmacology and mechanism of action of this compound. CNS neuroscience & therapeutics, 17(1), 4-17. [Link]
- Badner, A., et al. (2018). The Impact of this compound on Neurobehavioral Outcomes in Preclinical Models of Traumatic and Nontraumatic Spinal Cord Injury: Results From a Systematic Review of the Literature. Global spine journal, 8(4 Suppl), 34S–43S. [Link]
- Nagoshi, N., Nakashima, H., & Fehlings, M. G. (2015). This compound as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside. Molecules (Basel, Switzerland), 20(5), 7775–7789. [Link]
- Srinivas, S., Wali, A. R., & Pham, M. H. (2019).
- Nagoshi, N., Nakashima, H., & Fehlings, M. G. (2015). This compound as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside. Molecules, 20(5), 7775-7789. [Link]
- Nagoshi, N., Nakashima, H., & Fehlings, M. G. (2015).
- Weisbrod, L. J., et al. (2024). Safety and Efficacy of this compound in Traumatic Spinal Cord Injury: A Systematic Review With Meta-Analyses.
- Mayo Clinic. (n.d.). This compound in Spinal Cord Injury Study. Mayo Clinic. [Link]
- Yousefifard, M., et al. (2025). The neuroprotective role of this compound in spinal cord injury: a systematic review and meta-analysis. Journal of Neural Transmission, 132(7-8), 717-731. [Link]
- Weisbrod, L. J., et al. (2024). Safety and Efficacy of this compound in Traumatic Spinal Cord Injury: A Systematic Review With Meta-Analyses.
- Wang, H., et al. (2011). Protective effect of combination of sulforaphane and this compound on glutamate-mediated excitotoxicity. Brain research, 1370, 1-8. [Link]
- ResearchGate. (n.d.). Glutamate excitotoxicity and common neuroprotection drugs.
- Neurofit. (n.d.). This compound, a medication for ALS: In vitro studies. Neurofit. [Link]
- Cheah, B. C., et al. (2010). This compound, Neuroprotection and Amyotrophic Lateral Sclerosis. Current Medicinal Chemistry, 17(18), 1942-1959. [Link]
- ClinicalTrials.gov. (n.d.). This compound in Spinal Cord Injury Study. ClinicalTrials.gov. [Link]
- Fehlings, M. G., et al. (2012). This compound for the treatment of acute traumatic spinal cord injury: rationale for and design of the NACTN Phase I clinical trial. Journal of neurosurgery. Spine, 17(1 Suppl), 151–160. [Link]
- Fehlings, M. G., et al. (2022). Safety and Efficacy of this compound in Acute Spinal Cord Injury Study (RISCIS): A Multi-Center, Randomized, Placebo-Controlled, Double-Blinded Trial. Journal of neurotrauma, 39(13-14), 903–915. [Link]
- Weisbrod, L. J., et al. (2024). Safety and Efficacy of this compound in Traumatic Spinal Cord Injury: A Systematic Review With Meta-Analyses. Creighton University. [Link]
- University of Houston. (2023, November 1). Clinical Trial Suggests ALS Drug Effective for Treating Spinal Cord Injuries. University of Houston. [Link]
Sources
- 1. This compound as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of this compound in Traumatic Spinal Cord Injury: A Systematic Review With Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of this compound in Acute Spinal Cord Injury Study (RISCIS): A Multi-Center, Randomized, Placebo-Controlled, Double-Blinded Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of this compound on Neurobehavioral Outcomes in Preclinical Models of Traumatic and Nontraumatic Spinal Cord Injury: Results From a Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside | Semantic Scholar [semanticscholar.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Safety and Efficacy of this compound in Traumatic Spinal Cord Injury: A Systematic Review With Meta-Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of combination of sulforaphane and this compound on glutamate-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Trial Suggests ALS Drug Effective for Treating Spinal Cord Injuries [uh.edu]
- 13. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Riluzole
Navigating the lifecycle of a potent pharmaceutical compound like Riluzole extends beyond its application in the laboratory. As researchers dedicated to scientific advancement, we bear the crucial responsibility of ensuring that our work does not inadvertently harm our environment or public health. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best practices for laboratory safety. The causality behind each step is explained to foster a culture of safety and environmental stewardship.
Understanding this compound: Beyond the Bench
This compound is a benzothiazole derivative primarily used in the treatment of amyotrophic lateral sclerosis (ALS).[1] Its mechanism involves the inhibition of glutamate release, a key factor in the excitotoxicity pathway implicated in neurodegenerative diseases.[1] While invaluable in a clinical context, its nature as a biologically active molecule necessitates rigorous disposal procedures.
The primary directive for this compound disposal is to prevent its entry into the environment, particularly aquatic ecosystems.[2][3][4] Wastewater treatment facilities are generally not equipped to remove complex pharmaceutical compounds, leading to their potential release into surface waters where they can have ecotoxicological effects.[4] The U.S. Environmental Protection Agency (EPA) has explicitly banned the practice of sewering (flushing) hazardous pharmaceutical waste for this reason.[4][5]
Hazard Profile and Regulatory Classification
A review of Safety Data Sheets (SDS) for this compound reveals some variation in its formal hazard classification. Some sources classify it under UN 2811 as a "TOXIC SOLID, ORGANIC, N.O.S." with a hazard statement of H300: "Fatal if swallowed". Others may not list it as a hazardous substance for transport.[6][7]
Core Directive: Given this discrepancy and the compound's known biological activity, the most prudent and scientifically sound approach is to always manage this compound waste as a hazardous chemical waste . This conservative stance ensures compliance with the strictest potential regulations and provides the highest level of safety and environmental protection. Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste from healthcare and laboratory facilities requires careful management.[8][9]
Step-by-Step Disposal Protocol
This protocol applies to pure this compound powder, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).
Step 1: Waste Segregation at the Source
The "Why": Proper segregation is the foundation of a safe and compliant waste management program. It prevents the cross-contamination of non-hazardous waste streams, which can lead to costly disposal errors and regulatory violations. Mixing hazardous this compound waste with regular trash is illegal and unsafe.[10]
Procedure:
-
Designate a specific, clearly labeled hazardous waste container exclusively for this compound waste.
-
This container should be located in the immediate vicinity of where the this compound is handled to facilitate immediate and correct disposal.
-
Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
Step 2: Proper Containerization and Labeling
The "Why": Secure containerization prevents accidental spills and exposure.[11] Accurate labeling is a legal requirement that communicates the container's contents and associated hazards to all personnel and to the ultimate waste disposal facility.
Procedure:
-
Primary Container: Use a robust, leak-proof container with a secure, tight-fitting lid. The container must be compatible with the chemical nature of the waste.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic")
-
The accumulation start date (the date the first item was placed in the container)[10]
-
Step 3: Managing Different this compound Waste Streams
The specific form of the waste dictates its handling.
| Waste Type | Description | Disposal Procedure |
| Unused/Expired this compound | Pure, solid this compound powder or tablets. | Place directly into the designated hazardous waste container. Ensure the container is kept closed.[12] |
| Contaminated Labware | Pipette tips, centrifuge tubes, vials, flasks, etc., that have come into direct contact with this compound. | Place directly into the hazardous waste container. Do not attempt to rinse these items for regular trash disposal. |
| Contaminated PPE | Gloves, lab coats, bench paper that are contaminated with this compound powder or solutions. | Carefully remove and place into the hazardous waste container to avoid creating dust or aerosols.[11] |
| Aqueous Solutions | Solutions containing this compound. | Collect in a compatible, sealed liquid hazardous waste container. DO NOT pour down the drain.[2][4] |
| Empty Stock Vials | The original manufacturer's vial that once contained pure this compound. | Under RCRA, a container that held an acutely toxic substance may still be considered hazardous waste unless triple-rinsed. Given the high toxicity profile of this compound, it is best practice to dispose of the empty vial as hazardous waste.[13] |
Step 4: Final Disposal Pathway
The "Why": The final disposal method must ensure the complete destruction of the active pharmaceutical ingredient. Landfilling is not a preferred option due to the potential for leaching into the environment.
Procedure:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.
-
Once the container is full or reaches the accumulation time limit set by your institution (typically 90-180 days), contact your institution's EHS office for pickup.[8]
-
The EHS department will coordinate with a licensed hazardous material disposal company.[2]
-
The required and accepted method of destruction for this type of waste is incineration at a licensed hazardous waste facility.[2][8][10] This process ensures the complete breakdown of the active molecule.
Emergency Spill Protocol
Accidents can happen. A clear and immediate response plan is essential.
Procedure:
-
Evacuate and Alert: Ensure all personnel leave the immediate spill area. Alert your supervisor and the lab safety officer.
-
Secure the Area: Prevent entry into the spill area.
-
Consult the SDS: The Safety Data Sheet provides specific guidance on personal protective equipment and cleanup materials.[2][11][12]
-
Cleanup (if trained):
-
Don appropriate PPE, including a lab coat, gloves, and safety goggles. For a large spill of powder, respiratory protection may be necessary.[2]
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Sweep or vacuum up the material and place it into the designated hazardous waste container.[12]
-
Clean the spill area thoroughly with soap and water.[2]
-
All cleanup materials must be disposed of as hazardous waste.
-
This compound Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound waste in a laboratory setting.
Caption: Decision workflow for proper this compound waste management.
References
- MATERIAL SAFETY DATA SHEETS this compound IMPURITY 1.
- SAFETY DATA SHEET - this compound. Fisher Scientific. URL
- This compound - Safety D
- Material Safety Data Sheet of this compound. AbMole BioScience. URL
- SAFETY D
- This compound Tablets Safety D
- This compound: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis.
- Safety Data Sheet - this compound (hydrochloride). Cayman Chemical. URL
- Long-term safety of this compound in amyotrophic lateral sclerosis.
- Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Alston & Bird. URL
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. URL
- This compound Side Effects: Common, Severe, Long Term. Drugs.com. URL
- EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?. JD Supra. URL
- Hazardous Waste Pharmaceutical Rule. Spokane County, WA. URL
- Real-world safety profile of this compound: a systematic analysis of data from the FAERS database and case reports.
- Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. URL
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. URL
- Saint Louis University Laboratory Waste Guide. Saint Louis University. URL
Sources
- 1. This compound: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. gps.mylwebhub.com [gps.mylwebhub.com]
- 4. Hazardous Waste Pharmaceutical Rule | Spokane County, WA [spokanecounty.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. abmole.com [abmole.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. epa.gov [epa.gov]
- 10. slu.edu [slu.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
A Comprehensive Guide to the Safe Handling of Riluzole in a Laboratory Setting
Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. Yet, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. Riluzole, a neuroprotective agent with significant therapeutic potential, also presents considerable hazards if handled improperly. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our approach is grounded in established safety protocols and a deep understanding of the compound's inherent risks, empowering you to work with confidence and precision.
Understanding the Inherent Risks of this compound
This compound is a potent benzothiazole derivative that, while therapeutically valuable, is classified as acutely toxic. The primary hazard associated with this compound is that it is fatal if swallowed .[1][2][3] The oral LD50 in rats is a mere 45 mg/kg, underscoring the critical need to prevent ingestion.[2] Beyond its acute oral toxicity, this compound can cause skin and eye irritation, and as a fine, light yellow crystalline powder, it poses an inhalation hazard that may lead to respiratory tract irritation.[4][5]
Furthermore, this compound is known to be hepatotoxic, with studies indicating that it can cause elevations in serum aminotransferases.[1][6] While often asymptomatic, these elevations can be significant, and cases of drug-induced liver injury have been reported.[7] This hepatotoxicity necessitates stringent handling procedures to minimize any potential for systemic absorption.
Key Hazard Information for this compound
| Hazard Classification | Description | Source(s) |
| Acute Oral Toxicity | Category 2 (H300: Fatal if swallowed) | [1][2] |
| LD50 (Oral, Rat) | 45 mg/kg | [2] |
| Skin Corrosion/Irritation | May cause skin irritation | [4][6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation | [6] |
| Specific Target Organ Toxicity | May cause respiratory irritation (single exposure) | [6] |
| Hepatotoxicity | Can cause elevations in liver enzymes and potential liver injury | [1][6][7] |
Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) is essential, but it should never be the sole line of defense. Engineering controls are designed to remove the hazard at its source, providing a foundational layer of safety.
-
Chemical Fume Hood: All work involving the handling of solid this compound or concentrated solutions must be conducted in a certified chemical fume hood.[3] This is non-negotiable. The fume hood's exhaust ventilation is critical to prevent the inhalation of airborne particles and vapors.
-
Ventilated Enclosures: For less hazardous operations involving highly diluted solutions, a ventilated enclosure may be appropriate, but a full chemical fume hood is always the preferred and safer option.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Familiarize yourself with their operation before beginning any work with this compound.
Personal Protective Equipment (PPE): A Barrier Against Exposure
The appropriate selection and use of PPE are critical to prevent direct contact with this compound. A risk assessment should always be performed, but the following recommendations provide a robust baseline for handling this compound.
Hand Protection
Given the acute toxicity of this compound, "impervious gloves" are required. Nitrile gloves are an excellent choice due to their chemical resistance.[8][9]
-
Glove Selection: Use powder-free nitrile gloves.[10] For handling solid this compound and preparing stock solutions, it is highly recommended to use gloves that are ASTM D6978-05 certified, as these are tested for use with chemotherapy and other hazardous drugs.[10]
-
Double Gloving: When weighing the solid compound or during spill cleanup, double gloving is mandatory. The outer glove should be removed immediately upon completion of the task or if contamination is suspected.
-
Glove Thickness: A minimum thickness of 4-5 mil is suitable for tasks with potential for incidental contact, offering a balance of protection and dexterity.[7] For tasks with a higher risk of exposure, such as spill cleanup, a thicker glove (6-8 mil) is recommended.[7]
-
Inspection and Removal: Always inspect gloves for tears or punctures before use.[2] After handling this compound, remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste. Wash your hands thoroughly with soap and water after removing gloves.[11]
Eye and Face Protection
-
Safety Goggles: Wear tightly fitting chemical splash goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[2] Standard safety glasses do not provide adequate protection from powders or splashes.
-
Face Shield: When there is a significant risk of splashes, such as during the cleanup of a large spill, a face shield should be worn in addition to safety goggles to protect the entire face.
Body Protection
-
Lab Coat/Gown: A long-sleeved lab coat is the minimum requirement. For handling larger quantities of solid this compound or during spill cleanup, an impervious gown made of a material like polyethylene-coated polypropylene is recommended.
-
Closed-Toed Shoes: Never work in a laboratory with open-toed shoes. Sturdy, closed-toed shoes are required to protect against spills and falling objects.
Respiratory Protection
-
When to Use: Respiratory protection is necessary when working with this compound powder outside of a chemical fume hood or when there is a risk of aerosol generation that cannot be controlled by local exhaust ventilation.
-
Type of Respirator: For most laboratory-scale operations where dust may be generated, a NIOSH-approved N95 respirator is sufficient. In the event of a large spill or when higher concentrations of airborne particles are expected, a respirator with a higher protection factor, such as a half-mask or full-face respirator with P100 cartridges, should be used.
Operational Plans: Step-by-Step Procedural Guidance
Adhering to standardized procedures is crucial for minimizing the risk of exposure. The following workflows provide detailed, step-by-step guidance for common laboratory tasks involving this compound.
Weighing Solid this compound
This procedure is designed to prevent the generation and inhalation of airborne powder.
Caption: Workflow for Safely Weighing Solid this compound.
Preparing a Stock Solution
This workflow minimizes the risk of splashes and aerosol generation.
Caption: Workflow for Preparing a this compound Stock Solution.
Spill and Disposal Management: A Plan for Containment and Decontamination
Accidents can happen, but a well-defined spill response and disposal plan can mitigate the consequences.
This compound Spill Cleanup Protocol
Immediate and correct action is vital in the event of a spill.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.[4]
-
Don Appropriate PPE: Before approaching the spill, don the following PPE:
-
Double nitrile gloves (6-8 mil thickness)[7]
-
Impervious gown
-
Chemical splash goggles and a face shield
-
N95 respirator (or higher if specified by your institution's safety officer)
-
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with absorbent pads. Lightly moisten the pads with water to prevent the powder from becoming airborne.[12] Do not sweep dry powder.
-
For Liquid Spills: Cover the spill with absorbent pads or a spill pillow, working from the outside in to prevent spreading.
-
-
Clean the Area:
-
Decontaminate the Surface:
-
The goal of decontamination is to both physically remove and chemically deactivate any remaining this compound residue.
-
Step 1: Deactivation/Cleaning: Wash the spill area thoroughly with a detergent solution (soap and water).[12]
-
Step 2: Rinse: Rinse the area with clean water.
-
Step 3: Final Wipe: Wipe the area dry with clean paper towels.
-
Place all cleaning materials into the hazardous waste bag.
-
-
Post-Cleanup:
-
Carefully remove all PPE, starting with the outer gloves, and place it in the hazardous waste bag.[12]
-
Seal the bag and then place it inside a second hazardous waste bag (double bagging).[12]
-
Wash your hands and face thoroughly with soap and water.[13]
-
Arrange for the pickup of the hazardous waste according to your institution's procedures.
-
This compound Waste Disposal Plan
Proper segregation and disposal of this compound waste are essential to prevent environmental contamination and ensure regulatory compliance. This compound is classified as a toxic solid for transport and must be disposed of as hazardous waste.[11]
Caption: Waste Disposal Plan for this compound.
-
Empty Containers: The first rinse of an empty this compound container must be collected and disposed of as hazardous liquid waste.[14] Subsequent rinses with water can typically be disposed of down the drain, but always check your local and institutional regulations.[15]
-
Never do the following:
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues while advancing your critical research.
References
- Glove Selection Guide. (2020, January 1). Public Health Ontario. [Link]
- This compound Tablets Safety Data Sheet. (2019, December 12). Mylan Inc. [Link]
- How to Handle Hazardous Drug Spills. University of Utah Health Care. [Link]
- Procedures for cleaning up hazardous drug spills and leaks. (2017, September). Defense Centers for Public Health. [Link]
- NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. (2004).
- NIOSH List of Hazardous Drugs in Healthcare Settings, 2016. (2016).
- Hazardous Drug Exposures in Healthcare. (2024, March 4). Centers for Disease Control and Prevention. [Link]
- NIOSH Hazardous Drug List 2024: 6-Step Action Plan. (2025, April 30). Wolters Kluwer. [Link]
- Dole VA NIOSH List.xlsx. (2021, December 15). U.S. Department of Veterans Affairs. [Link]
- Safety Data Sheet - this compound. (n.d.). Amazon S3. [Link]
- Nitrile Gloves Thickness Chart. (2021, September 15).
- Glove Selection. (n.d.). University of Colorado Colorado Springs. [Link]
- Cleaning up spills. (n.d.). MyHealth.Alberta.ca. [Link]
- OSHA Glove Selection Chart.
- GLOVE SELECTION CHART. (n.d.). WSU Spokane. [Link]
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. [Link]
- Processes to Address Surface Contamination For USP Chapter <800>. (2017, December 4). ASHP Advantage®. [Link]
- Instructions for Cleaning Spills of Liquid Hazardous Drugs. (n.d.). Duke University Occupational and Environmental Safety Office. [Link]
- Saint Louis University Laboratory Waste Guide. (2023, March 31). Saint Louis University. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. gps.mylwebhub.com [gps.mylwebhub.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. ruh.nhs.uk [ruh.nhs.uk]
- 7. gloves.com [gloves.com]
- 8. dess.uccs.edu [dess.uccs.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. publichealthontario.ca [publichealthontario.ca]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. Cleaning up spills [myhealth.alberta.ca]
- 13. How to Handle Hazardous Drug Spills [educat.med.utah.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
